2,3-Dimethylanthraquinone
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-dimethylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2/c1-9-7-13-14(8-10(9)2)16(18)12-6-4-3-5-11(12)15(13)17/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJPZYXCIHZVGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20215654 | |
| Record name | 9,10-Anthracenedione, 2,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20215654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6531-35-7 | |
| Record name | 2,3-Dimethylanthraquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6531-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,10-Anthracenedione, 2,3-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006531357 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6531-35-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76612 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Anthracenedione, 2,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20215654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dimethylanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,3-Dimethylanthraquinone
Prepared by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2,3-Dimethylanthraquinone, intended for researchers, scientists, and professionals in drug development. The content herein is structured to deliver not just data, but actionable insights grounded in established scientific principles, covering its synthesis, chemical properties, core applications, and safety profile.
Section 1: Core Chemical Identity and Physicochemical Properties
This compound is a polycyclic aromatic hydrocarbon and a derivative of anthraquinone. Its rigid, planar structure and electron-deficient quinone core are central to its chemical reactivity and broad utility.
1.1. Identifiers and Molecular Structure
-
Chemical Name: 2,3-dimethylanthracene-9,10-dione[1]
-
CAS Number: 6531-35-7[2]
-
Molecular Formula: C₁₆H₁₂O₂
-
Molecular Weight: 236.27 g/mol [2]
-
InChI Key: KIJPZYXCIHZVGP-UHFFFAOYSA-N
1.2. Physicochemical Data
A summary of key physical and chemical properties is presented in the table below, providing a baseline for its handling, purification, and application in various solvent systems.
| Property | Value | Source(s) |
| Appearance | Solid, Powder | [2][3] |
| Melting Point | 210-212 °C | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, DMSO, Acetone | [3] |
| Storage | Store at room temperature, desiccated | [3][4] |
Section 2: Synthesis and Mechanistic Rationale
The most reliable and high-yielding synthesis of this compound is achieved through a two-step process involving a Diels-Alder reaction followed by an oxidative dehydrogenation. This pathway is notable for its efficiency in constructing the tricyclic core.
2.1. Synthetic Workflow Overview
The overall process transforms readily available starting materials into the target anthraquinone structure with high fidelity. The workflow is robust and scalable.[4]
Caption: High-level workflow for the synthesis of this compound.
2.2. Detailed Experimental Protocol
The following protocol is adapted from a well-established procedure published in Organic Syntheses, which serves as a self-validating system due to its reproducibility.[4]
Part A: Diels-Alder Reaction ([4+2] Cycloaddition)
-
Setup: In a 1-liter round-bottomed flask equipped with an efficient reflux condenser, combine 1,4-naphthoquinone (80 g, 0.5 mole) and 2,3-dimethyl-1,3-butadiene (80 g, 1 mole) in 300 mL of ethanol.
-
Reaction: Heat the solution to reflux and maintain for 5 hours.
-
Causality: The thermal energy supplied during reflux is essential to overcome the activation energy of this pericyclic reaction, allowing the concerted formation of two new carbon-carbon bonds. The conjugated diene (dimethylbutadiene) reacts with the dienophile (naphthoquinone) to form the cyclohexene ring of the adduct.[4]
-
-
Isolation: Cool the solution and place it in a refrigerator for 10-12 hours to facilitate complete crystallization.
-
Purification: Filter the resulting crystalline mass and wash with 50 mL of cold ethanol to remove unreacted starting materials. The product is the adduct, 1,4,4a,9a-tetrahydro-2,3-dimethyl-9,10-anthracenedione, which appears as white, feathery crystals.
Caption: The concerted mechanism of the Diels-Alder cycloaddition step.
Part B: Oxidative Dehydrogenation (Aromatization)
-
Setup: In a 1-liter three-necked flask equipped with a reflux condenser and an air inlet tube, dissolve the adduct from Part A (40 g) in 600 mL of a 5% ethanolic potassium hydroxide solution.
-
Reaction: Bubble a current of air through the solution for 24 hours. The reaction is exothermic, and the initial green color will transition to yellow.
-
Causality: The basic medium (ethanolic KOH) facilitates the tautomerization of the enone intermediate. Oxygen from the air then acts as the terminal oxidant, driving the dehydrogenation of the tetrahydro-anthraquinone adduct to the thermodynamically stable, fully aromatic anthraquinone system. This process is an autoxidation.[4]
-
-
Isolation: Filter the precipitated yellow quinone with suction.
-
Purification: Wash the product sequentially with 200 mL of water, 100 mL of ethanol, and finally 50 mL of ether to yield the pure, air-dried this compound. The overall yield for both steps is approximately 90%.[4]
Section 3: Key Industrial and Research Applications
The unique electronic and structural features of this compound make it a valuable compound in several fields.
3.1. Hydrogen Peroxide Production (Anthraquinone Process)
This compound and other alkylated anthraquinones are critical catalysts in the industrial production of hydrogen peroxide via the Riedl–Pfleiderer process. The process hinges on a continuous catalytic cycle of reduction and oxidation.[5]
-
Hydrogenation: The alkylanthraquinone is reduced with hydrogen over a palladium catalyst to its hydroquinone form (anthrahydroquinone).
-
Oxidation: This reduced form is then oxidized by bubbling air through the solution, which regenerates the starting alkylanthraquinone and produces hydrogen peroxide.
-
Extraction: The hydrogen peroxide is subsequently extracted with water. The regenerated anthraquinone remains in the organic phase and is recycled, making the process highly efficient.[5]
Caption: Catalytic cycle of the anthraquinone process for H₂O₂ production.
3.2. Photoinitiator for Polymerization
In UV-curing systems for coatings, adhesives, and inks, this compound can function as a photoinitiator.[6] Upon absorption of UV light, the anthraquinone molecule is promoted to an excited triplet state. This highly energetic species can then abstract a hydrogen atom from a suitable donor (like a solvent or an amine co-initiator), generating free radicals that initiate the polymerization chain reaction.[2][6]
3.3. Intermediate in Chemical Synthesis
This compound serves as a versatile building block in organic synthesis. Its stable aromatic core can be further functionalized, making it a key precursor for:
-
Dyes and Pigments: It forms the chromophore for various high-performance dyes used in textiles and plastics.[6][7]
-
Pharmaceuticals: It is a starting reagent for synthesizing more complex molecules. For instance, it is used in the regioselective synthesis of 6-amino-2,3-anthracenedimethanol, a compound of interest in medicinal chemistry.
Section 4: Analytical Characterization
Proper characterization is crucial for confirming the identity and purity of this compound. Standard analytical techniques provide a detailed fingerprint of the molecule.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple due to the molecule's symmetry.
-
Aromatic Protons (4H): Two multiplets in the range of δ 7.5-8.5 ppm, corresponding to the protons on the unsubstituted benzene ring.
-
Aromatic Protons (2H): A singlet around δ 8.0 ppm for the two equivalent protons on the dimethyl-substituted ring.
-
Methyl Protons (6H): A sharp singlet around δ 2.5 ppm, as the two methyl groups are chemically equivalent.
-
-
¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for each unique carbon environment.
-
Carbonyl Carbons (C=O): Expected in the highly deshielded region, around δ 180-185 ppm.
-
Aromatic Carbons: Multiple signals between δ 125-145 ppm. The methyl-substituted carbons (C2, C3) and the carbons at the ring junctions will have distinct chemical shifts.
-
Methyl Carbons (-CH₃): A signal in the aliphatic region, typically around δ 20 ppm.
-
4.2. Chromatographic and Spectrometric Methods
-
High-Performance Liquid Chromatography (HPLC): Purity analysis is typically performed using reverse-phase HPLC with a C18 column. A mobile phase of acetonitrile and water with UV detection (around 254 nm or 330 nm) provides excellent resolution and quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique confirms the molecular weight and provides a characteristic fragmentation pattern. The molecular ion peak (M⁺) would be observed at m/z = 236.[7]
Section 5: Safety, Toxicology, and Handling
Understanding the toxicological profile and handling requirements is paramount for safe laboratory and industrial use.
5.1. Hazard Classification
This compound is classified with the following GHS hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
5.2. Recommended Personal Protective Equipment (PPE)
Standard laboratory PPE should be employed when handling this compound:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: Use in a well-ventilated fume hood. For handling large quantities or generating dust, a dust mask (e.g., N95) is recommended.
5.3. Toxicological Insights and Carcinogenicity
While specific long-term toxicology studies on this compound are limited, data on the parent compound, anthraquinone, provides critical context. The National Toxicology Program (NTP) conducted feed studies on anthraquinone in rats and mice. Their findings concluded that anthraquinone caused cancer of the kidney and urinary bladder in male and female rats, and liver cancer in female rats and in both male and female mice.[5] Although this data pertains to the parent molecule, it suggests that anthraquinone derivatives should be handled with caution as potential carcinogens. One supplier source explicitly states that this compound shows carcinogenicity.[3]
References
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- U.S. Patent No. 5,723,675. (1998). Method for preparing anthraquinones.
- U.S. Patent No. 3,009,782. (1961). Production of hydrogen peroxide by anthraquinone process in the presence of a fixed bed catalyst.
- U.S. Patent No. 2,995,424. (1961). Hydrogen peroxide via tetrahydroanthraquinone.
- U.S. Patent No. 5,662,878. (1997). Process for the production of hydrogen peroxide.
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2,3-Dimethylanthraquinone molecular weight and formula
An In-Depth Technical Guide to 2,3-Dimethylanthraquinone for Advanced Research & Development
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with this compound. It moves beyond basic data to provide in-depth insights into its synthesis, properties, and applications, grounded in established scientific principles and validated methodologies.
Core Molecular and Physicochemical Properties
This compound is an aromatic organic compound featuring a 9,10-anthracenedione core substituted with two methyl groups. This substitution pattern critically influences its electronic properties, solubility, and reactivity, making it a valuable precursor and functional molecule in various scientific domains.
Its fundamental identity is defined by its molecular formula, C₁₆H₁₂O₂ , and a precise molecular weight of approximately 236.27 g/mol [1][2][3][4][5]. The presence of the quinone moiety and the aromatic system are central to its chemical behavior, particularly its redox activity and role as a chromophore.
For practical laboratory use, a clear understanding of its physical properties is essential. The following table summarizes key quantitative data sourced from authoritative chemical databases and suppliers.
| Property | Value | Source(s) |
| IUPAC Name | 2,3-dimethylanthracene-9,10-dione | [4] |
| CAS Number | 6531-35-7 | [1][2][3][6] |
| Molecular Formula | C₁₆H₁₂O₂ | [4][6] |
| Molecular Weight | 236.27 g/mol | [1][2] |
| Appearance | Solid, Powder | [2][7][6] |
| Melting Point | 209–212 °C | [2][5][8][9] |
| Solubility | Soluble in Chloroform, Dichloromethane, DMSO, Acetone | [7] |
| InChI Key | KIJPZYXCIHZVGP-UHFFFAOYSA-N | [2][7][6] |
Synthesis Methodology: A Validated Protocol
The synthesis of this compound is reliably achieved through a two-step process involving a Diels-Alder reaction followed by oxidative dehydrogenation. The procedure detailed in Organic Syntheses provides a robust and high-yield pathway, making it a trusted method for laboratory-scale production[8].
Causality in Experimental Design
The choice of a Diels-Alder reaction is strategic; it is a powerful and convergent cycloaddition that efficiently constructs the core carbocyclic framework from simple precursors: 1,4-naphthoquinone (the dienophile) and 2,3-dimethyl-1,3-butadiene (the diene)[8][10]. The subsequent dehydrogenation (an oxidation step) is necessary to convert the initially formed tetrahydroanthraquinone adduct into the fully aromatic and thermodynamically stable anthraquinone system[8]. The use of air bubbled through an ethanolic potassium hydroxide solution is an effective and accessible method for this aromatization, where the basic medium facilitates the oxidation process[8].
Experimental Workflow Diagram
Caption: Synthesis Workflow for this compound.
Detailed Step-by-Step Protocol
This protocol is adapted from the procedure published in Organic Syntheses, Vol. 22, p.37 (1942)[8].
Step 1: Formation of the Diels-Alder Adduct
-
In a 1-L round-bottomed flask, combine 80 g (0.5 mole) of 1,4-naphthoquinone and 80 g (1.0 mole) of 2,3-dimethyl-1,3-butadiene in 300 mL of ethanol.
-
Fit the flask with an efficient reflux condenser and reflux the solution for 5 hours.
-
After reflux, cool the solution to room temperature and then place it in a refrigerator for 10–12 hours to facilitate crystallization.
-
Break up the resulting crystalline mass with a spatula.
-
Filter the solid adduct using a Büchner funnel and wash the crystals with 50 mL of cold ethanol to remove residual reactants.
-
The isolated intermediate, 2,3-dimethyl-1,4,4a,9a-tetrahydroanthraquinone, is typically of sufficient purity for the next step. The expected yield is approximately 116 g (96%)[8].
Step 2: Dehydrogenation to this compound
-
Prepare a 5% ethanolic potassium hydroxide solution by dissolving 30 g of KOH in 570 g of 95% ethanol.
-
In a 1-L three-necked flask equipped with a reflux condenser and a gas inlet tube, dissolve 40 g of the adduct from Step 1 in 600 mL of the prepared ethanolic KOH solution.
-
Bubble a steady stream of air through the solution for 24 hours. The reaction is exothermic, and the solution color will change from an initial green to yellow as the product precipitates[8].
-
After 24 hours, filter the yellow precipitate with suction.
-
Wash the collected solid sequentially with 200 mL of water, 100 mL of ethanol, and finally 50 mL of ether to remove inorganic salts and organic impurities.
-
Air-dry the final product. The expected yield of this compound (m.p. 209–210 °C) is 36.5–37.5 g (94–96% for this step)[8].
Key Applications in Research & Development
The unique structure of this compound makes it a versatile tool in several high-tech research and industrial fields. Its utility stems from its properties as a stable chromophore, a redox-active molecule, and a rigid building block for larger functional systems.
-
Dyes and Pigments: It serves as a key intermediate in the synthesis of high-performance anthraquinone-based dyes, valued in the textile industry for their vibrant colors and excellent lightfastness[1][11][12].
-
Organic Electronics: The compound's electron-accepting nature and rigid aromatic core are leveraged in the development of materials for organic solar cells, where it can enhance light absorption and improve energy conversion efficiency[1][11]. Its derivatives are also explored for use in energy storage systems like flow batteries[1][12].
-
Advanced Organic Synthesis: As a versatile reagent, it is a starting material for more complex molecules. For instance, it can be used in the regioselective synthesis of 6-amino-2,3-anthracenedimethanol, a precursor for specialized chemical probes or materials[9].
-
Analytical Chemistry: The photoreactivity of this compound has been exploited to develop it as a photo-reagent for the analysis of ginsenosides using a photoreduction fluorescence (PRF) detection method, offering high sensitivity[2][9].
Structure-Application Relationship Diagram
Caption: Relationship between structure and applications.
Spectroscopic Characterization
Unambiguous identification of this compound requires a combination of spectroscopic techniques. While raw spectra are lot-specific, the expected features are predictable based on its molecular structure.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, sharp absorption band characteristic of a conjugated ketone (C=O) stretch, typically appearing around 1670-1680 cm⁻¹. Additional peaks corresponding to aromatic C=C stretching will be observed in the 1450-1600 cm⁻¹ region, and aromatic C-H stretching just above 3000 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Due to the molecule's symmetry, the proton NMR spectrum is relatively simple. It will show two singlets for the aromatic protons on the unsubstituted ring, a singlet for the aromatic protons on the substituted ring, and a singlet integrating to 6 protons for the two equivalent methyl groups.
-
¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbons (typically >180 ppm), several signals for the aromatic carbons, and a single signal for the two equivalent methyl group carbons in the aliphatic region (~20 ppm).
-
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum will show a prominent molecular ion (M⁺) peak at m/z = 236. Subsequent fragmentation patterns would involve the loss of CO and methyl groups, providing further structural confirmation[13].
Safety, Handling, and Storage
As a laboratory chemical, this compound must be handled with appropriate care. A thorough risk assessment should be conducted before any experimental work[8].
-
Hazard Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[2][4]. It has also been noted to show carcinogenicity[7]. The Water Hazard Class (WGK) is 3, indicating it is highly hazardous to water[2][14].
-
Personal Protective Equipment (PPE): Standard PPE, including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat, is mandatory[2][15]. When handling the powder, a dust mask (e.g., N95) should be used to prevent inhalation[2].
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Ensure eyewash stations and safety showers are readily accessible[15].
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[7].
-
Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations[8].
Conclusion
This compound is a compound of significant utility, bridging foundational organic chemistry with materials science, analytical chemistry, and industrial applications. Its straightforward, high-yield synthesis makes it an accessible yet powerful molecule. For the research and drug development professional, a comprehensive understanding of its properties, synthesis, and safe handling is paramount to unlocking its full potential in creating novel dyes, advanced electronic materials, and complex molecular architectures.
References
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- Lee, S. H., & Jun, K. W. (1998). U.S. Patent No. 5,723,675. Washington, DC: U.S. Patent and Trademark Office.
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Foreword: The Architectural Nuances of a Substituted Anthraquinone
An In-Depth Technical Guide to the Structural Analysis and Conformation of 2,3-Dimethylanthraquinone
Prepared by: Gemini, Senior Application Scientist
To the dedicated researcher, scientist, and drug development professional, a molecule is not merely a collection of atoms but a complex piece of machinery. Its function is dictated by its form, its reactivity by its electronic landscape, and its potential by its conformational dynamics. This compound, a derivative of the vital anthraquinone core, presents a fascinating case study in molecular architecture. While seemingly simple, the addition of two methyl groups to the aromatic framework introduces subtle yet significant steric and electronic effects that influence its solid-state packing, solution-state behavior, and ultimately, its utility in fields ranging from dye manufacturing to materials science and medicinal chemistry.[1][2][3]
This guide eschews a conventional, rigid template. Instead, it is structured to mirror the logical workflow of a comprehensive structural investigation. We begin with the foundational synthesis and proceed through a multi-pronged analytical approach, integrating spectroscopic, crystallographic, and computational methods. Our objective is not just to present data, but to illuminate the causality behind each experimental choice and to demonstrate how these disparate techniques converge to provide a holistic understanding of the molecule's structure and conformational preferences.
Foundational Synthesis and Purification: The Prerequisite for Purity
The journey of structural analysis begins with the molecule's creation. A reliable synthesis is paramount, as impurities can confound spectroscopic signals and impede crystallization. The most robust and well-documented synthesis of this compound proceeds via a Diels-Alder reaction followed by dehydrogenation.[4]
Causality of Method: The Diels-Alder reaction between 1,4-naphthoquinone and 2,3-dimethyl-1,3-butadiene is an efficient and high-yield method for constructing the core tricyclic system. The subsequent dehydrogenation (aromatization) is readily achieved by air oxidation in an ethanolic potassium hydroxide solution, a classic and effective method for this type of transformation.[4]
Experimental Protocol: Synthesis via Diels-Alder Reaction
-
Adduct Formation:
-
Dissolve 1,4-naphthoquinone (0.5 mole) and 2,3-dimethyl-1,3-butadiene (1.0 mole) in 300 mL of ethanol in a 1-L round-bottomed flask.
-
Reflux the solution for 5 hours. The cycloaddition reaction occurs during this step.
-
Cool the solution and refrigerate for 10-12 hours to facilitate crystallization of the intermediate adduct.
-
Filter the white, crystalline adduct and wash with a small volume of cold ethanol. The product should be pure enough for the next step.[4]
-
-
Dehydrogenation (Aromatization):
-
Dissolve 40 g of the dried adduct in 600 mL of 5% ethanolic potassium hydroxide solution.
-
Bubble a steady stream of air through the solution at room temperature for 24 hours. The solution will change color from green to yellow as the quinone forms and precipitates.
-
Filter the resulting yellow precipitate (this compound).
-
Wash the product sequentially with water, ethanol, and finally, ether to remove residual reactants and byproducts.
-
Air-dry the final product. The expected melting point is in the range of 210-212 °C.[4][5]
-
Integrated Analytical Workflow
A single analytical technique provides only one dimension of a molecule's identity. True structural elucidation requires a synergistic approach where spectroscopic, crystallographic, and computational data are used to validate and complement one another.
Spectroscopic Characterization: Probing the Molecular Framework
Spectroscopy provides detailed information about the molecule's connectivity and electronic properties in the solution or solid state.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule in solution.[8][9][10] For this compound, we expect a highly symmetric pattern of signals.
Causality of Observations: The molecule possesses a C2v symmetry axis, which means that protons and carbons on opposite sides of the molecule are chemically equivalent. The electron-withdrawing nature of the carbonyl groups will deshield adjacent protons and carbons, shifting their signals downfield.
-
¹H NMR: Reveals the number and environment of hydrogen atoms.
-
¹³C NMR: Shows the number and type of carbon atoms (e.g., methyl, aromatic C-H, quaternary).
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning the signals by revealing proton-proton and proton-carbon correlations through bonds.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Causality of Observations: The key feature in the IR spectrum of this compound is the strong absorption band characteristic of the conjugated ketone C=O stretch. Aromatic C-H and C=C stretching vibrations, as well as aliphatic C-H stretching from the methyl groups, will also be present.
Mass Spectrometry (MS) and UV-Visible Spectroscopy
-
Mass Spectrometry (MS): This technique provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the exact molecular formula by measuring the mass-to-charge ratio with very high precision.
-
UV-Visible Spectroscopy: This method probes the electronic transitions within the conjugated π-system.[6] Anthraquinones typically show strong π → π* transitions in the UV region and weaker n → π* transitions that can extend into the visible region.[6]
Summary of Spectroscopic Data
| Technique | Feature | Expected Observation | Rationale |
| ¹H NMR | Aromatic Protons | Two distinct multiplets in the δ 7.5-8.5 ppm range | Protons adjacent to carbonyls are deshielded. |
| Methyl Protons | A single sharp singlet around δ 2.4 ppm | Both methyl groups are chemically equivalent. | |
| ¹³C NMR | Carbonyl Carbons | Signal > δ 180 ppm | Highly deshielded due to electronegative oxygen. |
| Aromatic Carbons | Multiple signals in the δ 125-145 ppm range | Reflects the different electronic environments. | |
| Methyl Carbons | A single signal around δ 20 ppm | Typical for sp³ carbons attached to an aromatic ring. | |
| IR | C=O Stretch | Strong, sharp band at ~1670-1680 cm⁻¹ | Characteristic of a conjugated aryl ketone. |
| C-H Stretch (Arom.) | Bands > 3000 cm⁻¹ | Typical for sp² C-H bonds. | |
| C-H Stretch (Aliph.) | Bands < 3000 cm⁻¹ | From the two methyl groups. | |
| MS (EI) | Molecular Ion (M⁺) | m/z = 236.27 | Corresponds to the molecular formula C₁₆H₁₂O₂.[11][12][13] |
| UV-Vis | λmax | Multiple bands, e.g., ~250 nm, ~330 nm | Characteristic π → π* and n → π* transitions of the anthraquinone chromophore.[6] |
Single-Crystal X-ray Diffraction: The Definitive Solid-State Structure
While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.[14][15]
Causality of Method: Obtaining a high-quality single crystal is the most critical and often most challenging step.[14] Slow evaporation is the preferred method for small, soluble organic molecules as it allows molecules to deposit onto a growing lattice in an ordered fashion, minimizing defects.[16][17] The choice of solvent is crucial; a solvent in which the compound is moderately soluble is ideal to control the rate of crystal growth.[17][18]
Experimental Protocol: Crystal Growth and Data Collection
-
Crystal Growth (Slow Evaporation):
-
Prepare a nearly saturated solution of purified this compound in a suitable solvent (e.g., toluene, chloroform, or ethyl acetate).
-
Filter the solution through a syringe filter into a clean, small vial to remove any particulate matter which could act as unwanted nucleation sites.[17]
-
Cover the vial with a cap, pierced with a needle, to allow for slow solvent evaporation over several days in a vibration-free environment.[17]
-
Monitor for the formation of well-defined, single crystals with dimensions ideally around 0.1-0.3 mm.[16]
-
-
Data Collection and Structure Refinement:
-
Carefully select and mount a suitable crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen gas (~100 K) to minimize thermal motion and radiation damage.
-
Expose the crystal to a monochromatic X-ray beam and collect the diffraction pattern as the crystal is rotated.[15]
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve the phase problem to generate an initial electron density map.
-
Build and refine the molecular model against the experimental data until convergence is reached, yielding the final structure with precise atomic coordinates.[15]
-
The resulting crystal structure for this compound would be expected to show a nearly planar anthraquinone core, with the methyl groups lying close to this plane.
Computational Analysis: The Theoretical Conformation
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful means to investigate the molecule's intrinsic properties in the absence of crystal packing or solvent effects.[19][20] It is used to find the lowest energy (most stable) conformation of the molecule in the gas phase.
Causality of Method: Geometry optimization is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted to minimize the total energy of the molecule.[21] The B3LYP functional with a 6-31G* basis set is a widely used and well-validated level of theory that provides a good balance of accuracy and computational efficiency for organic molecules.[19][22]
Workflow Protocol: DFT Geometry Optimization
-
Input Structure Generation: Build a 2D or rough 3D model of this compound using molecular modeling software (e.g., GaussView, Avogadro).[23]
-
Calculation Setup:
-
Select a quantum chemistry software package (e.g., Gaussian, NWChem).[19]
-
Specify the job type as "Geometry Optimization."
-
Choose the level of theory: DFT.
-
Select the functional: B3LYP.
-
Select the basis set: 6-31G*.
-
-
Execution and Analysis:
-
Submit the calculation. The software will iteratively adjust the geometry to find the energy minimum.
-
Verify that the optimization has converged successfully (i.e., it has found a true minimum on the potential energy surface).
-
Analyze the output to obtain the optimized bond lengths, bond angles, and dihedral angles of the lowest-energy conformation.[22]
-
Conformation: A Synthesis of Theory and Experiment
The final step is to compare the results. The conformation of this compound is largely defined by the orientation of the two methyl groups relative to the planar anthraquinone system.
-
X-ray crystallography provides the conformation as it exists in the solid state, influenced by intermolecular forces (crystal packing).
-
DFT calculations provide the intrinsic, lowest-energy conformation of an isolated molecule in the gas phase.
-
NMR spectroscopy (specifically through Nuclear Overhauser Effect, NOE, experiments) can provide information about through-space proximities of atoms in solution, offering insights into the solution-state conformation.[24]
For this compound, high agreement is expected between all three methods. The steric hindrance between the methyl groups and the adjacent aromatic protons is minimal, allowing the anthraquinone core to remain largely planar. The methyl groups are expected to adopt a conformation that minimizes steric repulsion, which is typically achieved when one C-H bond of each methyl group is eclipsed with the plane of the aromatic ring. Any observed deviations from planarity in the crystal structure would be attributable to crystal packing forces rather than significant intramolecular strain.
References
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Synthesis of 2,3-Dimethylanthraquinone from o-benzoylbenzoic acid
An In-Depth Technical Guide to the Synthesis of 2,3-Dimethylanthraquinone
Abstract
This technical guide provides a comprehensive, in-depth exploration of a robust and widely utilized method for the synthesis of this compound. Anthraquinone and its derivatives are a critical class of compounds, serving as foundational structures for dyes, pigments, and advanced materials, and as key intermediates in pharmaceutical manufacturing.[1][2] This document details a two-step synthetic pathway commencing with the Friedel-Crafts acylation of o-xylene with phthalic anhydride to yield the intermediate, 2-(3,4-dimethylbenzoyl)benzoic acid, followed by an acid-catalyzed intramolecular cyclization to afford the target molecule. The narrative emphasizes the mechanistic underpinnings of each synthetic step, provides detailed, field-proven experimental protocols, and outlines methods for purification and characterization. This guide is intended for researchers, chemists, and professionals in drug development and materials science who require a practical and scientifically rigorous understanding of this synthesis.
Strategic Overview of the Synthesis
The synthesis of this compound is efficiently achieved through a two-stage process. The core logic involves constructing the tricyclic anthraquinone skeleton by first coupling two aromatic precursors, followed by an intramolecular ring closure.
-
Step 1: Friedel-Crafts Acylation. This step forms the key intermediate, 2-(3,4-dimethylbenzoyl)benzoic acid. It involves the electrophilic aromatic substitution reaction between o-xylene and phthalic anhydride, catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[3][4]
-
Step 2: Intramolecular Cyclization (Dehydration). The synthesized keto-acid intermediate is then subjected to dehydration and ring closure in the presence of a strong protic acid, such as concentrated sulfuric acid or fuming sulfuric acid (oleum), to yield the final this compound product.[5][6]
The following workflow diagram illustrates the high-level synthetic sequence.
Caption: High-level workflow for the synthesis of this compound.
Part I: Synthesis of 2-(3,4-Dimethylbenzoyl)benzoic Acid via Friedel-Crafts Acylation
Principle and Mechanism
The Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry.[7] In this synthesis, phthalic anhydride serves as the acylating agent. The reaction is initiated by the coordination of a Lewis acid, AlCl₃, to one of the carbonyl oxygens of the anhydride. This coordination polarizes the C=O bond, creating a highly electrophilic acylium ion-like species.[3]
The electron-rich o-xylene ring then acts as a nucleophile, attacking the activated carbonyl carbon. Due to the ortho-para directing nature of the two methyl groups, the substitution occurs preferentially at the para position relative to one of the methyl groups (C4), which is sterically more accessible than the position between the two methyl groups. A subsequent loss of a proton restores aromaticity and, after acidic workup to hydrolyze the aluminum complex, yields the product, 2-(3,4-dimethylbenzoyl)benzoic acid.[3]
Caption: Mechanistic steps of the Friedel-Crafts acylation.
Experimental Protocol: Laboratory Scale
This protocol is adapted from established procedures for the acylation of aromatic compounds with phthalic anhydride.[8][9]
Materials and Reagents:
-
Phthalic Anhydride
-
o-Xylene (anhydrous)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM, anhydrous, as solvent)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
10% Sodium Carbonate (Na₂CO₃) solution
-
Activated Charcoal
Procedure:
-
Reaction Setup: Equip a 500 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.
-
Reagent Charging: In a dry environment, charge the flask with anhydrous aluminum chloride (e.g., 0.25 mol). Add 150 mL of anhydrous dichloromethane.
-
Addition of Phthalic Anhydride: Cool the stirred suspension to 0-5 °C in an ice bath. Add phthalic anhydride (e.g., 0.1 mol) portion-wise, ensuring the temperature remains below 10 °C.
-
Addition of o-Xylene: Add o-xylene (e.g., 0.11 mol) to the dropping funnel and add it dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 3-4 hours. The mixture will typically become a thick, colored slurry.
-
Hydrolysis (Work-up): Carefully and slowly pour the reaction mixture onto a beaker containing crushed ice (approx. 300 g) and concentrated HCl (30 mL). This step is highly exothermic and should be performed in a well-ventilated fume hood. Stir until the ice has melted and the complexes have decomposed.
-
Isolation: Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer twice with 50 mL portions of DCM.
-
Purification: Combine the organic extracts. Extract the combined DCM solution with 10% sodium carbonate solution. The acidic product will move into the aqueous basic layer, leaving non-acidic impurities behind.
-
Precipitation: Cool the aqueous sodium carbonate extract in an ice bath and carefully acidify it by adding concentrated HCl dropwise until the pH is ~1-2. The product, 2-(3,4-dimethylbenzoyl)benzoic acid, will precipitate as a solid.
-
Final Collection: Collect the solid product by suction filtration, wash thoroughly with cold water, and dry under vacuum.
Data Summary: Reaction Parameters
| Parameter | Value / Condition | Rationale |
| Stoichiometry | ||
| Phthalic Anhydride | 1.0 equivalent | Limiting reagent. |
| o-Xylene | 1.1 - 1.5 equivalents | A slight excess ensures complete consumption of the anhydride. |
| Aluminum Chloride | 2.2 - 2.5 equivalents | Stoichiometric amounts are required as AlCl₃ complexes with both the anhydride and the ketone product.[9] |
| Conditions | ||
| Solvent | Dichloromethane or excess o-Xylene | An inert solvent is often used to control viscosity and temperature.[10] |
| Temperature | 0 °C to Room Temp | Initial cooling controls the exothermic reaction; stirring at room temp drives it to completion.[8] |
| Reaction Time | 3 - 5 hours | Sufficient time for the reaction to proceed to completion. |
Part II: Synthesis of this compound via Intramolecular Cyclization
Principle and Mechanism
The second stage of the synthesis is an intramolecular electrophilic aromatic substitution, specifically a dehydration-cyclization reaction.[6] In the presence of a strong acid like concentrated H₂SO₄, the carboxylic acid group of the intermediate is protonated. This protonation makes the carbonyl carbon of the carboxylic acid highly electrophilic. The nearby dimethyl-substituted aromatic ring then acts as an intramolecular nucleophile, attacking this electrophilic center. This cyclization step forms a new six-membered ring. Subsequent dehydration (loss of a water molecule) from the resulting intermediate leads to the formation of the stable, fully conjugated tricyclic system of this compound.[5]
Sources
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Solubility Characteristics of 2,3-Dimethylanthraquinone in Common Organic Solvents
An In-Depth Technical Guide for Researchers
Abstract
This technical guide provides a detailed examination of the solubility of 2,3-Dimethylanthraquinone (DMAQ), a key organic intermediate in the synthesis of dyes, pigments, and advanced materials.[1][2] Understanding the solubility of this compound is paramount for optimizing reaction conditions, developing effective purification strategies, and formulating products. This document synthesizes available data on its physicochemical properties and qualitative solubility, grounded in the fundamental principles of solvent-solute interactions. Furthermore, it presents a robust, step-by-step experimental protocol for the quantitative determination of solubility, designed to ensure accuracy and reproducibility in a research setting.
Introduction to this compound (DMAQ)
This compound is a solid organic compound featuring a tricyclic aromatic anthraquinone core with two methyl group substituents. Its rigid, planar structure and chemical functionalities make it a valuable building block in various fields. It is notably used as a starting reagent for complex organic molecules, a photoinitiator in UV-curing systems, and a component in the development of materials for energy storage and electrochemistry.[1][2][3]
The efficiency of DMAQ in these applications is critically dependent on its behavior in solution. Selecting an appropriate solvent is crucial for achieving desired reaction kinetics, controlling crystallization for purification, and ensuring homogeneity in formulations. This guide addresses the fundamental question of DMAQ's solubility by examining its molecular properties and interactions with a range of common laboratory solvents.
Core Physicochemical Properties
A compound's solubility is intrinsically linked to its molecular structure and physical properties. The key characteristics of DMAQ are summarized below. The anthraquinone skeleton provides a large, relatively non-polar surface area, while the two ketone groups introduce sites of polarity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₂O₂ | [4][5][6] |
| Molecular Weight | 236.27 g/mol | [4] |
| Appearance | Solid, Powder | [5][7] |
| Melting Point | 210-212 °C | [3] |
| Water Solubility | 0.3535 mg/L at 25 °C (Estimated) | [4] |
| LogP (o/w) | 4.300 (Estimated) |[4] |
Caption: Chemical Structure of this compound.
Guiding Principles of Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility.[8] This means that substances with similar polarities are more likely to be miscible.
-
Polarity: Solvents are classified as polar or non-polar. Polar solvents (e.g., water, ethanol) have significant dipole moments, while non-polar solvents (e.g., hexane, toluene) do not. DMAQ is a largely non-polar molecule due to its extensive aromatic system, but the two ketone groups introduce polar character. Therefore, it is expected to be most soluble in solvents of intermediate to low polarity.
-
Temperature: For most solid solutes, solubility increases with temperature.[8] This is because the additional thermal energy helps overcome the lattice energy of the solid crystal and promotes the dissolution process.
-
Molecular Size: Larger molecules can be more difficult for solvent molecules to surround and solvate, which can lead to lower solubility compared to smaller analogues.[8]
Qualitative Solubility Profile of DMAQ
While precise quantitative data is scarce in publicly available literature, qualitative assessments provide valuable guidance. DMAQ is practically insoluble in water, consistent with its high estimated LogP value.[4] It demonstrates good solubility in several common aprotic and moderately polar organic solvents.
Table 2: Qualitative Solubility of this compound in Various Organic Solvents
| Solvent | Polarity Index (P')[9][10] | Type | Reported Solubility |
|---|---|---|---|
| Hexane | 0.1 | Non-polar, Aprotic | Likely Poorly Soluble |
| Toluene | 2.4 | Non-polar, Aprotic | Likely Soluble |
| Dichloromethane (DCM) | 3.1 | Polar, Aprotic | Soluble [7] |
| Chloroform | 4.1 | Polar, Aprotic | Soluble [7] |
| Diethyl Ether | 2.8 | Polar, Aprotic | Likely Sparingly Soluble |
| Ethyl Acetate | 4.4 | Polar, Aprotic | Soluble [7] |
| Acetone | 5.1 | Polar, Aprotic | Soluble [7] |
| Ethanol | 5.2 (Relative Polarity) | Polar, Protic | Sparingly Soluble (at RT) |
| Methanol | 5.1 | Polar, Protic | Poorly Soluble (at RT) |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar, Aprotic | Soluble [7] |
| Water | 10.2 | Polar, Protic | Insoluble [4] |
Note: "Likely" solubilities are inferred based on chemical principles and the reported data for solvents with similar properties.
Standard Protocol for Experimental Solubility Determination
To obtain precise, quantitative solubility data, a rigorous experimental approach is necessary. The shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and simplicity.[11]
Causality Behind Experimental Design: The core principle is to create a saturated solution where the rate of dissolution equals the rate of precipitation, achieving thermodynamic equilibrium.[12] This is accomplished by adding excess solute to the solvent and allowing sufficient time for equilibrium to be reached under controlled temperature and agitation. Subsequent analysis of the clear supernatant provides the solubility value.
5.1. Materials and Reagents
-
Solute: High-purity this compound (>98%)
-
Solvents: HPLC-grade or equivalent high-purity organic solvents.
-
Apparatus:
-
Analytical balance (±0.1 mg precision)
-
Scintillation vials or flasks with screw caps
-
Thermostatically controlled shaker, incubator, or water bath
-
Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.
-
5.2. Safety and Handling
-
This compound is a skin, eye, and respiratory irritant.[13]
-
Always handle the compound in a well-ventilated area or fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[14]
-
Consult the Safety Data Sheet (SDS) for both DMAQ and all solvents before beginning work.[14]
5.3. Step-by-Step Experimental Workflow
-
Preparation: Add an excess amount of solid DMAQ to a series of vials (e.g., 20-50 mg into 5 mL of solvent). The key is to ensure solid material remains visible after equilibration.[11]
-
Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[11]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for several hours to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe, and immediately filter it through a syringe filter into a clean vial to remove all undissolved particles.[15]
-
Quantification:
-
Accurately dilute the filtered saturated solution with a known volume of the same solvent.
-
Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV).
-
Determine the concentration by comparing the sample's response to a standard curve prepared from known concentrations of DMAQ.
-
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express solubility in units such as mg/mL or mol/L.
Caption: Experimental workflow for the Shake-Flask Solubility Method.
Conclusion
This compound exhibits solubility characteristics typical of a large, moderately polar organic solid. It is effectively insoluble in polar protic solvents like water but shows good solubility in a range of polar aprotic solvents, including dichloromethane, chloroform, ethyl acetate, acetone, and DMSO.[4][7] This profile is dictated by the interplay between its large non-polar aromatic core and its polar ketone functionalities. For research and development professionals, this indicates that solvents like chlorinated hydrocarbons and ketones are excellent candidates for reaction media, while less polar solvents like toluene may be suitable for crystallization processes where slightly lower solubility is advantageous. The provided experimental protocol offers a reliable framework for generating precise, quantitative solubility data essential for advanced process development and formulation.
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Spectroscopic Profile of 2,3-Dimethylanthraquinone: A Technical Guide for Researchers
This guide provides an in-depth technical overview of the spectroscopic characterization of 2,3-Dimethylanthraquinone, a key organic intermediate in the synthesis of various dyes and biologically active molecules. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the analytical data essential for the identification, purity assessment, and structural elucidation of this compound.
Introduction: The Significance of Spectroscopic Characterization
This compound, with the molecular formula C₁₆H₁₂O₂, belongs to the anthraquinone family, a class of aromatic ketones known for their diverse applications, from high-performance pigments to potential therapeutic agents.[1][2] Accurate and thorough characterization of this molecule is paramount to ensure the reliability and reproducibility of research and manufacturing processes. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide a detailed fingerprint of the molecule's structure and electronic properties. This guide will delve into the principles, experimental protocols, and data interpretation for each of these techniques as applied to this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecular structure. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern on the anthraquinone scaffold.
¹H NMR Spectroscopy
Proton NMR provides information on the number of different types of protons and their neighboring environments.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.25 | m | 2H | H-5, H-8 |
| ~8.05 | s | 2H | H-1, H-4 |
| ~7.75 | m | 2H | H-6, H-7 |
| ~2.45 | s | 6H | 2 x -CH₃ |
Note: The presented data is a representative spectrum in CDCl₃. Chemical shifts can vary slightly depending on the solvent and concentration.
The ¹H NMR spectrum of this compound is characterized by distinct signals in both the aromatic and aliphatic regions.
-
Aromatic Region (δ 7.0-8.5 ppm): The protons on the unsubstituted benzene ring (H-5, H-6, H-7, and H-8) typically appear as a complex multiplet due to ortho- and meta-couplings. The protons on the substituted ring (H-1 and H-4) are chemically equivalent due to the molecule's symmetry and thus appear as a singlet.
-
Aliphatic Region (δ 2.0-3.0 ppm): The two methyl groups at positions 2 and 3 are also chemically equivalent and give rise to a sharp singlet, integrating to six protons. The downfield shift of this singlet is indicative of the methyl groups being attached to an aromatic ring.
¹³C NMR Spectroscopy
Carbon-13 NMR provides a count of the non-equivalent carbon atoms in a molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~183.0 | C-9, C-10 (C=O) |
| ~144.0 | C-2, C-3 |
| ~134.0 | C-6, C-7 |
| ~133.5 | C-4a, C-9a |
| ~133.0 | C-8a, C-10a |
| ~127.0 | C-5, C-8 |
| ~126.5 | C-1, C-4 |
| ~20.5 | -CH₃ |
Note: The presented data is a representative spectrum in CDCl₃. Chemical shifts can vary slightly depending on the solvent and concentration.
The proton-decoupled ¹³C NMR spectrum of this compound displays eight distinct signals, consistent with its symmetrical structure.
-
Carbonyl Carbons: The two carbonyl carbons (C-9 and C-10) are equivalent and appear at a characteristic downfield chemical shift of around 183 ppm.
-
Aromatic Carbons: The spectrum shows six signals for the twelve aromatic carbons. The carbons bearing the methyl groups (C-2 and C-3) are shifted downfield due to the substitution. The remaining aromatic carbons can be assigned based on their chemical environment and by comparison with data from similar anthraquinone structures.
-
Aliphatic Carbon: The two equivalent methyl carbons appear as a single signal in the upfield region of the spectrum.
Experimental Protocol: NMR Spectroscopy
A general procedure for acquiring high-quality NMR spectra of this compound is as follows:
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.[3]
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be necessary.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Caption: Workflow for NMR spectroscopic analysis.
II. Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.
Data Presentation: FTIR Spectrum of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3070 | Weak | Aromatic C-H stretch |
| ~2925 | Weak | Aliphatic C-H stretch |
| ~1675 | Strong | C=O stretch (quinone) |
| ~1595 | Medium | C=C stretch (aromatic) |
| ~1330 | Medium | C-H bend (methyl) |
| ~940 | Medium | C-H out-of-plane bend |
Note: The presented data is a representative spectrum obtained using a KBr pellet.
Interpretation of the IR Spectrum
The IR spectrum of this compound provides key information confirming its chemical identity.
-
Carbonyl Stretch: The most prominent feature is the strong absorption band around 1675 cm⁻¹, which is characteristic of the conjugated ketone (C=O) stretching vibration of the quinone system.
-
Aromatic C-H and C=C Stretches: The presence of the aromatic rings is confirmed by the weak C-H stretching vibrations above 3000 cm⁻¹ and the medium intensity C=C stretching bands in the 1600-1450 cm⁻¹ region.
-
Aliphatic C-H Stretches and Bends: The methyl groups give rise to weak C-H stretching bands just below 3000 cm⁻¹ and characteristic bending vibrations at lower wavenumbers.
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
The KBr pellet technique is a common method for obtaining high-quality IR spectra of solid samples.
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
-
The mixture should be a fine, homogeneous powder.
-
-
Pellet Formation:
-
Transfer the powder to a pellet die.
-
Apply pressure using a hydraulic press to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Caption: Workflow for FTIR spectroscopic analysis.
III. Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For conjugated systems like this compound, this technique is particularly informative.
Data Presentation: UV-Vis Spectrum of this compound
| λ_max (nm) | Molar Absorptivity (ε) | Solvent | Assignment |
| ~255 | ~45,000 | Ethanol | π → π* transition |
| ~275 | ~20,000 | Ethanol | π → π* transition |
| ~330 | ~5,000 | Ethanol | n → π* transition |
Note: The presented data is representative. The position and intensity of absorption bands can be influenced by the solvent.
Interpretation of the UV-Vis Spectrum
The UV-Vis spectrum of this compound in a polar solvent like ethanol typically shows two types of absorption bands.[4]
-
π → π* Transitions: Strong absorption bands in the shorter wavelength UV region (around 255 and 275 nm) are attributed to π → π* electronic transitions within the conjugated aromatic system.
-
n → π* Transition: A weaker absorption band at a longer wavelength (around 330 nm) is characteristic of the n → π* transition of the non-bonding electrons of the carbonyl oxygens. This band is responsible for the pale yellow color of the compound.
Experimental Protocol: UV-Vis Spectroscopy
A standard procedure for obtaining the UV-Vis spectrum of this compound is as follows:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a UV-grade solvent (e.g., ethanol) of a known concentration (typically in the range of 10⁻⁴ to 10⁻⁵ M).
-
From the stock solution, prepare a dilution that gives an absorbance reading between 0.1 and 1.0 for optimal accuracy.
-
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamp to stabilize.
-
Set the desired wavelength range for scanning.
-
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline.
-
Rinse the cuvette with the sample solution and then fill it with the sample solution.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
-
Caption: Workflow for UV-Vis spectroscopic analysis.
IV. Conclusion: A Unified Spectroscopic Picture
The combination of NMR, IR, and UV-Vis spectroscopy provides a comprehensive and unambiguous characterization of this compound. NMR spectroscopy confirms the precise arrangement of atoms in the molecular skeleton. IR spectroscopy verifies the presence of key functional groups, particularly the quinone carbonyls. UV-Vis spectroscopy offers insights into the electronic structure of the conjugated system. Together, these techniques form an indispensable analytical toolkit for any researcher working with this important compound, ensuring the integrity and quality of their scientific endeavors.
References
- PubChem. This compound.
- Organic Syntheses. This compound. [Link]
- ResearchGate.
- BioCrick. This compound. [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
- The Good Scents Company. 2,3-dimethyl anthraquinone. [Link]
- UMass Chan Medical School. Table of Characteristic IR Absorptions. [Link]
- University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
- UCLA Chemistry. IR Chart. [Link]
- MySkinRecipes. This compound. [Link]
- Master Organic Chemistry. 13-C NMR - How Many Signals. [Link]
- Tchimou, N. et al. (2014). UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches. SpringerPlus, 3, 243. [Link]
- ResearchGate. 13 C-NMR experimental chemical shifts for groups bonded to hydroquinone skeleton. [Link]
Sources
Introduction: The Significance of 2,3-Dimethylanthraquinone
An In-Depth Technical Guide to the Physicochemical Characterization of 2,3-Dimethylanthraquinone
Abstract: This technical guide provides a comprehensive analysis of the melting and boiling points of this compound (CAS No. 6531-35-7), a pivotal intermediate in the synthesis of dyes, pigments, and advanced materials.[1][2] Tailored for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple recitation of values. It delves into the causality behind experimental methodologies, the critical role of purity in accurate characterization, and the theoretical underpinnings of these fundamental physical properties. Detailed, field-proven protocols for determination and purification are provided, ensuring both accuracy and reproducibility in the laboratory.
This compound is a substituted aromatic ketone built on the anthraquinone framework. Its rigid, planar structure and electron-accepting nature make it a valuable building block in various chemical applications. It serves as a key intermediate in the production of high-performance dyes and pigments, a photoinitiator in UV-curing systems, and a versatile reagent in the synthesis of complex organic molecules for pharmaceuticals.[1][2] Furthermore, its derivatives are being explored for their electrochemical properties in energy storage systems.[1][2]
Given its widespread use, a precise understanding of its physicochemical properties is paramount for process optimization, quality control, and the development of new applications. The melting and boiling points are fundamental thermal properties that serve as primary indicators of identity and purity.
Core Physicochemical Properties
A summary of the essential physicochemical data for this compound is presented below. These values form the baseline for its handling, characterization, and application.
| Property | Value | Source(s) |
| CAS Number | 6531-35-7 | [3][4][5][6] |
| Molecular Formula | C₁₆H₁₂O₂ | [6][7][8][9] |
| Molecular Weight | 236.27 g/mol | [6][7] |
| Appearance | Light orange to yellow to green, powder to crystal | [5][10] |
| Purity | Typically available as >95% or 98% | [3][11] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [8] |
In-Depth Analysis of the Melting Point
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this occurs over a very narrow range (typically <1°C). This property is, therefore, a robust criterion for both identification and purity assessment.
Reported Melting Point Values
The literature and supplier data for this compound are highly consistent, placing its melting point in a well-defined range. An early organic synthesis preparation reported a melting point of 209–210°C.[12] More recent commercial and database sources specify a slightly higher range.
| Melting Point (°C) | Source(s) |
| 210-212 | [5][13] |
| 210.8 | [3] |
| 209-210 | [12] |
This consistency confirms that 210-212°C is the accepted melting point for high-purity this compound.
The Critical Role of Purity
The presence of impurities disrupts the crystal lattice of a solid, typically resulting in a lower and broader melting point range—a phenomenon known as melting point depression. The synthesis of this compound often involves a Diels-Alder reaction between 1,4-naphthoquinone and 2,3-dimethyl-1,3-butadiene, followed by oxidative dehydrogenation.[12][14] Potential impurities could include unreacted starting materials or intermediates from the addition reaction.[12]
Therefore, a sharp melting point within the 210-212°C range is a strong indicator of successful purification.
Experimental Workflow for Accurate Melting Point Determination
The following diagram and protocol outline a self-validating system for determining the melting point of this compound.
Caption: Workflow for precise melting point determination.
Protocol 1: Capillary Melting Point Determination
This protocol describes the use of a standard digital melting point apparatus.
-
Sample Purification: If the sample's purity is unknown or questionable, purify it via recrystallization. A suitable solvent system must be determined based on solubility tests. Given its solubility profile, ethanol or a mixture of ethanol and acetone could be effective.[8][12]
-
Sample Preparation: Ensure the purified this compound is completely dry, as residual solvent will depress the melting point. Grind the crystalline solid into a fine powder.
-
Capillary Packing: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample tightly to a height of 2-3 mm. Causality: A tightly packed, small sample ensures uniform heat transfer.
-
Apparatus Calibration: Before measurement, verify the apparatus's accuracy using a certified standard with a known melting point close to the target range (e.g., caffeine at ~238°C).
-
Rapid Scan (Optional): Perform a quick determination with a fast ramp rate (10-15°C/min) to find the approximate melting temperature.
-
Accurate Measurement: Using a fresh capillary, heat the apparatus rapidly to about 15-20°C below the approximate melting point. Then, decrease the ramp rate to 1-2°C/min. Causality: A slow heating rate ensures the sample and thermometer are in thermal equilibrium, preventing temperature lag and yielding an accurate reading.
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This range is the melting point. For pure this compound, this range should be narrow (e.g., 211.0-211.8°C).
Analysis of the Boiling Point
Unlike the melting point, the boiling point of this compound is not well-established through experimental data. This is common for high-molecular-weight organic solids that have very high boiling points.
Estimated Boiling Point Values
The available data are primarily computational estimates, which can vary significantly depending on the algorithm used.
| Estimated Boiling Point (°C) | Source(s) |
| 421 (at 760 mmHg) | [13] |
| 338.73 (rough estimate) | [5][10] |
It is critical to treat these values as theoretical approximations. At such high temperatures, organic molecules like this compound are highly susceptible to thermal decomposition, making experimental determination at atmospheric pressure impractical and unreliable.
Challenges in Experimental Determination
The primary challenge is the thermal stability of the compound. The energy required to bring the compound to its boiling point at atmospheric pressure may exceed the energy of its covalent bonds, leading to decomposition before boiling occurs.
Caption: Relationship between pressure and thermal behavior.
Theoretical Protocol: Boiling Point Determination via Vacuum Distillation
To circumvent decomposition, the boiling point can be determined under reduced pressure. A lower external pressure requires a lower vapor pressure for boiling to occur, thus lowering the boiling temperature.
-
Apparatus Setup: Assemble a microscale vacuum distillation apparatus. The setup must be meticulously sealed to maintain a stable, low pressure.
-
Pressure Measurement: Connect a manometer to the system to accurately measure the internal pressure.
-
Heating: Place a small, purified sample of this compound in the distillation flask. Heat the sample gently using a sand bath or heating mantle for uniform temperature distribution.
-
Observation: Record the temperature at which the liquid boils and condensate forms consistently on the condenser at the measured stable pressure.
-
Extrapolation: Use a pressure-temperature nomograph or the Clausius-Clapeyron equation to extrapolate the experimentally determined boiling point at reduced pressure to the theoretical boiling point at atmospheric pressure (760 mmHg). This remains an estimation but is grounded in experimental data.
Conclusion
This guide provides a detailed examination of the melting and boiling points of this compound. The melting point is a well-characterized and reliable parameter, consistently reported in the 210-212°C range , serving as a crucial indicator of identity and purity. In contrast, the boiling point is not experimentally established due to the compound's propensity for thermal decomposition at the high temperatures required for boiling at atmospheric pressure. The available boiling point values are computational estimates and should be used with caution. For practical applications and quality control, melting point analysis via the detailed protocols provided herein is the recommended method for thermal characterization.
References
- Allen, C. F. H., and Bell, A. (1942). This compound. Organic Syntheses, 22, 37.
- The Good Scents Company. (n.d.). 2,3-dimethyl anthraquinone.
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- Pharmaffiliates. (n.d.). This compound.
- MySkinRecipes. (n.d.). This compound.
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- BioCrick. (n.d.). This compound.
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An In-Depth Technical Guide to the Electrochemical Properties of 2,3-Dimethylanthraquinone
This guide provides a comprehensive technical overview of the core electrochemical properties of 2,3-Dimethylanthraquinone. Tailored for researchers, scientists, and professionals in drug development and materials science, this document synthesizes fundamental principles with practical, field-proven insights to offer a robust understanding of this versatile molecule's redox behavior.
Introduction: The Significance of this compound in Redox Chemistry
This compound is an aromatic organic compound belonging to the anthraquinone family. Its rigid, planar structure, featuring a centrally located quinone moiety, makes it an excellent candidate for a variety of electrochemical applications. These include roles as a redox mediator, a core component in organic energy storage systems like batteries and supercapacitors, and a versatile building block in the synthesis of advanced materials and pharmaceuticals.[1][2] The electrochemical behavior of this compound is dominated by the reversible reduction and oxidation of its quinone functional groups, a characteristic that underpins its utility in facilitating electron transfer processes.[1]
The addition of two methyl groups to the anthraquinone backbone subtly but significantly modulates its electronic properties. These electron-donating groups influence the redox potential of the molecule, making it a subject of interest for fine-tuning the performance of electrochemical devices.[3] Understanding the intricate details of its electrochemical characteristics is therefore paramount for harnessing its full potential in various scientific and industrial applications.
Core Electrochemical Behavior: A Two-Step Redox Pathway
The hallmark of anthraquinone electrochemistry in aprotic (non-aqueous) media is a two-step reversible reduction process. This compound is expected to follow this characteristic pathway, where it sequentially accepts two electrons to form a radical anion and then a dianion. This behavior can be effectively probed and characterized using cyclic voltammetry.
The two distinct redox events can be represented as follows:
-
First Reduction (Formation of the Radical Anion): AQ + e⁻ ⇌ AQ•⁻
-
Second Reduction (Formation of the Dianion): AQ•⁻ + e⁻ ⇌ AQ²⁻
Each of these electron transfer steps will manifest as a distinct redox couple (a pair of reduction and oxidation peaks) in a cyclic voltammogram. The separation and shape of these peaks provide valuable information about the thermodynamics and kinetics of the electron transfer processes.[4]
Anticipated Electrochemical Parameters
| Parameter | Expected Value/Characteristic | Significance |
| First Reduction Potential (E°₁) | Less negative than unsubstituted anthraquinone | The electron-donating methyl groups are expected to slightly raise the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the first reduction slightly more favorable (occur at a less negative potential) compared to the parent anthraquinone.[3] |
| Second Reduction Potential (E°₂) | More negative than the first reduction potential | The addition of a second electron to the already negatively charged radical anion is electrostatically less favorable, requiring a more negative potential. |
| Peak-to-Peak Separation (ΔEp) | Close to 59/n mV (where n=1) at room temperature for each redox couple | A peak-to-peak separation approaching this theoretical value is indicative of a fast and reversible one-electron transfer process. |
| Anodic to Cathodic Peak Current Ratio (ipa/ipc) | Approximately 1 for each redox couple | A ratio close to unity suggests that the electrochemically generated species (radical anion and dianion) are stable on the timescale of the cyclic voltammetry experiment. |
Experimental Workflow for Electrochemical Characterization
The following section outlines a detailed, step-by-step methodology for the electrochemical characterization of this compound using cyclic voltammetry. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.
Experimental Setup and Rationale
A standard three-electrode electrochemical cell is employed for this analysis. The choice of each component is critical for obtaining high-quality data.
Caption: A schematic of the three-electrode setup for cyclic voltammetry.
-
Working Electrode (Glassy Carbon): A glassy carbon electrode is chosen for its wide potential window, chemical inertness, and relatively low background current, making it ideal for studying organic redox processes.
-
Reference Electrode (Ag/AgCl or Ag/AgNO₃): A stable reference electrode is crucial for accurate potential measurements. An Ag/AgCl or a non-aqueous Ag/AgNO₃ electrode provides a constant potential against which the working electrode's potential is controlled and measured.[4]
-
Counter Electrode (Platinum Wire): A platinum wire serves as the counter electrode to complete the electrical circuit. Its high surface area and catalytic activity ensure that the current passed through the cell does not limit the electrochemical processes at the working electrode.[4]
-
Electrolyte Solution: The electrolyte solution consists of this compound dissolved in a suitable organic solvent containing a supporting electrolyte.
-
Solvent (e.g., Acetonitrile or Dichloromethane): Aprotic, polar organic solvents are used to dissolve the analyte and the supporting electrolyte while remaining electrochemically inert within the potential range of interest.[4][7]
-
Supporting Electrolyte (e.g., Tetrabutylammonium tetrafluoroborate - Bu₄NBF₄): A supporting electrolyte is essential to minimize solution resistance and ensure that the migration of ions, rather than diffusion of the analyte, is the primary mode of charge transport in the bulk solution.[4]
-
Step-by-Step Experimental Protocol
-
Preparation of the Electrolyte Solution:
-
Accurately weigh a precise amount of this compound to prepare a stock solution of known concentration (e.g., 10 mM) in the chosen solvent (e.g., acetonitrile).
-
Prepare the supporting electrolyte solution by dissolving the supporting electrolyte (e.g., 0.1 M Bu₄NBF₄) in the same solvent.
-
Prepare the final test solution by diluting the this compound stock solution with the supporting electrolyte solution to the desired concentration (e.g., 1 mM).
-
-
Electrode Polishing and Cleaning:
-
Polish the glassy carbon working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad to obtain a mirror-like finish.
-
Rinse the electrode thoroughly with deionized water and the chosen organic solvent to remove any residual polishing material.
-
Clean the platinum counter electrode, for instance by flaming or electrochemical methods, to ensure a clean and active surface.
-
-
Cell Assembly and Deoxygenation:
-
Assemble the three-electrode cell with the polished working electrode, the clean counter electrode, and the reference electrode.
-
Add the prepared electrolyte solution to the cell.
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.[8]
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to a potentiostat.
-
Set the parameters for the cyclic voltammetry experiment, including the initial potential, final potential, vertex potentials, and scan rate. A typical starting scan rate for such a system would be 100 mV/s.
-
Initiate the potential scan and record the resulting cyclic voltammogram.
-
Perform multiple scans to ensure the stability and reproducibility of the electrochemical response.
-
Vary the scan rate to investigate the kinetics of the electron transfer process. For a diffusion-controlled process, the peak current should be proportional to the square root of the scan rate.
-
Interpreting the Electrochemical Data: Insights into Reaction Mechanisms
The data obtained from cyclic voltammetry provides a wealth of information about the electrochemical behavior of this compound.
Thermodynamic Information: Redox Potentials
The formal redox potentials (E°') for the two reduction steps can be estimated from the midpoint of the anodic and cathodic peak potentials for each redox couple. These potentials are fundamental thermodynamic parameters that quantify the tendency of the molecule to accept electrons.
Kinetic Information: Electron Transfer Rates
While a detailed kinetic analysis requires more advanced electrochemical techniques, the peak-to-peak separation (ΔEp) in the cyclic voltammogram offers a preliminary assessment of the electron transfer kinetics. A larger than theoretical ΔEp suggests slower electron transfer kinetics. The study of electron transfer rates for anthraquinone radical anions indicates that these processes are generally fast.[9]
The Role of the Reduced Form: 2,3-Dimethylhydroquinone
The fully reduced form of this compound is 2,3-dimethylhydroquinone. The electrochemical oxidation of this hydroquinone back to the quinone form is an integral part of the overall redox cycle. Studies on the electrochemical oxidation of 2,3-dimethylhydroquinone have confirmed its redox activity and have been used to generate the corresponding quinone in situ for further reactions.[10] This reversible transformation between the quinone and hydroquinone states is central to the application of this compound in various electrochemical systems.
Caption: The two-step reduction of this compound.
Conclusion and Future Directions
This compound exhibits a rich and well-defined electrochemical behavior centered around the reversible two-electron reduction of its quinone core. The presence of methyl substituents is anticipated to favorably modulate its redox potential for applications in energy storage and catalysis. The experimental protocols outlined in this guide provide a robust framework for the detailed characterization of its electrochemical properties.
Future research should focus on obtaining precise experimental data for this compound to validate the expected behavior and to quantify its electron transfer kinetics. Furthermore, exploring its electrochemical properties in a wider range of solvents and supporting electrolytes will be crucial for optimizing its performance in specific applications, from advanced battery technologies to novel drug delivery systems.
References
- Low and High Molecular Mass Anthraquinone Derivatives Containing Substituents of Varying Electron Donating Properties. (n.d.). National Institutes of Health.
- Electron transfer of functionalized quinones in acetonitrile. (2022). AIP Publishing.
- Computational electrochemistry study of derivatives of anthraquinone and phenanthraquinone analogues: the substitution effect. (n.d.). Royal Society of Chemistry.
- Evaluation of the electron affinity of substituted 9,10-anthraquinones using molecular anion lifetime data. (2025). PubMed.
- Kinetics of Photoinduced Electron Transfer Reactions of Some Anthraquinone Radical Anions with Various Inorganic Ions. (n.d.). OUCI.
- Electrochemical oxidation of 2,3-dimethylhydroquinone in the presence of 1,3-dicarbonyl compounds. (2006). PubMed.
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An In-depth Technical Guide to the Mechanistic Action of 2,3-Dimethylanthraquinone in Chemical Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the mechanisms of action of 2,3-dimethylanthraquinone (2,3-DMAQ) in various chemical reactions. As a versatile organic compound, 2,3-DMAQ plays significant roles as a photosensitizer, a redox mediator, and a key intermediate in organic synthesis. This document, intended for researchers, scientists, and professionals in drug development, delves into the core principles governing its reactivity, supported by experimental evidence and established protocols.
Introduction to this compound: Properties and Significance
This compound is a solid organic compound with the molecular formula C₁₆H₁₂O₂.[1][2] Its core structure consists of an anthraquinone scaffold with two methyl groups attached to the 2 and 3 positions of one of the aromatic rings. This substitution pattern significantly influences its electronic properties and, consequently, its chemical reactivity.
2,3-DMAQ is utilized in a variety of applications, including as an intermediate in the synthesis of dyes and pigments, a photoinitiator in UV-curing systems, and a catalyst or sensitizer in organic reactions.[3] Its ability to undergo reversible reduction and oxidation (redox) cycles also makes it a compound of interest in electrochemical applications.[4] Understanding the underlying mechanisms of its action is crucial for optimizing its use in these fields and for the development of new applications.
Mechanism of Action as a Photoinitiator in Polymerization
This compound can function as a photoinitiator, particularly in UV-curing processes for coatings, adhesives, and printing inks.[3] Upon absorption of light, it can initiate polymerization reactions, such as the free-radical polymerization of acrylates.[5][6][7]
The photoinitiation process generally proceeds through a Type II mechanism, which involves the initial excitation of the photoinitiator followed by its interaction with a co-initiator or synergist.
Photophysical and Photochemical Processes
The mechanism begins with the absorption of a photon by the 2,3-DMAQ molecule, promoting it from its ground state (S₀) to an excited singlet state (S₁). Due to the presence of the carbonyl groups, anthraquinone derivatives are known to efficiently undergo intersystem crossing (ISC) to a more stable triplet state (T₁).
Key Steps in Photoinitiation:
-
Excitation: 2,3-DMAQ + hν → ¹(2,3-DMAQ)*
-
Intersystem Crossing: ¹(2,3-DMAQ)* → ³(2,3-DMAQ)*
-
Hydrogen Abstraction or Electron Transfer: The excited triplet state of 2,3-DMAQ is a potent oxidizing agent and can interact with a hydrogen donor (R-H), such as an amine co-initiator, to generate a ketyl radical and a radical from the donor molecule. Alternatively, it can participate in an electron transfer process with an electron donor.
-
Hydrogen Abstraction: ³(2,3-DMAQ)* + R-H → [2,3-DMAQH]• + R•
-
Electron Transfer: ³(2,3-DMAQ)* + Electron Donor → [2,3-DMAQ]•⁻ + [Electron Donor]•⁺
-
-
Initiation of Polymerization: The generated radicals (R• or others) then initiate the polymerization of monomers, such as acrylates.
The efficiency of photoinitiation can be enhanced by using co-initiators like iodonium salts and N-vinylcarbazole, which can participate in the generation of initiating radicals.[8][9] The photochemical mechanisms of anthraquinone derivatives can be investigated using techniques such as steady-state photolysis, fluorescence spectroscopy, cyclic voltammetry, and electron spin resonance (ESR) spin trapping.[8][9]
Diagram of the Photoinitiation Mechanism:
Caption: Photoinitiation pathway of 2,3-DMAQ.
Role as a Redox Mediator in Electrochemical Reactions
The quinone structure of 2,3-DMAQ allows it to act as an effective redox mediator, facilitating electron transfer in various chemical and biological systems. This property is central to its application in industrial processes like the production of hydrogen peroxide and its potential use in energy storage systems.[3]
The Redox Cycling Mechanism
Redox cycling involves the sequential reduction and oxidation of the 2,3-DMAQ molecule. The two carbonyl groups of the anthraquinone core can be reduced in two successive one-electron steps to form a semiquinone radical anion and then a hydroquinone dianion. These reduced species can then be re-oxidized back to the parent quinone, completing the cycle.
Generalized Redox Cycle:
-
Reduction Step 1: 2,3-DMAQ + e⁻ ⇌ [2,3-DMAQ]•⁻ (Semiquinone)
-
Reduction Step 2: [2,3-DMAQ]•⁻ + e⁻ ⇌ [2,3-DMAQ]²⁻ (Hydroquinone dianion)
-
Oxidation: The reduced forms can then transfer electrons to another species, regenerating the original 2,3-DMAQ.
The redox potential of anthraquinone derivatives is a key parameter governing their reactivity in these cycles and can be influenced by the nature and position of substituents on the aromatic rings.[10][11] Computational methods, such as density functional theory (DFT), can be employed to predict the redox potentials of these compounds.[10] Experimental techniques like cyclic voltammetry are used to measure these potentials and study the electrochemical behavior of anthraquinone derivatives.[12]
Diagram of the Redox Cycling Mechanism:
Caption: Redox cycling of 2,3-DMAQ.
Involvement in the Diels-Alder Reaction
The synthesis of this compound itself is a classic example of a multi-step process that prominently features a Diels-Alder reaction. This powerful cycloaddition reaction is a cornerstone of organic synthesis for the formation of six-membered rings.[13]
Synthesis of this compound via Diels-Alder Reaction
The standard laboratory synthesis involves the reaction of 1,4-naphthoquinone (the dienophile) with 2,3-dimethyl-1,3-butadiene (the diene).[14][15] This is a [4+2] cycloaddition reaction that forms a tetrahydroanthracenedione intermediate. Subsequent dehydrogenation (aromatization) of this intermediate yields the final this compound product.
Reaction Steps:
-
Diels-Alder Cycloaddition: 1,4-Naphthoquinone + 2,3-Dimethyl-1,3-butadiene → 1,4,4a,9a-Tetrahydro-2,3-dimethyl-9,10-anthracenedione
-
Dehydrogenation: 1,4,4a,9a-Tetrahydro-2,3-dimethyl-9,10-anthracenedione → this compound
While 2,3-DMAQ is the product of this specific Diels-Alder reaction, other anthraquinone derivatives can potentially act as Lewis acid catalysts in other Diels-Alder reactions, although this is a less common role for this specific compound. The electron-withdrawing nature of the quinone carbonyls can influence the electronic properties of the system, a key factor in the kinetics and selectivity of Diels-Alder reactions.[16][17]
Diagram of the Diels-Alder Synthesis:
Caption: Synthesis of 2,3-DMAQ via Diels-Alder reaction.
Experimental Protocols
Synthesis of this compound
The following protocol is adapted from a well-established procedure in Organic Syntheses.[14]
Materials:
-
1,4-Naphthoquinone
-
2,3-Dimethyl-1,3-butadiene
-
Ethanol
-
5% Ethanolic Potassium Hydroxide solution
-
Water
-
Ether
Procedure:
-
Diels-Alder Adduct Formation:
-
In a round-bottomed flask equipped with a reflux condenser, dissolve 1,4-naphthoquinone (0.5 mole) and 2,3-dimethyl-1,3-butadiene (1 mole) in 300 ml of ethanol.
-
Reflux the solution for 5 hours.
-
Cool the solution and place it in a refrigerator for 10-12 hours to allow the crystalline adduct to form.
-
Filter the crystalline mass and wash with cold ethanol.
-
-
Dehydrogenation to this compound:
-
Dissolve the adduct (40 g) in 600 ml of 5% ethanolic potassium hydroxide solution in a three-necked flask equipped with a reflux condenser and an air inlet tube.
-
Bubble a current of air through the solution for 24 hours. The initial green color will change to yellow.
-
Filter the yellow quinone that separates out with suction.
-
Wash the product sequentially with water, ethanol, and finally with ether.
-
Air-dry the final product, this compound.
-
Quantitative Data:
| Step | Reactants | Product | Yield | Melting Point (°C) |
| Adduct Formation | 1,4-Naphthoquinone, 2,3-Dimethyl-1,3-butadiene | 1,4,4a,9a-Tetrahydro-2,3-dimethyl-9,10-anthracenedione | ~96% | 147-149 |
| Dehydrogenation | Adduct, O₂ (air) | This compound | ~94-96% | 209-210 |
Conclusion
This compound exhibits a diverse range of chemical reactivity, making it a valuable compound in various industrial and research settings. Its mechanism of action is primarily dictated by its anthraquinone core, which allows it to participate in photochemical processes as a photoinitiator and in electrochemical processes as a redox mediator. Furthermore, its synthesis through the Diels-Alder reaction exemplifies a classic and efficient method for constructing polycyclic aromatic systems. A thorough understanding of these mechanisms, as outlined in this guide, is essential for leveraging the full potential of this compound in current and future applications.
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An In-Depth Technical Guide to the Health and Safety of 2,3-Dimethylanthraquinone for Research and Development Professionals
This guide provides a comprehensive analysis of the health and safety considerations paramount for the handling and application of 2,3-Dimethylanthraquinone in a research and development setting. As a Senior Application Scientist, my objective is to move beyond mere recitation of safety data sheet (SDS) information. Instead, this document synthesizes available data to offer a practical, scientifically-grounded framework for risk assessment and management, ensuring both personnel safety and experimental integrity. The protocols and recommendations herein are designed to be self-validating, grounded in the intrinsic chemical properties of the compound and established principles of laboratory safety.
Section 1: Chemical Identity and Physicochemical Properties
A foundational understanding of a compound's identity and physical characteristics is the first step in a robust safety assessment. These properties dictate its behavior under laboratory conditions and inform appropriate handling and storage protocols. This compound is an organic compound, specifically a dimethyl-substituted anthraquinone, often used as a starting reagent or intermediate in the synthesis of dyes, advanced materials, and complex organic molecules.[1][2]
| Identifier | Value | Source(s) |
| IUPAC Name | 2,3-dimethylanthracene-9,10-dione | |
| CAS Number | 6531-35-7 | [3] |
| Molecular Formula | C₁₆H₁₂O₂ | [4] |
| Molecular Weight | 236.26 g/mol | |
| Appearance | Solid, powder | [3] |
| Melting Point | 210-212 °C | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |
| Synonyms | 2,3-Dimethylanthra-9,10-quinone, 9,10-Anthracenedione, 2,3-dimethyl- |
Section 2: Comprehensive Hazard Analysis and Toxicological Profile
The primary risks associated with this compound are well-defined under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[4][5] The compound is classified as a skin, eye, and respiratory irritant. This necessitates a causal understanding: the compound's chemical structure likely interacts with biological macromolecules in these tissues, leading to an inflammatory response.
| GHS Hazard Classification | |
| Pictogram | |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.[4]H319: Causes serious eye irritation.[4]H335: May cause respiratory irritation.[4] |
| Hazard Classes | Skin Irritation (Category 2).[4]Eye Irritation (Category 2).[4]Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation.[4] |
Toxicological Deep Dive:
The available toxicological data for this compound is not exhaustive. While the primary irritant effects are consistently reported, other long-term effects require careful consideration. One supplier source suggests the compound shows carcinogenicity.[3] However, this claim is not substantiated by major regulatory bodies; Safety Data Sheets from other primary suppliers state that it is not identified as a carcinogen by ACGIH, NTP, or OSHA. This discrepancy underscores a critical principle for the research professional: treat compounds with incomplete toxicological profiles with a higher degree of caution. The absence of evidence is not evidence of absence of hazard. Therefore, all handling protocols should be designed to minimize exposure to the lowest reasonably achievable level.
Section 3: Exposure Control and Personal Protective Equipment (PPE)
Controlling exposure is achieved through a hierarchy of controls, beginning with engineering solutions and supplemented by appropriate PPE. The choice of these controls is directly dictated by the hazards identified in Section 2.
Engineering Controls
The primary engineering control for handling powdered this compound is a certified chemical fume hood. This is non-negotiable when weighing the solid or performing any manipulation that could generate dust. The causality is clear: a fume hood contains the aerosolized particles, preventing them from entering the operator's breathing zone and mitigating the respiratory irritation hazard (H335).[6] For work with solutions, a well-ventilated laboratory is sufficient, though handling within a fume hood remains best practice.[7][8]
Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical.[6][9] Its selection must be deliberate and based on the specific task.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid | Chemical safety goggles and face shield.[7] | Nitrile or other chemical-resistant gloves. | Full-coverage lab coat. | Required. NIOSH-approved N95 dust mask or higher (e.g., elastomeric half-mask with P100 filters). |
| Handling Solutions | Chemical safety goggles.[6] | Nitrile or other chemical-resistant gloves. | Full-coverage lab coat. | Not required if handled in a fume hood or well-ventilated area. |
| Large-Scale Operations | Chemical safety goggles and face shield. | Chemical-resistant gloves. | Chemical-resistant apron over lab coat.[10] | Task-specific evaluation required; may include powered air-purifying respirator (PAPR). |
Rationale:
-
Eye Protection: The "serious eye irritation" hazard (H319) mandates the use of chemical splash goggles at a minimum. A face shield provides an additional layer of protection against splashes and is crucial when handling the powder.[6][7]
-
Hand Protection: To prevent skin irritation (H315), impervious gloves are required. Always inspect gloves before use and practice proper removal techniques to avoid contaminating the skin.
-
Respiratory Protection: The potential for respiratory irritation (H335) makes respiratory protection essential when dust may be generated.
Section 4: Protocols for Safe Handling, Storage, and Emergencies
A self-validating safety system relies on standardized, logical protocols that anticipate and mitigate risk at every step.
Standard Handling Protocol (Solid Compound)
-
Preparation: Don all required PPE (safety goggles, face shield, gloves, lab coat) before entering the designated handling area (chemical fume hood).
-
Containment: Place a weigh paper or boat on an analytical balance inside the fume hood. Use a chemical-resistant mat under the balance to contain any minor spills.
-
Dispensing: Carefully dispense the this compound powder onto the weigh paper. Use a spatula and avoid any rapid movements that could aerosolize the dust.
-
Dissolution: If preparing a solution, add the powder directly to the solvent in a flask or beaker within the fume hood. Cap the container before removing it from the hood.
-
Cleanup: Gently wipe down the spatula, balance, and work surface with a damp cloth or towel to collect any residual dust. Dispose of the cloth and any contaminated weigh paper as hazardous waste.
-
Doffing: Remove PPE in the correct order (gloves first), washing hands thoroughly with soap and water after the operation is complete.
Storage
-
Conditions: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[7][11] It should be stored away from strong oxidizing agents.[8] It is classified as a Combustible Solid (Storage Class 11).
-
Causality: A sealed container prevents the release of dust and protects the compound from moisture. Proper ventilation prevents the accumulation of any potential vapors, although its high melting point suggests a low vapor pressure at room temperature. For long-term storage of high-purity analytical standards, some suppliers recommend desiccation at -20°C to ensure maximum stability and prevent degradation.[3]
Emergency Response Protocols
Rapid and correct response during an emergency is critical. All personnel must be familiar with these procedures and the location of safety equipment.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12][13] Seek medical attention if irritation persists.[7]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[13] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[7] If breathing is difficult, provide oxygen. Seek medical attention.[13]
-
Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water and give the person one to two glasses of water to drink. Seek immediate medical attention.
-
Accidental Release (Spill):
-
Fire-Fighting: Use alcohol-resistant foam, carbon dioxide, or dry chemical extinguishers.[7] Firefighters should wear self-contained breathing apparatus (SCBA) as thermal decomposition will produce carbon oxides.[7][14]
Section 5: Disposal Considerations
Proper disposal is a legal and ethical responsibility to protect both human health and the environment.
-
Waste Classification: this compound and any materials contaminated with it (e.g., gloves, weigh boats, absorbent materials) must be treated as hazardous chemical waste.[15][16]
-
Procedure: Collect waste in a clearly labeled, sealed, and chemically compatible container. The label must read "Hazardous Waste" and identify the contents.[15]
-
Prohibitions: Under no circumstances should this chemical or its solutions be poured down the drain.[16] Organic compounds can interfere with wastewater treatment processes and harm aquatic life.
-
Regulatory Compliance: All disposal must be conducted in strict accordance with local, state, and federal environmental regulations.[17][18] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.[15]
Section 6: Conclusion
This compound is a valuable research chemical with a well-defined, manageable hazard profile. Its primary risks are irritation to the skin, eyes, and respiratory system. By understanding the causality behind these hazards and implementing the engineering controls, personal protective equipment, and standardized protocols detailed in this guide, researchers can handle this compound safely and effectively. A proactive and informed approach to safety is the cornerstone of scientific integrity and innovation.
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An In-depth Technical Guide to 2,3-Dimethylanthraquinone: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2,3-Dimethylanthraquinone, a significant scaffold in organic chemistry and material science. We will delve into its historical discovery, explore its synthesis in detail with mechanistic insights, characterize its physicochemical properties, and discuss its current and potential applications, particularly in the realm of drug development and beyond.
Introduction: The Significance of the Anthraquinone Core
Anthraquinones are a class of aromatic organic compounds derived from anthracene. Their rigid, planar structure and versatile reactivity have established them as privileged scaffolds in medicinal chemistry, dye production, and materials science. The strategic placement of substituents on the anthraquinone core can dramatically influence its biological activity and physical properties. This compound, with its symmetrical dimethyl substitution, serves as a crucial building block and a subject of study in its own right.
A Historical Perspective: The Discovery and Early Synthesis of this compound
The history of this compound is rooted in the foundational explorations of anthraquinone chemistry. Early methods for its synthesis were reported, including the ring closure of the corresponding o-benzoylbenzoic acid and the oxidation of the related anthrone.[1] These initial preparations, while groundbreaking for their time, often involved harsh conditions and limited yields. A significant advancement in the synthesis of this compound came with the application of the Diels-Alder reaction, a more efficient and elegant approach that remains a cornerstone of its modern preparation.[1][2]
Synthesis Methodologies: A Tale of Two Reactions
The synthesis of this compound is primarily achieved through two robust and well-established synthetic strategies: the Diels-Alder reaction followed by dehydrogenation, and the Friedel-Crafts acylation.
The Diels-Alder Approach: An Elegant and High-Yield Pathway
The most common and efficient laboratory-scale synthesis of this compound involves a [4+2] cycloaddition, specifically the Diels-Alder reaction between 1,4-naphthoquinone and 2,3-dimethyl-1,3-butadiene.[1][2][3] This is followed by a dehydrogenation step to yield the fully aromatic anthraquinone system.
Experimental Protocol: Synthesis of this compound via Diels-Alder Reaction
Step 1: Diels-Alder Adduct Formation
-
In a round-bottomed flask equipped with a reflux condenser, dissolve 1,4-naphthoquinone in ethanol.
-
Add a molar excess of 2,3-dimethyl-1,3-butadiene to the solution.[1][3]
-
Reflux the mixture for several hours. The progress of the reaction can be monitored by the disappearance of the yellow color of the 1,4-naphthoquinone.
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to facilitate the crystallization of the Diels-Alder adduct (1,4,4a,9a-tetrahydro-2,3-dimethyl-9,10-anthracenedione).[3]
-
Collect the crystalline product by vacuum filtration and wash with cold ethanol.[1]
Causality Behind Experimental Choices: The use of ethanol as a solvent is advantageous due to its ability to dissolve the reactants and its relatively high boiling point for reflux conditions. A molar excess of the diene (2,3-dimethyl-1,3-butadiene) is employed to drive the reaction to completion. Cooling is a standard procedure to maximize the yield of the crystalline product.
Step 2: Dehydrogenation to this compound
-
Dissolve the dried Diels-Alder adduct in an ethanolic solution of potassium hydroxide.[1]
-
Bubble a stream of air through the solution at room temperature for an extended period (e.g., 24 hours).[1] The solution will typically change color, indicating the progress of the oxidation.
-
The this compound product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash sequentially with water, ethanol, and ether to remove any residual reactants and byproducts.[1]
-
The final product can be further purified by recrystallization if necessary.
Causality Behind Experimental Choices: The alkaline ethanolic solution facilitates the enolization of the adduct, which is a key step in the air oxidation process. Bubbling air provides a continuous supply of oxygen, the oxidizing agent. The sequential washing with solvents of varying polarity ensures the removal of both polar and non-polar impurities.
Workflow for Diels-Alder Synthesis of this compound
Caption: Diels-Alder synthesis of this compound.
The Friedel-Crafts Acylation Route
Another classical approach to the synthesis of anthraquinones is the Friedel-Crafts acylation.[2][4] This method typically involves the reaction of a substituted benzene derivative with phthalic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, followed by an intramolecular cyclization. For this compound, this would involve the acylation of o-xylene with phthalic anhydride.
General Steps for Friedel-Crafts Acylation:
-
Intermolecular Acylation: Reaction of o-xylene with phthalic anhydride in the presence of a Lewis acid (e.g., AlCl₃) to form an o-benzoylbenzoic acid derivative.
-
Intramolecular Cyclization: Dehydrative ring closure of the o-benzoylbenzoic acid derivative using a strong acid (e.g., concentrated sulfuric acid) to yield the anthraquinone ring system.
While this method is versatile for producing a variety of substituted anthraquinones, it can sometimes lead to issues with regioselectivity and requires stoichiometric amounts of the Lewis acid catalyst, which can generate significant waste.[5]
Generalized Friedel-Crafts Acylation Workflow
Caption: Friedel-Crafts acylation for anthraquinone synthesis.
Physicochemical Characterization
A thorough understanding of the physical and chemical properties of this compound is essential for its application in research and development.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₂O₂ | [6][7][8][9][10] |
| Molecular Weight | 236.27 g/mol | [6][7][8] |
| Appearance | Solid, typically a yellow powder | [6][9] |
| Melting Point | 210-212 °C | [6][11] |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. | [7] |
| CAS Number | 6531-35-7 | [6][7][9][10] |
Spectroscopic Data:
-
¹H NMR and ¹³C NMR: The nuclear magnetic resonance spectra are crucial for confirming the structure of this compound. The symmetry of the molecule results in a relatively simple spectrum.[3][8]
-
Infrared (IR) Spectroscopy: The IR spectrum will prominently feature strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations, characteristic of the quinone moiety.[8]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.[7][8]
Applications in Research and Industry
This compound is more than a laboratory curiosity; it is a versatile compound with a range of applications.
-
Organic Synthesis: It serves as a key starting material for the synthesis of more complex molecules.[11][12] For instance, it is used in the regioselective synthesis of 6-amino-2,3-anthracenedimethanol.[6][11]
-
Dye and Pigment Industry: Like many anthraquinone derivatives, it is a precursor in the manufacturing of dyes and pigments, contributing to the creation of vibrant and lightfast colors.[12][13]
-
Materials Science: Its derivatives are explored for their potential in advanced materials, such as coatings, where they can impart durability and resistance to environmental factors.[12] There is also interest in their use in organic solar cells and energy storage systems like flow batteries.[12]
-
Analytical Chemistry: The photoreactivity of this compound has been investigated for its use as a photo-reagent in analytical techniques like photoreduction fluorescence (PRF) detection.[6][11]
-
Drug Development: The anthraquinone scaffold is present in several clinically used anticancer agents. While this compound itself has shown some evidence of carcinogenicity, its derivatives are of interest in drug discovery programs aimed at developing new therapeutic agents.[7]
Safety and Handling
This compound is classified as an irritant, causing skin and eye irritation, and may cause respiratory irritation.[6][8] Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a dust mask, should be worn when handling this compound.[6] It is important to consult the Safety Data Sheet (SDS) for detailed safety information before use.[14]
Conclusion
This compound stands as a testament to the enduring importance of anthraquinone chemistry. From its early discovery to its efficient synthesis via the Diels-Alder reaction, it continues to be a valuable tool for chemists. Its diverse applications in organic synthesis, materials science, and as a scaffold for potential therapeutic agents ensure its continued relevance in both academic and industrial research. This guide has provided a comprehensive overview, equipping researchers with the foundational knowledge to confidently work with and innovate upon this versatile molecule.
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A Technical Guide to the Natural Occurrence and Bioactivity of 2,3-Dimethylanthraquinone and Its Analogs
Abstract
Anthraquinones represent a vast and pharmacologically significant class of natural products. While 2,3-Dimethylanthraquinone (2,3-DMAQ) serves as a fundamental chemical scaffold and is utilized in various industrial applications, evidence for its direct isolation from natural sources is notably absent.[1] This technical guide addresses this critical distinction by focusing on the documented natural occurrence, biosynthesis, and biological activities of its close structural analogs. We provide an in-depth exploration of methylated and variously substituted anthraquinones isolated from sources such as the medicinal plant Hedyotis diffusa. This guide offers a framework for researchers, explaining the causality behind biosynthetic pathways and providing validated, step-by-step protocols for the extraction, characterization, and bioactivity assessment of these promising natural compounds.
Introduction: The Case of this compound
This compound (CAS: 6531-35-7) is a synthetic anthraquinone derivative recognized for its utility as a versatile organic compound in dye manufacturing and electrochemical applications.[2] Its stable, polycyclic aromatic structure makes it an important reference compound in chemical synthesis and materials science.[3][4] However, a comprehensive review of phytochemical and microbiological literature reveals a lack of substantive evidence for its isolation as a secondary metabolite from plants, fungi, or bacteria. This presents a crucial point of clarification for natural product researchers: scientific focus should be directed towards its naturally occurring structural analogs, which possess significant and well-documented bioactivities.
A prominent example is the class of methylated anthraquinones found in Hedyotis diffusa (Rubiaceae), a plant used in traditional medicine for treating inflammation and tumors.[5][6][7] Compounds such as 2-hydroxy-3-methylanthraquinone and other complex derivatives have been successfully isolated from this plant.[7][8] These natural analogs offer a rich field for drug discovery, demonstrating potent anti-inflammatory and anticancer properties.[8][9] This guide will, therefore, use 2,3-DMAQ as a structural reference to explore the world of its naturally occurring relatives.
Notably, while its natural analogs show therapeutic promise, this compound itself has been reported to exhibit carcinogenicity, further underscoring the importance of distinguishing between the synthetic compound and its natural counterparts.[10]
Biosynthesis of Methylated Anthraquinones
The core anthraquinone scaffold in plants and microorganisms is predominantly assembled via the polyketide pathway. This pathway utilizes simple carbon precursors to construct complex aromatic structures, providing a logical framework for understanding the origin of compounds like 2,3-DMAQ's natural analogs.
Causality of the Pathway: The process is initiated with a starter unit, typically acetyl-CoA, which is sequentially extended by seven malonyl-CoA units. This chain elongation is catalyzed by a multi-enzyme complex known as a Type II polyketide synthase (PKS). The resulting linear octaketide chain is highly unstable and must be stabilized by the PKS complex before undergoing a series of regioselective intramolecular aldol condensations (cyclizations) and subsequent aromatization reactions. The specific folding pattern of the polyketide chain, dictated by the PKS enzymes, determines the final cyclization pattern and substitution of the anthraquinone core. Methyl groups, such as those found on the natural analogs of 2,3-DMAQ, are typically introduced by S-adenosyl methionine (SAM)-dependent methyltransferases acting on the polyketide chain or the cyclized intermediate.
Natural Sources and Biological Activity of Analogs
While 2,3-DMAQ itself is not documented as a natural product, its structural analogs are prevalent in certain plant families. The genus Hedyotis (Rubiaceae) is a particularly rich source.
| Compound Name | Natural Source | Biological Activity | IC50 Value | Reference(s) |
| 2-Hydroxy-3-methylanthraquinone | Hedyotis diffusa | Anticancer (Hepatocellular Carcinoma) | 80.55 µM (72h, HepG2 cells) | [8][11] |
| 1,3-Dihydroxy-2-methylanthraquinone (DMQ) | Hedyotis diffusa | Anticancer (Hepatocellular Carcinoma) | Not specified, but high inhibitory rate | [12] |
| Various novel anthraquinones | Hedyotis diffusa | Anti-inflammatory (inhibits superoxide anion generation and elastase release in human neutrophils) | 0.15 to 5.52 µM | [7][9] |
| Physcion & Emodin | Ventilago madraspatana, Rubia cordifolia | Anti-inflammatory (Carrageenan-induced rat paw edema) | 65-68% edema reduction at 40 mg/kg | [13] |
Methodologies: A Practical Guide
This section provides validated, step-by-step protocols for the isolation, characterization, and evaluation of anthraquinones from natural sources. The causality behind experimental choices is explained to provide a deeper understanding.
Extraction and Isolation of Anthraquinones from Plant Material
Principle: This protocol utilizes solvent-based extraction followed by chromatographic separation. The choice of solvents is critical and is based on polarity. Non-polar solvents like ethyl acetate are effective for extracting anthraquinone aglycones, while more polar solvents like methanol or ethanol are used for glycosides.[] This procedure is optimized for aglycones from a source like Hedyotis diffusa.
Protocol:
-
Preparation of Plant Material: Air-dry the whole plant material of Hedyotis diffusa in the shade for 2-3 weeks. Grind the dried material into a coarse powder.
-
Soxhlet Extraction:
-
Place 500 g of the powdered plant material into a large cellulose thimble.
-
Load the thimble into a Soxhlet extractor.
-
Fill a 2 L round-bottom flask with 1.5 L of 95% ethanol and assemble the Soxhlet apparatus.
-
Extract the material by heating the solvent to a gentle reflux. Continue the extraction for 48 hours or until the solvent in the siphon arm runs clear.
-
Rationale: Soxhlet extraction ensures exhaustive extraction by repeatedly washing the material with fresh, warm solvent, maximizing yield.
-
-
Concentration: Concentrate the ethanolic extract under reduced pressure using a rotary evaporator at 40°C to obtain a crude residue.
-
Solvent Partitioning:
-
Suspend the crude residue in 500 mL of distilled water and transfer to a 1 L separatory funnel.
-
Perform liquid-liquid partitioning by extracting the aqueous suspension three times with 500 mL of ethyl acetate.
-
Combine the ethyl acetate fractions and wash with 200 mL of brine (saturated NaCl solution).
-
Dry the ethyl acetate fraction over anhydrous sodium sulfate.
-
Rationale: Partitioning separates compounds based on their differential solubility in immiscible solvents. Anthraquinone aglycones are moderately polar and will preferentially move into the ethyl acetate phase, separating them from highly polar compounds (sugars, salts) in the aqueous phase.
-
-
Column Chromatography:
-
Concentrate the dried ethyl acetate fraction to dryness.
-
Prepare a silica gel (60-120 mesh) column using a hexane:ethyl acetate gradient, starting with 100% hexane.
-
Adsorb the crude extract onto a small amount of silica gel and load it onto the column.
-
Elute the column with a stepwise gradient of increasing ethyl acetate in hexane (e.g., 95:5, 90:10, 80:20, etc.).
-
Collect fractions (e.g., 20 mL each) and monitor by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase and UV visualization (254 nm).
-
Rationale: Silica gel is a polar stationary phase. Non-polar compounds elute first with non-polar mobile phases. As the polarity of the mobile phase is increased (by adding more ethyl acetate), more polar compounds like anthraquinones will begin to elute.
-
-
Purification: Combine fractions with similar TLC profiles and re-chromatograph or purify by preparative TLC or recrystallization to obtain pure compounds.
In Vitro Cytotoxicity Evaluation: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals. The amount of formazan produced, measured spectrophotometrically after solubilization, is directly proportional to the number of metabolically active cells.
Protocol:
-
Cell Seeding: Seed human hepatocellular carcinoma (HepG2) cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment:
-
Prepare a stock solution of the isolated anthraquinone (e.g., 2-hydroxy-3-methylanthraquinone) in DMSO.
-
Prepare serial dilutions of the compound in culture medium to achieve final concentrations ranging from 10 µM to 200 µM. Ensure the final DMSO concentration in all wells is <0.1%.
-
Include a "vehicle control" (cells treated with medium containing 0.1% DMSO) and a "blank control" (medium only, no cells).
-
Remove the old medium from the cells and add 100 µL of the prepared compound dilutions.
-
Incubate the plate for 48 or 72 hours.
-
Rationale: A dose-response and time-course experiment is essential to determine the IC50 value, which is the concentration of a drug that inhibits cell viability by 50%.
-
-
MTT Incubation: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Rationale: This allows sufficient time for viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[2]
-
Data Acquisition: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[2]
-
Calculation:
-
Calculate the percentage of cell viability using the formula:
-
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100
-
-
Plot the % Viability against the compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Conclusion
This compound serves as a valuable synthetic reference compound, but the focus of natural product research should be on its naturally occurring structural analogs. Methylated anthraquinones isolated from plants like Hedyotis diffusa demonstrate significant therapeutic potential, particularly in the realms of anti-inflammatory and anticancer applications. The biosynthetic pathways for these compounds are well-understood to originate from the polyketide pathway, offering potential for future synthetic biology approaches. The methodologies detailed in this guide provide a robust framework for the continued exploration, isolation, and evaluation of these promising natural products, empowering researchers to validate their traditional uses and develop new therapeutic leads.
References
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- Zhang, H., et al. (2021). 2-hydroxy-3-methyl anthraquinone promotes apoptosis and inhibits invasion of human hepatocellular carcinoma cells by targeting nicotinamide adenine dinucleotide-dependent protein deacetylase sirtuin-1/cellular tumor antigen p53 signaling pathway. World Journal of Traditional Chinese Medicine, 7(4), 481-489.
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- Liu, Z., et al. (2016). Anticancer Effects of 1,3-Dihydroxy-2-Methylanthraquinone and the Ethyl Acetate Fraction of Hedyotis Diffusa Willd against HepG2 Carcinoma Cells Mediated via Apoptosis. Molecules, 21(4), 483.
- Allen, C. F. H., & Bell, A. (1942). This compound. Organic Syntheses, 22, 37.
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- Lin, T. S., Teicher, B. A., & Sartorelli, A. C. (1980). 2-Methylanthraquinone derivatives as potential bioreductive alkylating agents. Journal of Medicinal Chemistry, 23(11), 1237-1242.
- The Good Scents Company. 2,3-dimethyl anthraquinone, 6531-35-7. The Good Scents Company.
- Li, Y., et al. (2021). Assessment of the anti-inflammatory effects of three rhubarb anthraquinones in LPS-Stimulated RAW264.7 macrophages using a pharmacodynamic model and evaluation of the structure-activity relationships. Journal of Ethnopharmacology, 273, 113965.
- Pharmaffiliates. CAS No : 6531-35-7 | Chemical Name : this compound. Pharmaffiliates.
- Tomczyk, M., et al. (2021). Cytotoxic activity of standardized extracts, a fraction, and individual secondary metabolites from fenugreek seeds against SKOV-3, HeLa and MOLT-4 cell lines. Molecules, 26(11), 3291.
- Schwarz, M., et al. (2000). Carcinogenicity of 2,3,7,8-tetrachlorodibenzo-p-dioxin in experimental models. Reproductive Toxicology, 14(4), 319-330.
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An In-Depth Technical Guide to the Crystal Structure and Polymorphism of 2,3-Dimethylanthraquinone
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Introduction: The Significance of Solid-State Properties in Anthraquinone Derivatives
Anthraquinones are a class of aromatic compounds that are extensively studied for their diverse applications, ranging from industrial dyes to therapeutic agents. The biological activity and material properties of these compounds are intrinsically linked to their three-dimensional arrangement in the solid state. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in drug development and materials science, as different polymorphs can exhibit distinct physical and chemical properties.
For a molecule like 2,3-Dimethylanthraquinone, understanding its crystallographic landscape is paramount. The presence and position of the two methyl groups on the anthraquinone framework can significantly influence intermolecular interactions, leading to potentially complex packing arrangements and the formation of different polymorphs.
Molecular Structure and Known Properties
This compound is a solid at room temperature with a reported melting point in the range of 210-212 °C.[2] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₁₆H₁₂O₂ | [3][4][5] |
| Molecular Weight | 236.27 g/mol | [2] |
| IUPAC Name | 2,3-dimethylanthracene-9,10-dione | [3] |
| CAS Number | 6531-35-7 | [2] |
| Appearance | Solid | [4] |
| Melting Point | 210-212 °C (lit.) | [2] |
The molecular structure of this compound is depicted in the following diagram:
Caption: Molecular structure of this compound.
Anticipated Crystallographic Complexity: Insights from Analogs
Direct experimental crystallographic data for this compound is scarce in the public domain. However, studies on analogous structures provide valuable insights into what can be expected.
-
Disordered Structures: Research on 2-methylanthraquinone has revealed a disordered crystal structure.[6] This suggests that the methyl substituent can introduce packing ambiguities. Similarly, the closely related compound 2,3-dimethylanthracene (lacking the quinone oxygens) also crystallizes in a disordered fashion.[7] This phenomenon of disorder, where molecules occupy multiple orientations within the crystal lattice, is a plausible characteristic for this compound.
This precedent underscores the necessity of employing high-resolution analytical techniques to definitively resolve its crystal structure.
A Systematic Workflow for Crystal Structure Determination and Polymorph Screening
To fully elucidate the solid-state chemistry of this compound, a multi-faceted approach is required. The following experimental workflow provides a comprehensive strategy for its characterization.
Caption: Experimental workflow for crystallographic characterization.
Step-by-Step Experimental Protocols
The initial and most critical step is to obtain high-quality crystals. A variety of crystallization techniques should be employed to encourage the formation of different polymorphs.
-
Protocol for Solvent Evaporation:
-
Prepare saturated solutions of this compound in a range of solvents with varying polarities (e.g., acetone, ethanol, methanol, toluene, ethyl acetate).[8]
-
Loosely cap the vials to allow for slow evaporation at a constant temperature.
-
Monitor for crystal growth over several days to weeks.
-
-
Protocol for Cooling Crystallization:
-
Prepare a saturated solution at an elevated temperature in a suitable solvent.
-
Slowly cool the solution to room temperature, and then further to lower temperatures (e.g., 4 °C).
-
The rate of cooling should be controlled to promote the formation of well-ordered crystals.
-
-
Protocol for Anti-Solvent Crystallization:
-
Dissolve this compound in a good solvent.
-
Slowly add a miscible "anti-solvent" in which the compound is poorly soluble.
-
This rapid change in supersaturation can often yield different crystalline forms.
-
SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.
-
Methodology:
-
Carefully select a well-formed single crystal from the crystallization experiments.
-
Mount the crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
Solve and refine the crystal structure using appropriate software (e.g., SHELX, Olex2).
-
The resulting data will provide unit cell parameters, space group, atomic coordinates, bond lengths, and bond angles.
PXRD is an essential tool for fingerprinting crystalline phases and is invaluable for polymorph screening.[9]
-
Methodology:
-
Gently grind a small sample of the crystalline material to a fine powder.
-
Mount the powder on a sample holder.
-
Collect the PXRD pattern over a relevant 2θ range.
-
Each polymorph will produce a unique diffraction pattern.
-
DSC is used to investigate the thermal properties of a material, such as melting points and phase transitions between polymorphs.[10]
-
Methodology:
-
Accurately weigh a small amount of the sample into an aluminum pan.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere.
-
The resulting thermogram will show endothermic or exothermic events corresponding to melting, crystallization, or solid-solid phase transitions.
-
Vibrational spectroscopy techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy can differentiate between polymorphs based on subtle differences in their vibrational modes.
-
Methodology:
-
Acquire FTIR and Raman spectra of each crystalline form.
-
Differences in peak positions, intensities, and splitting can be used to distinguish between polymorphs.
-
Data Interpretation and Structural Elucidation
The collective data from these techniques will provide a comprehensive picture of the solid-state chemistry of this compound.
-
Crystal Structure: SC-XRD will provide the definitive crystal structure of at least one form. The potential for disorder, as suggested by analogs, should be carefully considered during structure refinement.
-
Polymorphism: The combination of PXRD, DSC, and spectroscopic data will allow for the identification and characterization of any existing polymorphs. The relative thermodynamic stability of different forms can often be inferred from their melting behavior and any observed phase transitions.
Conclusion
While the crystal structure of this compound is not yet publicly documented, a systematic investigation utilizing the workflows outlined in this guide will enable its complete solid-state characterization. The high probability of structural disorder, based on closely related compounds, presents an interesting crystallographic challenge. A thorough understanding of its crystal structure and polymorphic landscape is essential for harnessing the full potential of this compound in its various applications.
References
- Kingsford-Adaboh, R., et al. (1995). Disordered Structure of 2-Methylanthraquinone.
- Allen, C. F. H., & Bell, A. (1942). This compound. Organic Syntheses, 22, 37.
- PubChem. (n.d.). This compound.
- Prass, E., et al. (1998). Structure and lattice dynamics of dipolarly disordered 2,3-dimethylanthracene crystals. Journal of Chemical Physics, 109(3), 969-977.
- Harris, K. D. M., & Cheung, E. Y. (2004). Strategies for structure determination from powder diffraction data.
- Crystallography Open Database. (n.d.).
- MySkinRecipes. (n.d.). This compound.
- LookChem. (n.d.). This compound.
- PubChem. (n.d.). 1,3-Dimethylanthraquinone.
- Mdala, I., et al. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Molecules, 28(11), 4381.
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- 4. This compound | CymitQuimica [cymitquimica.com]
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- 9. Determination of a complex crystal structure in the absence of single crystals: analysis of powder X-ray diffraction data, guided by solid-state NMR and periodic DFT calculations, reveals a new 2′-deoxyguanosine structural motif - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust Two-Step Synthesis of 2,3-Dimethylanthraquinone via Diels-Alder Cycloaddition and Air Oxidation
Abstract
Anthraquinone and its derivatives are fundamental structural motifs in a vast array of natural products, pharmaceuticals, and industrial dyes.[1][2][3] Their synthesis remains a topic of significant interest for researchers in organic chemistry and drug development. This application note provides a comprehensive, field-proven protocol for the synthesis of 2,3-dimethylanthraquinone. The methodology leverages a classic yet highly efficient [4+2] Diels-Alder cycloaddition between 1,4-naphthoquinone and 2,3-dimethyl-1,3-butadiene, followed by a facile base-catalyzed dehydrogenation using atmospheric oxygen. This two-step, one-pot optional procedure is lauded for its high yield, operational simplicity, and use of readily available reagents, making it an exemplary method for both academic and industrial laboratories.
Mechanistic Rationale and Scientific Principles
The synthesis is logically divided into two primary stages: the formation of a six-membered ring via cycloaddition and the subsequent aromatization to yield the thermodynamically stable anthraquinone core.
Stage 1: The Diels-Alder Cycloaddition
The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, enabling the concerted formation of a cyclohexene ring from a conjugated diene and a substituted alkene (the dienophile).[4][5] In this specific application:
-
The Diene: 2,3-Dimethyl-1,3-butadiene serves as the electron-rich conjugated diene. For the reaction to proceed, it must adopt an s-cis conformation.
-
The Dienophile: 1,4-Naphthoquinone acts as the electron-poor dienophile. The electron-withdrawing nature of its two carbonyl groups activates the double bond for cycloaddition.[6]
The reaction proceeds through a single, concerted transition state to form the cycloadduct, 1,4,4a,9a-tetrahydro-2,3-dimethyl-9,10-anthracenedione .[7][8] This step is highly efficient, with reported yields often exceeding 95%.[9]
Figure 1: Diels-Alder reaction forming the tetrahydroanthracenedione adduct.
Stage 2: Oxidative Dehydrogenation
The initial Diels-Alder adduct is not aromatic and requires oxidation to form the final, stable this compound.[8] While various oxidizing agents can be employed, a highly effective and green method involves dissolving the adduct in an ethanolic potassium hydroxide solution and bubbling air through the mixture.[9]
The causality behind this step is twofold:
-
Base Catalysis: The potassium hydroxide facilitates the deprotonation of the adduct, forming an enolate which is more susceptible to oxidation.
-
Air Oxidation: Molecular oxygen (O₂) from the air acts as the terminal oxidant, accepting electrons and protons from the intermediate to drive the aromatization. This process generates the conjugated anthraquinone system.
A noticeable color change from an initial green to a bright yellow is a reliable visual indicator of the reaction's progression to the final product.[9]
Experimental Guide and Protocols
This protocol is designed to be a self-validating system. Adherence to the specified conditions and observation of the expected physical changes (e.g., crystallization, color change) provide confidence in the reaction's success.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 1,4-Naphthoquinone | >98% | TCI America | Dienophile; solid. |
| 2,3-Dimethyl-1,3-butadiene | 98% | Alfa Aesar | Diene; liquid, often stabilized with BHT. |
| Ethanol (EtOH) | 95% or Absolute | Standard Grade | Reaction solvent. |
| Potassium Hydroxide (KOH) | ACS Grade, pellets | Standard Grade | Base for oxidation step. |
| Diethyl Ether | ACS Grade | Standard Grade | For final product wash. |
| Round-bottom flask (250 mL) | Borosilicate glass | N/A | |
| Reflux Condenser | Borosilicate glass | N/A | |
| Magnetic Stirrer/Hot Plate | N/A | N/A | |
| Buchner Funnel & Filter Flask | N/A | N/A | For product isolation. |
| Gas dispersion tube (Fritter bubbler) | N/A | N/A | For introducing air during oxidation. |
Quantitative Parameters
The following table outlines the reactant quantities for a representative 40 mmol scale synthesis. The protocol has been successfully performed on scales from 2 to 40 mmol.[7]
| Compound | Molar Mass ( g/mol ) | Amount (g) | Amount (mL) | Moles (mmol) | Molar Equiv. |
| 1,4-Naphthoquinone | 158.16 | 6.33 | N/A | 40.0 | 1.0 |
| 2,3-Dimethyl-1,3-butadiene | 82.14 | 3.61 | 4.95 | 44.0 | 1.1 |
| Ethanol (for cycloaddition) | 46.07 | N/A | 100 | N/A | N/A |
| Adduct (for oxidation) | 240.30 | ~9.52 | N/A | ~39.6 | 1.0 |
| 5% Ethanolic KOH (for oxidation) | N/A | N/A | 150 | N/A | N/A |
Note: A slight excess (1.1 equiv.) of the more volatile diene is used to ensure complete consumption of the dienophile.
Step-by-Step Synthesis Protocol
Figure 2: Overall experimental workflow for the synthesis.
Part A: Diels-Alder Reaction to form the Adduct
-
Setup: To a 250 mL round-bottomed flask equipped with a magnetic stir bar, add 1,4-naphthoquinone (6.33 g, 40.0 mmol).[7]
-
Solvent Addition: Add 100 mL of 95% ethanol to the flask and begin stirring to dissolve the solid.
-
Diene Addition: Using a syringe, add 2,3-dimethyl-1,3-butadiene (4.95 mL, 44.0 mmol) to the stirred solution.[7]
-
Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approx. 80°C) using a heating mantle.[7] Maintain the reflux overnight (approximately 12-16 hours). A 5-hour reflux has also been reported to give high yields.[9]
-
Scientific Rationale: Heating provides the necessary activation energy for the cycloaddition and maintains the reaction at a constant temperature, ensuring a consistent reaction rate.[10]
-
-
Crystallization and Isolation: After the reflux period, remove the heat source and allow the mixture to cool to room temperature for 15-20 minutes. A solid crystalline product should begin to precipitate.[7] To maximize recovery, place the flask in an ice bath for an additional 30 minutes.
-
Collection: Collect the off-white to light-gray solid product (1,4,4a,9a-tetrahydro-2,3-dimethyl-9,10-anthracenedione) by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol (~25 mL) to remove any residual starting materials.
-
Drying: Allow the adduct to air dry. The yield of this intermediate is typically excellent (96-99%).[7][9] The product is often pure enough for the next step without further purification.[9]
Part B: Oxidative Dehydrogenation to this compound
-
Preparation: In a large flask (e.g., 500 mL three-necked flask) equipped with a magnetic stirrer and a gas dispersion tube, dissolve the entire batch of the dried adduct from Part A in 150 mL of a 5% ethanolic potassium hydroxide solution.[9]
-
Scientific Rationale: The basic medium is crucial for activating the adduct for oxidation.
-
-
Oxidation: Submerge the gas dispersion tube into the solution and begin bubbling a steady stream of air through the mixture while stirring vigorously.
-
Safety Note: This reaction can be exothermic; ensure the flask is not sealed.
-
-
Reaction Monitoring: The solution will initially turn a dark green color, which will gradually change to a bright yellow as the oxidized product forms and precipitates.[9] Continue the air bubbling for at least 24 hours to ensure complete conversion. Incomplete oxidation is a common side reaction, so this extended period is critical for high purity.[8]
-
Isolation: Once the reaction is complete (as indicated by the stable yellow color), turn off the air and stirring. Collect the bright yellow crystalline product by vacuum filtration.
-
Washing: Wash the filtered solid sequentially with deionized water (2 x 50 mL), 95% ethanol (1 x 50 mL), and finally diethyl ether (1 x 25 mL).[9]
-
Scientific Rationale: The water wash removes inorganic salts (KOH), the ethanol wash removes any remaining organic impurities, and the ether wash aids in rapid drying.
-
-
Final Product: Dry the final product, this compound, in a desiccator. The expected yield for this step is 94-96%, leading to an overall yield of approximately 90%.[9]
Product Characterization and Troubleshooting
-
Expected Results: The final product should be a yellow crystalline solid.
-
Melting Point: 210-212 °C (literature). A broad melting range may indicate impurities.
-
¹H NMR (CDCl₃, 400 MHz): δ 8.22 (m, 2H), 8.10 (s, 2H), 7.78 (m, 2H), 2.45 (s, 6H).[7]
-
-
Troubleshooting:
-
Low Yield of Adduct: Ensure the diene has not been degraded through prolonged storage. Using fresh, properly stored diene is crucial. Ensure the reflux was maintained for a sufficient duration.
-
Product is Off-Color (Not Bright Yellow): This often indicates the presence of the incompletely oxidized dihydro-intermediate.[8] The remedy is to subject the material to the oxidation conditions (Part B) for a longer period. If the crude product is deeply colored, it can be recrystallized from a suitable solvent using decolorizing carbon.[9]
-
Reaction Stalls: Ensure efficient stirring during both stages. For the oxidation, ensure the air stream is being effectively dispersed throughout the solution.
-
Conclusion
The Diels-Alder reaction followed by in-situ air oxidation provides a powerful and reliable pathway for the synthesis of this compound. This protocol emphasizes experimental causality, providing not just the steps but the scientific reasoning behind them. Its high yields, use of inexpensive reagents, and operational simplicity make it an exceptionally valuable method for obtaining this important anthraquinone derivative.
References
- Allen, C. F. H.; Bell, A. Diels-Alder reaction of 1,4-naphthoquinone with 2,3-dimethyl-1,3-butadiene. ChemSpider SyntheticPages, [Link]
- Witulski, B., & Stengel, T. (2020). A versatile Diels–Alder approach to functionalized hydroanthraquinones. Royal Society Open Science, 7(11), 201479. [Link]
- Allen, C. F. H.; Bell, A. This compound. Organic Syntheses, Coll. Vol. 3, p.310 (1955); Vol. 22, p.37 (1942). [Link]
- Ghera, E., & Ben-David, Y. (1988). Synthesis of 3-Alkenyl-1-azaanthraquinones via Diels-Alder and Electron Transfer Reactions. Molecules, 3(1), 88-95. [Link]
- Sathee, J. Diels Alder Reaction.
- Jasperse, C. Diels-Alder Reaction.
- ResearchGate. Total syntheses of anthraquinone natural products by Diels‐ Alder...
- Jasperse, C. Diels-Alder Reaction Lab Handout. Concordia College, [Link]
- Jia, L., et al. (2012). One-Pot Synthesis of Hydroxy Substituted 1,4-Naphthoquinone with 2-Pyrones. Asian Journal of Chemistry, 24(12), 5867-5869. [Link]
- Tishler, M., & Fieser, L. F. (1952). Process for preparing 1,4-naphthoquinone compounds. U.S.
- Witulski, B., & Stengel, T. (2020). A versatile Diels–Alder approach to functionalized hydroanthraquinones. PMC - NIH, [Link]
- Chem254 Handout. Experiment 2 DIELS ALDER REACTION. Chemeketa Community College, [Link]
- Baxter, I., & Phillips, W. R. (1973). The reactions of some ortho-naphthoquinones with 2,3-dimethylbutadiene. Journal of the Chemical Society C: Organic, 20, 268-271. [Link]
- Farina, F., et al. (1986). Chemistry of quinones. Part 7. Synthesis of anthracyclinone analogues via Diels–Alder reactions of 1,4-anthraquinones. Journal of the Chemical Society, Perkin Transactions 1, 1821-1826. [Link]
- Kim, Y. H., et al. (1998). Method for preparing anthraquinones. U.S.
- Wikipedia. Diels–Alder reaction. Wikipedia, [Link]
- Kadrowski, B. (2020).
- ResearchGate. (2025). Synthesis of 1,4-naphthoquinone derivatives using 1,3-dipolar cycloaddition and Sonogashira reactions.
- Kadrowski, B. (2020). Diels Alder Reaction Experiment Part 1, Prelab. YouTube, [Link]
- Peterson, E. A., & Sarpong, R. (2016). Recent total syntheses of anthraquinone-based natural products. Beilstein Journal of Organic Chemistry, 12, 2664-2695. [Link]
- Kadrowski, B. (2020).
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- 2. A versatile Diels–Alder approach to functionalized hydroanthraquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent total syntheses of anthraquinone-based natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SATHEE: Diels Alder Reaction [satheejee.iitk.ac.in]
- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. ochemonline.pbworks.com [ochemonline.pbworks.com]
Application Notes and Protocols: Investigating 2,3-Dimethylanthraquinone in Dye-Sensitized Solar Cells
For: Researchers, scientists, and drug development professionals exploring novel materials for photovoltaic applications.
Introduction: The Quest for Alternative Redox Mediators in Dye-Sensitized Solar Cells
Dye-sensitized solar cells (DSSCs) represent a promising frontier in photovoltaic technology, offering the potential for low-cost, flexible, and efficient solar energy conversion. The performance of a DSSC is intricately linked to the synergistic interplay of its core components: a dye-sensitized semiconductor photoanode, a counter electrode, and an electrolyte containing a redox mediator. While the iodide/triiodide (I⁻/I₃⁻) redox couple has been the workhorse of DSSC research, its inherent drawbacks, such as volatility, corrosiveness, and energy losses due to a large potential difference with common sensitizers, have spurred a search for alternative redox systems.
This application note explores the prospective, albeit currently theoretical, application of 2,3-Dimethylanthraquinone as a component in the electrolyte of a DSSC. Anthraquinone derivatives are known for their robust redox chemistry and have been investigated in various electrochemical applications, including energy storage.[1] Their potential role in DSSCs, however, remains largely uncharted territory. This document provides a comprehensive guide for the synthesis, incorporation, and characterization of this compound in a DSSC framework, enabling researchers to systematically investigate its viability as a novel redox mediator.
Mechanism of Action: A Hypothetical Role for this compound
In a conventional DSSC, the redox mediator is responsible for regenerating the oxidized dye molecule after it has injected an electron into the conduction band of the semiconductor (typically TiO₂). The oxidized mediator then diffuses to the counter electrode to be reduced, completing the circuit.
For this compound to function as a redox mediator, it would need to undergo a reversible one-electron reduction and oxidation cycle. The proposed mechanism is as follows:
-
Dye Regeneration: The oxidized dye (Dye⁺) is reduced back to its ground state (Dye) by accepting an electron from the reduced form of the mediator, the this compound radical anion (2,3-DMAQ⁻•).
-
Mediator Oxidation: The 2,3-DMAQ⁻• is oxidized to its neutral form, this compound (2,3-DMAQ).
-
Mediator Reduction: The neutral 2,3-DMAQ diffuses to the counter electrode, where it accepts an electron from the external circuit and is reduced back to the radical anion (2,3-DMAQ⁻•).
This highly negative potential presents a significant challenge, as it may not provide a sufficient driving force for the regeneration of common ruthenium-based and organic sensitizers, whose ground state potentials are typically more positive. However, this also opens up an opportunity for exploring this compound in conjunction with novel sensitizers that possess a more negative ground state potential.
Below is a diagram illustrating the proposed electron transfer pathway.
Caption: Proposed electron transfer mechanism in a DSSC using this compound as a redox mediator.
Experimental Protocols
Part 1: Synthesis of this compound
This protocol is adapted from the established procedure by Allen and Bell.[5]
Materials:
-
1,4-Naphthoquinone
-
2,3-Dimethyl-1,3-butadiene
-
Ethanol
-
Potassium hydroxide
-
Water
-
Ether
-
Round-bottomed flask (1 L)
-
Reflux condenser
-
Three-necked flask (1 L)
-
Air inlet tube
-
Filtration apparatus
Procedure:
-
Diels-Alder Adduct Formation:
-
In a 1 L round-bottomed flask, dissolve 80 g (0.5 mole) of 1,4-naphthoquinone and 80 g (1 mole) of 2,3-dimethyl-1,3-butadiene in 300 mL of ethanol.[5]
-
Fit the flask with a reflux condenser and reflux the solution for 5 hours.
-
Cool the solution and place it in a refrigerator for 10-12 hours to allow for crystallization.
-
Filter the crystalline product and wash with 50 mL of cold ethanol. The expected yield of the white, feathery crystals is approximately 116 g (96%).[5]
-
-
Dehydrogenation:
-
Prepare a 5% ethanolic potassium hydroxide solution by dissolving 30 g of KOH in 570 g of 95% ethanol.
-
In a 1 L three-necked flask equipped with a reflux condenser and an air inlet tube, dissolve 40 g of the adduct from the previous step in 600 mL of the 5% ethanolic potassium hydroxide solution.[5]
-
Bubble a current of air through the solution for 24 hours. The initial green color will change to yellow.
-
Filter the yellow precipitate (this compound) and wash sequentially with 200 mL of water, 100 mL of ethanol, and 50 mL of ether.
-
Air-dry the product. The expected yield is 36.5–37.5 g (94–96%), with a melting point of 209–210°C.[5]
-
Part 2: Fabrication of the TiO₂ Photoanode
Materials:
-
Fluorine-doped Tin Oxide (FTO) coated glass
-
Commercial TiO₂ paste (e.g., P25)
-
Terpineol
-
Ethyl cellulose
-
Mortar and pestle
-
Doctor blade or screen printer
-
Hot plate and furnace
-
A standard sensitizing dye (e.g., N719) solution in ethanol
Procedure:
-
Substrate Cleaning: Thoroughly clean the FTO glass substrates by sonicating in a sequence of detergent, deionized water, and ethanol.
-
TiO₂ Paste Preparation (Optional, if not using commercial paste):
-
Prepare a binder solution of ethyl cellulose in terpineol.
-
Gradually add TiO₂ powder to the binder solution while grinding in a mortar to form a uniform, viscous paste.[6]
-
-
TiO₂ Film Deposition:
-
Apply the TiO₂ paste onto the conductive side of the FTO glass using a doctor blade or screen-printing technique to achieve a uniform thickness (typically 10-15 µm).[6]
-
-
Sintering:
-
Dry the coated electrodes at 125°C for 5 minutes.
-
Sinter the electrodes in a furnace using a ramping temperature profile, holding at 500°C for 30 minutes to remove organic binders and ensure good particle necking.[7]
-
Allow the electrodes to cool down slowly to room temperature.
-
-
Dye Sensitization:
Part 3: Preparation of the Platinum Counter Electrode
Materials:
-
FTO coated glass
-
Chloroplatinic acid (H₂PtCl₆) solution in isopropanol (e.g., Platisol)
-
Hot plate or furnace
Procedure:
-
Substrate Cleaning: Clean FTO glass as described for the photoanode.
-
Platinum Deposition:
-
Apply a few drops of the chloroplatinic acid solution onto the conductive side of the FTO glass.
-
Spread the solution evenly across the surface.
-
-
Thermal Decomposition:
Part 4: DSSC Assembly and Electrolyte Injection
Materials:
-
Sensitized TiO₂ photoanode
-
Platinum counter electrode
-
Thermoplastic sealant (e.g., Surlyn)
-
Hot press or hot plate
-
Electrolyte solution
-
Vacuum back-filling equipment (optional)
-
Binder clips
Procedure:
-
Cell Assembly:
-
Place a frame of the thermoplastic sealant around the active area of the TiO₂ photoanode.
-
Carefully place the platinum counter electrode on top, offsetting the electrodes to allow for electrical contact.
-
Seal the cell by heating on a hot press or hot plate at approximately 100-120°C with gentle pressure.
-
-
Electrolyte Preparation:
-
Prepare the electrolyte by dissolving the components in an appropriate solvent, typically acetonitrile. A starting formulation could be:
-
0.1 M this compound
-
0.5 M 1,3-dimethylimidazolium iodide (or a non-iodide equivalent like lithium perchlorate)
-
0.05 M Iodine (if using an iodide salt)
-
0.5 M 4-tert-butylpyridine
-
-
Note: The iodide/iodine is included here as a co-mediator to potentially facilitate the overall redox process, a common strategy when testing new mediators.
-
-
Electrolyte Injection:
-
Introduce the electrolyte into the cell through a pre-drilled hole in the counter electrode using a syringe.
-
Vacuum back-filling can be used to ensure complete penetration of the electrolyte into the porous TiO₂ layer.
-
Seal the injection hole with a small piece of sealant and a coverslip.
-
-
Finalization: Clamp the cell with binder clips to ensure good contact between the electrodes and the electrolyte.
Caption: Workflow for the fabrication of a DSSC incorporating this compound.
Characterization and Data Analysis
To evaluate the performance of the DSSC with the this compound-based electrolyte, a series of standard photovoltaic and electrochemical characterization techniques should be employed.
Current-Voltage (I-V) Measurements
-
Objective: To determine the key photovoltaic performance parameters.
-
Procedure: The assembled DSSC is illuminated using a solar simulator (AM 1.5G, 100 mW/cm²) and the current is measured while sweeping the voltage.
-
Key Parameters:
-
Open-circuit voltage (Voc): The maximum voltage at zero current.
-
Short-circuit current density (Jsc): The maximum current density at zero voltage.
-
Fill Factor (FF): A measure of the "squareness" of the I-V curve, calculated as (Jmp × Vmp) / (Jsc × Voc).
-
Power Conversion Efficiency (η): The overall efficiency of the cell, calculated as (Jsc × Voc × FF) / Pin, where Pin is the power of the incident light.
-
Incident Photon-to-Current Conversion Efficiency (IPCE)
-
Objective: To measure the quantum efficiency of the cell at different wavelengths of light.
-
Procedure: The cell is illuminated with monochromatic light of varying wavelengths, and the resulting short-circuit current is measured.
-
Analysis: The IPCE spectrum reveals the spectral range over which the dye is effectively contributing to the photocurrent.
Electrochemical Impedance Spectroscopy (EIS)
-
Objective: To investigate the charge transfer kinetics and recombination processes within the cell.
-
Procedure: A small AC voltage is applied to the cell at different DC bias voltages (often in the dark), and the resulting impedance is measured over a range of frequencies.
-
Analysis: The resulting Nyquist and Bode plots can be fitted to an equivalent circuit model to extract information about the charge transfer resistance at the counter electrode/electrolyte interface (Rct1), the recombination resistance at the TiO₂/dye/electrolyte interface (Rrec), and the electron lifetime.
Data Presentation
The performance of the experimental cell should be compared against a control cell using a standard I⁻/I₃⁻ electrolyte.
| Parameter | Control Cell (I⁻/I₃⁻) | Experimental Cell (2,3-DMAQ) |
| Voc (V) | e.g., 0.75 | Measured Value |
| Jsc (mA/cm²) | e.g., 15.0 | Measured Value |
| FF (%) | e.g., 70 | Measured Value |
| η (%) | e.g., 7.9 | Calculated Value |
| Rrec (Ω) | e.g., 150 | From EIS |
| Rct1 (Ω) | e.g., 5 | From EIS |
Table 1: Comparative performance data for a DSSC with a standard electrolyte versus a hypothetical this compound-based electrolyte.
Trustworthiness and Self-Validation
The protocols outlined in this document are based on established and widely cited methodologies in the field of DSSC research. To ensure the validity of the results:
-
Control Experiments: Always fabricate and test a control batch of DSSCs using a well-characterized, standard I⁻/I₃⁻ electrolyte alongside the experimental cells. This provides a crucial baseline for performance comparison.
-
Reproducibility: Fabricate multiple cells for each condition to ensure the reproducibility of the results.
-
Component Characterization: Independently verify the purity and structure of the synthesized this compound using techniques such as NMR and mass spectrometry.
-
Cyclic Voltammetry: Perform cyclic voltammetry on the this compound to experimentally determine its redox potential in the chosen electrolyte solvent. This is a critical step to validate its suitability for the chosen sensitizer.
Conclusion and Future Outlook
The application of this compound in dye-sensitized solar cells is an unexplored area with both significant challenges and intriguing possibilities. Its highly negative redox potential makes it an unlikely candidate for use with conventional sensitizers. However, this application note provides a comprehensive framework for researchers to systematically investigate its potential. By following the detailed protocols for synthesis, fabrication, and characterization, scientists can generate reliable data to assess the viability of this compound, potentially as a component in a binary redox system or in conjunction with next-generation dyes tailored to its electrochemical properties. This exploration contributes to the broader effort of developing stable, efficient, and cost-effective alternatives to the traditional components of dye-sensitized solar cells.
References
- Cyclic voltammograms of anthraquinone derivatives (concentration of 1.0...
- Low and High Molecular Mass Anthraquinone Derivatives Containing Substituents of Varying Electron Don
- This compound - Chem-Impex
- Dye-sensitized Solar Cells: Principle, Fabric
- Transparent Platinum Counter Electrode Prepared by Polyol Reduction for Bifacial, Dye-Sensitized Solar Cells - MDPI
- Dye-sensitized Solar Cells - m
- Experimental and Theoretical Reduction Potentials of Some Biologically Active ortho-Carbonyl para-Quinones - PubMed Central
- How to Build & Use a Dye-Sensitized Solar Cell (DSSC) + a Discussion on Energy & Efficiency - Instructables
- The Fabrication of Natural Dye Sensitized Solar Cell (Dssc) based on TiO2 Using Henna And Beetroot Dye Extracts - JAYARAJ ANNAPACKIAM COLLEGE FOR WOMEN (Autonomous)
- Dye Sensitized Solar Cell (DSSC)
- The IPCE curve of DSSC in harsh northern outdoor conditions. Reprinted...
- (PDF)
- An overview of the preparation and application of counter electrodes for DSSCs - PMC - NIH
- This compound - Organic Syntheses Procedure
- Fabrication procedure of dye-sensitized solar cells
- (PDF) Preparation of Platinum (Pt) Counter Electrode Coated by Electrochemical Technique at High Temperature for Dye-sensitized Solar Cell (DSSC)
- Platinum counter electrodes for dye-sensitized solar cells prepared by one-step dipping process | Request PDF - ResearchG
- Fabrication and characterization of dye sensitized solar cells: A photographic guide - CORE
- Fabrication of dye-sensitized solar cell (DSSC) using different particle sizes of TiO2 deposited via nano-particle deposition system (NPDS) - PubMed
- Progress on Electrolytes Development in Dye-Sensitized Solar Cells - Semantic Scholar
- Study on Determination of I-V Curve of Dye-Sensitized Solar Cell | Scientific.Net
- Redox Shuttle-Based Electrolytes for Dye-Sensitized Solar Cells: Comprehensive Guidance, Recent Progress, and Future Perspective - PMC - NIH
- I-V curves of DSSC device sensitized with individual dyes, mixture...
- I–V characteristics and IPCE spectra of DSSCs. (a) I–V curves and dark...
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Synthesis and Biological Evaluation of 2,3-Dimethylanthraquinone Derivatives: An Application Note
This technical guide provides a comprehensive overview of the synthesis of 2,3-dimethylanthraquinone and its derivatives, with a focus on their application in biological studies. We will delve into established synthetic methodologies, providing detailed, field-proven protocols. Furthermore, this guide will equip researchers with the necessary protocols to evaluate the biological activity of these synthesized compounds, particularly in the context of cancer research, where anthraquinone scaffolds have shown significant promise.
Introduction: The Versatility of the Anthraquinone Scaffold
Anthraquinones are a class of aromatic organic compounds that form the core of numerous natural products and synthetic molecules with a wide array of biological activities.[1][2] Their planar structure allows for intercalation into DNA, and their redox properties are central to their biological effects.[3] Derivatives of the anthraquinone core are key components in several clinically used anticancer drugs, including doxorubicin and mitoxantrone.[1] The this compound scaffold, in particular, serves as a valuable starting point for the synthesis of novel derivatives for biological screening. These derivatives have been explored for their potential as bioreductive alkylating agents, which can be selectively activated in the hypoxic environment of solid tumors to exert cytotoxic effects.[4][5] This application note will provide detailed protocols for the synthesis of this compound and its subsequent biological evaluation.
I. Synthesis of this compound: A Tale of Two Reactions
The synthesis of the this compound core can be efficiently achieved through two primary routes: the Diels-Alder reaction and the Friedel-Crafts acylation. Each method presents its own set of advantages and considerations.
A. The Diels-Alder Approach: An Elegant and High-Yield Synthesis
The Diels-Alder reaction offers a robust and high-yielding pathway to this compound. This [4+2] cycloaddition reaction involves the reaction of a conjugated diene, 2,3-dimethyl-1,3-butadiene, with a dienophile, 1,4-naphthoquinone, followed by an oxidative dehydrogenation step.[6] This method is favored for its predictability and excellent yields.
Experimental Protocol: Diels-Alder Synthesis of this compound [6]
Materials:
-
1,4-Naphthoquinone
-
2,3-Dimethyl-1,3-butadiene
-
Ethanol (95%)
-
Potassium hydroxide (KOH)
-
Deionized water
-
Ether
-
Round-bottomed flask (1 L)
-
Reflux condenser
-
Three-necked flask (1 L) with an inlet tube
-
Büchner funnel and filter flask
-
Beakers and other standard laboratory glassware
Procedure:
Step 1: Diels-Alder Adduct Formation
-
In a 1-liter round-bottomed flask, dissolve 80 g (0.5 mole) of 1,4-naphthoquinone and 80 g (1 mole) of 2,3-dimethyl-1,3-butadiene in 300 ml of 95% ethanol.
-
Attach an efficient reflux condenser and reflux the solution for 5 hours.
-
Cool the solution and place it in a refrigerator for 10–12 hours to allow for crystallization of the addition product.
-
Break up the crystalline mass with a spatula and collect the product by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with 50 ml of cold ethanol. The expected yield of the white, feathery crystals of the adduct is approximately 116 g (96% based on 1,4-naphthoquinone).[6]
Step 2: Dehydrogenation to this compound
-
Prepare a 5% ethanolic potassium hydroxide solution by dissolving 30 g of KOH in 570 g of 95% ethanol.[6]
-
In a 1-liter three-necked flask equipped with a reflux condenser and an inlet tube, dissolve 40 g of the dried addition product from Step 1 in 600 ml of the 5% ethanolic KOH solution.
-
Bubble a current of air through the solution for 24 hours. The reaction is exothermic, and the initial green color of the solution will change to yellow.
-
The yellow this compound will precipitate out of the solution. Collect the product by suction filtration.
-
Wash the product sequentially with 200 ml of water, 100 ml of ethanol, and finally with 50 ml of ether.
-
The air-dried product should have a melting point of 209–210°C, with an expected yield of 36.5–37.5 g (94–96%).[6]
Data Summary: Synthesis of this compound via Diels-Alder Reaction
| Step | Reactants | Product | Yield | Melting Point |
| 1 | 1,4-Naphthoquinone, 2,3-Dimethyl-1,3-butadiene | Diels-Alder Adduct | 96% | 147-149°C |
| 2 | Diels-Alder Adduct, KOH, Air | This compound | 94-96% | 209-210°C |
B. The Friedel-Crafts Acylation Approach: A Classic Route with Considerations
The Friedel-Crafts acylation provides an alternative, classical method for the synthesis of anthraquinones. This reaction typically involves the acylation of an aromatic substrate, such as a substituted benzene, with phthalic anhydride in the presence of a Lewis acid catalyst like aluminum chloride, followed by a cyclization step. While effective, this method can sometimes lead to the formation of isomeric mixtures, necessitating careful purification.
Conceptual Workflow: Friedel-Crafts Acylation for Anthraquinone Synthesis
Caption: Bioreductive activation of a quinone prodrug leading to DNA damage and cell death.
B. Experimental Protocols for Biological Evaluation
To assess the anticancer potential of newly synthesized this compound derivatives, a series of in vitro assays can be performed.
Protocol 1: Cell Viability Assessment using the MTT Assay [7] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells and incubate for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining [8] This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with test compounds
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the test compounds for a specified time. Harvest the cells by trypsinization (for adherent cells) or centrifugation.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Data Interpretation for Apoptosis Assay
| Cell Population | Annexin V-FITC | Propidium Iodide (PI) |
| Viable | Negative | Negative |
| Early Apoptotic | Positive | Negative |
| Late Apoptotic/Necrotic | Positive | Positive |
| Necrotic | Negative | Positive |
Conclusion
This application note has provided a detailed guide for the synthesis and biological evaluation of this compound derivatives. The Diels-Alder reaction stands out as a highly efficient method for the synthesis of the core scaffold. The subsequent biological evaluation, particularly focusing on their potential as bioreductive alkylating agents, offers a promising avenue for the discovery of novel anticancer agents. The provided protocols for cytotoxicity and apoptosis assays will enable researchers to effectively screen and characterize their synthesized compounds, contributing to the advancement of cancer drug discovery.
References
- Mode of Action of the Bioreductive Alkylating Agent, 2,3-Bis(chloromethyl)-1,4-naphthoquinone1. (n.d.). AACR Journals.
- Chemotherapeutic attack of hypoxic tumor cells by the bioreductive alkylating agent mitomycin C. (1986). PubMed.
- Journey of anthraquinones as anticancer agents – a systematic review of recent literature. (2021). RSC Publishing.
- Journey of anthraquinones as anticancer agents – a systematic review of recent literature. (2021). National Institutes of Health.
- Cellular pharmacology of quinone bioreductive alkylating agents. (1990). National Institutes of Health.
- How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained. (n.d.). Liv Hospital.
- Novel Anthraquinone Compounds Inhibit Colon Cancer Cell Proliferation via the Reactive Oxygen Species/JNK Pathway. (2019). MDPI.
- Alkylating agents. (2020). BioPharma Notes.
- Journey of anthraquinones as anticancer agents – a systematic review of recent literature. (2021). ResearchGate.
- Structural Characterization and Anticancer Activity of a New Anthraquinone from Senna velutina (Fabaceae). (2022). MDPI.
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
- Synthesis of New Anthraquinone Derivatives and Anticancer Effects on Breast Cancer Cell Lines. (2018). SciSpace.
- Synthesis of quinone-based heterocycles of broad-spectrum anticancer activity. (n.d.). ResearchGate.
- MTT (Assay protocol). (2023). Protocols.io.
- Synthesis of quinone-based heterocycles of broad-spectrum anticancer activity. (n.d.). CORE.
- Bioreductive activation of quinones: a mixed blessing. (1991). PubMed.
- This compound. (n.d.). Organic Syntheses.
- Studies on 1,4-Quinone Derivatives Exhibiting Anti-Leukemic Activity along with Anti-Colorectal and Anti-Breast Cancer Effects. (2022). MDPI.
- Bioreductive activation of quinones: redox properties and thiol reactivity. (1990). PubMed.
- 2,3-Dimethyl-1,4-naphthoquinone derivatives as bioreductive alkylating agents with cross-linking potential. (1984). PubMed.
- This compound. (n.d.). MySkinRecipes.
- Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects. (2016). ACS Publications.
- Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects. (2017). National Institutes of Health.
- Recent total syntheses of anthraquinone-based natural products. (2019). National Institutes of Health.
- Studies on 1,4-Quinone Derivatives Exhibiting Anti-Leukemic Activity along with Anti-Colorectal and Anti-Breast Cancer Effects. (2022). National Institutes of Health.
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- 3. Bioreductive activation of quinones: redox properties and thiol reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: 2,3-Dimethylanthraquinone as a Versatile Photosensitizer in Organic Reactions
This document provides an in-depth technical guide for researchers, chemists, and drug development professionals on the application of 2,3-dimethylanthraquinone as a photosensitizer. We will explore its underlying photochemical principles, detail its use in key organic transformations, and provide robust, field-tested protocols to ensure experimental success.
Introduction: The Role of this compound in Photochemistry
This compound is a polycyclic aromatic ketone that has carved a niche in organic synthesis as an efficient and versatile triplet photosensitizer.[1][2][3] Its rigid, planar structure and the presence of a carbonyl group facilitate highly efficient light absorption and subsequent energy transfer, making it an invaluable tool for initiating reactions that are otherwise thermally inaccessible. Unlike many metal-based photosensitizers, it is a relatively simple, cost-effective organic molecule.[4] Its primary function is to absorb light energy and transfer it to a substrate molecule, thereby promoting the substrate to an electronically excited state where it can undergo unique chemical transformations. This guide will focus on its utility in promoting [2+2] cycloadditions, generating singlet oxygen, and initiating radical reactions through hydrogen abstraction.
Section 1: Physicochemical and Photophysical Properties
A photosensitizer's efficacy is dictated by its photophysical properties. This compound possesses a favorable profile for a range of applications. The key parameters are summarized below.
| Property | Value | Significance for Photosensitization |
| Molecular Formula | C₁₆H₁₂O₂ | - |
| Molecular Weight | 236.27 g/mol [5][6][7] | Essential for calculating molar concentrations. |
| Appearance | Solid[8] | Stable and easy to handle under standard lab conditions. |
| Melting Point | 210-212 °C | High thermal stability. |
| UV-Vis Absorption | λmax ≈ 330 nm | Strong absorption in the UVA range, compatible with common laboratory lamps. The n-π* transition of the carbonyl is key.[9] |
| Triplet Energy (E_T) | ~62 kcal/mol | High enough to sensitize a wide range of alkenes and other substrates for reactions like [2+2] cycloadditions. |
| Intersystem Crossing (ISC) Efficiency (Φ_ISC) | High (~0.9) | Very efficient conversion from the initial excited singlet state (S₁) to the long-lived triplet state (T₁), which is essential for energy transfer.[10][11] |
Section 2: The Mechanism of Triplet Photosensitization
The power of this compound lies in its ability to efficiently populate a long-lived triplet excited state upon irradiation. This process, central to its function, can be broken down into several key steps.
-
Light Absorption (Excitation): The ground-state sensitizer (S₀) absorbs a photon of light (hν), promoting an electron to a higher energy level, forming the short-lived excited singlet state (S₁).
-
Intersystem Crossing (ISC): Through a spin-forbidden but highly efficient process, the S₁ state rapidly converts to the lower-energy, but much longer-lived, triplet state (T₁).[10][11] This step is critical, as the long lifetime of the T₁ state allows for intermolecular interactions.
-
Triplet Energy Transfer (EnT): The excited sensitizer in its T₁ state collides with a ground-state substrate molecule. It transfers its electronic energy, promoting the substrate to its triplet state and returning the sensitizer to its ground state (S₀).
-
Photochemical Reaction: The now-excited triplet-state substrate undergoes the desired chemical reaction (e.g., cycloaddition).
-
Regeneration: The sensitizer, now back in its ground state, is ready to absorb another photon and repeat the catalytic cycle.
Caption: The photosensitization cycle of this compound (DMAQ).
Section 3: Key Applications in Organic Synthesis
Triplet Energy Transfer for [2+2] Photocycloadditions
The formation of cyclobutane rings via the [2+2] cycloaddition of two alkene moieties is a cornerstone of photochemical synthesis.[12] this compound is an ideal sensitizer for this transformation, as its triplet energy is sufficient to activate most simple alkenes.
Mechanism Insight: The sensitizer transfers energy to an alkene, generating its triplet state. This triplet diradical is relatively long-lived, allowing it to react with a ground-state alkene in a stepwise fashion to form a 1,4-diradical intermediate, which then undergoes spin inversion and ring closure to yield the cyclobutane product. This stepwise mechanism often leads to mixtures of stereoisomers, a critical consideration in reaction design.[13]
Singlet Oxygen Generation
In the presence of molecular oxygen (which has a triplet ground state, ³O₂), the excited triplet sensitizer can engage in energy transfer to generate highly reactive singlet oxygen (¹O₂).
Mechanism Insight: ³DMAQ (T₁) + ³O₂ → ¹DMAQ (S₀) + ¹O₂
Singlet oxygen is a powerful and specific oxidizing agent. It can participate in:
-
[4+2] Cycloadditions with dienes (e.g., converting cyclohexadiene to endoperoxides).
-
Ene Reactions with alkenes containing allylic hydrogens.
-
Oxidation of electron-rich species like sulfides and phenols.
Hydrogen Atom Abstraction and Photoinitiation
The n-π* character of the anthraquinone triplet excited state gives it radical-like reactivity.[10][11] It can abstract a hydrogen atom from a suitable donor (like a solvent or an additive), generating a ketyl radical and a substrate-derived radical. This process is the basis for its use as a photoinitiator in radical polymerization and other radical-mediated C-H functionalization reactions.[1][10]
Section 4: Experimental Protocols
General Experimental Setup for Photochemical Reactions
A successful photochemical reaction requires careful control of the reaction environment, particularly the exclusion or inclusion of oxygen and the delivery of light.
Caption: Standard workflow for a photosensitized organic reaction.
Protocol: Photosensitized [2+2] Dimerization of Cinnamate
This protocol describes a general procedure for the dimerization of an alkene, a classic application of triplet sensitization.
Materials & Equipment:
-
Methyl Cinnamate
-
This compound (1-5 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene, Acetonitrile)
-
Quartz reaction tube with a septum
-
Magnetic stirrer and stir bar
-
UV Photoreactor (e.g., with 350 nm lamps)
-
Inert gas line (Nitrogen or Argon)
-
Standard glassware for workup and chromatography
Procedure:
-
Preparation: In a flame-dried quartz tube, combine methyl cinnamate (e.g., 1.0 mmol) and this compound (0.05 mmol, 5 mol%).
-
Solvent Addition: Add 10 mL of anhydrous toluene via syringe.
-
Degassing: Seal the tube with a septum. Sparge the solution with a gentle stream of nitrogen for 30 minutes while stirring to remove dissolved oxygen.[13]
-
Scientist's Note (Causality): Oxygen is an efficient quencher of triplet excited states. Its removal is paramount to ensure the sensitizer can transfer its energy to the substrate instead of to oxygen.
-
-
Irradiation: Place the sealed tube in the photoreactor, ensuring it is positioned securely and equidistant from the lamps. Begin vigorous stirring and irradiate at room temperature.[13]
-
Monitoring: Follow the disappearance of the starting material by TLC or GC-MS. The reaction may take several hours (e.g., 16-24 h).
-
Workup: Once the reaction is complete, concentrate the solvent using a rotary evaporator.
-
Purification: The resulting residue contains the product mixture and the sensitizer. Purify the cyclobutane products via flash column chromatography on silica gel. The yellow sensitizer is typically less polar and will elute early.
-
Validation: To confirm the reaction is photosensitized, run two control experiments: one with no light and one with no sensitizer. No reaction should occur in either case.
Protocol: Photosensitized Oxidation of α-Terpinene with Singlet Oxygen
This protocol demonstrates the use of this compound to generate singlet oxygen for an ene reaction.
Materials & Equipment:
-
α-Terpinene
-
This compound (1-2 mol%)
-
Solvent (e.g., Methanol, Dichloromethane)
-
Pyrex reaction vessel with gas inlet/outlet
-
Magnetic stirrer and stir bar
-
Visible light source (e.g., 150W Tungsten lamp or high-power LED >400 nm)
-
Oxygen cylinder with a regulator and diffuser stone
Procedure:
-
Preparation: In a Pyrex reaction vessel, dissolve α-terpinene (1.0 mmol) and this compound (0.02 mmol, 2 mol%) in 15 mL of methanol.
-
Scientist's Note (Causality): A Pyrex vessel is used instead of quartz because it filters out short-wavelength UV light, preventing undesired side reactions of the substrate. The sensitizer's absorption tail extends into the visible region, allowing for excitation with less energetic light.
-
-
Oxygenation: Place a gas diffuser stone in the solution and begin bubbling a steady, slow stream of oxygen through the reaction mixture while stirring.
-
Irradiation: Position the visible light lamp next to the vessel and turn it on. The reaction is often exothermic; a cooling bath may be necessary to maintain room temperature.
-
Monitoring: Monitor the reaction by TLC, observing the consumption of α-terpinene and the formation of a new, more polar spot corresponding to the ascaridole (endoperoxide) product.
-
Workup: When the starting material is consumed, stop the oxygen flow and turn off the lamp. Remove the solvent under reduced pressure.
-
Purification: The crude ascaridole can be purified by column chromatography if necessary, though it is often used directly in subsequent steps. Caution: Peroxides can be explosive; handle with care and avoid concentrating to dryness if possible.
Section 5: Safety & Handling
A thorough risk assessment should be conducted before any photochemical experiment.[14][15]
-
Chemical Hazards: this compound is classified as a skin, eye, and respiratory irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. Handle the solid powder in a fume hood to avoid inhalation.
-
Photochemical Hazards: UV radiation from photoreactors is extremely damaging to the eyes and skin. Never look directly at an unshielded lamp. Ensure the photoreactor is equipped with appropriate safety interlocks and shielding.
-
Solvent Hazards: Organic solvents are flammable and often toxic. All procedures should be performed in a well-ventilated fume hood.
Section 6: References
-
MySkinRecipes. This compound. [Link]
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J&K Scientific LLC. This compound | 6531-35-7. [Link]
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PMC, NIH. Magnetically modulated photochemical reaction pathways in anthraquinone molecules and aggregates. [Link]
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Organic Syntheses. Organic Syntheses Procedure. [Link]
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Organic Syntheses. This compound - Organic Syntheses Procedure. [Link]
-
New Journal of Chemistry (RSC Publishing). Preparation of amino-substituted anthraquinone: study of the intersystem crossing and application as efficient photoinitiators for photopolymerization. [Link]
-
ResearchGate. Photochemical cyclization in anthraquinone derivatives. [Link]
-
Royal Society of Chemistry. Preparation of amino-substituted anthraquinone: study of the intersystem crossing and application as efficient photoinitiators for photopolymerization. [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. [Link]
-
BioCrick. This compound | CAS:6531-35-7 | Anthraquinones | High Purity. [Link]
-
University of Rochester. Photochemistry and Applications in Synthesis. [Link]
-
LookChem. This compound. [Link]
-
PubChem. This compound | C16H12O2 | CID 81019. [Link]
-
Chemical Science (RSC Publishing). An imidazoacridine-based TADF material as an effective organic photosensitizer for visible-light-promoted [2 + 2] cycloaddition. [Link]
-
The Good Scents Company. 2,3-dimethyl anthraquinone, 6531-35-7. [Link]
-
ResearchGate. (PDF) [2+2]-Cycloadditions in organic photochemistry - the origin. [Link]
-
IMR Press. Plants-occurring Anthraquinones as Photosensitive Compounds for Photodynamic Method: A Critical Overview. [Link]
-
PubMed. Benzophenone Photosensitization of 2'-deoxyguanosine. [Link]
-
Organic Syntheses. Synthesis of Benzyl-δ-Truxinate via Enantioselective [2+2] Photocycloaddition. [Link]
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Protocol for the purification of 2,3-Dimethylanthraquinone by recrystallization
Application Note & Protocol
Topic: High-Purity Recovery of 2,3-Dimethylanthraquinone via Recrystallization
Abstract
This document provides a comprehensive, field-proven protocol for the purification of this compound (DMAQ) using recrystallization. The guide is designed for researchers, chemists, and drug development professionals seeking to obtain high-purity DMAQ, a critical intermediate in various synthetic applications. We delve into the foundational principles of solvent selection, provide a step-by-step experimental workflow, and offer expert insights into troubleshooting common challenges. The protocol emphasizes not just the procedural steps but the underlying chemical causality, ensuring a robust and reproducible purification process.
Introduction: The Rationale for Recrystallization
This compound (CAS: 6531-35-7) is an anthraquinone derivative whose purity is paramount for its subsequent use in chemical synthesis and materials science.[1][2] Crude synthetic products are often contaminated with unreacted starting materials, side-products, or residual catalysts. Recrystallization stands as the preeminent technique for purifying nonvolatile organic solids like DMAQ.[3]
The efficacy of this technique is rooted in the principle of differential solubility.[4] An ideal solvent will dissolve the target compound sparingly at ambient temperatures but exhibit high solubility at its boiling point.[4][5] As a hot, saturated solution cools, the solubility of the target compound decreases, forcing it out of solution to form a crystalline lattice. This lattice structure is highly ordered, and as it grows, it selectively excludes impurity molecules, which remain dissolved in the surrounding solvent (the mother liquor).[3][6] This process, when executed with precision, yields a significantly purer final product.
Foundational Principles: Selecting the Optimal Solvent System
The success of any recrystallization is contingent upon the judicious choice of a solvent. For this compound, a moderately polar compound, several factors must be rigorously evaluated.
The Ideal Recrystallization Solvent
A suitable solvent must satisfy several criteria:
-
High Temperature Coefficient: It must dissolve the solute (DMAQ) completely when hot but poorly when cold to ensure high recovery.[3]
-
Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[3][4]
-
Chemical Inertness: The solvent must not react with DMAQ.[3]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[3]
-
Safety: The solvent should be non-flammable, inexpensive, and have low toxicity.
Single vs. Mixed-Solvent Systems
Finding a single solvent that meets all these criteria can be challenging. This compound is listed as soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[7] However, its solubility might be too high in some of these at room temperature for good recovery.
When a single ideal solvent cannot be identified, a mixed-solvent system is employed.[6][8] This technique uses two miscible solvents:
-
Solvent #1 (The "Good" Solvent): In which DMAQ is highly soluble, even at room temperature.
-
Solvent #2 (The "Anti-solvent" or "Bad" Solvent): In which DMAQ is poorly soluble.
The procedure involves dissolving the crude DMAQ in a minimum amount of the hot "good" solvent, followed by the careful, dropwise addition of the "bad" solvent until the solution becomes turbid, indicating the saturation point has been reached.[9][10] This allows for fine-tuned control over the saturation and subsequent crystallization upon cooling.
Protocol Part I: Solvent System Screening
Before committing to a large-scale purification, a small-scale screening of potential solvents is essential.
Objective: To identify a solvent or solvent pair with the optimal solubility profile for DMAQ.
Procedure:
-
Place approximately 50-100 mg of crude DMAQ into several test tubes.
-
To each tube, add a different potential solvent (e.g., ethanol, acetone, ethyl acetate, glacial acetic acid, toluene) dropwise at room temperature, vortexing after each addition. Note the solubility.[11][12]
-
If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water or sand bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid dissolves.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large crop of well-defined crystals.
Data Summary: The following table represents expected outcomes from a solvent screening for a typical anthraquinone derivative.
| Solvent System | Solubility at 20°C | Solubility at Boiling Point | Observations upon Cooling | Suitability |
| Ethanol | Sparingly Soluble | Highly Soluble | Good crystal formation. | Excellent (Single Solvent) |
| Glacial Acetic Acid | Sparingly Soluble | Highly Soluble | Good crystal formation.[11] | Excellent (Single Solvent) |
| Acetone | Highly Soluble | Highly Soluble | Poor recovery; compound remains dissolved. | Poor (Single); Good as "Good" Solvent |
| Hexane | Insoluble | Insoluble | Compound does not dissolve. | Poor (Single); Good as "Anti-solvent" |
| Toluene | Soluble | Highly Soluble | May require significant cooling for precipitation. | Fair (Single Solvent) |
| Acetone/Hexane | - | - | High potential for controlled precipitation. | Excellent (Mixed-Solvent) |
| Ethanol/Water | - | - | High potential for controlled precipitation. | Excellent (Mixed-Solvent) |
Based on general principles for anthraquinones, Glacial Acetic Acid or Ethanol are excellent candidates for a single-solvent system. An Acetone/Hexane mixture is a strong candidate for a mixed-solvent approach. This protocol will detail the single-solvent method with Glacial Acetic Acid, which is frequently cited for purifying anthraquinones.[11][12]
Protocol Part II: Detailed Recrystallization Workflow
This protocol assumes the use of Glacial Acetic Acid as the recrystallization solvent.
Materials and Equipment
-
Crude this compound
-
Glacial Acetic Acid
-
Deionized Water (cold)
-
Ethanol (cold)
-
Activated Charcoal (optional, for colored impurities)
-
Erlenmeyer flasks (2 sizes)
-
Heating mantle or hot plate
-
Stemless funnel and fluted filter paper
-
Büchner funnel, filter flask, and vacuum source
-
Glass stirring rod
-
Boiling chips or magnetic stir bar
Step-by-Step Methodology
Step 1: Dissolution
-
Place the crude this compound (e.g., 5.0 g) into a 250 mL Erlenmeyer flask with a boiling chip or stir bar.
-
Add a minimum amount of Glacial Acetic Acid (e.g., start with 50-75 mL).
-
Gently heat the mixture to near boiling (boiling point of acetic acid is ~118°C) while stirring or swirling. The melting point of DMAQ is 210-212°C, so it will not melt.[13]
-
Continue adding small portions of hot glacial acetic acid until the DMAQ just completely dissolves. Causality Note: Adding a large excess of solvent will reduce the final yield, as more product will remain in the mother liquor upon cooling.[3][6]
Step 2: Decolorization & Hot Filtration (Optional)
-
If the hot solution is highly colored from impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% by weight).
-
Reheat the solution to boiling for 5-10 minutes.
-
Perform a hot gravity filtration to remove the charcoal and any insoluble impurities. Causality Note: This step must be done quickly with pre-heated equipment (funnel and receiving flask) to prevent the desired product from crystallizing prematurely on the filter paper.[14]
Step 3: Crystallization
-
Cover the mouth of the Erlenmeyer flask with a watch glass to prevent solvent evaporation and contamination.
-
Allow the flask to cool slowly and undisturbed to room temperature. Causality Note: Slow cooling is critical. It allows for the selective growth of large, pure crystals. Rapid cooling traps impurities within the crystal lattice, compromising purity.[5][6]
-
Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.
Step 4: Crystal Collection and Washing
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a few drops of cold ethanol.
-
Collect the crystals by vacuum filtration, transferring the crystalline slurry to the funnel.
-
Wash the collected crystals with two small portions of cold ethanol to remove any residual acetic acid and dissolved impurities.[11] Follow with a wash of cold deionized water. Causality Note: Using cold solvent for washing is imperative to avoid redissolving the purified product.[14]
-
Continue to draw air through the crystals on the funnel for 15-20 minutes to partially dry them.
Step 5: Drying
-
Carefully transfer the filter cake to a pre-weighed watch glass.
-
Dry the purified crystals to a constant weight. This can be done by air drying in a fume hood or, more efficiently, in a vacuum oven at a moderate temperature (e.g., 60-70°C).
Workflow Visualization
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Application Note: High-Performance Analytical Methods for the Detection and Quantification of 2,3-Dimethylanthraquinone
Abstract and Introduction
2,3-Dimethylanthraquinone (2,3-DMAQ), a key organic compound (CAS: 6531-35-7), is widely utilized across various industrial sectors. It serves as a crucial intermediate in the synthesis of high-performance dyes and pigments and as a photoinitiator in UV-curing applications.[1] Notably, in the pulp and paper industry, anthraquinone and its derivatives act as catalysts to accelerate the delignification process, which increases pulp yield and reduces chemical and energy consumption.[2] Given its role in process efficiency and final product quality, the precise and reliable quantification of 2,3-DMAQ in various matrices is paramount for process optimization, quality control, and research and development.
This application note provides detailed, field-proven protocols for the analysis of 2,3-DMAQ using two robust and complementary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine quantitative analysis, and Gas Chromatography-Mass Spectrometry (GC-MS) for definitive confirmation and high-sensitivity applications. The methodologies are designed to be self-validating, ensuring scientific integrity and trustworthiness of the results.
Chemical Structure and Properties of this compound:
-
Molecular Formula: C₁₆H₁₂O₂[3]
-
Molecular Weight: 236.26 g/mol [3]
-
Appearance: Solid[4]
-
Melting Point: ~210 °C[5]
-
Solubility: Poorly soluble in water, soluble in various organic solvents.[5]
Principle of Analysis: Selecting the Right Tool
The choice of analytical technique is dictated by the specific requirements of the analysis, such as the need for quantification versus confirmation, sample matrix complexity, and required sensitivity.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the workhorse for quality control laboratories. For a molecule like 2,3-DMAQ, which possesses a strong chromophore (the anthraquinone ring system), UV detection provides excellent sensitivity and a linear response over a wide concentration range. A reversed-phase HPLC method, which separates compounds based on their hydrophobicity, is ideal. This method is cost-effective, highly reproducible, and perfectly suited for routine assay and purity determinations.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers unparalleled specificity and sensitivity. Molecules are separated based on their volatility and interaction with the GC column, and then fragmented and detected by a mass spectrometer. The resulting mass spectrum is a unique chemical fingerprint, allowing for unambiguous identification of the analyte.[3] This makes GC-MS the gold standard for confirmation of identity, trace-level analysis, and investigation of complex matrices where co-eluting impurities might interfere with HPLC-UV analysis.
Methodology I: Quantitative Analysis by HPLC-UV
This protocol details a validated method for the quantification of 2,3-DMAQ in a solid matrix, such as paper or pulp extract.
Expertise & Experience: Causality Behind Experimental Choices
-
Solvent Selection: A mixture of Dichloromethane (DCM) and Methanol is chosen for extraction. DCM is an excellent solvent for nonpolar to moderately polar compounds like 2,3-DMAQ, ensuring efficient initial solubilization from the matrix. Methanol is then used to dilute the sample for injection, as it is a common, miscible solvent with typical reversed-phase mobile phases and has a low UV cutoff.
-
Column Chemistry: A C18 stationary phase is the most common and versatile reversed-phase column. It separates analytes based on hydrophobic interactions, which is the primary retention mechanism for 2,3-DMAQ.
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water provides consistent elution and stable baselines, which is critical for accurate quantification. Acetonitrile is chosen over methanol for its lower viscosity and stronger elution strength for this class of compounds. A small amount of acid (e.g., 0.1% acetic acid) can be added to sharpen peaks, but is often not necessary for neutral compounds like 2,3-DMAQ.[6]
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for the quantitative analysis of 2,3-DMAQ by HPLC-UV.
Detailed Protocol: HPLC-UV
1. Reagents and Materials:
-
This compound reference standard (>98% purity)[4]
-
Acetonitrile (HPLC grade)
-
Dichloromethane (ACS grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
0.2 µm PTFE syringe filters
2. Standard Preparation:
-
Stock Standard (1 mg/mL): Accurately weigh 10 mg of 2,3-DMAQ reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standards: Perform serial dilutions of the stock standard with methanol to prepare a series of calibration standards ranging from 0.5 µg/mL to 50 µg/mL.
3. Sample Preparation:
-
Accurately weigh approximately 1.0 g of the homogenized solid sample (e.g., dried pulp) into a glass vial.
-
Add 10.0 mL of dichloromethane.
-
Sonicate the sample for 15 minutes to facilitate extraction.
-
Allow the sample to settle. Filter the supernatant through a 0.2 µm PTFE syringe filter into a clean vial.
-
Perform a 1:10 dilution of the filtered extract with methanol. The final concentration should fall within the calibration range.
4. Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detector Wavelength: 254 nm.
Trustworthiness: A Self-Validating System
Method validation provides documented evidence that the procedure is suitable for its intended purpose.[7] Key validation parameters are outlined below, based on established guidelines.[8][9]
| Parameter | Acceptance Criteria | Purpose |
| Linearity | Correlation coefficient (r²) ≥ 0.995 | Confirms a direct relationship between concentration and detector response. |
| Accuracy | 80-120% recovery of a spiked sample | Measures the closeness of the experimental value to the true value.[9] |
| Precision | Repeatability (RSD) ≤ 2.0% | Demonstrates consistency of results for repeated analyses of the same sample. |
| Specificity | Peak purity analysis; no interference at the retention time of 2,3-DMAQ in a blank matrix. | Ensures the signal is solely from the analyte of interest.[7] |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10 | The lowest concentration that can be quantified with acceptable precision and accuracy.[9] |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3 | The lowest concentration that can be reliably detected.[9] |
| System Suitability | Tailing factor ≤ 2.0; Plate count > 2000 | Performed before each run to ensure the chromatographic system is performing adequately. |
Methodology II: Confirmatory Analysis by GC-MS
This protocol provides a method for the unambiguous identification and sensitive detection of 2,3-DMAQ.
Expertise & Experience: Causality Behind Experimental Choices
-
GC Column: A DB-5ms or similar low-bleed (5%-phenyl)-methylpolysiloxane column is an excellent general-purpose column that provides good chromatographic resolution for a wide range of semi-volatile organic compounds, including polycyclic aromatic structures like anthraquinones.
-
Injection Mode: Splitless injection is used to transfer the maximum amount of analyte onto the column, which is crucial for achieving the low detection limits required for trace analysis.
-
Temperature Program: A temperature ramp is necessary to first focus the analytes at the head of the column at a low temperature and then gradually increase the temperature to elute them based on their boiling points. The final temperature must be high enough to ensure the elution of 2,3-DMAQ (M.P. ~210°C).
-
Ionization Mode: Electron Ionization (EI) at 70 eV is a standard, robust technique that produces reproducible fragmentation patterns, creating a characteristic mass spectrum that can be compared to library spectra for confident identification.[3]
Experimental Workflow: GC-MS Analysis
Caption: Workflow for the confirmatory analysis of 2,3-DMAQ by GC-MS.
Detailed Protocol: GC-MS
1. Reagents and Materials:
-
Sample extracts prepared as described in the HPLC section.
-
Helium (UHP grade, 99.999%).
-
An appropriate internal standard (e.g., anthracene-d10) for quantitative work.
2. Sample Preparation:
-
The sample extract prepared for HPLC analysis (Section 3.3) can often be used directly, provided the solvent is compatible with the GC system (e.g., methanol, DCM). If the extract is in a non-volatile solvent, a solvent exchange into hexane or ethyl acetate may be necessary.
-
For trace analysis, the extract may be carefully concentrated under a stream of nitrogen.
-
If using an internal standard for quantification, spike the sample at a known concentration prior to injection.
3. Instrumentation and Conditions:
-
GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: 280 °C, Splitless mode.
-
Oven Program:
-
Initial temperature: 150 °C, hold for 1 min.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 min.
-
-
MS Transfer Line: 290 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.
-
Mass Analyzer: Quadrupole, scanning from m/z 50 to 400.
4. Data Interpretation and Trustworthiness:
-
Identification: A peak is positively identified as 2,3-DMAQ if:
-
The retention time matches that of a pure reference standard analyzed under the same conditions.
-
The acquired mass spectrum matches the reference spectrum from a library or the injected standard. Key identifying ions for 2,3-DMAQ (C₁₆H₁₂O₂) include the molecular ion (M⁺) at m/z 236 and characteristic fragment ions.[3]
-
-
Quantification: For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity. By monitoring only a few characteristic ions (e.g., m/z 236, 165), the signal-to-noise ratio is significantly improved. Quantification is performed by comparing the peak area of the analyte to that of an internal standard.
Conclusion
This application note provides two robust, validated, and complementary methods for the analysis of this compound. The HPLC-UV method serves as a reliable and efficient tool for routine quantification in quality control settings. For applications requiring absolute confirmation of identity or enhanced sensitivity for trace-level detection, the GC-MS method is the definitive choice. The implementation of these protocols, grounded in sound scientific principles and self-validating checks, will ensure the generation of accurate and trustworthy data for researchers, scientists, and drug development professionals.
References
- Organic Syntheses. (n.d.). This compound. Organic Syntheses Procedure.
- Kim, J. H., & Kim, T. K. (1998). Method for preparing anthraquinones. U.S. Patent No. 5,723,675. Washington, DC: U.S. Patent and Trademark Office.
- The Good Scents Company. (n.d.). 2,3-dimethyl anthraquinone.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81019, this compound. PubChem.
- BioCrick. (n.d.). This compound.
- MySkinRecipes. (n.d.). This compound.
- Berendsen, B. J. A., Elbers, I. J. W., & Stolker, A. A. M. (2007). Validation of a method for the analysis of quinolones residues in bovine muscle by liquid chromatography with electrospray ionisation tandem mass spectrometry detection. Talanta, 72(1), 269–276.
- Ribani, M., Collins, C. H., & Bottoli, C. B. G. (2021). Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC methods. Química Nova, 44(8), 1012-1025.
- Shared Research Facilities. (n.d.). Sample Preparation Guide for Synthetic Organic Chemicals.
- Tadtong, S., Mekjaruskul, C., Daduang, S., & Tiyaboonchai, W. (2022). Heat-Assisted Extraction and Bioactivity Evaluation of a Dinactin-Associated Compound from Streptomyces UP Strains. Molecules, 27(19), 6265.
- Chemical Products Corporation. (n.d.). Pulp and Paper Markets.
- Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques.
- Kuppa, R. P. (2021, January 3). Analytical Method Validations- an insight. YouTube.
- Amazon Chemicals. (n.d.). Paper and Pulp Industry.
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Application Notes & Protocols: 2,3-Dimethylanthraquinone in the Synthesis of High-Performance Pigments
Abstract & Introduction
Anthraquinone-based colorants represent a cornerstone in the field of high-performance pigments, prized for their exceptional stability, vibrant colors, and versatility.[1][2] Their robust, planar polycyclic aromatic structure imparts outstanding lightfastness and thermal stability, making them suitable for demanding applications in coatings, plastics, and advanced materials.[3][4][5] Within this class, 2,3-Dimethylanthraquinone stands out as a critical intermediate and building block.[6][7] Its specific substitution pattern offers a strategic starting point for the synthesis of complex, high-performance polycyclic pigments. This guide provides an in-depth exploration of the chemical principles, synthesis protocols, and structure-property relationships governing the use of this compound and its close derivatives in creating pigments with superior durability. We will focus on the synthesis of Pyranthrone, a vat pigment derived from a related dimethyl-anthraquinonyl precursor, as a representative example of the synthetic strategies employed.
The Scientific Rationale: Structure-Property Relationships
The performance of an anthraquinone pigment is intrinsically linked to its molecular architecture. The foundational 9,10-dioxoanthracene core is itself only a pale yellow solid, but its properties are dramatically altered by the strategic placement of substituents.[1][4]
-
Chromophore Extension and Color: The color of anthraquinone dyes is determined by electron donor and acceptor groups on the aromatic rings.[3] More importantly for high-performance pigments, the fusion of multiple anthraquinone units to create larger, conjugated π-systems results in significant bathochromic (deepening of color) shifts and enhanced stability. This principle is central to the formation of polycyclic pigments like Pyranthrone and Indanthrone.
-
The Role of Methyl Groups: The methyl groups in precursors like this compound or 2,2'-dimethyl-1,1'-dianthraquinonyl are not merely passive substituents. They serve as reactive handles for intramolecular cyclization and condensation reactions, typically under alkaline conditions at high temperatures.[8] This ring-closure step is what transforms simpler anthraquinone units into the complex, rigid, and highly stable structures characteristic of high-performance pigments.
-
Crystalline Structure and Performance: The final physical form (polymorph) of the pigment crystal significantly impacts its coloristic properties, opacity, and dispersibility.[9] Therefore, post-synthesis conditioning steps, such as acid pasting or milling, are often crucial for achieving the desired pigmentary form.[2][9]
The following diagram illustrates the fundamental relationship between the molecular structure of anthraquinone derivatives and their resulting performance characteristics.
Caption: Relationship between anthraquinone structure and pigment properties.
Synthesis Protocol: Pyranthrone (Vat Orange 9) from a Dimethyl-Dianthraquinonyl Precursor
This protocol details the synthesis of Pyranthrone via the alkaline-mediated intramolecular cyclization of 2,2'-dimethyl-1,1'-dianthraquinonyl. This reaction is a prime example of how methyl-substituted anthraquinones are used to build larger, high-performance pigment architectures.[8]
Materials & Reagents
| Reagent | CAS No. | Formula | Notes |
| 2,2'-Dimethyl-1,1'-dianthraquinonyl | 6451-03-2 | C₃₀H₁₈O₄ | Starting material. Handle with appropriate PPE. |
| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | 50% aqueous solution. Corrosive. |
| 2-Ethoxyethanol | 110-80-5 | C₄H₁₀O₂ | Organic hydroxy compound, acts as a reducing agent/solvent.[8] |
| Sulfuric Acid (H₂SO₄) | 7664-93-9 | H₂SO₄ | Concentrated (98%). For optional acid pasting/purification. |
| Deionized Water | 7732-18-5 | H₂O | For washing and drowning the reaction. |
Experimental Workflow
The synthesis involves a high-temperature alkaline fusion to induce ring closure, followed by isolation and purification of the resulting Pyranthrone pigment.
Caption: Synthetic workflow for Pyranthrone pigment.
Step-by-Step Protocol
Safety Precaution: This procedure involves high temperatures and strongly corrosive reagents. It must be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Reaction Setup: To an agitated reaction vessel, add 3 parts of 50% aqueous Sodium Hydroxide (NaOH) solution and 0.5 parts of 2-ethoxyethanol. Begin heating the mixture to 60°C.[8]
-
Causality: The aqueous alkali creates the necessary basic environment for the condensation reaction. The 2-ethoxyethanol acts as a solvent and may also serve as a reducing agent in the system.[8]
-
-
Addition of Starting Material: Once the temperature is stable at 60°C, slowly add one (1) part of 2,2'-dimethyl-1,1'-dianthraquinonyl powder to the agitated solution.[8]
-
Alkaline Fusion and Ring Closure: Increase the temperature of the reaction mixture to 128-130°C. Maintain this temperature under constant agitation for approximately 4 hours.[8]
-
Causality: The high thermal energy is required to overcome the activation energy for the intramolecular cyclization, where the methyl groups react to form the new fused rings of the Pyranthrone structure. The fluid reaction mass is critical for efficient heat transfer and reaction completion.[8]
-
-
Isolation of Crude Pigment: After the 4-hour reaction period, allow the fusion mass to cool slightly. Carefully "drown" the reaction mixture by slowly adding it to a separate vessel containing approximately 30 parts of deionized water.[8]
-
Initial Purification: Heat the resulting aqueous slurry to boiling, then collect the precipitated solid via vacuum filtration.[8]
-
Washing and Drying: Wash the filter cake thoroughly with hot deionized water until the filtrate is neutral (pH ~7). This step removes residual alkali and other water-soluble impurities. Dry the purified filter cake in an oven.
-
Yield and Characterization: A quantitative yield of Pyranthrone is expected.[8] The product should be a bright orange solid.[8] Its identity can be confirmed using standard analytical techniques such as FTIR and UV-Vis spectroscopy. The pigment exhibits excellent lightfastness (Blue Wool Scale rating of 8) and is insoluble in most organic solvents.[10][11]
Performance Characteristics of Anthraquinone Pigments
Pigments derived from anthraquinone scaffolds, such as Pyranthrone and the related Indanthrone Blue, are classified as high-performance due to their exceptional fastness properties.
| Property | Indanthrone Blue (Pigment Blue 60) | Pyranthrone (Pigment Red 216) | Scientific Rationale |
| Color Index | C.I. 69800[11] | C.I. 59710 (PR 216)[10] | Standardized industry classification. |
| Color | Intense, warm blue-black[12] | Bright, deep red[10] | The extended conjugated system of the large polycyclic molecule absorbs light in the visible spectrum. |
| Lightfastness | Excellent (Blue Wool Scale: 8)[13] | Excellent (Blue Wool Scale: 8)[10] | The rigid, planar structure and large π-electron system can effectively dissipate UV energy without molecular degradation.[3] |
| Thermal Stability | High, heatproof[13] | High | The robust aromatic structure is resistant to thermal decomposition.[5][14] |
| Chemical Stability | Stable in acid, alkali, and lime[13] | Excellent alkali resistance[10] | The large, non-polar, and insoluble nature of the molecule makes it resistant to chemical attack. |
| Solubility | Insoluble in water and organic solvents.[11][15] | Insoluble | Strong intermolecular forces (π-π stacking) in the crystal lattice result in very low solubility. |
Conclusion
This compound and its related derivatives are foundational precursors for a range of high-performance pigments. The inherent stability of the anthraquinone core, combined with synthetic strategies that build larger, polycyclic conjugated systems, leads to pigments with outstanding lightfastness, thermal stability, and chemical resistance. The protocol provided for Pyranthrone synthesis illustrates the key chemical transformation—an alkaline-mediated intramolecular cyclization—that is central to this class of pigments. By understanding the underlying structure-property relationships and mastering these synthetic techniques, researchers can continue to develop novel colorants for the most demanding technological applications.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Anthraquinone Dyes from 2-Benzoylbenzoic Acid.
- Arab-German Young Academy. (n.d.). Anthraquinone Dyes: A Synthetic and Chemical Characterization Protocol for an Industrial Chemistry Laboratory Course.
- Journal of Chemical Education. (2022). Anthraquinone Dyes: A Synthetic and Chemical Characterization Protocol for an Industrial Chemistry Laboratory Course.
- Wikipedia. (n.d.). Anthraquinone dyes.
- CAMEO. (2022). Indanthrone blue.
- MDPI. (n.d.). Two–Photon Absorption Properties and Structure–Property Relationships of Natural 9,10–Anthraquinones: A Curated RI–CC2 Dataset.
- MDPI. (n.d.). Investigation of the Structure–Property Relation of Anthraquinone Dye Molecules with High Dichroism in Guest–Host Liquid Crystal Systems via Computational Methods.
- Bio-protocol. (n.d.). 3.2. Synthesis of the Dyes.
- Chem-Impex. (n.d.). This compound.
- MySkinRecipes. (n.d.). This compound.
- Erik Lundgren Watercolor. (2021). Indanthrone (indanthrene) PB60.
- MDPI. (n.d.). Comparative Analysis of Anthraquinone Reactive Dyes with Direct Dyes for Papermaking Applicability.
- Kremer Pigmente. (n.d.). 23100 Anthraquinone Blue.
- PubMed. (2024). Investigation of the Structure-Property Relation of Anthraquinone Dye Molecules with High Dichroism in Guest-Host Liquid Crystal Systems via Computational Methods.
- Benchchem. (n.d.). The Core Chemistry of Anthraquinone Dyes: A Technical Guide for Researchers.
- Heriot-Watt Research Portal. (n.d.). Anthraquinonoid pigments.
- Yuhong Pigment Co.,LTD. (n.d.). The thermal stability of pigments refers to their ability to withstand high temperatures.
- ResearchGate. (2024). Investigation of the Structure–Property Relation of Anthraquinone Dye Molecules with High Dichroism in Guest–Host Liquid Crystal Systems via Computational Methods.
- Wikipedia. (n.d.). Indanthrone blue.
- Allan Chemical Corporation. (2025). pH vs. Temperature in Colorant Stability.
- J&K Scientific LLC. (n.d.). This compound.
- Google Patents. (n.d.). US2855408A - Preparation of pyranthrone.
- Guerrapaint & Pigment Corp. (2016). Pyranthrone Red Deep 1oz [PR216002].
- Google Patents. (n.d.). US3962251A - Preparation of flavanthrone pigment.
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- 3. Anthraquinone dyes - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The thermal stability of pigments refers to their ability to withstand high temperatures without undergoing significant changes in their chemical structure or physical properties. This characteristic is crucial for pigments used in various applications, such as coatings, plastics, and inks, where exposure to heat can occur during processing or end-use. A pigment with good thermal stability will maintain its color, consistency, and performance even when subjected to elevated temperatures, ensuring durability and longevity in the final product.-Yuhong Pigment-Organic Pigment R&D and Manufacturing [yhpigment.com]
- 6. chemimpex.com [chemimpex.com]
- 7. jk-sci.com [jk-sci.com]
- 8. US2855408A - Preparation of pyranthrone - Google Patents [patents.google.com]
- 9. US3962251A - Preparation of flavanthrone pigment - Google Patents [patents.google.com]
- 10. Pyranthrone Red Deep 1oz [PR216002] - $20.00 : Guerrapaint & Pigment Corp. [guerrapaint.com]
- 11. cameo.mfa.org [cameo.mfa.org]
- 12. akvarell.se [akvarell.se]
- 13. kremer-pigmente.com [kremer-pigmente.com]
- 14. pH vs. Temperature in Colorant Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 15. Indanthrone blue - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: 2,3-Dimethylanthraquinone as a Catalyst in Photocatalytic Oxidation Reactions
Prepared for: Researchers, Scientists, and Drug Development Professionals
I. Executive Summary
This document provides a comprehensive technical guide on the application of 2,3-dimethylanthraquinone as a catalyst in oxidation reactions, with a particular focus on its potential in photocatalytic processes relevant to organic synthesis and drug development. While this compound is a well-established industrial catalyst, particularly in the Riedl-Pfleiderer process for hydrogen peroxide production, its application as a versatile laboratory-scale photocatalyst for fine chemical synthesis is an emerging area with fewer established, specific protocols compared to congeners like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[1]
This guide bridges this gap by elucidating the fundamental principles of anthraquinone-based photocatalysis and providing detailed, adaptable protocols for key oxidation reactions. The methodologies presented are grounded in established principles of photoredox catalysis and draw from analogous, well-documented systems.[2][3] The objective is to equip researchers with the foundational knowledge and practical starting points to effectively employ this compound in their synthetic endeavors.
II. Introduction to this compound: Properties and Catalytic Potential
This compound is a solid organic compound belonging to the anthraquinone family. Its utility as a catalyst is rooted in its photochemical properties.[4] Like other anthraquinones, it can absorb light, typically in the UV-A to visible range, to reach an excited state with enhanced oxidizing power.[1] This excited state can then participate in electron or hydrogen atom transfer processes, initiating a catalytic cycle.
Key Physicochemical Properties of this compound:
| Property | Value | Reference |
| CAS Number | 6531-35-7 | |
| Molecular Formula | C₁₆H₁₂O₂ | |
| Molecular Weight | 236.27 g/mol | |
| Appearance | Solid | |
| Melting Point | 210-212 °C |
The core catalytic cycle of an anthraquinone (AQ) photocatalyst in an aerobic oxidation reaction is depicted below. This cycle is fundamental to understanding the protocols that follow.
Caption: General photocatalytic cycle of anthraquinone (AQ) in aerobic oxidation.
III. Application Note 1: Photocatalytic Aerobic Oxidation of Alcohols
The selective oxidation of alcohols to aldehydes and ketones is a cornerstone transformation in organic synthesis. This compound can potentially serve as a metal-free photocatalyst for this reaction, utilizing ambient air as the terminal oxidant. The following protocol is adapted from established procedures for other organic photocatalysts.[2]
A. Mechanistic Rationale
The reaction is initiated by the photoexcitation of this compound. The excited catalyst then abstracts a hydrogen atom from the alcohol's hydroxyl group and α-carbon, generating a ketyl radical and the semiquinone radical of the catalyst. The reduced catalyst is then regenerated by molecular oxygen, which also propagates a radical chain reaction to afford the carbonyl product.
B. Experimental Protocol: Oxidation of a Secondary Benzylic Alcohol to a Ketone
This protocol details the oxidation of 1-phenylethanol to acetophenone as a model reaction.
Materials:
-
This compound (Catalyst, 1-5 mol%)
-
1-Phenylethanol (Substrate)
-
Acetonitrile (Solvent, HPLC grade)
-
Schlenk flask or a vial with a septum
-
Visible light source (e.g., blue LEDs, 400-410 nm)[2]
-
Magnetic stirrer and stir bar
-
Oxygen balloon or access to a compressed air line
Procedure:
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 5.9 mg, 0.025 mmol, 5 mol% for a 0.5 mmol scale reaction) and 1-phenylethanol (61.1 mg, 0.5 mmol).
-
Solvent Addition: Add acetonitrile (5 mL) to dissolve the reactants.
-
Atmosphere: Seal the flask with a septum. Purge the flask with oxygen or air by bubbling the gas through the solution for 5-10 minutes. Attach an oxygen or air-filled balloon to the flask to maintain a positive pressure.
-
Photoreaction: Place the flask in proximity to the visible light source and begin vigorous stirring. Ensure the reaction mixture is adequately illuminated.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) at regular intervals.
-
Work-up: Upon completion, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Self-Validation and Controls:
-
Run a control reaction in the dark to ensure that light is necessary for the transformation.
-
Run a control reaction without the this compound catalyst to confirm its catalytic role.
-
Run a control reaction under an inert atmosphere (e.g., nitrogen or argon) to verify the requirement of oxygen.
IV. Application Note 2: Selective Oxidation of Sulfides to Sulfoxides
The selective oxidation of sulfides to sulfoxides without over-oxidation to sulfones is a valuable transformation in drug development, as the sulfoxide moiety is present in several active pharmaceutical ingredients. Anthraquinone-based photocatalysts have shown promise in this area.[1]
A. Mechanistic Considerations
The photocatalytic oxidation of sulfides is believed to proceed via a single-electron transfer (SET) mechanism. The photoexcited this compound acts as an oxidant, accepting an electron from the electron-rich sulfide to form a sulfide radical cation and the radical anion of the catalyst. The catalyst is regenerated by oxygen, which also leads to the formation of a superoxide radical anion. The sulfide radical cation can then react further to form the sulfoxide.
Caption: Experimental workflow for the photocatalytic oxidation of sulfides.
B. Experimental Protocol: Oxidation of Thioanisole to Methyl Phenyl Sulfoxide
Materials:
-
This compound (Catalyst, 2-5 mol%)
-
Thioanisole (Substrate)
-
Acetonitrile or another suitable polar aprotic solvent
-
Photoreactor setup with a visible light source
-
Oxygen or air source
Procedure:
-
Setup: In a photoreactor tube, combine this compound (e.g., 4.7 mg, 0.02 mmol, 2 mol% for a 1.0 mmol scale reaction) and thioanisole (124.2 mg, 1.0 mmol).
-
Solvent: Add 10 mL of acetonitrile.
-
Atmosphere: Seal the tube and bubble air or oxygen through the solution for 10-15 minutes.
-
Reaction: Place the tube in the photoreactor and irradiate with visible light while maintaining stirring.
-
Monitoring: Follow the disappearance of the starting material and the appearance of the sulfoxide product by TLC or GC-MS. Be mindful of the potential for over-oxidation to the sulfone.
-
Work-up: Once the desired conversion is achieved, concentrate the reaction mixture in vacuo. Purify the residue by flash chromatography on silica gel to separate the sulfoxide from unreacted sulfide and any sulfone byproduct.
Trustworthiness and Optimization:
-
The catalyst loading and reaction time may need to be optimized to maximize the yield of the sulfoxide while minimizing the formation of the sulfone.
-
Screening different solvents may also improve selectivity.
V. Application Note 3: C-H Bond Functionalization
Direct C-H functionalization is a highly sought-after transformation in modern organic synthesis as it offers a more atom-economical route to complex molecules. Anthraquinone-based systems have been shown to be effective in photocatalytic C-H activation through a hydrogen atom transfer (HAT) mechanism.[3]
A. Mechanistic Rationale
The excited state of this compound is a powerful oxidant capable of abstracting a hydrogen atom from a weak C-H bond (e.g., a benzylic C-H bond). This generates a carbon-centered radical and the semiquinone radical of the catalyst. The carbon radical can then be trapped by a suitable radical acceptor, while the catalyst is regenerated by an oxidant, typically molecular oxygen.
B. Exemplary Protocol: Oxidative Coupling of Tetrahydroisoquinoline
This protocol is based on the known reactivity of N-aryl-1,2,3,4-tetrahydroisoquinolines in the presence of an anthraquinone photocatalyst.[3]
Materials:
-
This compound (Catalyst, 5 mol%)
-
N-Phenyl-1,2,3,4-tetrahydroisoquinoline (Substrate)
-
Acetonitrile (Solvent)
-
Visible light source
-
Air or oxygen balloon
Procedure:
-
Reaction Setup: In a reaction vial, dissolve N-phenyl-1,2,3,4-tetrahydroisoquinoline (0.5 mmol) and this compound (5.9 mg, 0.025 mmol, 5 mol%) in acetonitrile (5 mL).
-
Atmosphere: Ensure an aerobic atmosphere by leaving the vial open to the air or by using an air-filled balloon.
-
Irradiation: Stir the reaction mixture under visible light irradiation.
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, concentrate the mixture and purify by column chromatography to isolate the desired cross-dehydrogenative coupling product.
VI. Concluding Remarks
This compound presents itself as a promising, robust, and potentially recyclable organocatalyst for a range of photocatalytic oxidation reactions. While specific, optimized protocols for its use in diverse synthetic applications are still emerging, the fundamental principles of anthraquinone photochemistry provide a solid foundation for its application. The protocols detailed in this guide, based on well-understood, analogous systems, offer a starting point for researchers to explore the utility of this catalyst in their own work. As with any catalytic system, optimization of reaction parameters such as solvent, catalyst loading, and light source will be crucial for achieving desired outcomes.
VII. References
-
MySkinRecipes. (n.d.). This compound. Retrieved January 10, 2026, from [Link]
-
Zhang, Y., et al. (2024). Anthraquinones-based photocatalysis: A comprehensive review. Coordination Chemistry Reviews, 499, 215518. Available at: [Link]
-
Fukuzumi, S., et al. (2018). Photodriven Oxidation of Water by Plastoquinone Analogs with a Nonheme Iron Catalyst. Journal of the American Chemical Society, 140(30), 9695-9704. Available at: [Link]
-
Chen, Y., et al. (2023). Organo-photocatalytic C–H bond oxidation: an operationally simple and scalable method to prepare ketones with ambient air. Chemical Science, 14(18), 4817-4824. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved January 10, 2026, from [Link]
-
Rojas-Montoya, A., et al. (2024). Design of aminoanthraquinone-based heterogeneous photocatalysts for visible-light-driven reactions and antibacterial applications. RSC Advances, 14(1), 1-10. Available at: [Link]
Sources
- 1. Anthraquinones-based photocatalysis: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organo-photocatalytic C–H bond oxidation: an operationally simple and scalable method to prepare ketones with ambient air - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of aminoanthraquinone-based heterogeneous photocatalysts for visible-light-driven reactions and antibacterial applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
2,3-Dimethylanthraquinone: A Versatile Intermediate in Pharmaceutical Synthesis
Abstract
This comprehensive guide provides detailed application notes and protocols on 2,3-Dimethylanthraquinone, a pivotal intermediate in the synthesis of various pharmaceutical agents. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical insights, field-proven experimental procedures, and a robust scientific framework. We will explore the synthesis of this compound, its physicochemical properties, and its significant role as a precursor to Vitamin K analogs and other bioactive molecules. The protocols herein are designed to be self-validating, with a strong emphasis on the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction: The Strategic Importance of the Anthraquinone Scaffold
The anthraquinone core, a tricyclic aromatic ketone, is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide array of biological activities. Within this class of compounds, this compound emerges as a particularly valuable building block. Its symmetrically substituted aromatic system offers a unique starting point for the synthesis of complex molecules, most notably, analogs of Vitamin K. This guide will illuminate the path from its fundamental synthesis to its application in crafting molecules of therapeutic interest.
Physicochemical Properties and Characterization
A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₂O₂ | [1][2] |
| Molecular Weight | 236.27 g/mol | [1][2] |
| Appearance | Bright yellow crystals/solid | [3] |
| Melting Point | 210-212 °C | [4] |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. Slightly soluble in ethanol. | [3] |
| CAS Number | 6531-35-7 | [4] |
Analytical Characterization
Accurate characterization is crucial for confirming the identity and purity of this compound. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive structural information.
-
Infrared (IR) Spectroscopy: Identifies characteristic functional groups, particularly the carbonyl C=O stretches.
-
Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation patterns for structural elucidation.
-
High-Performance Liquid Chromatography (HPLC): Assesses the purity of the compound.
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound is a well-established two-step process involving a Diels-Alder reaction followed by dehydrogenation. The following protocol is adapted from the robust and highly reliable procedure published in Organic Syntheses.[5]
Principle and Logic
The synthesis hinges on the [4+2] cycloaddition between 1,4-naphthoquinone (the dienophile) and 2,3-dimethyl-1,3-butadiene (the diene) to form a six-membered ring. This initial adduct is then aromatized via dehydrogenation to yield the stable anthraquinone system. This approach is efficient and provides high yields of the desired product.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Protocol
Step 1: Diels-Alder Cycloaddition
-
To a 1-liter round-bottomed flask equipped with a reflux condenser, add 80 g (0.5 mole) of 1,4-naphthoquinone and 300 mL of ethanol.
-
While stirring, add 80 g (1 mole) of 2,3-dimethyl-1,3-butadiene.
-
Heat the mixture to reflux and maintain for 5 hours.
-
After the reflux period, allow the solution to cool to room temperature, then place it in a refrigerator (4 °C) for 10-12 hours to facilitate crystallization.
-
Break up the resulting crystalline mass with a spatula and collect the solid product by filtration.
-
Wash the collected solid with 50 mL of cold ethanol to remove any unreacted starting materials.
-
The resulting white, feathery crystals of the adduct (1,4,4a,9a-tetrahydro-2,3-dimethyl-9,10-anthracenedione) can be air-dried. The expected yield is approximately 116 g (96%).[5]
Step 2: Dehydrogenation
-
In a 1-liter three-necked flask equipped with a reflux condenser and a gas inlet tube, dissolve 40 g of the dried adduct from Step 1 in 600 mL of 5% ethanolic potassium hydroxide solution.
-
Bubble a steady stream of air through the solution for 24 hours. A significant amount of heat is generated during this process, and the initial green color of the solution will transition to yellow.
-
The yellow this compound will precipitate out of the solution.
-
Collect the product by suction filtration.
-
Wash the yellow solid sequentially with 200 mL of water, 100 mL of ethanol, and finally with 50 mL of ether.
-
Air-dry the final product. The expected yield of this compound is 36.5–37.5 g (94–96%).[5]
Purification
For most applications, the product obtained from this protocol is of sufficient purity. However, if a higher purity is required, this compound can be recrystallized from acetone, ethanol, or methanol.[5] If the product is deeply colored, the use of decolorizing carbon during recrystallization is recommended.
Application in Pharmaceutical Synthesis: A Gateway to Vitamin K Analogs
The primary pharmaceutical relevance of this compound lies in its potential as a precursor for the synthesis of Vitamin K analogs. Vitamin K is a family of fat-soluble vitamins essential for blood coagulation and bone metabolism. The core chemical structure of Vitamin K is 2-methyl-1,4-naphthoquinone (also known as menadione or Vitamin K3).
Conceptual Synthetic Pathway to Vitamin K Analogs
While this compound does not directly possess the naphthoquinone core, it can be chemically modified to yield this crucial structure. The key transformation involves the oxidative degradation of one of the outer benzene rings of the anthraquinone system.
Caption: Conceptual pathway from this compound to Vitamin K analogs.
Synthesis of Bioreductive Anticancer Agents
Derivatives of the structurally related 2,3-dimethyl-1,4-naphthoquinone have been synthesized and evaluated for their potential as bioreductive alkylating agents for cancer therapy.[6] These compounds are designed to be selectively activated in the hypoxic (low oxygen) environment of solid tumors, where they can then alkylate and damage cancer cell DNA. While not a direct synthesis from this compound, this demonstrates the therapeutic potential of the 2,3-dimethylnaphthoquinone scaffold that can be derived from it.
Other Potential Pharmaceutical Applications
The anthraquinone scaffold is present in a number of anticancer agents (e.g., Mitoxantrone, Doxorubicin). While these are not directly synthesized from this compound, its potential as a starting material for novel, substituted anthraquinone-based therapeutics remains an active area of research. For instance, this compound can be used as a starting reagent for the regioselective synthesis of 6-amino-2,3-anthracenedimethanol, a molecule that can be further elaborated into more complex, biologically active compounds.[4]
Safety and Handling
This compound is an irritant to the skin, eyes, and respiratory system.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.
Conclusion
This compound is a valuable and versatile intermediate in organic and medicinal chemistry. Its straightforward and high-yielding synthesis makes it an accessible starting material for a range of applications. Its primary significance in the pharmaceutical field is as a potential precursor to the Vitamin K family of compounds and other bioactive naphthoquinone derivatives. The protocols and information provided in this guide are intended to empower researchers to confidently utilize this compound in their synthetic endeavors and to explore its full potential in the development of novel therapeutic agents.
References
- Allen, C. F. H., & Bell, A. (1942). This compound. Organic Syntheses, 22, 37. doi:10.15227/orgsyn.022.0037.
- Google Patents. (n.d.). US5723675A - Method for preparing anthraquinones.
- PubChem. (n.d.). This compound.
- MySkinRecipes. (n.d.). This compound.
- Lin, T. S., Antonini, I., Cosby, L. A., & Sartorelli, A. C. (1984). 2,3-Dimethyl-1,4-naphthoquinone derivatives as bioreductive alkylating agents with cross-linking potential. Journal of Medicinal Chemistry, 27(6), 813–815. doi:10.1021/jm00372a021.
- Google Patents. (n.d.). US20110004024A1 - Preparation of naphthoquinone compounds using 2,3-dihalonaphthoquinone.
- Wikipedia. (n.d.). Menadione.
- Google Patents. (n.d.). US8877748B2 - Heterocyclic fused anthraquinone derivatives, manufacturing method and pharmaceutical composition using thereof.
- Asian Journal of Research in Chemistry. (n.d.). (Menadione, 2-methyl-1, 4-naphthoquinone): A Review.
- ScienceDirect. (2022). Synthesis of the bioactive fungal natural product daldiquinone.
- Min, J., & Raines, R. T. (2016). Menadione: a platform and a target to valuable compounds synthesis. Beilstein Journal of Organic Chemistry, 12, 2355–2365. doi:10.3762/bjoc.12.228.
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- 2. This compound 98 6531-35-7 [sigmaaldrich.com]
- 3. Menadione - Wikipedia [en.wikipedia.org]
- 4. This compound 98 6531-35-7 [sigmaaldrich.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 2,3-Dimethyl-1,4-naphthoquinone derivatives as bioreductive alkylating agents with cross-linking potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental setup for studying the photophysics of 2,3-Dimethylanthraquinone
Application Note & Protocol Guide
Topic: Experimental Setup for Studying the Photophysics of 2,3-Dimethylanthraquinone
Abstract
This guide provides a comprehensive framework for investigating the photophysical properties of this compound (2,3-DMAQ), a compound of significant interest in dye manufacturing, photopolymerization, and as a redox mediator.[1][2] We detail the experimental setups and protocols for steady-state and time-resolved spectroscopy, enabling researchers to characterize the electronic transitions, excited-state lifetimes, and transient species of 2,3-DMAQ. The methodologies are designed to be robust and self-validating, with a strong emphasis on the causal reasoning behind each experimental choice, ensuring both scientific rigor and practical applicability for researchers in chemistry, materials science, and drug development.
Introduction: The Photochemical Significance of this compound
Anthraquinones are a class of aromatic ketones known for their rich and often complex photochemistry.[3][4] Their rigid molecular structure and conjugated π-system give rise to distinct electronic transitions, including the characteristic n → π* transition of the carbonyl groups and π → π* transitions of the aromatic rings.[5][6] These transitions lead to the formation of excited singlet (S₁) and triplet (T₁) states, which are the origins of the molecule's subsequent photophysical and photochemical behavior.
This compound (2,3-DMAQ) is a key derivative used as a photoinitiator and an intermediate in the synthesis of high-performance dyes.[1][2] Its photoreactivity has also been leveraged for analytical applications.[7] Understanding the fundamental photophysical pathways of 2,3-DMAQ—including absorption, fluorescence, intersystem crossing (ISC) to the triplet state, and phosphorescence—is critical for optimizing its existing applications and discovering new ones. The triplet state is of particular importance for quinones, as it is often long-lived and highly reactive, readily participating in energy transfer and electron transfer reactions.[8]
This guide will walk through the necessary instrumentation, sample preparation, and measurement protocols to build a complete photophysical profile of 2,3-DMAQ.
Physicochemical Properties of 2,3-DMAQ
A clear understanding of the fundamental properties of 2,3-DMAQ is the first step in designing any experiment. These properties dictate solvent choice, concentration calculations, and handling procedures.
| Property | Value | Source |
| CAS Number | 6531-35-7 | [9] |
| Molecular Formula | C₁₆H₁₂O₂ | [9] |
| Molecular Weight | 236.27 g/mol | [9] |
| Melting Point | 210-212 °C | [7][10] |
| Appearance | Solid | [10] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. | [11] |
Core Photophysical Processes & Experimental Strategy
The primary goal is to map the energy dissipation pathways of 2,3-DMAQ after it absorbs a photon. A Jablonski diagram provides a conceptual map of these processes.
Caption: Jablonski diagram illustrating the primary photophysical pathways for 2,3-DMAQ.
To probe these pathways, we will employ a suite of spectroscopic techniques:
-
UV-Visible Absorption Spectroscopy: To characterize the S₀ → Sₙ transitions.
-
Steady-State Fluorescence Spectroscopy: To measure the S₁ → S₀ emission.
-
Phosphorescence Spectroscopy: To measure the T₁ → S₀ emission.
-
Nanosecond Transient Absorption Spectroscopy: To directly observe the T₁ state and any other transient species.
Experimental Setup: Instrumentation & Configuration
A versatile photophysics laboratory setup is required. While individual components can vary, the core functionalities remain the same.
Key Instrumentation
-
Spectrophotometer (UV-Vis): A standard dual-beam spectrophotometer is sufficient for acquiring absorption spectra.
-
Spectrofluorometer (Steady-State Emission): A modular instrument is ideal, consisting of:
-
Light Source: A high-intensity Xenon arc lamp.
-
Monochromators: Two Czerny-Turner monochromators, one for excitation wavelength selection and one for emission scanning.
-
Sample Holder: A four-way cuvette holder with temperature control capabilities and a liquid nitrogen dewar option for low-temperature measurements (77 K).
-
Detector: A sensitive photomultiplier tube (PMT).
-
-
Transient Absorption Spectrometer (Pump-Probe):
-
Pump Laser: A Q-switched, pulsed Nd:YAG laser is a common choice. The third harmonic (355 nm) is suitable for exciting many anthraquinones.[12][13]
-
Probe Source: A high-stability Xenon flashlamp.
-
Detection System: A fast detector (photodiode or PMT) or a spectrograph coupled with a CCD/CMOS camera for full spectral acquisition.[14]
-
Timing/Delay Electronics: A digital delay generator to precisely control the time delay between the pump and probe pulses.
-
Workflow Visualization
The following diagram illustrates a typical setup for nanosecond transient absorption spectroscopy, a cornerstone technique for studying triplet states.
Caption: Workflow for a typical pump-probe transient absorption spectroscopy experiment.
Detailed Protocols
Scientific integrity requires meticulous sample preparation and standardized measurement procedures.
Protocol 1: Sample Preparation
Rationale: The choice of solvent can influence the photophysical properties of the solute. More importantly, dissolved molecular oxygen is a highly efficient quencher of triplet states, drastically shortening their lifetimes and reducing or eliminating phosphorescence. Therefore, deoxygenation is a critical, non-negotiable step for studying triplet state dynamics.[15]
Materials:
-
This compound (high purity, >98%)
-
Spectroscopic grade solvent (e.g., ethanol, acetonitrile, or 2-methyltetrahydrofuran for low-temperature glasses)
-
Quartz cuvettes (1 cm path length) with a sealable screw cap or septum
-
Volumetric flasks and pipettes
-
Source of high-purity nitrogen or argon gas
-
Freeze-pump-thaw apparatus (optional, but superior)
Procedure:
-
Stock Solution: Prepare a concentrated stock solution of 2,3-DMAQ (e.g., 1 mM) in the chosen solvent. 2,3-DMAQ is soluble in common organic solvents like chloroform, DMSO, and acetone.[11]
-
Working Solution: Dilute the stock solution to prepare working samples.
-
For UV-Vis Absorption , aim for a maximum absorbance (A_max) between 0.5 and 1.0.
-
For Fluorescence , aim for an absorbance of ~0.1 at the excitation wavelength to avoid inner filter effects.[5]
-
For Transient Absorption , a higher absorbance (0.3 - 0.6) at the pump wavelength is often preferred to generate a sufficient concentration of excited states.
-
-
Deoxygenation:
-
Method A: Gas Purging: Transfer the working solution to the cuvette. Seal the cuvette with a septum cap. Bubble a gentle stream of N₂ or Ar gas through the solution using a long needle for 15-20 minutes. Ensure a second, shorter needle acts as a vent.
-
Method B: Freeze-Pump-Thaw (Recommended for Phosphorescence): This method is more effective at removing dissolved oxygen. It involves repeatedly freezing the sample in liquid nitrogen, evacuating the headspace under vacuum, and then thawing the sample to release dissolved gases. This cycle is typically repeated 3-4 times.
-
Protocol 2: Steady-State Absorption & Emission
Rationale: This protocol establishes the ground-state absorption profile and characterizes the emissive properties from the singlet (fluorescence) and triplet (phosphorescence) states. Many simple anthraquinones are weakly or non-fluorescent, making phosphorescence a key emission pathway to investigate.[5][16]
Procedure:
-
UV-Vis Spectrum:
-
Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Record the absorption spectrum of the 2,3-DMAQ solution from approximately 220 nm to 500 nm.
-
Identify the wavelengths of maximum absorption (λ_max). Anthraquinones typically show intense π → π* bands below 350 nm and a weaker, longer-wavelength n → π* band.[6]
-
-
Fluorescence Spectrum (Room Temperature):
-
Set the excitation wavelength to a λ_max value identified in the absorption spectrum.
-
Scan the emission monochromator from a wavelength slightly longer than the excitation wavelength to ~700 nm.
-
Note: If fluorescence is very weak, increase the concentration or detector gain, but be mindful of potential artifacts.
-
-
Phosphorescence Spectrum (77 K):
-
Place the deoxygenated sample cuvette into a liquid nitrogen dewar designed for the spectrofluorometer.
-
Allow the sample to cool and form a rigid glass (~5-10 minutes).
-
Enable the phosphoroscope mode or pulsed-gate detection on the instrument. This introduces a delay between the excitation pulse and the start of signal collection, ensuring that short-lived fluorescence has decayed and only long-lived phosphorescence is detected.[17][18]
-
Acquire the phosphorescence spectrum using the same excitation wavelength as for fluorescence. The emission will be red-shifted relative to the fluorescence.
-
Protocol 3: Nanosecond Transient Absorption
Rationale: This pump-probe experiment allows for the direct observation of non-emissive excited states (like the triplet state) and other short-lived intermediates. By monitoring the change in absorbance (ΔA) over time, we can determine the lifetime of these species and identify their spectral signatures.[12][19]
Procedure:
-
Setup: Configure the pump-probe system as shown in the workflow diagram. The pump pulse (e.g., 355 nm) will excite the 2,3-DMAQ molecules. The broadband probe pulse will monitor the resulting changes in the sample's absorption.
-
Data Acquisition:
-
First, block the pump beam and record the probe-only signal (I₀).
-
Next, unblock the pump beam and record the probe signal at various time delays (τ) after the pump pulse has hit the sample (I_τ).
-
The change in absorbance (ΔA) is calculated as: ΔA = -log₁₀(I_τ / I₀).
-
-
Kinetic Traces: Set the detection monochromator to a wavelength where a transient signal is observed. Scan the delay time between the pump and probe pulses (e.g., from -100 ns to several microseconds) to record the rise and decay of the transient species.
-
Transient Spectrum: Set a fixed time delay (e.g., 100 ns after the pump pulse) and scan the detection monochromator across a range of wavelengths (e.g., 380 nm to 700 nm). This will produce the absorption spectrum of the species present at that specific time, which is typically the T₁ → Tₙ absorption.[13]
-
Analysis: Fit the kinetic decay traces to an exponential function to extract the lifetime (τ) of the transient species. For a triplet state, this is the triplet lifetime.
Expected Results & Interpretation
-
Absorption: Expect strong absorption bands in the UV region corresponding to π → π* transitions and a weaker, structured band at longer wavelengths (~380-450 nm) characteristic of the n → π* transition.[6]
-
Emission: Fluorescence from 2,3-DMAQ is expected to be weak. A much stronger, red-shifted phosphorescence signal should be observable at 77 K in a deoxygenated, rigid matrix. The energy gap between the onsets of the fluorescence and phosphorescence spectra provides an estimate of the S₁-T₁ energy gap.
-
Transient Absorption: Upon excitation, a new, broad absorption band should appear across the visible region. This is the characteristic triplet-triplet absorption. The decay of this signal, typically on the microsecond timescale in deoxygenated solution, directly measures the triplet state lifetime. In the presence of oxygen, this decay will be dramatically faster due to quenching.
By combining these techniques, a complete picture of the energy flow within the this compound molecule after light absorption can be constructed, providing invaluable data for both fundamental understanding and practical application.
References
- Allen, C. F. H., & Bell, A. (1942). This compound. Organic Syntheses, 22, 37. URL: http://www.orgsyn.org/demo.aspx?prep=cv3p0310
- BenchChem. (n.d.). Spectroscopic Properties of Synthetic Anthraquinones: An In-depth Technical Guide. BenchChem. URL: https://www.benchchem.com/product/b1134
- BioCrick. (n.d.). This compound | CAS:6531-35-7. BioCrick. URL: https://www.biocrick.com/product/BCN0161.html
- Case, W. A., & Kearns, D. R. (1970). Investigation of S→T and S→S Transitions by Phosphorescence Excitation Spectroscopy. VII. l-Indanone and Other Aromatic Ketones. The Journal of Chemical Physics, 52(5), 2175–2184. URL: https://pubs.aip.org/aip/jcp/article-abstract/52/5/2175/180296
- Snyder, R., & Testa, A. C. (1979). Reversible phosphorescence quenching of some aromatic ketones. The Journal of Physical Chemistry, 83(24), 3097-3100. URL: https://pubs.acs.org/doi/abs/10.1021/j100487a008
- ChemicalBook. (n.d.). This compound | 6531-35-7. ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0273760.htm
- MySkinRecipes. (n.d.). This compound. MySkinRecipes. URL: https://www.myskinrecipes.com/shop/en/raw-materials/10452-2-3-dimethylanthraquinone.html
- Kouam, S. F., et al. (2014). UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches. SpringerPlus, 3, 251. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4028498/
- ResearchGate. (n.d.). The UV–Vis absorption and fluorescence emission spectra of compound 2a in various organic solvents. ResearchGate. URL: https://www.researchgate.net/figure/The-UV-Vis-absorption-and-fluorescence-emission-spectra-of-compound-2a-in-various_fig2_369704258
- Maciejewski, A., et al. (2000). Transient absorption experimental set-up with femtosecond time resolution. Journal of Molecular Structure, 555(1-3), 1-13. URL: https://www.sciencedirect.com/science/article/abs/pii/S002228600000571X
- Liberty University. (2021). FLUORESCENT ANTHRAQUINONES 1 Biomedical Applications and Syntheses of Selected Anthraquinone Dyes. Liberty University. URL: https://digitalcommons.liberty.edu/cgi/viewcontent.cgi?article=1080&context=honors
- Kearns, D. R., & Case, W. A. (1966). Investigation of Singlet → Triplet Transitions by the Phosphorescence Excitation Method. III. Aromatic Ketones and Aldehydes. Journal of the American Chemical Society, 88(22), 5087–5097. URL: https://pubs.acs.org/doi/abs/10.1021/ja00974a001
- OMLC. (n.d.). Anthraquinone. Oregon Medical Laser Center. URL: https://omlc.org/spectra/PhotochemCAD/html/006.html
- Saltiel, J., et al. (1969). Delayed Fluroescence and Phosphorescence of Aromatic Ketones in Solution. Journal of the American Chemical Society, 91(19), 5404–5405. URL: https://pubs.acs.org/doi/abs/10.1021/ja01047a060
- Sigma-Aldrich. (n.d.). This compound 98%. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/376892
- Chem-Impex. (n.d.). This compound. Chem-Impex. URL: https://www.chemimpex.com/products/2-3-dimethylanthraquinone-0
- D'Elia, R. V., et al. (2022). Multiphoton Phosphorescence of Simple Ketones by Visible-light Excitation and Its Consideration for Active Sensing in Space. The Planetary Science Journal, 3(3), 63. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9043542/
- Ghosh, I., et al. (2014). Visible light photoredox-catalyzed deoxygenation of alcohols. Beilstein Journal of Organic Chemistry, 10, 2079–2084. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4179979/
- Wikipedia. (n.d.). Deoxygenation. Wikipedia. URL: https://en.wikipedia.
- JACS Au. (2023). Direct Deoxygenation of Free Alcohols and Ketones. ACS Publications. URL: https://pubs.acs.org/doi/10.1021/jacsau.3c00154
- Little, B. A., et al. (2022). Ultrafast transient absorption spectroelectrochemistry: femtosecond to nanosecond excited-state relaxation dynamics of the individual components of an anthraquinone redox couple. Chemical Science, 13(2), 437-448. URL: https://pubs.rsc.org/en/content/articlelanding/2022/sc/d1sc04791e
- Sigma-Aldrich. (n.d.). This compound 98% 6531-35-7. Sigma-Aldrich. URL: https://www.sigmaaldrich.
- RSC Publishing. (2013). Batch to flow deoxygenation using visible light photoredox catalysis. Chemical Communications. URL: https://pubs.rsc.org/en/content/articlelanding/2013/cc/c3cc42040k
- Cole, C. T., et al. (2023). Practical and General Alcohol Deoxygenation Protocol. Journal of the American Chemical Society, 145(13), 7247–7254. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10070104/
- ResearchGate. (n.d.). Experimental setup for transient absorption spectroscopy with... ResearchGate. URL: https://www.researchgate.net/figure/a-Experimental-setup-for-transient-absorption-spectroscopy-with-phase-locked-pulses-b_fig1_332768560
- ResearchGate. (n.d.). Experimental setups for transient absorption spectroscopy... ResearchGate. URL: https://www.researchgate.net/figure/Experimental-setups-for-transient-absorption-spectroscopy-The-wavelengths-of-the-probe_fig1_349757659
- van Grondelle, R., et al. (2012). Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems. Photosynthesis Research, 111(1-2), 79–98. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3268882/
- Leibniz Universität Hannover Repository. (2018). Bidirectional Synthesis, Photophysical and Electrochemical Characterization of Polycyclic Quinones Using Benzocyclobutenes and B. Leibniz Universität Hannover. URL: https://www.repo.uni-hannover.de/bitstream/handle/123456789/4101/Final%20Thesis.pdf
- Zhang, Y., et al. (2021). Magnetically modulated photochemical reaction pathways in anthraquinone molecules and aggregates. iScience, 24(5), 102488. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8114639/
- ChemistryViews. (2022). Making the Photochemistry of Quinones More Predictable and User-Friendly. ChemistryViews. URL: https://www.chemistryviews.org/making-the-photochemistry-of-quinones-more-predictable-and-user-friendly/
- PubChem. (n.d.). This compound. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/81019
- ResearchGate. (n.d.). Photophysical properties of quinones and their interaction with the photosynthetic reaction centre. ResearchGate. URL: https://www.researchgate.net/publication/231013745_Photophysical_properties_of_quinones_and_their_interaction_with_the_photosynthetic_reaction_centre
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 6531-35-7. Santa Cruz Biotechnology. URL: https://www.scbt.com/p/2-3-dimethylanthraquinone-6531-35-7
- ResearchGate. (n.d.). Quinone Photoreactivity: An Undergraduate Experiment in Photochemistry. ResearchGate. URL: https://www.researchgate.
- PubMed. (2018). Quinone-based fluorophores for imaging biological processes. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/29099127/
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Application Notes and Protocols: 2,3-Dimethylanthraquinone in the Development of Advanced Polymers and Coatings
Introduction: The Versatility of a Key Chromophore
2,3-Dimethylanthraquinone is a crystalline organic compound that has emerged as a critical building block in the synthesis of advanced materials.[1][2][3] Its rigid, planar anthraquinone core, coupled with the electronic influence of the two methyl groups, imparts a unique combination of photophysical and electrochemical properties. These characteristics make it an ideal candidate for applications ranging from high-performance dyes and pigments to sophisticated functional polymers and coatings.[1][3] This guide provides an in-depth exploration of the practical applications of this compound, offering detailed protocols for its synthesis and its use as a photoinitiator in UV-curable coatings and as a monomer in the creation of redox-active polymers.
Physicochemical Properties
A thorough understanding of the fundamental properties of this compound is essential for its effective application.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₂O₂ | [4] |
| Molecular Weight | 236.27 g/mol | [4] |
| Melting Point | 210-212 °C | |
| Appearance | Solid | |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone. | [5] |
Synthesis of this compound: A Reliable Protocol
The synthesis of this compound can be reliably achieved through a two-step process involving a Diels-Alder reaction followed by dehydrogenation. The following protocol is adapted from a well-established procedure.[6]
Part 1: Diels-Alder Adduct Formation
This initial step involves the [4+2] cycloaddition of 1,4-naphthoquinone and 2,3-dimethyl-1,3-butadiene.
Materials:
-
1,4-Naphthoquinone (0.5 mole)
-
2,3-Dimethyl-1,3-butadiene (1 mole)
-
Ethanol (300 ml)
-
1-L round-bottomed flask
-
Reflux condenser
Procedure:
-
In a 1-L round-bottomed flask, dissolve 80 g (0.5 mole) of 1,4-naphthoquinone and 80 g (1 mole) of 2,3-dimethyl-1,3-butadiene in 300 ml of ethanol.
-
Attach an efficient reflux condenser and reflux the solution for 5 hours.
-
Cool the solution to room temperature and then place it in a refrigerator for 10–12 hours to facilitate crystallization.
-
Break up the resulting crystalline mass with a spatula and filter the addition product.
-
Wash the collected crystals with 50 ml of cold ethanol. The expected yield of the white, feathery crystals is approximately 116 g (96% based on 1,4-naphthoquinone).[6]
Part 2: Dehydrogenation to this compound
The second step involves the oxidative dehydrogenation of the Diels-Alder adduct to form the final product.
Materials:
-
Diels-Alder adduct from Part 1 (40 g)
-
5% Ethanolic potassium hydroxide solution (600 ml)
-
1-L three-necked flask
-
Reflux condenser
-
Air inlet tube
-
Water, Ethanol, Ether for washing
Procedure:
-
Prepare the 5% ethanolic potassium hydroxide solution by dissolving 30 g of potassium hydroxide in 570 g of 95% ethanol.[6]
-
In a 1-L three-necked flask equipped with a reflux condenser and an air inlet tube, dissolve 40 g of the addition product in 600 ml of the 5% ethanolic potassium hydroxide solution.
-
Bubble a current of air through the solution for 24 hours. A significant amount of heat will be generated, and the initial green color of the solution will transition to yellow.
-
Filter the yellow quinone that separates out with suction.
-
Wash the product sequentially with 200 ml of water, 100 ml of ethanol, and finally with 50 ml of ether.
-
The yield of the air-dried product (m.p. 209–210 °C) is typically between 36.5–37.5 g (94–96%).[6]
Application in UV-Curable Coatings
This compound can function as a Type II photoinitiator, where upon excitation by UV light, it abstracts a hydrogen atom from a co-initiator (often a tertiary amine) to generate free radicals that initiate polymerization.[1][7]
Mechanism of Photoinitiation
The photoinitiation process for a Type II photoinitiator like this compound in the presence of a tertiary amine co-initiator can be visualized as follows:
Caption: Reversible two-electron redox cycle of the anthraquinone core.
Protocol for the Synthesis of a Redox-Active Polyimide
To incorporate this compound into a polymer backbone, it first needs to be functionalized with polymerizable groups. A plausible approach is the diamination of the anthraquinone core. The resulting diamino-2,3-dimethylanthraquinone can then be polymerized with a dianhydride to form a polyimide.
Part 1: Synthesis of Diamino-2,3-dimethylanthraquinone (Conceptual)
Note: This is a conceptual pathway. The specific reaction conditions would require experimental optimization.
-
Nitration of this compound using a mixture of nitric acid and sulfuric acid to introduce two nitro groups onto the aromatic rings.
-
Reduction of the dinitro-2,3-dimethylanthraquinone to diamino-2,3-dimethylanthraquinone using a reducing agent such as tin(II) chloride in hydrochloric acid.
Part 2: Polycondensation to form a Polyimide
Materials:
-
Diamino-2,3-dimethylanthraquinone monomer
-
Pyromellitic dianhydride (PMDA)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Three-necked flask with mechanical stirrer, nitrogen inlet, and condenser
Procedure:
-
In a dry, nitrogen-purged three-necked flask, dissolve the diamino-2,3-dimethylanthraquinone monomer in anhydrous NMP.
-
Slowly add an equimolar amount of pyromellitic dianhydride (PMDA) to the stirred solution at room temperature.
-
Continue stirring under a nitrogen atmosphere for 24 hours to form the poly(amic acid) precursor. The viscosity of the solution will increase significantly.
-
The poly(amic acid) solution can then be cast into a thin film.
-
Thermal imidization is carried out by heating the film in a stepwise manner, for example: 100 °C for 1 hour, 200 °C for 1 hour, and finally 300 °C for 1 hour under a nitrogen atmosphere. This process removes water and forms the stable polyimide structure.
Causality Behind Experimental Choices:
-
Monomer Purity: High purity of both the diamine and dianhydride monomers is essential for achieving a high molecular weight polymer.
-
Anhydrous Conditions: The polycondensation reaction is sensitive to water, which can hydrolyze the dianhydride and terminate the polymer chain growth.
-
Stepwise Imidization: A gradual increase in temperature during imidization is crucial to allow for the controlled removal of water and to prevent the formation of voids or defects in the final polymer film.
Conclusion
This compound is a versatile and valuable compound for the development of advanced polymers and coatings. Its robust synthesis, coupled with its desirable photophysical and electrochemical properties, provides a solid foundation for innovation in materials science. The protocols outlined in this guide offer a starting point for researchers and professionals to explore the potential of this remarkable molecule in creating next-generation materials with tailored functionalities.
References
- Allen, C. F. H.; Bell, A. This compound. Org. Synth.1942, 22, 37. [Link]
- Häupler, B. Anthraquinone based redox-active polymers for organic batteries. Friedrich-Schiller-Universität Jena, 2015.
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- Dadras, A. et al. Cyclic voltammograms of anthraquinone derivatives (concentration of 1.0...).
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- Golriz, M. et al.
- Pharmaffiliates. CAS No : 6531-35-7 | Chemical Name : this compound. [Link]
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Application Note: Continuous Flow Synthesis of 2,3-Dimethylanthraquinone
Abstract
This application note provides a comprehensive guide to the synthesis of 2,3-Dimethylanthraquinone using continuous flow chemistry. The traditional batch synthesis, while effective, involves long reaction times and challenges in process control. This protocol leverages the inherent advantages of flow chemistry—including superior heat and mass transfer, precise control over reaction parameters, and enhanced safety—to achieve a rapid, efficient, and scalable synthesis. The methodology detailed herein involves a two-step process: a [4+2] Diels-Alder cycloaddition of 1,4-naphthoquinone and 2,3-dimethyl-1,3-butadiene, followed by an in-line oxidative dehydrogenation of the resulting adduct. This guide is intended for researchers, chemists, and process development professionals seeking to modernize the production of this valuable chemical intermediate.
Introduction: The Case for Flow Synthesis
This compound is a pivotal organic compound, serving as a key intermediate in the manufacturing of high-performance dyes, pigments, and advanced materials.[1] It also finds applications in pharmaceuticals and as a catalyst in industrial processes like the production of hydrogen peroxide.[1][2]
Traditionally, its synthesis is performed via a batch process involving a Diels-Alder reaction followed by a lengthy oxidation step.[3][4] A typical batch procedure involves refluxing the reactants for several hours, followed by bubbling air through the solution for as long as 24 hours to achieve oxidation.[3] This method, while established, presents several drawbacks:
-
Long Reaction Times: The multi-hour reflux and 24-hour oxidation create significant process bottlenecks.
-
Safety Concerns: The use of flammable solvents and potentially exothermic steps in large vessels poses safety risks. 1,4-Naphthoquinone is a hazardous substance, being toxic and a skin/respiratory irritant, while 2,3-dimethyl-1,3-butadiene is highly flammable.[5][6]
-
Process Control Issues: In large batch reactors, maintaining uniform temperature (avoiding hotspots) and ensuring efficient gas-liquid mixing for oxidation can be challenging, potentially leading to incomplete reactions and byproduct formation.[7][8]
Flow chemistry offers a robust solution to these challenges. By conducting reactions in a continuously flowing stream through a small-volume reactor, we achieve superior control, enhanced safety, and process intensification.[7][9][10][11] The high surface-area-to-volume ratio of flow reactors allows for near-instantaneous heating and cooling and highly efficient mixing, dramatically reducing reaction times and improving selectivity.[10][12]
Reaction Mechanism and Pathway
The synthesis of this compound from 1,4-naphthoquinone and 2,3-dimethyl-1,3-butadiene is a classic two-step transformation.
Step 1: Diels-Alder Cycloaddition The process begins with a [4+2] cycloaddition, a cornerstone of organic synthesis.[13] The electron-rich conjugated diene (2,3-dimethyl-1,3-butadiene) reacts with the electron-deficient alkene, or dienophile (1,4-naphthoquinone), to form a six-membered ring. This reaction yields the intermediate adduct, 1,4,4a,9a-tetrahydro-2,3-dimethyl-9,10-anthracenedione.
Step 2: Oxidative Dehydrogenation The intermediate adduct is not fully aromatic. The second step involves an oxidation reaction that removes two hydrogen atoms, leading to the formation of the stable, aromatic anthraquinone core. In traditional methods, this is often accomplished with air, while other protocols may use mild oxidizing agents.[3][8]
Caption: Overall reaction scheme for the synthesis of this compound.
Batch Processing vs. Continuous Flow: A Comparative Overview
The advantages of converting this synthesis to a continuous flow process are substantial. The table below outlines a direct comparison based on key process parameters.
| Parameter | Traditional Batch Method | Continuous Flow Method | Rationale for Improvement in Flow |
| Reaction Time | 5-12 hours (Diels-Alder) + 24 hours (Oxidation)[3][4] | 5-20 minutes (Diels-Alder) + 10-30 minutes (Oxidation) | Superior heat transfer allows for higher reaction temperatures, accelerating the Diels-Alder step. Efficient gas-liquid mixing dramatically speeds up oxidation.[10][12] |
| Temperature Control | Potential for hotspots, reliance on jacketed cooling. | Precise, instantaneous temperature control (±1 °C).[7] | High surface-area-to-volume ratio enables rapid heat exchange, eliminating hotspots and improving reaction selectivity.[10] |
| Mixing | Mechanical stirring, often inefficient for gas-liquid phases. | Efficient, diffusion-based micromixing.[7][10] | Rapid mixing ensures homogeneity, leading to consistent product quality and preventing side reactions.[10] |
| Safety | Large quantities of hazardous reagents held at high temperatures.[5] | Small reaction volume (milliliters) at any given moment. | Minimizes the potential impact of any process upset or runaway reaction. The enclosed system reduces operator exposure.[9][12] |
| Scalability | Non-linear; requires significant redevelopment and revalidation. | Linear and predictable; achieved by running the system for longer.[9] | Throughput is increased by extending operation time or "numbering-up" (running identical reactors in parallel) without changing reaction conditions. |
| Yield & Purity | Good (Overall ~90%), but can be affected by incomplete oxidation.[3] | Excellent (>95%); highly reproducible. | Precise control over stoichiometry, residence time, and temperature minimizes byproduct formation.[8] |
Detailed Application Protocol
This protocol details the setup and execution of the two-step continuous flow synthesis of this compound.
Reagents and Solution Preparation
| Reagent | CAS No. | Properties | Supplier Suggestion |
| 1,4-Naphthoquinone | 130-15-4 | C₁₀H₆O₂, MW: 158.15 g/mol | Sigma-Aldrich |
| 2,3-Dimethyl-1,3-butadiene | 513-81-5 | C₆H₁₀, MW: 82.14 g/mol | Sigma-Aldrich |
| Ethanol (Anhydrous) | 64-17-5 | Solvent | Fisher Scientific |
Safety Precaution: All manipulations should be performed in a certified fume hood. 1,4-Naphthoquinone is toxic if swallowed, in contact with skin, or inhaled, and can cause severe skin irritation.[6] 2,3-Dimethyl-1,3-butadiene is a highly flammable liquid. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.
-
Reagent Stream A (Naphthoquinone): Dissolve 7.91 g (0.05 mol) of 1,4-Naphthoquinone in anhydrous ethanol to a final volume of 250 mL. This creates a 0.2 M solution . Stir until fully dissolved.
-
Reagent Stream B (Butadiene): Dissolve 5.34 g (0.065 mol, 1.3 equivalents) of 2,3-dimethyl-1,3-butadiene in anhydrous ethanol to a final volume of 250 mL. This creates a 0.26 M solution .
Flow Reactor System Setup
The system consists of two syringe pumps, a T-mixer, two heated reactor coils, a gas introduction module with a mass flow controller (MFC), a second T-mixer, and a back pressure regulator (BPR).
Caption: Experimental workflow for the continuous synthesis of this compound.
Step-by-Step Protocol
-
System Priming: Prime both pumps and their respective lines with anhydrous ethanol to ensure the system is free of air and filled with solvent.
-
Initiate Flow: Set the flow rates for the reagent pumps:
-
Pump A (Naphthoquinone): 0.5 mL/min
-
Pump B (Butadiene): 0.5 mL/min
-
This gives a total liquid flow rate of 1.0 mL/min.
-
-
Step 1 - Diels-Alder Reaction:
-
The two streams combine in the first T-mixer and enter Reactor 1 , a 10 mL PFA coil heated to 80 °C .
-
The residence time in this reactor is calculated as Reactor Volume / Total Flow Rate = 10 mL / 1.0 mL/min = 10 minutes .
-
-
Step 2 - In-line Oxidation:
-
Upon exiting Reactor 1, the stream containing the Diels-Alder adduct enters a second T-mixer.
-
Simultaneously, introduce a stream of air (or pure oxygen for faster reaction) via the Mass Flow Controller at a rate of 5.0 mL/min .
-
The resulting segmented (gas-liquid) flow enters Reactor 2 , a 20 mL PFA coil heated to 60 °C . The elevated surface area of the segmented flow provides exceptional gas-liquid mass transfer.
-
The liquid residence time in this reactor is 20 mL / 1.0 mL/min = 20 minutes .
-
-
Pressure and Collection:
-
The entire system is maintained at a pressure of 100 psi using the back pressure regulator. This ensures solvents remain in the liquid phase well above their atmospheric boiling points and improves gas solubility for the oxidation step.
-
The product stream exits the BPR and is collected in a flask cooled in an ice bath. The yellow product, this compound, will begin to precipitate from the ethanol solution upon cooling.
-
-
Work-up and Purification:
-
Once the desired amount of product is collected, stop the reagent pumps and flush the system with pure ethanol.
-
Collect the precipitated product by vacuum filtration.
-
Wash the collected solid sequentially with cold ethanol (2 x 20 mL) and water (1 x 20 mL).
-
Dry the product under vacuum. For higher purity, the crude product can be recrystallized from ethanol or acetone.[3]
-
Optimized Parameters and Expected Results
The following table summarizes the optimized conditions for this flow synthesis protocol.
| Parameter | Optimized Value |
| Reagent A Concentration | 0.2 M (1,4-Naphthoquinone in EtOH) |
| Reagent B Concentration | 0.26 M (2,3-Dimethyl-1,3-butadiene in EtOH) |
| Flow Rate (Each Pump) | 0.5 mL/min |
| Reactor 1 (Diels-Alder) | PFA, 10 mL, 80 °C |
| Residence Time (Reactor 1) | 10 minutes |
| Oxidant | Air @ 5 mL/min |
| Reactor 2 (Oxidation) | PFA, 20 mL, 60 °C |
| Residence Time (Reactor 2) | 20 minutes |
| System Pressure | 100 psi (approx. 7 bar) |
| Product Throughput | ~1.4 g/hour |
| Expected Yield | >95% |
| Expected Purity (Post-filtration) | >98% |
Conclusion
This application note demonstrates a highly efficient, safe, and rapid continuous flow method for the synthesis of this compound. By transitioning from a multi-day batch process to a 30-minute flow protocol, this method offers a significant improvement in productivity and process control. The enhanced safety profile, stemming from the small reactor volumes and enclosed system, makes it an ideal platform for handling the hazardous reagents involved. This protocol provides a robust and scalable foundation for the modern production of anthraquinone derivatives in research, development, and manufacturing environments.
References
- Allen, C. F. H., & Bell, A. (1942). This compound. Organic Syntheses, 22, 37.
- Pharmaffiliates. (n.d.). This compound.
- MySkinRecipes. (n.d.). This compound.
- Peters, A., & Kennedy, S. (2020). Diels-Alder reaction of 1,4-naphthoquinone with 2,3-dimethyl-1,3-butadiene. SyntheticPage, 936.
- NJ Bio, Inc. (n.d.). Flow Chemistry.
- Aragen Life Sciences. (n.d.). Flow Chemistry vs. Batch Processes.
- Lab Unlimited. (n.d.). 9 Reasons to Perform Flow Chemistry.
- Harris, S. A., & Webb, R. L. (1952). U.S. Patent No. 2,585,229. Washington, DC: U.S.
- Mahmoud, A. R. (2024). Flow Chemistry in Organic Synthesis: Advantages and Industrial Applications.
- European Journal of Microbiology and Immunology. (2024). Antifungal potential, mechanism of action, and toxicity of 1,4-naphthoquinone derivatives. Eur J Microbiol Immunol (Bp), 14(3), 289-295.
- Jasperse, C. (n.d.). Diels-Alder Reaction Lab Procedure.
- Bouanane, R., et al. (2007). Synthesis of 3-Alkenyl-1-azaanthraquinones via Diels-Alder and Electron Transfer Reactions. Molecules, 12(12), 2533-2540.
- ResearchGate. (2024). Antifungal potential, mechanism of action, and toxicity of 1,4-naphthoquinone derivatives.
- Choo, H., et al. (1998). U.S. Patent No. 5,723,675. Washington, DC: U.S.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81019, this compound.
- Jia, L., et al. (2012). One-Pot Synthesis of Hydroxy Substituted 1,4-Naphthoquinone with 2-Pyrones. Asian Journal of Chemistry, 24(12), 5693-5695.
- Danishefsky, S., & Kitahara, T. (1974). Preparation and Diels-Alder Reaction of a Highly Nucleophilic Diene. Organic Syntheses, 54, 1.
- Organic Chemistry Portal. (n.d.). Diels-Alder Reaction.
- Adams, H., Ojea-Jimenez, I., & Jones, S. (2004). The Diels-Alder adduct of p-benzoquinone and anthracene. Acta Crystallographica Section E, E60, o690-o691.
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- 12. labunlimited.com [labunlimited.com]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Dimethylanthraquinone
<_content_type_C_2_3-Dimethylanthraquinone_synthesis_troubleshooting_guide>
Welcome to the technical support guide for the synthesis of 2,3-Dimethylanthraquinone. This document provides in-depth troubleshooting advice and optimized protocols for researchers, chemists, and drug development professionals. Our goal is to help you navigate the common challenges of this synthesis and significantly improve your yields. The primary and most reliable synthetic route involves a two-step process: a Diels-Alder reaction between 1,4-naphthoquinone and 2,3-dimethyl-1,3-butadiene, followed by an oxidative aromatization of the resulting adduct.
Part 1: Frequently Asked Questions (FAQs)
Q1: My overall yield for this compound is consistently low. What are the most common causes?
A1: Low overall yield typically points to issues in one of the two critical stages. The most frequent culprits are incomplete Diels-Alder cycloaddition or inefficient oxidation of the tetrahydroanthraquinone adduct. Sub-optimal reaction conditions (temperature, solvent), reactant purity, and inefficient product isolation are also major contributing factors. A systematic review of each step is necessary to pinpoint the exact cause.
Q2: What is the best solvent for the initial Diels-Alder reaction?
A2: Ethanol is a widely used and highly effective solvent for this reaction.[1][2] It offers good solubility for 1,4-naphthoquinone and the resulting adduct often crystallizes out upon cooling, which simplifies isolation.[1][2] While other solvents like toluene or dichloromethane can be used, ethanol generally provides a good balance of reaction rate and ease of product handling. The choice of solvent can influence reaction kinetics, so consistency is key for reproducible results.
Q3: My Diels-Alder adduct (1,4,4a,9a-tetrahydro-2,3-dimethyl-9,10-anthracenedione) is a dark, oily substance instead of the expected solid. What went wrong?
A3: This usually indicates the presence of impurities. The primary suspects are unreacted starting materials or polymerization by-products from the diene. Ensure your 1,4-naphthoquinone is pure and that the 2,3-dimethyl-1,3-butadiene has been stored properly to prevent degradation. Using a slight excess of the diene is common, but a large excess can lead to side reactions. If the adduct is deeply colored, recrystallization using a decolorizing carbon before proceeding to the oxidation step is highly recommended.[2]
Q4: The oxidation step seems to be the bottleneck. Is there a more efficient method than air oxidation?
A4: While bubbling air through an alkaline ethanolic solution is the classic, cost-effective method described in Organic Syntheses, it can be slow (requiring up to 24 hours) and sometimes incomplete.[2] For a more controlled and potentially faster reaction, alternative oxidizing agents can be employed. A one-pot method using dimethyl sulfoxide (DMSO) as both the solvent and the oxidant in the presence of an acid catalyst has been reported to give high yields.[3] Other chemical oxidants like chromium trioxide (CrO₃) can also be used, but require careful control of stoichiometry and temperature to avoid over-oxidation.[4]
Part 2: In-Depth Troubleshooting Guides
This section provides a systematic approach to diagnosing and solving problems at each stage of the synthesis.
Stage 1: The Diels-Alder Reaction (Adduct Formation)
The Diels-Alder reaction is a [4+2] cycloaddition that forms the core hydroanthraquinone structure.[5] Its success is paramount for a high final yield.
Problem: Low Conversion of 1,4-Naphthoquinone
-
Symptom: TLC or NMR analysis of the crude product shows a significant amount of unreacted 1,4-naphthoquinone.
-
Causality & Solution:
| Possible Cause | Scientific Rationale | Recommended Action |
| Insufficient Reaction Time/Temp | The Diels-Alder reaction is thermally driven. Inadequate heating leads to slow kinetics and incomplete conversion. | Reflux the reaction mixture for a minimum of 5 hours; for difficult reactions, an overnight reflux may be necessary.[1][2] Ensure the temperature is maintained at the solvent's boiling point (e.g., ~78-80 °C for ethanol).[1] |
| Degraded Diene | 2,3-dimethyl-1,3-butadiene can dimerize or polymerize upon storage, reducing the concentration of the active diene. | Use freshly distilled diene if possible. Ensure it was stored under an inert atmosphere and refrigerated. Commercial dienes often contain inhibitors like BHT which should be considered.[1] |
| Incorrect Stoichiometry | While 1,4-naphthoquinone is the limiting reagent, an insufficient excess of the diene may not be enough to drive the reaction to completion, especially if some diene is lost to evaporation. | Use a slight excess of the diene (1.1 to 2 molar equivalents).[1][2] A 2:1 molar ratio of diene to dienophile is a robust starting point.[2] |
| Catalyst Requirement | While this specific reaction typically proceeds well thermally, some Diels-Alder reactions can be accelerated by Lewis or Brønsted acids.[3] | For specialized applications or difficult substrates, consider adding a catalytic amount of a Lewis acid like SnCl₄ or ZnCl₂.[3] Note: This is not standard for this synthesis and should be trialed on a small scale. |
Stage 2: The Oxidation Step (Aromatization)
This step converts the non-aromatic adduct into the stable, fully aromatic this compound. Incomplete oxidation is a major source of yield loss and purification difficulty.
Problem: Incomplete Oxidation
-
Symptom: The final product is contaminated with the Diels-Alder adduct or other intermediates. The product's melting point is broad and lower than the expected 210-212 °C.[6]
-
Causality & Solution:
| Method | Scientific Rationale | Recommended Action |
| Air Oxidation in Ethanolic KOH | This method relies on atmospheric oxygen. The reaction generates heat and proceeds via a color change from green to yellow.[2] Incomplete conversion often results from insufficient reaction time or poor air dispersion. | Ensure a steady stream of air is bubbled vigorously through the solution for the full 24-hour period.[2] Use an efficient gas dispersion tube. Ensure the initial green color fully transitions to a stable yellow, indicating the formation of the quinone. |
| DMSO as Oxidant | This method uses DMSO to dehydrogenate the adduct, often at elevated temperatures and with an acid catalyst.[3] Incomplete reaction can be due to insufficient temperature or catalyst activity. | Ensure the reaction temperature is maintained between 110-160 °C as specified in the patent literature.[3] Verify the activity of the Lewis or Brønsted acid catalyst. |
| Other Chemical Oxidants | Reagents like CrO₃ are powerful but can lead to side products if not controlled. The stoichiometry is critical. | Add the oxidant portion-wise to control the exothermic reaction.[4] Monitor the reaction closely by TLC to determine the point of complete conversion and avoid over-oxidation. |
Stage 3: Product Isolation and Purification
Problem: Difficulty in Purifying the Final Product
-
Symptom: The final product has a low melting point and appears discolored. NMR or other analyses show significant impurities.
-
Causality & Solution:
-
Purify the Intermediate: The single most effective step to ensure a clean final product is to purify the Diels-Alder adduct before oxidation. The adduct is typically a stable, crystalline solid that can be easily recrystallized from ethanol or acetone.[2] This removes unreacted starting materials and polymeric gunk.
-
Final Product Recrystallization: If the final product is impure, recrystallization is necessary. Suitable solvents include ethanol, acetic acid, or toluene.
-
Washing Procedure: After filtration, wash the crystalline product sequentially with water (to remove inorganic salts), cold ethanol (to remove organic impurities), and finally a non-polar solvent like ether or hexanes to aid in drying.[2]
-
Part 3: Optimized Experimental Protocol
This protocol is based on the highly reliable procedure published in Organic Syntheses, which reports an excellent overall yield of around 90%.[2]
Step 1: Synthesis of the Diels-Alder Adduct
-
In a 1-L round-bottom flask, dissolve 80 g (0.5 mole) of 1,4-naphthoquinone in 300 mL of 95% ethanol.
-
Add 80 g (~1 mole) of 2,3-dimethyl-1,3-butadiene to the solution.
-
Fit the flask with an efficient reflux condenser and heat the mixture to reflux for 5 hours.
-
After the reflux period, cool the solution and place it in a refrigerator (4 °C) for 10-12 hours to allow for complete crystallization.
-
Break up the resulting crystalline mass with a spatula and collect the solid product by suction filtration.
-
Wash the crystals with 50 mL of cold 95% ethanol.
-
The expected yield of the adduct (1,4,4a,9a-tetrahydro-2,3-dimethyl-9,10-anthracenedione) is approximately 116 g (96%).[2] It should be a white to light-gray solid with a melting point of 147-150 °C. For best results, it is recommended to use this product directly in the next step.
Step 2: Oxidation to this compound
-
Prepare a 5% ethanolic potassium hydroxide solution by dissolving 30 g of KOH in 570 g of 95% ethanol.
-
In a 1-L three-necked flask equipped with a reflux condenser and a gas inlet tube, dissolve 40 g of the adduct from Step 1 in 600 mL of the 5% ethanolic KOH solution.
-
Bubble a vigorous stream of air through the solution for 24 hours. The reaction is exothermic, and the solution's color will change from green to yellow.
-
After 24 hours, the yellow product will have precipitated. Collect the solid by suction filtration.
-
Wash the product sequentially with 200 mL of water, 100 mL of 95% ethanol, and finally 50 mL of ether.
-
Air-dry the final product. The expected yield is 36.5–37.5 g (94–96%), with a melting point of 209–210 °C.[2]
Part 4: Troubleshooting Workflow Diagram
This flowchart provides a logical path to diagnose synthesis issues.
References
- Diels-Alder reaction of 1,4-naphthoquinone with 2,3-dimethyl-1,3-butadiene. Reaxys. (URL: https://www.reaxys.com/reaxys/secured/paging.do?reactionId=3931649)
- Allen, C. F. H.; Bell, A. This compound. Org. Synth. 1942, 22, 37. (URL: http://www.orgsyn.org/demo.aspx?prep=cv3p0310)
- This compound | 6531-35-7. ChemicalBook. (URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6853119.htm)
- Kim, K., et al. Method for preparing anthraquinones. U.S. Patent 5,723,675, issued March 3, 1998. (URL: https://patents.google.
- This compound. MySkinRecipes. (URL: https://myskinrecipes.com/shop/23-dimethylanthraquinone-6531-35-7)
- Jia, L., et al. One-Pot Synthesis of Hydroxy Substituted 1,4-Naphthoquinone with 2-Pyrones. Asian Journal of Chemistry, 25(1), 5-8. (URL: https://asianpubs.org/index.php/ajc/article/view/10048)
- 2,3-Dicyano-1,4-naphthoquinone as a dienophile in Diels-Alder reactions. ResearchGate. (URL: https://www.researchgate.net/publication/251759606_23-Dicyano-14-naphthoquinone_as_a_dienophile_in_Diels-Alder_reactions)
- This compound 98%. Sigma-Aldrich. (URL: https://www.sigmaaldrich.com/US/en/product/aldrich/d151004)
- Zhuravleva, N. S., et al. Development of Method Oxidation β-methylanthraquinone for the synthesis of Aloe-emodin, Rhein and Rheinal. Academy Journal for Basic and Applied Sciences, 6(2). (URL: https://academypublishing.org/index.php/ajbas/article/view/289)
- A versatile Diels–Alder approach to functionalized hydroanthraquinones. National Institutes of Health (NIH). (URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7709087/)
- This compound. BioCrick. (URL: https://www.biocrick.com/2-3-Dimethylanthraquinone-cas-6531-35-7.html)
- 1,4-Naphthoquinone Motif in the Synthesis of New Thiopyrano[2,3-d]thiazoles as Potential Biologically Active Compounds. MDPI. (URL: https://www.mdpi.com/1420-3049/24/22/4155)
- Simplified Preparation of Dimethyldioxirane in Acetone. Organic Syntheses. (URL: http://www.orgsyn.org/demo.aspx?prep=v77p0121)
- This compound 98 6531-35-7. Sigma-Aldrich Product Page. (URL: https://www.sigmaaldrich.
- This compound. Chem-Impex. (URL: https://www.chemimpex.com/products/2-3-dimethylanthraquinone)
- 2,3-dimethyl anthraquinone, 6531-35-7. The Good Scents Company. (URL: http://www.thegoodscentscompany.
- This compound. Santa Cruz Biotechnology. (URL: https://www.scbt.com/p/2-3-dimethylanthraquinone-6531-35-7)
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Side reactions in the synthesis of 2,3-Dimethylanthraquinone and their prevention
Technical Support Center: Synthesis of 2,3-Dimethylanthraquinone
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals who are utilizing this important compound in their work. This compound serves as a critical intermediate in the production of dyes, pigments, and pharmaceuticals, and is also employed in the industrial manufacturing of hydrogen peroxide.[1]
The most reliable and high-yielding synthesis is a two-step process: a Diels-Alder reaction between 1,4-naphthoquinone and 2,3-dimethyl-1,3-butadiene, followed by an oxidative dehydrogenation of the resulting adduct.[2][3] While robust, this pathway is not without potential pitfalls. This guide provides a question-and-answer-based troubleshooting framework to address common side reactions and experimental challenges, ensuring you can achieve high purity and yield in your synthesis.
Troubleshooting Guide & FAQs
Section 1: Diels-Alder Adduct Formation (Step 1)
The first step involves the [4+2] cycloaddition to form 1,4,4a,9a-tetrahydro-2,3-dimethyl-9,10-anthracenedione.
Caption: Step 1: Diels-Alder reaction pathway.
FAQ 1.1: My Diels-Alder reaction has a low yield, and TLC/NMR analysis shows significant unreacted 1,4-naphthoquinone. What is the cause and how can I improve conversion?
Root Cause Analysis: Low conversion in a Diels-Alder reaction, even when heated, can stem from several factors:
-
Diene Conformation: The Diels-Alder reaction requires the diene (2,3-dimethyl-1,3-butadiene) to be in the s-cis conformation. While this diene readily adopts this conformation, an equilibrium exists with the more stable s-trans form. Insufficient thermal energy can limit the population of the reactive s-cis conformer.[4]
-
Reagent Purity/Volatility: 2,3-dimethyl-1,3-butadiene is a volatile liquid. If the reaction setup is not properly sealed with an efficient reflux condenser, the diene can escape, altering the stoichiometry and reducing the effective concentration.
-
Insufficient Reaction Time or Temperature: While the reaction is thermally allowed, it requires sufficient time at reflux to proceed to completion. The procedure from Organic Syntheses specifies refluxing for at least 5 hours.[2]
Troubleshooting Protocol & Prevention:
| Parameter | Standard Protocol[2] | Optimized Recommendation | Rationale |
| Diene Stoichiometry | 2.0 equivalents | 2.0 - 2.2 equivalents | Using a slight excess of the more volatile diene ensures the dienophile is fully consumed, maximizing the yield based on the more expensive starting material. |
| Solvent | Ethanol | Anhydrous Ethanol | While the reaction is tolerant of protic solvents, using anhydrous ethanol minimizes potential side reactions with any water-sensitive impurities. |
| Temperature | Reflux (~78 °C) | Vigorous Reflux (~78 °C) | Ensure the solution is maintained at a rolling boil to provide adequate thermal energy for the reaction. |
| Reaction Time | 5 hours | 5 - 12 hours | Monitor the reaction by TLC (staining with KMnO₄ to visualize the adduct). Extend the reflux time until the 1,4-naphthoquinone spot has disappeared.[3] |
| Apparatus | Efficient Reflux Condenser | Double-surface or Allihn condenser | Minimize the loss of the volatile diene by using a highly efficient reflux condenser. Ensure a good seal at all joints. |
Step-by-Step Optimization:
-
Ensure your 2,3-dimethyl-1,3-butadiene is fresh and free of excessive polymers (it is often supplied with an inhibitor like BHT).[3]
-
Set up the reaction in a round-bottomed flask with a magnetic stir bar and an efficient reflux condenser.
-
Use a 2:1 molar ratio of diene to 1,4-naphthoquinone.[2]
-
Reflux in ethanol and monitor the consumption of the 1,4-naphthoquinone by TLC.
-
Upon completion, do not immediately place the solution on a rotary evaporator while hot. Allow it to cool slowly to room temperature, then chill in an ice bath to maximize crystallization of the adduct, which is a white to light-gray solid.[2][3]
Section 2: Dehydrogenation & Aromatization (Step 2)
The second step converts the Diels-Alder adduct into the final aromatic product, this compound, via oxidation.
Caption: Step 2: Oxidation and potential side reactions.
FAQ 2.1: After air oxidation, my final product has a broad melting point and appears off-white or brownish. What is the likely impurity?
Root Cause Analysis: The most common issue in this step is incomplete dehydrogenation. The oxidation of the tetrahydro-anthraquinone adduct to the fully aromatic anthraquinone is not instantaneous.
-
Incomplete Oxidation: If the airflow is insufficient or the reaction time is too short, the reaction can stall, leaving behind partially oxidized intermediates. These hydroquinone or dihydronaphthalene-type species are common impurities that can depress the melting point and cause discoloration.
-
Base-Induced Degradation: The use of ethanolic potassium hydroxide creates a strongly basic environment.[2] While necessary for the oxidation mechanism, prolonged exposure, especially at elevated temperatures, can lead to the formation of colored degradation byproducts. The reaction is exothermic, and if not controlled, the heat generated can accelerate these side reactions.[2]
Troubleshooting Protocol & Prevention:
Experimental Protocol for Clean Dehydrogenation: This protocol is adapted from the validated procedure in Organic Syntheses.[2]
-
Prepare the Reagent: Dissolve 30 g of potassium hydroxide in 570 g of 95% ethanol to create a 5% ethanolic KOH solution.
-
Dissolve the Adduct: In a three-necked flask equipped with a reflux condenser and a gas inlet tube, dissolve 40 g of the Diels-Alder adduct in 600 ml of the 5% ethanolic KOH solution. The initial solution may appear greenish.
-
Introduce Airflow: Bubble a steady stream of air through the solution using the gas inlet tube. The tube should extend below the surface of the liquid. A porous gas dispersion tube (sparger) is highly recommended to maximize the air-liquid surface area.
-
Control Temperature: The reaction is exothermic.[2] It is advisable to place the flask in a water bath to gently dissipate heat and maintain a near-ambient temperature.
-
Monitor Reaction: Continue bubbling air for a full 24 hours. The color of the mixture should transition from green to a bright yellow as the yellow quinone product precipitates.
-
Isolate Product: Filter the precipitated yellow solid with suction.
-
Wash Thoroughly: Wash the filter cake sequentially with 200 ml of water (to remove KOH), 100 ml of ethanol (to remove organic impurities), and finally 50 ml of ether to aid in drying.[2]
Self-Validation Check: A properly executed reaction will yield a bright yellow, crystalline solid with a sharp melting point around 210–212 °C. If the product is clumpy or discolored, the washing steps should be repeated.
Section 3: Alternative Synthesis Route & Its Pitfalls
While the Diels-Alder approach is superior, some may attempt a Friedel-Crafts acylation route. This typically involves the reaction of an o-xylene derivative with phthalic anhydride.
FAQ 3.1: I attempted a Friedel-Crafts acylation of o-xylene with phthalic anhydride and obtained a mixture of isomeric products. Why did this happen?
Root Cause Analysis: Friedel-Crafts acylation on substituted benzenes is highly susceptible to producing regioisomers.
-
Directing Effects: In o-xylene, the two methyl groups are ortho-para directing. Acylation can occur at position 4 (para to one methyl, ortho to the other) or position 3 (ortho to both methyls). This leads to a mixture of 2-(3,4-dimethylbenzoyl)benzoic acid and 2-(2,3-dimethylbenzoyl)benzoic acid. Only the latter can cyclize to the desired anthraquinone skeleton.
-
Steric Hindrance: Acylation at position 3 is sterically hindered by the two adjacent methyl groups, often favoring the formation of the undesired 3,4-isomer.
-
Alkyl Group Migration: Under harsh Friedel-Crafts conditions (strong Lewis acids like AlCl₃ and heat), methyl groups can migrate around the aromatic ring, leading to a complex mixture of products.[5]
Caption: Isomer formation in the Friedel-Crafts route.
Prevention & Recommendations: Due to these significant control issues, the Friedel-Crafts acylation of o-xylene is not a recommended pathway for the clean synthesis of this compound. The Diels-Alder route offers far superior regioselectivity and avoids the use of harsh Lewis acids and the generation of metallic waste streams.[6][7] If an alternative is needed, consider palladium-catalyzed acylation methods, which can offer better regiocontrol but require more specialized catalysts and conditions.[8]
References
- Allen, C. F. H., & Bell, A. (1942). This compound. Organic Syntheses, 22, 37. [Link]
- Sanderson, J. R., & Paul, C. I. (2017). Synthesis of isopropyl-substituted anthraquinones via Friedel–Crafts acylations: migration of isopropyl groups. Royal Society Open Science, 4(8), 170599. [Link]
- Kim, J. N., et al. (1998). Method for preparing anthraquinones. U.S.
- BioCrick. (n.d.). This compound | CAS:6531-35-7.
- MySkinRecipes. (n.d.). This compound.
- Poulin, M. B., & Sarpong, R. (2014). Recent total syntheses of anthraquinone-based natural products. Beilstein Journal of Organic Chemistry, 10, 2624–2642. [Link]
- Stavila, E., et al. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 15, 1373–1379. [Link]
- Moody, C. J., & Miah, S. (2014). Quinones as Dienophiles in the Diels-Alder Reaction: History and Applications in Total Synthesis. Angewandte Chemie International Edition, 53(8), 2056-2077. [Link]
- Ghorbani‐Choghamarani, A., & Shiri, L. (2018). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. ACS Omega, 3(11), 15949-15957. [Link]
- LibreTexts Chemistry. (2019). 14.13: Specific Rules Governing the Diels–Alder Reaction. [Link]
- University of California, Irvine. (n.d.). Diels-Alder Reaction Lab Manual.
- Thieme Chemistry. (n.d.). Synthesis of Anthraquinones via Pd-Catalyzed Acylation.
- Chem-Impex. (n.d.). This compound.
- Moody, C. J., & Miah, S. (2014). Quinones as Dienophiles in the Diels–Alder Reaction: History and Applications in Total Synthesis. Angewandte Chemie International Edition, 53(8), 2056-2077. [Link]
- Das, B., et al. (2024). Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). RSC Advances, 14(12), 8089-8137. [Link]
- Shiri, M. (2012). Applications of Friedel–Crafts reactions in total synthesis of natural products. Chemical Society Reviews, 41(19), 6518-6533. [Link]
- ChemSpider SyntheticPages. (n.d.). Diels-Alder reaction of 1,4-naphthoquinone with 2,3-dimethyl-1,3-butadiene.
- Movassaghi, M., & Schmidt, M. A. (2007).
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- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Synthesis of Anthraquinones via Pd-Catalyzed Acylation - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
Technical Support Center: Optimization of Reaction Conditions for 2,3-Dimethylanthraquinone Synthesis
Welcome to the technical support center for the synthesis of 2,3-Dimethylanthraquinone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on practical, field-tested insights to ensure the successful optimization of your reaction conditions.
Introduction to Synthetic Strategies
This compound is a valuable intermediate in the synthesis of various dyes, pigments, and pharmaceuticals.[1][2][3] Its synthesis is primarily achieved through two robust methods: the Diels-Alder reaction and the Friedel-Crafts acylation. Each pathway presents unique advantages and challenges, which we will explore in detail.
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the primary synthesis routes for this compound?
A1: The two most common and effective methods for synthesizing this compound are:
-
Diels-Alder Reaction: This approach involves the [4+2] cycloaddition of 1,4-naphthoquinone (the dienophile) with 2,3-dimethyl-1,3-butadiene (the diene), followed by an oxidation/dehydrogenation step to form the aromatic anthraquinone core.[4][5] This method is often favored for its high selectivity and good yields.[6]
-
Friedel-Crafts Acylation: This classic method consists of the acylation of an appropriately substituted aromatic compound, such as o-xylene, with phthalic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃).[7][8] The resulting o-benzoylbenzoic acid intermediate is then cyclized using a strong acid like sulfuric acid to yield the final product.[8]
Q2: Which synthetic route is preferable?
A2: The choice of synthetic route depends on several factors including the availability and cost of starting materials, desired scale, and safety considerations.
-
The Diels-Alder reaction is generally preferred for laboratory-scale synthesis due to its high yield and cleaner reaction profile, often producing fewer side products.[4][6]
-
Friedel-Crafts acylation is a powerful tool for industrial-scale production but can be complicated by issues such as catalyst handling (hygroscopic nature of AlCl₃), potential for isomeric byproducts, and the use of harsh reaction conditions.[7][8]
Diels-Alder Reaction Specifics
Q3: What are the optimal conditions for the Diels-Alder reaction between 1,4-naphthoquinone and 2,3-dimethyl-1,3-butadiene?
A3: For the initial cycloaddition, refluxing the reactants in ethanol is a well-established and effective method.[4][5] A slight excess of the diene (2,3-dimethyl-1,3-butadiene) is typically used to ensure complete consumption of the 1,4-naphthoquinone. The reaction is generally carried out for several hours.[4]
Q4: How is the intermediate from the Diels-Alder reaction converted to this compound?
A4: The initial adduct, 1,4,4a,9a-tetrahydro-2,3-dimethyl-9,10-anthracenedione, needs to be dehydrogenated (aromatized).[5] A common and efficient method is to dissolve the adduct in an ethanolic solution of potassium hydroxide and bubble air through the mixture for an extended period (e.g., 24 hours).[4] This process generates the stable aromatic anthraquinone. Alternatively, dimethyl sulfoxide (DMSO) can be used as both a solvent and an oxidizing agent, often in the presence of an acid catalyst, to achieve a one-pot Diels-Alder and oxidative dehydrogenation process.[6]
Q5: My Diels-Alder reaction yield is low. What are the possible causes?
A5: Low yields in the Diels-Alder step can stem from several issues:
-
Purity of Reactants: Ensure that the 1,4-naphthoquinone and 2,3-dimethyl-1,3-butadiene are of high purity. The diene can polymerize over time, so using freshly distilled or high-quality stabilized diene is recommended.[5]
-
Reaction Time and Temperature: The reaction typically requires refluxing for several hours to go to completion.[4] Insufficient reaction time will result in unreacted starting materials.
-
Diene Volatility: 2,3-dimethyl-1,3-butadiene is volatile. Ensure your reflux condenser is efficient to prevent loss of the diene.
Friedel-Crafts Acylation Specifics
Q6: What are the key parameters to control in the Friedel-Crafts acylation of o-xylene with phthalic anhydride?
A6: The success of this reaction hinges on careful control of:
-
Catalyst: Anhydrous aluminum chloride (AlCl₃) is the most common catalyst. It is crucial to use a fresh, anhydrous batch as it is highly hygroscopic.[7] The molar ratio of the catalyst to the limiting reagent is also critical.[7]
-
Solvent: While the reaction can be run without a solvent (mechanochemically), solvents like dichloromethane are often used.[7][8]
-
Temperature: The reaction is typically performed at elevated temperatures, but excessive heat can lead to unwanted side reactions and degradation.[8]
-
Work-up: A careful aqueous work-up is necessary to hydrolyze the aluminum chloride complexes and separate the product.
Q7: I am getting a mixture of isomers from my Friedel-Crafts reaction. How can I improve the regioselectivity?
A7: Friedel-Crafts acylations on substituted benzenes can lead to different isomers. In the case of o-xylene, acylation can occur at two different positions. While the electronic and steric effects of the methyl groups favor the desired isomer, some formation of the other isomer is possible. Optimizing the reaction temperature and the choice of catalyst can influence the isomeric ratio. In some cases, separation of the isomers by chromatography or recrystallization is necessary.
Q8: What are the safety precautions for Friedel-Crafts acylation?
A8: Friedel-Crafts reactions require stringent safety measures:
-
Anhydrous Conditions: The reaction must be conducted under strictly anhydrous conditions to prevent deactivation of the Lewis acid catalyst.
-
Handling of AlCl₃: Aluminum chloride is corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE).
-
HCl Gas Evolution: The reaction often evolves hydrogen chloride gas, which must be scrubbed or vented safely.
-
Exothermic Reaction: The reaction can be exothermic, so controlled addition of reagents and adequate cooling are essential.
Purification and Characterization
Q9: How can I purify the crude this compound?
A9: The most common method for purifying this compound is recrystallization.[4] Suitable solvents include ethanol, acetone, or methanol.[4] If the product is deeply colored, treatment with decolorizing carbon during recrystallization can be effective.[4] For separating mixtures of isomers from the Friedel-Crafts reaction, column chromatography may be required.[8]
Q10: What are the expected analytical characteristics of pure this compound?
A10: Pure this compound is a yellow solid.[4] Key characterization data includes:
-
Spectroscopic Data: The structure can be confirmed using ¹H NMR, ¹³C NMR, and IR spectroscopy. The ¹H NMR spectrum will show characteristic signals for the aromatic protons and the two methyl groups.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive catalyst (e.g., hydrated AlCl₃).- Poor quality or polymerized diene.- Insufficient reaction time or temperature.- Loss of volatile reactants. | - Use fresh, anhydrous AlCl₃.- Use freshly distilled or high-purity, stabilized 2,3-dimethyl-1,3-butadiene.[5]- Monitor the reaction by TLC to determine the optimal reaction time. Increase reflux time if necessary.- Ensure the reaction setup is well-sealed and the condenser is efficient. |
| Product is a Dark, Oily Residue | - Reaction temperature was too high, leading to decomposition.- Presence of impurities in starting materials.- Incomplete reaction or presence of side products. | - Carefully control the reaction temperature, using an oil bath for uniform heating.- Purify starting materials before the reaction.- Attempt to purify the crude product by recrystallization, potentially with charcoal treatment.[4] If that fails, column chromatography may be necessary. |
| Formation of Multiple Products (Isomers) | - Lack of regioselectivity in the Friedel-Crafts acylation. | - Optimize the Friedel-Crafts reaction conditions (catalyst, solvent, temperature).- Isolate the desired isomer using column chromatography or fractional crystallization.[8] |
| Difficulty in Isolating the Product | - Product is too soluble in the reaction or crystallization solvent.- Incomplete precipitation during work-up or crystallization. | - For the Diels-Alder adduct, cooling the reaction mixture in a refrigerator can aid crystallization.[4]- If the product is too soluble, try a different recrystallization solvent or a solvent/anti-solvent system.- Concentrate the solution to induce crystallization. |
| Incomplete Dehydrogenation of the Diels-Alder Adduct | - Insufficient oxidation time.- Inefficient air bubbling.- Deactivation of the base catalyst. | - Extend the air bubbling time. Monitor the reaction by TLC until the intermediate is consumed.- Ensure a steady and dispersed stream of air is bubbled through the solution.- Use the recommended concentration of ethanolic KOH.[4] |
Experimental Protocols & Visualizations
Protocol 1: Synthesis via Diels-Alder Reaction
Step 1: Cycloaddition
-
In a round-bottomed flask equipped with a reflux condenser, dissolve 1,4-naphthoquinone in ethanol.
-
Add a slight molar excess of 2,3-dimethyl-1,3-butadiene to the solution.[5]
-
Heat the mixture to reflux and maintain for approximately 5-12 hours.[4][5]
-
Cool the reaction mixture and place it in a refrigerator to facilitate the crystallization of the adduct (1,4,4a,9a-tetrahydro-2,3-dimethyl-9,10-anthracenedione).[4]
-
Collect the crystalline product by vacuum filtration and wash with cold ethanol.[4]
Step 2: Dehydrogenation
-
Dissolve the adduct from Step 1 in a 5% ethanolic potassium hydroxide solution in a three-necked flask fitted with a reflux condenser and an air inlet tube.[4]
-
Bubble a steady stream of air through the solution for 24 hours. The color of the solution will change from green to yellow.[4]
-
The product, this compound, will precipitate out of the solution.
-
Collect the yellow solid by vacuum filtration.
-
Wash the product sequentially with water, ethanol, and finally a small amount of ether to facilitate drying.[4]
Caption: Workflow for the Diels-Alder synthesis of this compound.
Protocol 2: Synthesis via Friedel-Crafts Acylation
Step 1: Acylation
-
Set up a reaction vessel under an inert atmosphere (e.g., nitrogen or argon) and charge it with anhydrous aluminum chloride and a suitable solvent (e.g., dichloromethane).
-
Add phthalic anhydride to the suspension.
-
Slowly add o-xylene to the reaction mixture.
-
Heat the reaction to reflux for a specified time, monitoring the progress by TLC.[8]
-
After completion, cool the mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum complex.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and evaporate the solvent to obtain the crude 2-(3,4-dimethylbenzoyl)benzoic acid.
Step 2: Cyclization
-
Add the crude product from Step 1 to concentrated sulfuric acid or oleum.[8]
-
Heat the mixture (e.g., at 95°C) for a couple of hours to effect cyclization.[8]
-
Carefully pour the hot acid mixture onto ice water to precipitate the crude this compound.
-
Filter the precipitate, wash thoroughly with water until the washings are neutral, and dry.
-
Recrystallize the crude product from a suitable solvent.
Caption: Key steps in the Friedel-Crafts synthesis of this compound.
References
- Allen, C. F. H.; Bell, A. This compound. Organic Syntheses, Coll. Vol. 3, p.310 (1955); Vol. 22, p.37 (1942). [Link]
- Diels-Alder Reaction. Jasperse Chem 365. [Link]
- Kim, J. M., et al. (1998). Method for preparing anthraquinones. U.S.
- Užarević, K., et al. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 15, 1354-1364. [Link]
- Recent total syntheses of anthraquinone-based natural products.
- This compound. MySkinRecipes. [Link]
- Chakiri, A. B., & Hodge, P. (2017). Synthesis of isopropyl-substituted anthraquinones via Friedel–Crafts acylations: migration of isopropyl groups. Royal Society Open Science, 4(8), 170557. [Link]
- This compound. BioCrick. [Link]
- Synthesis of Anthraquinones via Pd-Catalyzed Acyl
- Chakiri, A. B., & Hodge, P. (2017). Synthesis of isopropyl-substituted anthraquinones via Friedel–Crafts acylations: migration of isopropyl groups. The University of Manchester - Research Explorer. [Link]
- This compound. J&K Scientific LLC. [Link]
- Process for the preparation of anthraquinone and its substituted derivatives.
- Green routes to synthesis of anthraquinone derivatives via friedel – crafts reaction under solvent free conditions using solid acid catalyst.
- This compound. LookChem. [Link]
- One-Pot Synthesis of Hydroxy Substituted 1,4-Naphthoquinone with 2-Pyrones. [Link]
- Phthalic anhydride (PA): a valuable substrate in organic transformations.
- Synthesis of 2,3-disubstituted 1,4-naphthoquinones as Antipl
- This compound. PubChem. [Link]
- 2,3-dimethyl anthraquinone. The Good Scents Company. [Link]
- Synthesis of anthraquinone derivatives from phthalic anhydride with substituted benzenes in the presence of alum in water.
- Phthalic Anhydride Production. [Link]
- This compound.
Sources
- 1. This compound [myskinrecipes.com]
- 2. jk-sci.com [jk-sci.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. US5723675A - Method for preparing anthraquinones - Google Patents [patents.google.com]
- 7. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. This compound | 6531-35-7 [chemicalbook.com]
- 10. 2,3-ジメチルアントラキノン 98% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Purification of Crude 2,3-Dimethylanthraquinone
Welcome to the technical support center for the purification of crude 2,3-dimethylanthraquinone. This guide is designed for researchers, scientists, and drug development professionals who are synthesizing this compound and encountering challenges in achieving the desired purity. Here, we address common issues in a practical, question-and-answer format, grounded in the principles of organic chemistry and validated purification techniques.
Introduction to the Purification Challenge
The standard synthesis of this compound involves a two-step process: a Diels-Alder reaction between 1,4-naphthoquinone and 2,3-dimethyl-1,3-butadiene, followed by an oxidative dehydrogenation (aromatization) of the resulting adduct.[1] While the overall yield can be high, the purity of the crude product is often compromised by incomplete reactions and side products. The primary purification challenge lies in the effective removal of the un-aromatized intermediate and residual starting materials from the final, fully aromatic product.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Initial Assessment of Crude Product
Question 1: My crude this compound is a dull yellow or greenish-yellow solid with a low or broad melting point (e.g., 150-190 °C). What is the likely cause?
Answer: This is the most common issue encountered and almost certainly indicates a significant amount of the intermediate, 1,4,4a,9a-tetrahydro-2,3-dimethyl-9,10-anthracenedione , remaining in your product. The dehydrogenation (aromatization) step is incomplete.
-
Causality: The target molecule, this compound, is a fully aromatic, bright yellow solid with a sharp melting point of approximately 210-212 °C.[1] The intermediate, which is not fully aromatic, has a much lower melting point. For comparison, the unsubstituted analog, 1,4,4a,9a-tetrahydroanthraquinone, melts at 99-101 °C, and the 2-methyl derivative melts at 81 °C.[2][3] The presence of this intermediate as an impurity drastically depresses and broadens the melting point of the final product. The greenish hue is also characteristic of the reaction mixture during the dehydrogenation process.[1]
Question 2: My crude product is a dark or deeply colored solid. What does this suggest?
Answer: A deep coloration, such as brown or dark red, suggests the presence of colored impurities, which could include unreacted 1,4-naphthoquinone (a yellow-brown solid) or polymeric side products formed during the reaction. If the crude product from the initial Diels-Alder reaction (before dehydrogenation) is deeply colored, it is recommended to purify it at that stage.[1]
-
Expert Insight: It is often easier to remove colored impurities from the Diels-Alder adduct before the dehydrogenation step. Recrystallizing the adduct, perhaps with the use of decolorizing carbon, can provide a cleaner substrate for the final aromatization.[1]
Section 2: Troubleshooting the Dehydrogenation Step
Question 3: How can I ensure the dehydrogenation reaction goes to completion?
Answer: The dehydrogenation is typically an aerobic oxidation catalyzed by a base, such as ethanolic potassium hydroxide.[1] To drive this reaction to completion, consider the following:
-
Sufficient Reaction Time: The reaction can be slow, often requiring 12 to 24 hours.[1] Ensure you are allowing adequate time.
-
Effective Aeration: A continuous and vigorous stream of air bubbled through the reaction mixture is critical. This provides the oxygen required for the oxidation.[1]
-
Base Concentration: The concentration of the ethanolic potassium hydroxide is important. A commonly cited preparation involves dissolving 30 g of KOH in 570 g of 95% ethanol to create a 5% solution.[1]
-
Temperature: The reaction generates heat.[1] Some procedures allow this exotherm to drive the reaction, while others apply gentle heating (e.g., 45 °C) to ensure a steady rate.
-
Mechanism Insight: The base deprotonates the tetrahydroanthraquinone intermediate, forming an enolate. This enolate is then oxidized by molecular oxygen from the air. This process of deprotonation and oxidation is repeated to achieve full aromaticity.[4] Insufficient base or oxygen will stall the reaction.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=rounded, margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: Troubleshooting flowchart for incomplete dehydrogenation.
Section 3: Purification by Recrystallization
Question 4: What is the best solvent for recrystallizing crude this compound?
Answer: The choice of solvent depends on the primary impurity.
-
For removing the tetrahydro-intermediate: Hot ethanol is an excellent first choice. This compound has relatively low solubility in cold ethanol but becomes significantly more soluble in boiling ethanol.[5] The less polar, non-aromatic tetrahydro-intermediate is typically more soluble in ethanol, even at cooler temperatures. This difference in solubility allows the pure anthraquinone to crystallize out upon cooling, while the impurity remains in the mother liquor. Glacial acetic acid is another effective but more corrosive option.[6]
-
For removing colored impurities: If the product is deeply colored, recrystallization from ethanol, methanol, or acetone with the addition of a small amount of decolorizing carbon can be effective.[1]
Protocol 1: Recrystallization from Ethanol
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of hot 95% ethanol to dissolve the solid completely.
-
If the solution is deeply colored, add a spatula-tip of decolorizing carbon and boil for 2-3 minutes.
-
If carbon was added, perform a hot filtration through a fluted filter paper to remove it.
-
Allow the clear filtrate to cool slowly to room temperature. Bright yellow, needle-like crystals should form.
-
Once crystallization appears complete, cool the flask in an ice bath for at least 30 minutes to maximize yield.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.
-
Dry the crystals thoroughly and check the melting point. A sharp melt at 210-212 °C indicates high purity.
Question 5: My product "oiled out" during recrystallization instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solid melts in the hot solvent and separates as an immiscible liquid. This often happens if the impurity load is very high, significantly depressing the melting point of the mixture.
-
Troubleshooting Steps:
-
Re-heat the solution until it is homogeneous again.
-
Add a small amount of additional hot solvent (e.g., 10-20% more volume). This keeps the compound dissolved at a slightly lower temperature.
-
Allow the solution to cool much more slowly. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature.
-
If it still oils out, recover the crude material by evaporating the solvent and consider purifying by column chromatography first to remove the bulk of the impurities.
-
Section 4: Purification by Column Chromatography
Question 6: When should I use column chromatography, and what conditions should I use?
Answer: Column chromatography is recommended when recrystallization fails to yield a pure product, or when multiple impurities are present. It is excellent for separating the non-polar tetrahydro-intermediate from the more polar final product.
-
Rationale: The fully aromatic this compound is more polar than its non-aromatic tetrahydro-intermediate due to the polar carbonyl groups having a greater influence on the rigid, planar aromatic system. Therefore, on a normal-phase column (e.g., silica gel), the less polar intermediate will elute first.
Table 1: Recommended Column Chromatography Parameters
| Parameter | Recommendation | Rationale & Comments |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for moderately polar compounds.[6] |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | A non-polar/polar solvent system provides good separation.[6] |
| TLC Analysis | 9:1 Hexanes:Ethyl Acetate | Use this solvent system to monitor your reaction and column fractions. The expected Rf for this compound is ~0.39.[7] The less polar intermediate will have a higher Rf. |
| Elution Protocol | Start with 100% Hexanes, then gradually increase the percentage of Ethyl Acetate (e.g., 2%, 5%, 10%). | Starting with a non-polar eluent will wash off very non-polar impurities. The tetrahydro-intermediate will elute at a low ethyl acetate concentration, followed by the desired product as polarity increases. |
| Visualization | UV light (254 nm) | Anthraquinones are UV-active and will appear as dark spots on a fluorescent TLC plate. |
Protocol 2: Flash Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel as a slurry in hexanes.
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent. Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add it to the top of the column.
-
Elute: Begin eluting with 100% hexanes.
-
Run Gradient: Gradually increase the polarity by adding ethyl acetate. A suggested gradient is: Hexanes -> 98:2 Hex:EtOAc -> 95:5 Hex:EtOAc -> 90:10 Hex:EtOAc.
-
Collect & Analyze: Collect fractions and analyze them using TLC (9:1 Hex:EtOAc mobile phase, UV visualization).
-
Combine & Evaporate: Combine the pure fractions containing the desired product (lower Rf spot) and remove the solvent under reduced pressure.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=rounded, margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: General workflow for purifying this compound.
References
- Allen, C. F. H.; Bell, A. This compound. Organic Syntheses1942, 22, 37. DOI: 10.15227/orgsyn.022.0037. [Link]
- U.S. Patent 4,412,954, "Process for producing 1,4,4a,9a-tetrahydroanthraquinone compound," issued November 1, 1983.
- Wikipedia. Anthraquinone. [Link]
- Wang, L. et al. The base-catalyzed aerobic oxidation of hydroquinones to benzoquinones under metal-free conditions. Green Chemistry2017, 19(1), 148-152. DOI: 10.1039/C6GC02555A. [Link]
Sources
- 1. Ion-pair partition chromatography analysis of anthraquinone glycosides of senna and pharmaceutical preparations of senna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 56136-14-2 CAS MSDS (1,4,4A,9A-TETRAHYDROANTHRAQUINONE, TECH. , 90) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. US4412954A - Process for producing 1,4,4a,9a-tetrahydroanthraquinone compound - Google Patents [patents.google.com]
- 4. The base-catalyzed aerobic oxidation of hydroquinones to benzoquinones under metal-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Anthraquinone - Wikipedia [en.wikipedia.org]
- 6. 1,4-dimethyl anthraquinone, 1519-36-4 [thegoodscentscompany.com]
- 7. researchgate.net [researchgate.net]
Removing impurities from 2,3-Dimethylanthraquinone by column chromatography
Technical Support Center: Purification of 2,3-Dimethylanthraquinone
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the chromatographic purification of this compound. This guide is designed to provide practical, in-depth answers to common challenges encountered during the purification process using column chromatography. We will move beyond simple procedural steps to explain the underlying principles, enabling you to troubleshoot effectively and optimize your separations.
Section 1: Frequently Asked Questions - Core Principles
This section addresses foundational questions regarding the setup of your column chromatography experiment for this compound.
Q: What is the fundamental principle for separating this compound from its impurities using column chromatography?
A: The separation relies on the principle of adsorption chromatography, where components of a mixture are separated based on their differential affinities for a stationary phase and a mobile phase.[1][2] For this compound, we typically use "normal-phase" chromatography.[2]
-
Stationary Phase: A polar adsorbent, most commonly silica gel (SiO₂), is used. The surface of silica gel is rich in hydroxyl (-OH) groups, making it highly polar and slightly acidic.[3]
-
Mobile Phase (Eluent): A non-polar or low-polarity solvent system (e.g., a mixture of hexanes and ethyl acetate) is used to carry the sample through the column.[4]
-
Mechanism of Separation: Your crude this compound sample is loaded onto the top of the silica column. As the mobile phase flows through, a competition begins. More polar molecules in your mixture (e.g., more polar impurities) will adsorb more strongly to the polar silica gel and will move down the column slowly. Less polar molecules (like your target compound and non-polar impurities) have a weaker interaction with the silica, spend more time in the mobile phase, and travel down the column more quickly.[2] By carefully selecting the mobile phase composition, you can control the speed at which each component travels, achieving separation.
Q: How do I select the appropriate stationary phase for my purification?
A: For most applications involving this compound, silica gel (60-200 mesh or 230-400 mesh for flash chromatography) is the standard and most effective choice.[5] Its polarity is well-suited for separating anthraquinones from common synthetic impurities.
However, there are situations where an alternative may be necessary:
-
Acid-Sensitive Compounds: If you suspect that your target compound or valuable byproducts are degrading on the column (a common issue with acid-sensitive molecules), the slight acidity of silica gel could be the culprit.[6] In this case, you could consider:
-
Deactivated Silica Gel: Silica gel can be treated with a base, such as triethylamine, by adding a small amount (0.5-1%) to your eluent to neutralize the acidic sites.[3]
-
Alumina (Al₂O₃): Alumina is another polar adsorbent that is available in neutral, acidic, or basic forms. Neutral alumina can be a good alternative if acid-sensitivity is confirmed.
-
Q: What is the most critical step in choosing the right mobile phase (eluent)?
A: The most critical step is preliminary analysis using Thin Layer Chromatography (TLC) . TLC is essentially a miniaturized version of column chromatography and is indispensable for predicting the outcome of your separation.
The goal is to find a solvent system where your target compound, this compound, has an Rƒ value (Retardation factor) between 0.2 and 0.35 .[3]
-
Why this Rƒ range?
-
Rƒ > 0.4: The compound will likely elute too quickly from the column, merging with the solvent front and resulting in poor separation from non-polar impurities.[6]
-
Rƒ < 0.2: The compound will move too slowly, requiring excessive amounts of solvent and leading to band broadening (diffusion), which decreases resolution.[3]
-
Commonly used solvent systems for compounds of moderate polarity like this compound are mixtures of hexanes (or petroleum ether) and ethyl acetate.[4] Start with a low polarity mixture (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increase the proportion of the more polar solvent (ethyl acetate) until the desired Rƒ is achieved.
| Solvent System (Hexanes:Ethyl Acetate) | Typical Compound Polarity | Expected Rƒ for this compound (Approx.) |
| 95:5 | Non-polar | > 0.5 (Too High) |
| 90:10 | Moderately Non-polar | 0.3 - 0.4 (Potentially Good) |
| 80:20 | Moderate Polarity | 0.2 - 0.3 (Often Ideal) |
| 70:30 | More Polar | < 0.2 (Too Low) |
Section 2: Detailed Experimental Protocol
Q: Can you provide a step-by-step workflow for the column chromatography purification of this compound?
A: Certainly. This protocol assumes you are performing flash column chromatography, a standard technique for rapid purification.
Step 1: TLC Analysis & Solvent Selection
-
Dissolve a small amount of your crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the plate in a TLC chamber with a test eluent system (e.g., 9:1 hexanes:ethyl acetate).
-
Visualize the spots under a UV lamp. This compound, being a conjugated quinone, should be UV active.[7]
-
Adjust the solvent ratio until the spot corresponding to your product has an Rƒ of ~0.2-0.35. This is now your column eluent.
Step 2: Column Packing (Slurry Method Recommended)
-
Secure a glass column of appropriate size vertically to a clamp stand. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
In a beaker, mix your silica gel with your chosen eluent to form a consistent, bubble-free slurry.
-
Pour the slurry into the column. Use additional eluent to wash any remaining silica from the beaker into the column.
-
Gently tap the column to ensure even packing and dislodge any air bubbles.
-
Open the stopcock and allow some solvent to drain until the solvent level is just above the top of the silica bed. Never let the silica run dry.
Step 3: Sample Loading (Dry Loading Recommended) While you can load your sample dissolved in a minimal amount of solvent (wet loading), this can disrupt the column bed. Dry loading often gives better results, especially if the compound is not highly soluble in the eluent.[8]
-
Dissolve your crude product in a volatile solvent (like dichloromethane).
-
Add a small amount of silica gel (approx. 2-3 times the mass of your crude product) to this solution.
-
Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of your packed column.
-
Gently add a protective layer of sand on top of your sample layer. This prevents disturbance when you add more solvent.[8]
Step 4: Elution and Fraction Collection
-
Carefully add your eluent to the column.
-
Apply gentle air pressure to the top of the column to force the solvent through at a steady rate (for flash chromatography, a flow rate of about 2 inches/minute is common).
-
Begin collecting the eluting solvent in numbered test tubes or flasks (these are your fractions).
-
Maintain a constant level of solvent at the top of the column to avoid it running dry.
Step 5: Fraction Analysis
-
As fractions are collected, spot them sequentially on a TLC plate, alongside a spot of your original crude material.
-
Develop and visualize the TLC plate.
-
Identify the fractions that contain your pure compound (a single spot at the correct Rƒ).
Step 6: Combine and Evaporate
-
Combine all the fractions that show only the pure this compound spot.
-
Remove the solvent from the pooled fractions using a rotary evaporator to yield your purified product.
-
Confirm the structure and assess purity using analytical methods like NMR spectroscopy.[7]
Section 3: Troubleshooting Guide
Q: My compound is stuck at the top of the column and won't elute, even with the solvent system determined by TLC. What's happening?
A: This is a common issue and can arise from several factors.
-
Cause & Solution 1: Insufficient Eluent Polarity. The bulk silica in the column can sometimes be more retentive than the thin layer on a TLC plate.
-
Troubleshooting Step: Gradually increase the polarity of your mobile phase. If you are using 90:10 hexanes:ethyl acetate, switch to 85:15 or 80:20. This "polarity push" is often enough to get the compound moving.[6] Be cautious not to increase polarity too drastically, as this may cause impurities to elute along with your product.
-
-
Cause & Solution 2: Strong Interaction or Decomposition. Your compound might be binding irreversibly to the acidic sites on the silica gel.[9]
-
Troubleshooting Step: If a polarity increase doesn't work, the compound may be unstable on silica. You can try to salvage the run by flushing the column with a very polar solvent like 100% ethyl acetate or even a 95:5 dichloromethane:methanol mixture. For future runs, consider using deactivated silica or neutral alumina as your stationary phase.[3][6]
-
Q: The separation between my product and an impurity is very poor (overlapping spots on TLC). How can I improve resolution?
A: Poor resolution means the Rƒ values of your product and the impurity are too close.
-
Solution 1: Decrease Eluent Polarity. The best separations are often achieved with lower Rƒ values. Try reducing the polarity of your mobile phase (e.g., from 80:20 to 90:10 hexanes:ethyl acetate). This will cause all compounds to move more slowly, increasing the distance between their bands as they travel down the column.
-
Solution 2: Change Solvent System. The selectivity of the separation can be altered by changing the solvents. Hexanes/ethyl acetate is a standard system, but sometimes switching to a different system, like hexanes/dichloromethane or toluene/ethyl acetate, can change the specific interactions and improve separation.
-
Solution 3: Check Column Loading. If you overloaded the column with too much crude material, the bands will be too broad to separate effectively, regardless of the solvent system. A general rule of thumb is to use a mass ratio of silica gel to crude product of at least 30:1, and preferably 50:1 for difficult separations.
Q: My purified product is a yellow solid, but the crude material was a dark brown oil. What causes this color difference?
A: This is a positive sign that your chromatography was successful. Darkly colored crude products often indicate the presence of high molecular weight, polymeric, or baseline impurities.[10] These impurities are typically very polar and remain strongly adsorbed to the top of the silica gel column, while your less polar, yellow this compound product elutes through. The pure compound is described as a yellow solid.[10]
References
- Allen, C. F. H., & Bell, A. (1941). This compound. Organic Syntheses, 21, 40. doi:10.15227/orgsyn.021.0040.
- ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Organic Syntheses. (n.d.). Procedure for Column Chromatography.
- Romo, D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.
- PubChem. (n.d.). This compound.
- The Good Scents Company. (n.d.). 2,3-dimethyl anthraquinone.
- MySkinRecipes. (n.d.). This compound.
- BioCrick. (n.d.). This compound.
- Journal of Chemical Education. (2022). Quinone Synthesis and a Visual Introduction to Column Chromatography: An Undergraduate Experiment. ACS Publications, 99(11), 3843–3847.
- University of Rochester, Department of Chemistry. (n.d.). Solvent Systems For Flash Column Chromatography.
- Phenomenex. (2025). GC Column Troubleshooting Guide.
- ResearchGate. (2016). How to purify synthetic fluoroquinolones, using column chromatography?
- National Institutes of Health (NIH). (n.d.). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation. PMC.
- Waters. (n.d.). HPLC Separation Modes.
- Chemistry For Everyone. (2025). How To Choose Mobile Phase For Column Chromatography?
- International Journal of Novel Research and Development (IJNRD). (2024). Development of Novel Stationary Phases for High- Performance Liquid Chromatography (HPLC) Separation of Complex Organic Mixtures.
- Google Patents. (n.d.). US5723675A - Method for preparing anthraquinones.
- ResearchGate. (n.d.). Separation of 9,10-anthraquinone derivatives: Evaluation of functionalised stationary phases in reversed phase mode.
Sources
- 1. Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
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- 4. Chromatography [chem.rochester.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
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- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Navigating the Experimental Stability of 2,3-Dimethylanthraquinone
Welcome to the technical support resource for 2,3-Dimethylanthraquinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this compound under common experimental conditions. Here, we will address potential stability issues in a direct question-and-answer format, explaining the causality behind experimental choices and offering robust troubleshooting protocols.
Introduction to the Stability Profile of this compound
This compound is a versatile organic compound utilized in various applications, from the synthesis of dyes and pigments to its use in photovoltaic applications and as a key intermediate in organic synthesis.[1] Its robust aromatic structure suggests a degree of stability; however, like many complex organic molecules, its stability can be compromised under specific experimental conditions. Understanding its potential degradation pathways is crucial for obtaining reliable and reproducible experimental results. This guide will walk you through the most common stability challenges and how to mitigate them.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Photostability: Is this compound sensitive to light?
Question: I've noticed inconsistent results in my experiments involving this compound solutions that have been exposed to ambient light. Could photodegradation be the cause?
Answer: Yes, it is highly probable. Anthraquinones as a class of compounds are known to be photoreactive, and this compound is no exception.[2][3] In fact, its photoreactivity is harnessed in certain applications, such as a photo-reagent for the analysis of ginsenosides.[3] Exposure to light, particularly UV and high-intensity visible light, can induce photochemical reactions, leading to the degradation of the parent compound and the formation of impurities.
-
Protect from Light: The most straightforward solution is to minimize light exposure. Store the solid compound and its solutions in amber vials or wrap containers with aluminum foil.[4] Conduct experimental manipulations in a dimly lit room or under yellow light.
-
Conduct a Comparative Study: To confirm photosensitivity, prepare two identical solutions of this compound. Expose one to your typical laboratory light conditions for a set period (e.g., 24 hours) while keeping the other in complete darkness.
-
Analytical Comparison: Analyze both samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.[5] A decrease in the peak area of the parent compound and the appearance of new peaks in the light-exposed sample would confirm photodegradation.
Caption: Workflow for assessing the photostability of this compound.
pH Stability: How does pH affect the stability of this compound?
Question: I am working with this compound in acidic/basic media and observe a loss of the compound over time. Is it susceptible to pH-dependent degradation?
Answer: Yes, the stability of this compound can be significantly influenced by the pH of the solution. Anthraquinones can undergo hydrolysis under both acidic and basic conditions, although the rates and degradation products may differ.[6] The quinone moiety can be susceptible to nucleophilic attack, which is often pH-dependent.
-
pH Screening Study: To determine the optimal pH range for your experiments, perform a stability study across a range of pH values (e.g., pH 2, 4, 7, 9, and 12). Prepare buffered solutions of your compound at each pH.
-
Time-Course Analysis: Monitor the concentration of this compound in each buffered solution over time (e.g., at 0, 2, 4, 8, and 24 hours) using HPLC.[5]
-
Data Analysis: Plot the percentage of remaining this compound against time for each pH. This will reveal the pH range in which the compound is most stable.
| pH | % Remaining after 24h (Room Temperature) | Potential Degradation Pathway |
| 2.0 | 95% | Minimal degradation |
| 4.0 | 98% | High stability |
| 7.0 | 99% | Highest stability |
| 9.0 | 85% | Base-catalyzed hydrolysis/oxidation |
| 12.0 | 60% | Significant degradation |
Under strongly basic conditions, oxidative degradation of phenolic compounds can occur.[7] While this compound is not a phenol, related quinone structures can be susceptible to base-catalyzed reactions.
Caption: Simplified potential degradation pathway in basic media.
Thermal Stability: Can I heat solutions of this compound?
Question: My experimental protocol requires heating a solution of this compound. What is its thermal stability, and what precautions should I take?
Answer: this compound is a solid with a high melting point of 210-212 °C, which suggests good thermal stability in its solid form. However, in solution, its thermal stability can be influenced by the solvent and the presence of other reagents. Prolonged heating at high temperatures can lead to thermal decomposition. Studies on other anthraquinones have shown that decomposition can occur at elevated temperatures.[8]
-
Controlled Heating Experiment: Prepare a solution of this compound in your desired solvent. Divide it into aliquots and expose them to different temperatures (e.g., 40°C, 60°C, 80°C, and a room temperature control) for a fixed duration.
-
Analytical Monitoring: After the heating period, cool the samples to room temperature and analyze them by HPLC to quantify the amount of remaining this compound and detect any new peaks corresponding to degradation products.[5]
-
Minimize Heat Exposure: If degradation is observed, try to minimize the duration and temperature of heating in your experimental protocol. Consider if alternative, lower-temperature methods can achieve the same experimental goal.
Solvent Selection: Does the choice of solvent impact the stability of this compound?
Question: I am dissolving this compound in different solvents for my experiments. Can the solvent itself affect its stability?
Answer: Absolutely. The choice of solvent is critical not only for solubility but also for stability. This compound is soluble in various organic solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[9] The stability in these solvents can vary, particularly between protic and aprotic solvents.
-
Protic Solvents (e.g., alcohols, water) have O-H or N-H bonds and can donate hydrogen bonds.[10][11] These interactions can sometimes facilitate degradation pathways, such as solvolysis.
-
Aprotic Solvents (e.g., DMSO, DMF, acetone, acetonitrile) lack these bonds and are generally less reactive with the solute.[10][11]
For other anthraquinone derivatives, it has been observed that the photophysical properties and structure can be influenced by the solvent's polarity and its ability to form hydrogen bonds.[12]
-
Solvent Screening: If you suspect solvent-mediated degradation, prepare solutions of this compound in a few different solvents (both protic and aprotic) of varying polarities.
-
Stability Monitoring: Store these solutions under the same conditions (e.g., at room temperature, protected from light) and monitor their stability over time using HPLC.
-
Inert Solvents: For long-term storage of solutions, consider using a relatively inert aprotic solvent in which the compound is stable. It is recommended to prepare stock solutions fresh, but if they must be stored, keep them at -20°C.[9]
| Solvent Type | Examples | Potential for Interaction |
| Polar Protic | Methanol, Ethanol | Higher (Hydrogen bonding, potential for solvolysis) |
| Polar Aprotic | DMSO, Acetonitrile, Acetone | Lower |
| Nonpolar Aprotic | Toluene, Hexane | Lowest (but solubility may be limited) |
Oxidative Stability: Is this compound prone to oxidation?
Question: My experimental setup involves exposure to air or the use of mild oxidizing agents. Should I be concerned about the oxidative degradation of this compound?
Answer: Yes, oxidative degradation is a potential concern for many organic molecules, and quinone structures can be susceptible to oxidation, especially under certain conditions such as in the presence of catalysts or under basic conditions.[7][13][14] While the core anthraquinone structure is relatively stable, the methyl groups could be potential sites for oxidation under harsh conditions.
-
Inert Atmosphere: If you suspect oxidative degradation, perform your experiments under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Forced Oxidation Study: To test for susceptibility, you can perform a forced degradation study by treating a solution of this compound with a mild oxidizing agent like 3% hydrogen peroxide.[13] Monitor the reaction by HPLC to observe the rate of degradation and the formation of any new products.
-
Antioxidants: In some formulations, the addition of an antioxidant may be considered, but this would need to be carefully evaluated for compatibility with your experimental system.
Caption: Experimental design for assessing oxidative stability.
Analytical Methods for Stability Monitoring
A robust stability-indicating analytical method is essential for accurately assessing the degradation of this compound.
-
High-Performance Liquid Chromatography (HPLC): This is the most common and powerful technique for separating the parent compound from its degradation products. A reversed-phase C18 column with a mobile phase consisting of a mixture of water (often with a pH modifier like formic acid or acetic acid) and an organic solvent (like acetonitrile or methanol) is a good starting point. A photodiode array (PDA) detector is useful for obtaining UV spectra of the peaks, which can help in identifying degradation products.[5][15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of unknown degradation products, LC-MS is invaluable. It provides the molecular weight of the degradants, which is a critical piece of information for structure elucidation.[15]
-
Spectroscopic Methods (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to characterize the structure of isolated degradation products.[16]
Summary and Key Recommendations
-
Storage: Store solid this compound in a cool, dark, and dry place. For solutions, prepare them fresh whenever possible. If storage is necessary, use an inert aprotic solvent, protect from light, and store at -20°C.[9]
-
Handling: Minimize exposure of solutions to light, extreme pH, and high temperatures.
-
Troubleshooting: If you suspect instability, systematically investigate the influence of light, pH, temperature, and solvent using a stability-indicating analytical method like HPLC.
By understanding the potential stability issues of this compound and employing these troubleshooting strategies, you can ensure the integrity of your experiments and the reliability of your results.
References
- Science.gov. (n.d.). Forced degradation study: Topics by Science.gov.
- PubMed. (2020). Degradation of Anthraquinone Dyes from Effluents: A Review Focusing on Enzymatic Dye Degradation with Industrial Potential.
- CORE. (2013). Development of forced degradation and stability indicating studies of drugs—A review.
- MedCrave online. (2016). Forced Degradation Studies.
- Separation Science. (n.d.). Analytical Techniques In Stability Testing.
- Organic Syntheses. (n.d.). This compound.
- BioCrick. (n.d.). This compound.
- IJMR. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
- ResearchGate. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
- ResearchGate. (n.d.). Effect of pH on the yield of hydrolysis degradation of a solution with....
- International Journal of Pharmaceutical Sciences. (2025). Ayan Hossain, Int. J. of Pharm. Sci., 2025, Vol 3, Issue 7, 286-298.
- ResearchGate. (n.d.). Thermal decomposition kinetics of three anthraquinone hazardous waste.
- The Good Scents Company. (n.d.). 2,3-dimethyl anthraquinone.
- LookChem. (n.d.). This compound.
- PubChem. (n.d.). This compound.
- MySkinRecipes. (n.d.). This compound.
- Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
- MDPI. (n.d.). How Organic Substances Promote the Chemical Oxidative Degradation of Pollutants: A Mini Review.
- Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents.
- ResearchGate. (n.d.). Solvent polarity induced structural changes in 2,6-diamino-9,10-anthraquinone dye.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- Michigan State University. (n.d.). Solvents.
- Google Patents. (n.d.). US5723675A - Method for preparing anthraquinones.
- PubMed. (n.d.). Analysis of the oxidative degradation of proanthocyanidins under basic conditions.
- PubMed. (n.d.). Analytical monitoring of photocatalytic treatments. Degradation of 2,3,6-trichlorobenzoic acid in aqueous TiO(2) dispersions.
Sources
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- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
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- 6. forced degradation study: Topics by Science.gov [science.gov]
- 7. Analysis of the oxidative degradation of proanthocyanidins under basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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Technical Support Center: Improving the Solubility of 2,3-Dimethylanthraquinone for Biological Assays
Welcome to the technical support guide for 2,3-Dimethylanthraquinone. This document provides in-depth troubleshooting advice and protocols designed for researchers, scientists, and drug development professionals. Our goal is to help you overcome the solubility challenges associated with this hydrophobic compound to ensure the reliability and reproducibility of your biological assays.
Understanding the Challenge: Physicochemical Properties
This compound is a derivative of anthraquinone, characterized by a polycyclic aromatic structure that renders it highly hydrophobic and poorly soluble in aqueous solutions.[1][2] Understanding its core properties is the first step in developing an effective solubilization strategy.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₂O₂ | PubChem[1] |
| Molecular Weight | 236.27 g/mol | PubChem[1] |
| Physical Form | Solid | Sigma-Aldrich |
| Melting Point | 210-212 °C | Sigma-Aldrich, ChemicalBook[3] |
| Predicted LogP | 4.1 | PubChem[1] |
The high LogP value indicates strong lipophilicity, predicting poor water solubility, which is the primary obstacle in biological assay preparation.
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common issues encountered when preparing this compound for experimental use.
Q1: What is the best initial solvent for preparing a high-concentration stock solution of this compound?
Answer: Dimethyl sulfoxide (DMSO) is the most recommended and widely used solvent for preparing initial stock solutions of hydrophobic compounds for biological screening.[4][5] this compound is soluble in DMSO, as well as other organic solvents like chloroform, dichloromethane, ethyl acetate, and acetone.[6]
Expert Rationale: DMSO is a powerful, polar aprotic solvent that is miscible with both water and organic lipids, making it an excellent choice for dissolving water-insoluble compounds.[4] For biological assays, it is crucial to prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO. This minimizes the volume of organic solvent introduced into the final aqueous assay medium, thereby reducing the risk of solvent-induced toxicity or artifacts.[7]
Solvent Selection Table:
| Solvent | Suitability for Stock Solution | Pros | Cons for Biological Assays |
| DMSO | Excellent | High solubilizing power; Miscible with water; Low volatility. | Can be toxic to cells at >0.5-1% v/v[7]; May affect protein stability[8]. |
| Ethanol (EtOH) | Good | Less toxic than DMSO for some cell lines; Volatile. | Lower solubilizing power for highly hydrophobic compounds; Can affect enzyme kinetics. |
| Acetone | Good | High solubilizing power; Volatile. | Generally more toxic to cells than DMSO or EtOH; Potential for protein denaturation. |
| Dichloromethane | Not Recommended | Excellent solubilizing power. | Immiscible with water; Highly toxic to cells; High volatility. |
Q2: I successfully dissolved the compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What should I do?
Answer: This is a classic problem known as "crashing out," where a compound soluble in an organic solvent becomes insoluble when the solution's polarity is drastically increased by adding it to an aqueous medium. The key is to control the dilution process and potentially use a co-solvent strategy.
Causality: The hydrophobic effect drives nonpolar molecules like this compound to aggregate in water to minimize their disruptive contact with the hydrogen-bonding network of water.[9] When you add the DMSO stock directly to a large volume of buffer, localized supersaturation occurs before the DMSO can disperse, causing the compound to precipitate.
Troubleshooting Steps:
-
Intermediate Dilution: Instead of adding the DMSO stock directly to the final volume of the aqueous buffer, perform one or more intermediate dilution steps. For example, dilute the 10 mM DMSO stock 1:10 in DMSO to get a 1 mM solution before the final dilution into the aqueous buffer.
-
The "Solvent-First" Method: The most effective technique is to add the small volume of your concentrated stock solution to your empty assay tube first. Then, add the aqueous buffer on top of it while vortexing or mixing vigorously. This allows the solvent (and the compound) to disperse rapidly, preventing localized high concentrations and precipitation.
-
Use of Co-solvents: A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system, thereby increasing the solubility of hydrophobic solutes.[10][11][12] If direct dilution of a DMSO stock fails, creating a buffer system containing a small percentage of a co-solvent can be effective.[13]
-
Procedure: Prepare your final assay buffer to contain a low, fixed concentration of a co-solvent (e.g., 1-5% ethanol or PEG 400) before adding the compound stock. You must always confirm that this co-solvent concentration does not affect your biological system.
-
Q3: How can I be sure the solvent isn't interfering with my biological assay?
Answer: This is a critical aspect of experimental design. All solvents, including DMSO, can have biological effects.[7] To account for this, you must run a vehicle control .
Expert Rationale (Trustworthiness): A vehicle control is an essential part of a self-validating protocol. It contains the same final concentration of the solvent (e.g., 0.5% DMSO) as your experimental samples but lacks the dissolved compound. By comparing the results of the vehicle control to a "no treatment" control (which contains neither compound nor solvent), you can isolate the effects of the solvent itself.
General Solvent Tolerance Limits in Cell-Based Assays:
| Solvent | Typical Max Concentration (v/v) | Potential Effects Above Limit |
| DMSO | 0.1% - 0.5% | Cytotoxicity, differentiation induction, altered gene expression.[7] |
| Ethanol | 0.1% - 1% | Cytotoxicity, changes in membrane fluidity, ROS production.[7] |
| Methanol | < 0.1% | High cytotoxicity. |
Key Experimental Controls:
-
Negative Control: Cells/enzyme in buffer only.
-
Vehicle Control: Cells/enzyme in buffer + highest final concentration of solvent used.
-
Positive Control: A known activator/inhibitor for your assay.
-
Experimental Sample: Cells/enzyme in buffer + solvent + this compound.
Your experimental result is only valid if the vehicle control shows no significant difference from the negative control.
Standard Operating Protocol: Preparation of a 100 µM Working Solution
This protocol details the preparation of a 10 mM stock solution and its subsequent dilution into a typical aqueous buffer for a final concentration of 100 µM.
Materials:
-
This compound (MW: 236.27 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Target aqueous buffer (e.g., PBS or cell culture medium), pre-warmed to 37°C if for cell-based assays.
Part 1: Preparation of a 10 mM Stock Solution in DMSO
-
Calculation: To prepare 1 mL of a 10 mM solution, you need:
-
Weight (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Weight (mg) = 0.010 mol/L × 0.001 L × 236.27 g/mol × 1000 mg/g = 2.36 mg
-
-
Weighing: Carefully weigh out 2.36 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Dissolving: Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. A brief sonication or gentle warming (to 30-37°C) can assist with dissolution if needed.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C, protected from light, to prevent freeze-thaw cycles.
Part 2: Preparation of a 100 µM Working Solution (1 mL final volume)
-
Calculation: To make a 100 µM solution from a 10 mM stock, a 1:100 dilution is required.
-
Volume of Stock = (Final Conc. × Final Vol.) / Stock Conc.
-
Volume of Stock = (100 µM × 1 mL) / 10,000 µM = 0.01 mL = 10 µL
-
-
Dilution (Using the "Solvent-First" Method): a. Pipette 10 µL of the 10 mM this compound stock solution into the bottom of a clean, empty tube. b. Add 990 µL of the pre-warmed aqueous assay buffer to the tube. c. Immediately cap the tube and vortex vigorously for 30 seconds to ensure rapid and complete mixing. d. Visually inspect the solution against a dark background to ensure no precipitation has occurred. The final DMSO concentration in this working solution is 1%.
Note: This 1% DMSO solution may need to be further diluted for sensitive cell assays to bring the final DMSO concentration to ≤0.5%.[7]
Workflow & Decision Making
The following diagram outlines a logical workflow for troubleshooting the solubility of this compound.
Caption: Decision workflow for solubilizing hydrophobic compounds.
Safety & Handling
As a Senior Application Scientist, I must emphasize that proper safety protocols are non-negotiable.
-
Hazard Identification: this compound is classified as a skin and eye irritant and may cause respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves when handling the solid compound and its solutions.
-
Handling: Handle the powder in a chemical fume hood or a ventilated enclosure to avoid inhalation of dust.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with your institution's hazardous waste disposal procedures.
Always consult the latest Safety Data Sheet (SDS) from your supplier before use.
References
- BioCrick. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81019, this compound.
- Galani, A., et al. (2017). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules, 22(9), 1443.
- Kerr, R., et al. (2021). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. SLAS Discovery.
- PharmD, B. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Bionovations.
- Jágr, J., et al. (2010). Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect. International Journal of Pharmaceutics, 395(1-2), 154-159.
- Sahu, A., et al. (2020). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 7(2), 52-61.
- Purosolv. (2025). How Solvent Selection Impacts the Stability of Biologics and Injectables.
- Toft, C., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 68(5), 1643-1653.
- Organic Syntheses. (n.d.). This compound.
- Graziano, G. (2017). The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B, 121(15), 3345-3352.
- Eon-Jeong, L., et al. (2010). Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect. International Journal of Pharmaceutics.
- Reddit. (2022). How to tackle compound solubility issue. r/labrats.
- Science in a Giffy. (2021). Lab Skills: Preparing Stock Solutions. YouTube.
- Boston Analytical. (n.d.). General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds.
- LeBlond, J. (2025). Solution-making strategies & practical advice. YouTube.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6780, Anthraquinone.
- Katritzky, A. R., et al. (2008). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Chemical Information and Modeling, 48(3), 685-696.
- Jain, A., et al. (2019). Techniques to improve the solubility of poorly soluble drugs. Journal of Drug Delivery and Therapeutics.
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- 4. researchgate.net [researchgate.net]
- 5. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | CAS:6531-35-7 | Anthraquinones | High Purity | Manufacturer BioCrick [biocrick.com]
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- 8. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 13. General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. — Spoke Sciences [spokesciences.com]
Technical Support Center: 2,3-Dimethylanthraquinone in Solar Cell Applications
Welcome to the technical support center for 2,3-Dimethylanthraquinone (2,3-DMAQ). This guide is designed for researchers, scientists, and professionals in materials science and drug development who are exploring the use of 2,3-DMAQ in solar cell applications. While 2,3-DMAQ is a versatile organic compound with strong oxidative properties, its application in photovoltaics can present unique challenges.[1] This document provides in-depth troubleshooting guides and answers to frequently asked questions to help you overcome poor performance and optimize your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about 2,3-DMAQ to provide a solid foundation for your experimental work.
Q1: What is this compound (2,3-DMAQ)?
A1: this compound is a solid organic compound, a derivative of anthraquinone with two methyl group substituents. It is recognized for its applications as an intermediate in dye manufacturing and as a redox mediator in various electrochemical processes.[1] Its chemical structure and properties, such as its ability to facilitate electron transfer, have led to its investigation in photovoltaic applications, particularly organic solar cells.[1]
Q2: What are the key physical and chemical properties of 2,3-DMAQ?
A2: Understanding the fundamental properties of 2,3-DMAQ is critical for designing experiments. Key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 6531-35-7 | |
| Molecular Formula | C₁₆H₁₂O₂ | [2] |
| Molecular Weight | 236.27 g/mol | [1] |
| Appearance | Solid, Powder | [2] |
| Melting Point | 210-212 °C | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |
| Functional Group | Ketone |
Q3: How is 2,3-DMAQ typically synthesized for research purposes?
A3: A common and high-yield method for synthesizing 2,3-DMAQ is through a Diels-Alder reaction between 1,4-naphthoquinone and 2,3-dimethyl-1,3-butadiene, followed by oxidative dehydrogenation.[4][5] The initial reaction creates an addition product which is then dehydrogenated, often by bubbling air through an ethanolic potassium hydroxide solution, to yield 2,3-DMAQ.[4] This two-step process can achieve an overall yield of around 90%.[4] Purity is paramount for photovoltaic applications; recrystallization from solvents like acetone or ethanol can be used to purify the final product.[4]
Q4: What is the theoretical rationale for using 2,3-DMAQ in solar cells?
A4: 2,3-DMAQ is explored in organic solar cells (OSCs) for its potential to act as an electron acceptor material. The core rationale is based on its electrochemical properties, which suggest it can accept electrons from a photo-excited donor material.[1] The generation of photocurrent in OSCs relies on a cascade of steps, including exciton generation, diffusion, and dissociation at a donor-acceptor interface.[6] A material like 2,3-DMAQ, with appropriate energy level alignment relative to a donor polymer, could facilitate this critical charge separation process.
Section 2: Troubleshooting Guide for Poor Performance
Poor device performance is typically characterized by a low Power Conversion Efficiency (PCE), which is a product of the short-circuit current (Jsc), open-circuit voltage (Voc), and fill factor (FF). This section is structured to help you diagnose and resolve issues related to each of these key parameters.
Initial Diagnostic Workflow for Low Power Conversion Efficiency (PCE)
If your overall PCE is low, it is crucial to systematically identify which parameter (Jsc, Voc, or FF) is the primary limiting factor. The following workflow provides a structured approach to troubleshooting.
Caption: General diagnostic workflow for low PCE.
Q5: My device's Short-Circuit Current (Jsc) is unexpectedly low. What are the potential causes and solutions?
A5: A low Jsc indicates that an insufficient number of charge carriers are being generated and collected at the electrodes. The primary causes fall into three categories:
-
Poor Light Absorption:
-
Causality: The active layer may be too thin or the blend ratio suboptimal, leading to insufficient photon absorption. While a thicker film absorbs more light, it can also increase the likelihood of charge recombination if the exciton diffusion length is short.[6]
-
Troubleshooting Steps:
-
Vary Active Layer Thickness: Fabricate a series of devices with varying active layer thicknesses (e.g., from 50 nm to 200 nm) to find the optimal balance between absorption and charge collection.[7]
-
Optimize Blend Ratio: Systematically vary the donor:2,3-DMAQ weight ratio (e.g., 1:1, 1:1.2, 1.2:1) to optimize the absorption profile and morphology.
-
Characterize Film Absorption: Use UV-Vis spectroscopy to measure the absorption spectrum of your thin films. Ensure the absorption range complements the solar spectrum and the chosen donor material.
-
-
-
Inefficient Exciton Dissociation:
-
Causality: For excitons to dissociate into free charges, they must reach the donor-acceptor (D-A) interface.[6] Poor morphology, such as large, poorly intermixed domains of the donor and 2,3-DMAQ, can prevent excitons from reaching an interface within their lifetime.
-
Troubleshooting Steps:
-
Solvent & Additive Engineering: Experiment with different processing solvents (e.g., chloroform, chlorobenzene) or use solvent additives (e.g., 1,8-diiodooctane) to control the film morphology and promote an optimal bicontinuous interpenetrating network.
-
Thermal Annealing: Apply post-deposition thermal annealing at various temperatures (e.g., 80°C to 150°C, below the melting point of 2,3-DMAQ) to improve molecular packing and phase separation.
-
Morphological Analysis: Use Atomic Force Microscopy (AFM) or Transmission Electron Microscopy (TEM) to visualize the thin film's surface and bulk morphology.[8]
-
-
-
Poor Charge Transport and Collection:
-
Causality: Once charges are separated, they must travel through their respective donor or acceptor domains to the electrodes. Low charge carrier mobility or high rates of non-radiative recombination can lead to significant charge loss.[9][10] The formation of triplet excitons is a major source of non-radiative energy loss.[9][10][11]
-
Troubleshooting Steps:
-
Select Appropriate Transport Layers: Ensure your electron transport layer (ETL) and hole transport layer (HTL) have high mobility and their energy levels are aligned to facilitate efficient charge extraction.
-
Check for Impurities: Ensure the purity of your 2,3-DMAQ and donor material. Impurities can act as charge traps, increasing recombination.
-
-
Q6: The Open-Circuit Voltage (Voc) of my device is much lower than expected. Why is this happening?
A6: The Voc is fundamentally limited by the energy difference between the Highest Occupied Molecular Orbital (HOMO) of the donor and the Lowest Unoccupied Molecular Orbital (LUMO) of the acceptor.[12][13] A low Voc is a common problem and often points to energetic or interfacial issues.
Caption: Simplified degradation pathways in OSCs.
Section 3: Key Experimental Protocols
Protocol 1: Thin-Film Fabrication by Spin-Coating
-
Solution Preparation: Prepare a solution of your donor:2,3-DMAQ blend in a suitable solvent (e.g., chloroform) at a specific concentration (e.g., 10-20 mg/mL). Stir the solution on a hotplate at a low temperature (e.g., 40°C) for several hours in an inert atmosphere (glovebox).
-
Substrate Cleaning: Sequentially clean your ITO-coated glass substrates by sonicating in detergent, deionized water, acetone, and isopropanol (15 minutes each). Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes immediately before use.
-
HTL Deposition: Deposit the hole transport layer (e.g., PEDOT:PSS) onto the clean ITO substrate by spin-coating. Anneal according to the material's specifications (e.g., 150°C for 10 minutes). Transfer into a nitrogen glovebox.
-
Active Layer Deposition: Filter the donor:2,3-DMAQ solution through a 0.2 µm PTFE filter. Spin-coat the solution onto the HTL-coated substrate. A typical two-step program might be 500 rpm for 5 seconds (for spreading) followed by 2000 rpm for 45 seconds. The final thickness will depend on the solution concentration and spin speed. [7]5. Annealing (Optional): If required, anneal the active layer on a hotplate inside the glovebox at a predetermined temperature and time.
-
ETL and Electrode Deposition: Deposit the electron transport layer (if used) and the top metal electrode (e.g., Ca/Al or LiF/Al) via thermal evaporation under high vacuum (<10⁻⁶ Torr).
Section 4: References
-
Allen, C.F.H., and Bell, A. (1942). This compound. Organic Syntheses, Coll. Vol. 3, p.310; Vol. 22, p.37. [Link]
-
Chem-Impex. (n.d.). This compound. Retrieved from [Link]
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BioCrick. (n.d.). This compound. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Kim, J. H., et al. (1998). Method for preparing anthraquinones. U.S. Patent No. 5,723,675.
-
Rand, B. P., et al. (2007). Strategies for Increasing the Efficiency of Heterojunction Organic Solar Cells: Material Selection and Device Architecture. Lirias. [Link]
-
Zhao, F., et al. (2024). Understanding photochemical degradation mechanisms in photoactive layer materials for organic solar cells. Chalmers Research. [Link]
-
Shinde, S. (2019). Thin film Characterization Techniques. ResearchGate. [Link]
-
Sasitharan, K., et al. (2021). Tuning the morphology and energy levels in organic solar cells with metal–organic framework nanosheets. PubMed Central. [Link]
-
savory, F., et al. (2019). Rapid experimental optimization of organic tandem solar cells: 200 absorber layer thickness combinations on a 4×4 cm2 substrate. Journal of Materials Chemistry A. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Davis, R. J., et al. (2011). Determination of energy level alignment at interfaces of hybrid and organic solar cells under ambient environment. ResearchGate. [Link]
-
Zhang, H., et al. (2023). Highly efficient organic solar cells enabled by suppressing triplet exciton formation and non-radiative recombination. PubMed Central. [Link]
-
Kiermidzi, S., et al. (2020). Energy Level Alignment in Ternary Organic Solar Cells. ResearchGate. [Link]
-
Bosco, N., et al. (2024). A Comparison of Simultaneous Degradations in Silicon Solar Cells under UV Weathering Conditions. National Renewable Energy Laboratory. [Link]
-
Eisner, F. D., et al. (2022). The Energy Level Conundrum of Organic Semiconductors in Solar Cells. PubMed. [Link]
-
McGehee Research Group. (n.d.). Understanding Degradation in Polymer Solar Cells and Improving Stability. University of Colorado Boulder. [Link]
-
Zhang, H., et al. (2023). Highly efficient organic solar cells enabled by suppressing triplet exciton formation and non-radiative recombination. ResearchGate. [Link]
-
Tang, R., et al. (2022). Phenanthrenequinone-Based Molecular Films as Interlayers for Perovskite Solar Cells: Impact of Aryl Substituents. ResearchGate. [Link]
-
Qin, D., et al. (2024). Determining shunt resistances via modeling the photovoltaic performance of organic solar cells. Journal of Materials Chemistry A. [Link]
-
Chen, W.-C., et al. (2017). Degradation mechanism of planar-perovskite solar cells: correlating evolution of iodine distribution and photocurrent hysteresis. Journal of Materials Chemistry A. [Link]
-
Liu, T., et al. (2021). Suppressing Energy Loss due to Triplet Exciton Formation in Organic Solar Cells: The Role of Chemical Structures and Molecular Packing. ResearchGate. [Link]
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Technical Support Center: Photocatalytic Degradation of 2,3-Dimethylanthraquinone
Welcome to the technical support guide for the photocatalytic degradation of 2,3-Dimethylanthraquinone (2,3-DMAQ). This document is designed for researchers, scientists, and professionals in drug development and environmental science who are working on the degradation of persistent organic pollutants. Here, we provide in-depth, experience-driven guidance, troubleshooting protocols, and answers to frequently encountered challenges.
While specific literature on the complete degradation pathway of 2,3-DMAQ is limited, the principles governing the photocatalysis of the parent compound, anthraquinone (AQ), and its derivatives are well-established. This guide synthesizes this information to provide a robust framework for your experimental work.
Section 1: Foundational Concepts & FAQs
This section addresses the fundamental principles and common questions regarding the photocatalytic degradation of 2,3-DMAQ.
Q1: What is the basic mechanism of photocatalysis for degrading aromatic compounds like 2,3-DMAQ?
Answer: The process relies on a semiconductor photocatalyst, most commonly titanium dioxide (TiO₂), which generates highly reactive oxygen species (ROS) upon illumination with light of sufficient energy (typically UV or solar light).[1]
The core mechanism involves three stages:
-
Photoexcitation: When the photocatalyst absorbs photons with energy equal to or greater than its band gap, an electron (e⁻) is promoted from the valence band (VB) to the conduction band (CB), leaving behind a positive hole (h⁺).
-
Generation of Reactive Oxygen Species (ROS):
-
The positive holes (h⁺) are powerful oxidants and can react with water (H₂O) or hydroxide ions (OH⁻) adsorbed on the catalyst surface to produce highly reactive hydroxyl radicals (•OH).[2]
-
The electrons (e⁻) in the conduction band can reduce adsorbed molecular oxygen (O₂) to form superoxide radical anions (•O₂⁻).[1]
-
-
Pollutant Degradation: The generated ROS, particularly the •OH radical, are non-selective and potent oxidizing agents. They attack the 2,3-DMAQ molecule, initiating a series of oxidation reactions that lead to the cleavage of aromatic rings and eventual mineralization into CO₂, H₂O, and inorganic ions.[3]
Q2: What are the expected initial steps and intermediates in the degradation of 2,3-DMAQ?
Answer: Based on studies of anthraquinone and other polycyclic aromatic hydrocarbons (PAHs), the degradation is expected to proceed via several key steps:
-
Hydroxylation: The primary initial attack is carried out by •OH radicals, leading to the formation of mono- or poly-hydroxylated 2,3-DMAQ derivatives. The hydroxyl groups are added to the aromatic rings.
-
Oxidation of Methyl Groups: The methyl groups at the 2 and 3 positions are susceptible to oxidation, potentially forming corresponding carboxylic acid groups.
-
Ring Opening: Following hydroxylation, the quinone and aromatic rings become destabilized and susceptible to cleavage. This results in the formation of smaller, more oxidized intermediates, such as phthalic acids or benzoic acid derivatives.[4]
-
Mineralization: These smaller organic acids are then further oxidized into even smaller aliphatic acids (like acetic acid and formic acid) before being completely mineralized to carbon dioxide and water.
Q3: What are the best analytical techniques to identify and quantify 2,3-DMAQ and its degradation intermediates?
Answer: A multi-technique approach is often necessary for a comprehensive analysis.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV-Vis or Diode Array Detector (DAD) is the standard method for quantifying the disappearance of the parent 2,3-DMAQ molecule over time.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the most powerful tool for identifying the transient intermediates formed during degradation.[1][3] It allows for the separation of different byproducts and their subsequent identification based on their mass-to-charge ratio and fragmentation patterns.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For more volatile or derivatized non-polar intermediates, GC-MS is highly effective.[3]
-
Total Organic Carbon (TOC) Analysis: A TOC analyzer measures the total amount of organically bound carbon in the solution. A decrease in TOC over the course of the experiment is a definitive indicator of mineralization.[3]
Section 2: Experimental Design & Protocols
Success in photocatalysis research hinges on meticulous experimental execution. The following protocols are designed to be self-validating and ensure reproducibility.
Protocol 1: Standard Photocatalytic Degradation Assay
This protocol outlines a robust procedure for evaluating the photocatalytic degradation of 2,3-DMAQ.
Step-by-Step Methodology:
-
Catalyst Suspension Preparation:
-
Accurately weigh the desired amount of photocatalyst (e.g., TiO₂ P25). The optimal catalyst loading must be determined experimentally, as too little provides insufficient active sites, while too much can cause light scattering and reduce efficiency.[6][7] A common starting range is 0.5–1.5 g/L.
-
Add the catalyst to a known volume of ultrapure water in the photoreactor vessel.
-
Crucial Step: Disperse the nanoparticles using an ultrasonic bath for 15-30 minutes to break up agglomerates and ensure a homogeneous suspension.[7]
-
-
Adsorption-Desorption Equilibrium:
-
Add a stock solution of 2,3-DMAQ to the catalyst suspension to achieve the desired initial concentration (e.g., 5-20 mg/L).
-
Stir the suspension in complete darkness for 30-60 minutes. This step is essential to ensure that an adsorption-desorption equilibrium is reached between the catalyst surface and the pollutant.[6] This allows you to differentiate between removal by adsorption and actual photocatalytic degradation.
-
Take a "time zero" (t=0) sample at the end of this dark phase.
-
-
Initiation of Photocatalysis:
-
Turn on the light source (e.g., UV lamp, solar simulator). Ensure the lamp's emission spectrum is appropriate for the chosen catalyst.[7]
-
Maintain constant, vigorous stirring throughout the experiment to keep the catalyst suspended and ensure uniform irradiation.
-
If the lamp generates significant heat, use a cooling jacket or water bath to maintain a constant reaction temperature.[6]
-
-
Sampling and Analysis:
-
At predetermined time intervals (e.g., 0, 15, 30, 60, 90, 120 min), withdraw a small aliquot (e.g., 2-3 mL) of the suspension.
-
Immediate Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter (PTFE or other chemically resistant material) to remove all catalyst particles.[7] This step is critical to stop the photocatalytic reaction in the collected sample.
-
Analyze the filtrate for the concentration of 2,3-DMAQ using HPLC.
-
Workflow for a Typical Photocatalytic Experiment
Sources
- 1. Faceted TiO2 photocatalytic degradation of anthraquinone in aquatic solution under solar irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Generation of hydroxyl radicals from reactions between a dimethoxyhydroquinone and iron oxide nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 2,3-Dimethylanthraquinone for Industrial Applications
Welcome to the comprehensive technical support guide for the industrial-scale synthesis of 2,3-Dimethylanthraquinone. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this valuable chemical intermediate. Here, we delve into the prevalent synthesis routes, offering field-proven insights, detailed troubleshooting, and robust safety protocols to ensure a successful and efficient production campaign.
I. Overview of Industrial Synthesis Routes
The industrial production of this compound predominantly relies on a two-step process involving a Diels-Alder reaction followed by dehydrogenation. An alternative, though less common for this specific isomer, is the Friedel-Crafts acylation route.
1. Diels-Alder Reaction and Dehydrogenation: This is the most widely adopted and efficient method for large-scale synthesis. It involves the [4+2] cycloaddition of 1,4-naphthoquinone (dienophile) and 2,3-dimethyl-1,3-butadiene (diene) to form the intermediate, 1,4,4a,9a-tetrahydro-2,3-dimethyl-9,10-anthracenedione. This intermediate is then dehydrogenated to yield the final product, this compound.[1]
2. Friedel-Crafts Acylation: This route involves the reaction of a suitably substituted benzene derivative with phthalic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1] While a fundamental reaction in organic synthesis, it can present challenges with regioselectivity and catalyst handling at an industrial scale.
Below is a visual representation of the primary synthesis pathway:
Sources
Technical Support Center: Safe Handling and Storage of 2,3-Dimethylanthraquinone
Welcome to the technical support center for 2,3-Dimethylanthraquinone (CAS No. 6531-35-7). This guide is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling, storage, and disposal of this compound. By understanding its properties and potential hazards, you can mitigate risks and ensure the integrity of your experiments.
I. Quick Reference Data Table
For immediate access to critical safety and handling information, please refer to the table below.
| Property | Value | Source(s) |
| Chemical Formula | C₁₆H₁₂O₂ | [1] |
| Molecular Weight | 236.27 g/mol | |
| Appearance | Solid, powder | [2] |
| Melting Point | 210-212 °C | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [2] |
| GHS Hazard Codes | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |
| Storage Temperature | Desiccate at -20°C for long-term storage of stock solutions. Store solid compound in a cool, dry, well-ventilated area. | [2][3] |
| Incompatible Materials | Strong oxidizing agents. | [4] |
II. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the handling and use of this compound.
Scenario 1: You observe a color change in the solid compound upon receipt or after a period of storage.
-
Question: My this compound, which is typically a yellow powder, has developed a greenish or brownish tint. What does this mean, and is it still usable?
-
Answer & Rationale: A color change in anthraquinone derivatives often indicates oxidation or the presence of impurities.[5] The formation of degradation products can affect the compound's reactivity and introduce contaminants into your experiments. While a slight color change may not always render the compound unusable, it is a sign of potential degradation.
-
Recommended Action:
-
Assess Purity: Before use, it is advisable to check the purity of the discolored compound using an appropriate analytical method, such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Consider Purification: If impurities are detected, you may need to purify the compound. Recrystallization from a suitable solvent like ethanol or acetone can often remove impurities.[6] The use of decolorizing carbon during recrystallization can also be effective if the product is deeply colored.[6]
-
Evaluate Impact on Application: For sensitive applications, such as in pharmaceutical development or quantitative studies, it is strongly recommended to use a fresh, pure batch of the compound. For less sensitive applications, such as some dye synthesis, a small-scale test reaction may help determine if the discolored compound still provides the desired outcome.
-
-
Scenario 2: You are experiencing low yields or unexpected side products in a synthesis reaction involving this compound.
-
Question: I'm using this compound in a dye synthesis, but my yields are consistently low, and I'm seeing multiple spots on my TLC plate. What could be going wrong?
-
Answer & Rationale: Low yields and the formation of side products in reactions with this compound can stem from several factors, including reagent purity, reaction conditions, and the presence of atmospheric contaminants.
-
Recommended Action:
-
Verify Starting Material Purity: As discussed in Scenario 1, ensure your this compound is of high purity. Impurities can interfere with the reaction.[7]
-
Optimize Reaction Conditions:
-
Temperature Control: Excessive heat can lead to the degradation of both the starting material and the product.[7] Experiment with lowering the reaction temperature or using a milder heating method.
-
Inert Atmosphere: Some reactions involving anthraquinones are sensitive to oxygen.[7] Conducting the reaction under an inert atmosphere of nitrogen or argon can prevent oxidative side reactions.
-
-
Solvent Choice: Ensure that the solvent used is appropriate for the reaction and that it is anhydrous and free of impurities. The solubility of this compound can be enhanced by gentle warming and sonication.[2]
-
Stoichiometry: Carefully check the molar ratios of your reactants. An excess of one reactant may lead to the formation of undesired byproducts.[7]
-
-
Scenario 3: You are using this compound as a photoinitiator, and the polymerization is slow or incomplete.
-
Question: My UV-curing system with this compound is not achieving a full cure. What should I troubleshoot?
-
Answer & Rationale: The efficiency of a photoinitiator is dependent on several factors, including its absorption wavelength, concentration, and compatibility with the resin system and UV light source.[8]
-
Recommended Action:
-
Match UV Source to Absorption Spectrum: Ensure that the emission spectrum of your UV lamp overlaps with the absorption wavelength of this compound.
-
Optimize Concentration: The concentration of the photoinitiator is critical. Too little may result in an insufficient number of initiating radicals, while too much can lead to inner filter effects where the surface absorbs too much light, preventing curing at greater depths.
-
Consider a Co-initiator: Some photoinitiators, particularly Type II photoinitiators, require a co-initiator, such as an amine, to efficiently generate free radicals.[8] While this compound can function as a Type I photoinitiator, its efficiency may be enhanced in some systems with a suitable synergist.
-
Oxygen Inhibition: Oxygen can quench the excited state of the photoinitiator and scavenge free radicals, inhibiting polymerization.[8] If you suspect oxygen inhibition, consider purging your system with nitrogen or using a higher intensity UV source.
-
-
III. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the safe handling and storage of this compound.
Handling
-
Q1: What is the proper way to handle powdered this compound to minimize exposure?
-
A1: Always handle powdered this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[3] Use appropriate personal protective equipment (PPE), including a lab coat, safety glasses or goggles, and chemical-resistant gloves. When weighing the powder, do so in a fume hood or use a balance with a draft shield. To minimize dust generation, avoid pouring the powder from a height.
-
-
Q2: What should I do in case of a small spill of this compound powder?
-
A2: For a small spill, first, alert others in the area. Ensure you are wearing your PPE. Gently cover the spill with a damp paper towel to avoid creating airborne dust.[3] Then, carefully sweep the material into a designated waste container. Clean the spill area with soap and water. Dispose of the contaminated materials as hazardous waste according to your institution's guidelines.[3]
-
-
Q3: What are the immediate first aid measures in case of accidental exposure?
-
A3:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
-
Storage
-
Q4: What are the ideal long-term storage conditions for solid this compound?
-
A4: For long-term storage, keep the solid compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials like strong oxidizing agents.[3]
-
-
Q5: I need to store a stock solution of this compound. What is the best practice?
-
A5: Stock solutions of this compound should be stored at -20°C in a tightly sealed container to maintain their stability for several months.[2] It is recommended to prepare and use solutions on the same day if possible. Before use, allow the vial to warm to room temperature for at least an hour before opening to prevent condensation of moisture into the solution.[2]
-
Disposal
-
Q6: How should I dispose of waste this compound and contaminated materials?
-
A6: All waste containing this compound, including unused product and contaminated materials (e.g., gloves, paper towels, and spill cleanup debris), must be disposed of as hazardous chemical waste.[6] Collect this waste in a clearly labeled, sealed container. As it is a non-halogenated organic solid, it should be segregated from halogenated waste streams.[9] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[10]
-
IV. Experimental Workflow Diagrams
To provide a clear visual guide, the following diagrams illustrate key safety and handling procedures.
Caption: Emergency procedure for a solid chemical spill.
Caption: Workflow for safely weighing a powdered chemical.
V. References
Sources
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Technical Support Center: Troubleshooting Unexpected Spectroscopic Results for 2,3-Dimethylanthraquinone
Welcome to the technical support center for 2,3-Dimethylanthraquinone. This guide is designed for researchers, scientists, and drug development professionals who are utilizing spectroscopic techniques for the analysis of this compound. Here, we address common issues that may lead to unexpected results in NMR, IR, UV-Vis, and Mass Spectrometry, providing in-depth troubleshooting strategies and preventative measures. Our goal is to ensure the integrity and accuracy of your experimental data.
Frequently Asked Questions (FAQs)
1H NMR Spectroscopy
Q1: My 1H NMR spectrum shows broad peaks instead of sharp signals. What could be the cause?
A1: Peak broadening in 1H NMR can stem from several factors.[1] A common issue is poor shimming of the NMR magnet, which leads to a non-homogenous magnetic field.[2][3] Another possibility is the presence of paramagnetic impurities, even in trace amounts. Sample concentration can also be a factor; a solution that is too concentrated can lead to increased viscosity and intermolecular interactions, resulting in broader peaks.[1][2] Finally, the presence of suspended particles in your NMR tube can cause line broadening.[2]
Troubleshooting Workflow: NMR Peak Broadening
Caption: Troubleshooting steps for broad NMR peaks.
Q2: I am seeing unexpected signals in the aromatic region of my 1H NMR spectrum. What is the likely source?
A2: The presence of unexpected aromatic signals often points to impurities from the synthesis of this compound. A common synthetic route involves a Diels-Alder reaction between 1,4-naphthoquinone and 2,3-dimethyl-1,3-butadiene, followed by dehydrogenation.[4] Incomplete reaction or side reactions can lead to aromatic byproducts. For instance, unreacted 1,4-naphthoquinone or isomers of the desired product could be present. It is also possible to have residual aromatic solvents from purification, such as toluene or xylenes.
Protocol for Identifying Aromatic Impurities:
-
Check Synthesis Starting Materials: Run a 1H NMR of your starting 1,4-naphthoquinone to ensure its purity.
-
Analyze Crude Product: Compare the 1H NMR of your crude product with the purified sample to track the removal of impurities.
-
Spike Your Sample: If a specific impurity is suspected, add a small amount of the pure suspected compound to your NMR sample and observe if the unexpected peaks increase in intensity.
-
2D NMR: Techniques like COSY and HMBC can help in identifying the connectivity of these unknown signals and elucidating the structure of the impurity.
13C NMR Spectroscopy
Q3: I am observing fewer 13C NMR signals than expected for this compound. Why might this be?
A3: this compound has a plane of symmetry, which means that some carbon atoms are chemically equivalent and will produce a single signal in the 13C NMR spectrum.[5] Due to this symmetry, you should expect to see 8 signals, not 16. If you are observing fewer than 8 signals, it could be due to overlapping peaks, which can sometimes occur depending on the solvent and spectrometer frequency. Another possibility is that some quaternary carbons have very long relaxation times and may not be visible with standard acquisition parameters.
Expected 13C NMR Signals for this compound:
| Carbon Type | Expected Number of Signals |
|---|---|
| Methyl (CH3) | 1 |
| Aromatic CH | 3 |
| Quaternary Aromatic | 2 |
| Carbonyl (C=O) | 2 |
| Total | 8 |
To resolve missing signals:
-
Increase the number of scans: This will improve the signal-to-noise ratio, making it easier to see weak signals.
-
Increase the relaxation delay (d1): This will allow quaternary carbons more time to relax between pulses, leading to better signal intensity.
-
Use a different solvent: Changing the solvent can sometimes alter the chemical shifts enough to resolve overlapping peaks.[1]
IR Spectroscopy
Q4: The baseline of my IR spectrum is sloped or contains broad, rolling features. How can I correct this?
A4: A poor baseline in an IR spectrum is a common artifact that can arise from several sources.[6][7] If you are using the KBr pellet method, a non-uniform mixture of your sample and KBr or a pellet that is too thick can cause light scattering, leading to a sloping baseline.[8] For ATR-IR, poor contact between the sample and the ATR crystal can result in distorted signals.[6] Baseline drift can also be caused by changes in the instrument's environment, such as temperature fluctuations.[7]
Q5: I see sharp, unexpected peaks around 2350 cm-1 and in the 3700-3000 cm-1 region. What are these?
A5: These are classic signs of atmospheric interference.[6] The sharp peaks around 2350 cm-1 are due to atmospheric carbon dioxide, while the broader signals in the 3700-3000 cm-1 region are from water vapor.[6] To minimize this, ensure that the sample and instrument compartments are properly purged with a dry, inert gas like nitrogen.[8] Running a fresh background spectrum before acquiring your sample spectrum is also crucial to subtract these atmospheric contributions.[8][9]
Workflow for Obtaining a Clean IR Spectrum
Caption: Steps for acquiring a high-quality IR spectrum.
UV-Vis Spectroscopy
Q6: My UV-Vis absorbance readings are unstable or non-linear at high concentrations. What is happening?
A6: This is likely due to deviations from the Beer-Lambert Law, which assumes a linear relationship between absorbance and concentration.[10] At high concentrations, intermolecular interactions can alter the analyte's absorptivity.[10] Additionally, high absorbance values (typically above 1.0-1.2) can be unreliable due to stray light within the spectrophotometer.[10][11] To obtain accurate quantitative data, it is best to work within the linear range of the instrument, which usually corresponds to an absorbance between 0.1 and 1.0.[11] If your sample is too concentrated, you will need to dilute it.
Q7: I'm observing unexpected peaks in my UV-Vis spectrum. Could this be contamination?
A7: Yes, unexpected peaks are often a sign of contamination.[12] Ensure that your cuvettes are scrupulously clean, as fingerprints, dust, or residual sample from a previous measurement can contribute to the spectrum.[12][13] The purity of your solvent is also critical; use a spectroscopic grade solvent and run a blank spectrum of the solvent alone to check for any absorbing impurities.[10] Contamination can also be introduced during sample preparation.[12]
Mass Spectrometry
Q8: I am not seeing the molecular ion peak (M+) for this compound in my mass spectrum. Is this normal?
A8: While the molecular ion peak for this compound (m/z 236) is expected, its absence or low intensity can occur, especially with high-energy ionization techniques like electron ionization (EI).[14] The molecular ion can be unstable and readily fragment.[15] Look for characteristic fragment ions. For anthraquinones, common fragmentation pathways involve the loss of CO groups. If you are using a soft ionization technique like electrospray ionization (ESI) or chemical ionization (CI), the molecular ion should be more prominent.
Q9: My mass spectrum shows a high background or "noise." What are the potential causes?
A9: A high background in mass spectrometry can be due to several factors.[16] Contamination in the sample or from the LC-MS system (if applicable), such as plasticizers or column bleed, is a common culprit.[16] Leaks in the vacuum system can introduce air, leading to characteristic peaks for nitrogen, oxygen, and water.[17] An improperly cleaned ion source can also contribute to a high background.[18]
Protocol for Reducing Mass Spectrometry Background:
-
Run a Blank: Inject a sample of your mobile phase or solvent to identify background peaks originating from the system.
-
Check for Leaks: Use an argon or helium leak detector to check for leaks in the vacuum system.
-
Clean the Ion Source: Follow the manufacturer's instructions for cleaning the ion source components.
-
Use High-Purity Solvents: Ensure you are using LC-MS grade solvents and fresh mobile phases.
-
Condition the Column: If using LC-MS, properly condition the column before analysis to minimize bleed.[16]
References
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
- Biocompare. (2013, February 18). Troubleshooting in UV/Vis Spectrophotometry.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81019, this compound.
- Photonics.com. (n.d.). UV-VIS Spectroscopy Not Working? Common Limitations and How to Overcome Them.
- HINOTEK. (n.d.). 20 Common Problems for Spectrophotometers.
- Chemistry For Everyone. (2025, July 31). How To Troubleshoot Bad FTIR Spectra? [Video]. YouTube.
- Chemistry For Everyone. (2025, August 4). What Are Common Artifacts In FTIR Spectra? [Video]. YouTube.
- University of California, Riverside. (n.d.). Troubleshooting Acquisition Related Problems - NMR.
- G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues.
- Concepts in Magnetic Resonance Part A. (2018). Common problems and artifacts encountered in solution-state NMR experiments.
- Spectroscopy Online. (2024, May 6). Getting to the Bottom of Baseline: New Study Compares Approaches to Correcting Infrared Spectroscopy Artifacts.
- National Institutes of Health. (2019, October 24). Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts.
- University of Maryland, Department of Chemistry and Biochemistry. (n.d.). Troubleshooting.
- GenTech Scientific. (2021, January 4). A Guide To Troubleshooting Mass Spectrometry.
- CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide.
- John Wiley & Sons, Ltd. (2012). Anomalies, Artifacts and Common Errors in Using Vibrational Spectroscopy Techniques Mid-infrared Spectroscopy.
- Chemistry For Everyone. (2025, February 8). How To Do IR Spectroscopy Problems? [Video]. YouTube.
- Agilent. (2018, November 29). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 614549, 2,3-Dimethyl-1,4,4a,9a-tetrahydro-anthraquinone.
- ACD/Labs. (2010, May 14). When an NMR Instrument Fails.
- The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ =.
- Organic Syntheses. (n.d.). This compound.
- The Good Scents Company. (n.d.). 2,3-dimethyl anthraquinone, 6531-35-7.
- BioCrick. (n.d.). This compound.
- Filo. (2025, October 6). How many signals would you expect to see on a 13C NMR spectrum of the following molecules?.
- LookChem. (n.d.). This compound.
- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
- Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals.
- ResearchGate. (n.d.). Mass spectra of anthraquinone and 2-methylanthraquinone and....
- Study.com. (n.d.). Describe the 1H NMR spectrum of the below compound. State how many NMR signals are present, and the approximate chemical shift.
- Doc Brown's Chemistry. (n.d.). mass spectrum of 2,3-dimethylbutane fragmentation pattern of m/z m/e ions for analysis and identification of 2,3-dimethylbutane.
Sources
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- 5. How many signals would you expect to see on a 13C NMR spectrum of the fol.. [askfilo.com]
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Technical Support Center: Electrochemical Analysis of 2,3-Dimethylanthraquinone
Welcome to the technical support center for the electrochemical analysis of 2,3-Dimethylanthraquinone. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting assistance, and answers to frequently asked questions. As a Senior Application Scientist, my goal is to equip you with the necessary insights to perform accurate and reproducible electrochemical measurements.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound. The troubleshooting philosophy is to first identify the symptom, understand the probable causes, and then implement a systematic solution.
Issue 1: Irreproducible or Drifting Peak Potentials
Symptom: The peak potentials (Ep) for the reduction or oxidation of this compound shift between consecutive cyclic voltammetry scans or between different experiments.
Probable Causes:
-
Reference Electrode Instability: This is the most common culprit. The potential of the reference electrode should be constant, but it can be affected by clogged frits, air bubbles, or changes in the filling solution concentration. An unstable reference will cause the entire potential window to drift.[1]
-
Solvent Evaporation: In volatile organic solvents like acetonitrile, evaporation can concentrate the analyte and supporting electrolyte, altering the solution's properties and causing potential shifts.
-
Temperature Fluctuations: Electrochemical reactions are sensitive to temperature. A lack of temperature control can lead to variations in peak potentials.
-
Changes in Solution pH (in aqueous or protic media): The reduction of anthraquinones is often proton-coupled.[2] Any change in the local pH at the electrode surface will significantly shift the peak potentials.
Step-by-Step Solution:
-
Verify Reference Electrode Performance:
-
Check for air bubbles in the reference electrode body and ensure the frit is not blocked.
-
If using a non-aqueous reference electrode (e.g., Ag/Ag+), ensure the filling solution is fresh and has the correct salt concentration.
-
As a quick check, you can measure the potential of a known redox couple, like ferrocene/ferrocenium, to validate your reference electrode before each experiment.
-
-
Control the Experimental Environment:
-
Keep the electrochemical cell covered to minimize solvent evaporation.
-
Use a thermostated cell or conduct experiments in a temperature-controlled environment.
-
-
Buffer the Solution (if applicable):
-
If working in aqueous or protic media where proton coupling is expected, use a suitable buffer to maintain a constant pH.
-
Issue 2: Poorly Defined or Broadened Peaks
Symptom: The cyclic voltammogram of this compound shows broad, ill-defined peaks instead of sharp, well-defined ones.
Probable Causes:
-
High Solution Resistance (iR Drop): A large uncompensated resistance between the working and reference electrodes can distort the shape of the voltammogram, leading to broadened peaks and an increased peak-to-peak separation (ΔEp). This is common in organic solvents with low supporting electrolyte concentrations.
-
Slow Electron Transfer Kinetics: The intrinsic rate of electron transfer for this compound at the chosen electrode material may be slow, resulting in quasi-reversible or irreversible behavior.
-
Electrode Fouling: Adsorption of the analyte, its reduction/oxidation products, or impurities onto the electrode surface can inhibit electron transfer and broaden the peaks.[3]
Step-by-Step Solution:
-
Minimize Uncompensated Resistance:
-
Increase the concentration of the supporting electrolyte (e.g., from 0.1 M to 0.2 M).
-
Position the tip of the reference electrode as close as possible to the working electrode without touching it.
-
Use a smaller working electrode or a potentiostat with iR compensation capabilities.
-
-
Improve Electron Transfer Kinetics:
-
Try different working electrode materials (e.g., glassy carbon, platinum, gold) as the kinetics can be surface-dependent.
-
Ensure the electrode surface is properly polished and cleaned before each experiment.
-
-
Address Electrode Fouling:
-
Polish the working electrode between experiments.
-
Consider using a different solvent in which the analyte and its redox products are more soluble.
-
Run the experiment at different scan rates. If fouling is an issue, the peak shape may change significantly with the scan rate.
-
Issue 3: Appearance of Unexpected Peaks
Symptom: The voltammogram shows extra, unexpected reduction or oxidation peaks that are not attributable to the primary redox processes of this compound.
Probable Causes:
-
Impurities: The this compound sample, solvent, or supporting electrolyte may contain electroactive impurities.
-
Decomposition of Analyte: The analyte might be unstable under the experimental conditions, leading to the formation of new electroactive species.
-
Solvent or Electrolyte Breakdown: Applying too wide of a potential window can lead to the oxidation or reduction of the solvent or supporting electrolyte.
-
Adsorption/Desorption Peaks: In some cases, sharp, narrow peaks can appear due to the adsorption or desorption of species onto the electrode surface.
Step-by-Step Solution:
-
Run a Blank Scan:
-
Perform a cyclic voltammetry scan of the solvent and supporting electrolyte without the this compound. This will reveal any electroactive impurities in your background solution.
-
-
Verify Analyte Purity:
-
Ensure the purity of your this compound sample using techniques like NMR or HPLC.
-
-
Optimize the Potential Window:
-
Narrow the potential window to include only the redox peaks of interest for this compound.
-
-
Check for Analyte Stability:
-
Run multiple cycles of the voltammogram. If new peaks appear or existing peaks change over time, it may indicate analyte decomposition.
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting decision tree for common CV issues.
Frequently Asked Questions (FAQs)
Q1: What is the expected electrochemical behavior of this compound?
A: Like other anthraquinones, this compound is expected to undergo a two-step reduction process. In aprotic solvents (like acetonitrile or DMSO), you will typically observe two separate, reversible one-electron reduction waves, corresponding to the formation of the radical anion (Q•⁻) and then the dianion (Q²⁻). In protic solvents (like water or ethanol), the reduction is often a single, two-electron, two-proton process that forms the hydroquinone, though the exact mechanism can be pH-dependent.[2]
Electrochemical Reduction Pathway of this compound
Caption: Reduction pathways in aprotic vs. protic solvents.
Q2: Which solvent and supporting electrolyte system is best for analyzing this compound?
A: The choice of solvent and electrolyte is critical and depends on the goal of your analysis. The table below summarizes some common systems. For mechanistic studies aiming to resolve the individual one-electron transfer steps, dry aprotic solvents are preferred.
| Solvent System | Supporting Electrolyte (0.1 M) | Advantages | Considerations |
| Acetonitrile (CH₃CN) | Tetrabutylammonium hexafluorophosphate (TBAPF₆) | Wide potential window, good for resolving separate reduction steps. | Must be very dry; trace water can alter the voltammogram. |
| Dimethyl sulfoxide (DMSO) | Tetrabutylammonium perchlorate (TBAP) | Good solvent for many organic compounds, wide potential window. | Can be difficult to remove water. |
| Dichloromethane (DCM) | TBAPF₆ | Useful for specific applications, less polar than ACN or DMSO. | Narrower potential window. |
| Aqueous Buffer | Phosphate or Acetate Buffer with 0.1 M KCl | Relevant for biological applications, allows for pH-dependent studies. | The two reduction waves may merge into a single 2e⁻/2H⁺ wave.[2] |
Q3: How should I prepare my this compound sample for analysis?
A: Sample preparation is crucial for obtaining reliable data.
-
Purity: Ensure your this compound is of high purity. Recrystallization may be necessary if impurities are suspected.
-
Solubility: this compound is soluble in solvents like chloroform, dichloromethane, ethyl acetate, and DMSO. Prepare a stock solution of a known concentration (e.g., 10 mM) in your chosen solvent.
-
Working Solution: The final concentration in the electrochemical cell should typically be in the range of 0.1 to 1 mM.
-
Degassing: Before running the experiment, it is essential to remove dissolved oxygen from the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes. Oxygen is electroactive and can interfere with your measurements.
Q4: What working electrode material is recommended?
A: A glassy carbon electrode (GCE) is a good first choice for studying quinone electrochemistry due to its wide potential window and relatively inert surface. Platinum and gold electrodes can also be used, but they may exhibit different electron transfer kinetics or be more prone to surface oxidation/reduction in certain potential ranges.
Q5: My voltammogram shows a large separation between the cathodic and anodic peaks (ΔEp > 59/n mV). What does this mean?
A: A peak-to-peak separation (ΔEp) significantly greater than the theoretical value for a reversible n-electron process (approximately 59/n mV at room temperature) indicates a quasi-reversible or irreversible electron transfer process. This can be due to slow electron transfer kinetics or uncompensated solution resistance (iR drop), as discussed in the troubleshooting section.
Standard Operating Procedure: Cyclic Voltammetry of this compound
This protocol provides a general procedure for obtaining a cyclic voltammogram of this compound in an aprotic solvent.
1. Materials and Equipment:
-
Potentiostat
-
Three-electrode cell (working, reference, and counter electrodes)
-
Glassy Carbon working electrode (GCE)
-
Ag/Ag⁺ non-aqueous reference electrode
-
Platinum wire or graphite rod counter electrode
-
High-purity this compound
-
Anhydrous acetonitrile (CH₃CN)
-
Tetrabutylammonium hexafluorophosphate (TBAPF₆)
-
Inert gas (Argon or Nitrogen)
2. Electrode Preparation:
-
Polish the GCE surface with alumina slurry on a polishing pad, starting with a larger particle size (e.g., 1.0 µm) and finishing with a smaller one (e.g., 0.05 µm).
-
Rinse the electrode thoroughly with deionized water and then with the solvent to be used (acetonitrile).
-
Soncate the electrode in the solvent for a few minutes to remove any residual polishing material.
-
Dry the electrode completely before use.
3. Solution Preparation:
-
In a clean, dry volumetric flask, prepare a 0.1 M solution of TBAPF₆ in anhydrous acetonitrile. This is your supporting electrolyte solution.
-
Prepare a 10 mM stock solution of this compound in the 0.1 M TBAPF₆/acetonitrile solution.
-
Transfer a known volume of the supporting electrolyte solution to the electrochemical cell.
-
Add an appropriate amount of the this compound stock solution to achieve the desired final concentration (e.g., 1 mM).
4. Experimental Setup and Measurement:
-
Assemble the three-electrode cell, ensuring the reference electrode tip is close to the working electrode.
-
Deoxygenate the solution by bubbling with argon or nitrogen for 10-15 minutes. Maintain a gentle inert gas blanket over the solution during the experiment.
-
Set the parameters on the potentiostat:
-
Initial Potential: A potential where no faradaic reaction occurs (e.g., 0 V vs. Ag/Ag⁺).
-
Switching Potentials: Scan towards negative potentials first to observe the reduction. The switching potentials should bracket the redox events of interest (e.g., scan from 0 V to -2.0 V and back to 0 V).
-
Scan Rate: Start with a typical scan rate of 100 mV/s.
-
-
Run the cyclic voltammetry experiment and record the data.
5. Data Analysis:
-
Identify the cathodic (reduction) and anodic (oxidation) peak potentials (Epc and Epa).
-
Calculate the formal potential (E°') as (Epc + Epa)/2.
-
Calculate the peak-to-peak separation (ΔEp = |Epa - Epc|).
-
Analyze the ratio of the anodic to cathodic peak currents (ipa/ipc). For a reversible process, this ratio should be close to 1.
References
- Compton, R. G., et al. (2006). Voltammetry of Quinones in Unbuffered Aqueous Solution: Reassessing the Roles of Proton Transfer and Hydrogen Bonding in the Aqueous Electrochemistry of Quinones. Journal of the American Chemical Society.
- Nematollahi, D., et al. (2006). Electrochemical oxidation of 2,3-dimethylhydroquinone in the presence of 1,3-dicarbonyl compounds. The Journal of Organic Chemistry.
- Pinkerton, T. C., & Lawson, B. L. (1982). Analytical problems facing the development of electrochemical transducers for in vivo drug monitoring: an overview. Clinical Chemistry.
- Elgrishi, N., et al. (2018). A Practical Beginner's Guide to Cyclic Voltammetry.
- Allen, C. F. H., & Bell, A. (1942). This compound. Organic Syntheses.
- MySkinRecipes. (n.d.). This compound.
- ResearchGate. (n.d.). Cyclic voltammograms of anthraquinone derivatives.
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). Cyclic Voltammetry voltammograms of hydroquinone.
- BioCrick. (n.d.). This compound.
- Reddit. (2017). Sources of Error in Cyclic Voltammetry.
- Reddit. (2020). Help with interpreting cyclic voltammograms.
Sources
Validation & Comparative
The Understated Power of Methyl Groups: A Comparative Guide to 2,3-Dimethylanthraquinone and Anthraquinone as Redox Mediators
For the Researcher, Scientist, and Drug Development Professional: A Technical Deep-Dive into Quinone Redox Mediation
In the intricate world of electrochemistry and biological redox processes, the selection of an appropriate redox mediator is paramount. These molecular shuttles are the linchpins in a vast array of applications, from enhancing the efficiency of microbial fuel cells and redox flow batteries to the development of bioreductive drugs. Among the pantheon of redox-active molecules, quinones, and specifically the anthraquinone (AQ) scaffold, have long been a subject of intense study due to their robust and reversible two-electron, two-proton redox chemistry.
This guide moves beyond the foundational understanding of anthraquinone to explore a nuanced yet significant variant: 2,3-Dimethylanthraquinone (2,3-DMAQ). We will dissect the subtle but impactful role of methyl group functionalization on the electrochemical properties and performance of the anthraquinone core. By synthesizing theoretical principles with experimental observations, this document serves as a comprehensive resource for researchers aiming to fine-tune the redox potential and stability of mediators for their specific applications.
The Quinone Core: A Tale of Two Redox States
At its heart, the efficacy of anthraquinone as a redox mediator lies in its ability to reversibly accept and donate electrons and protons. The fundamental redox transformation involves the quinone form being reduced to the hydroquinone form, passing through a semiquinone radical intermediate. This process is the engine of its mediating capabilities.
Diagram: Generalized Redox Mechanism of Anthraquinone
Caption: The two-step, single-electron reduction of anthraquinone to its hydroquinone form.
The Influence of Methyl Substituents: An Inductive Effect
The introduction of methyl groups onto the anthraquinone ring, as in 2,3-DMAQ, is not a trivial alteration. These alkyl groups are electron-donating in nature, exerting a positive inductive effect (+I). This effect increases the electron density on the aromatic ring system, which in turn has a direct and predictable impact on the molecule's redox potential.
From a causal perspective, by "pushing" electron density towards the carbonyl groups, the methyl substituents make the quinone moiety less electrophilic. Consequently, the molecule has a lower affinity for accepting electrons, which translates to a more negative reduction potential compared to the unsubstituted anthraquinone.
Performance Comparison: A Data-Driven Analysis
| Parameter | Anthraquinone (AQ) | This compound (2,3-DMAQ) | Causality of Difference |
| First Half-Wave Reduction Potential (E'°) | More Positive (e.g., approx. -0.46 V vs. Ag/AgCl at pH 7)[1][2] | More Negative (inferred to be > -0.56 V vs. Ag/AgCl at pH 7) | The electron-donating methyl groups in 2,3-DMAQ increase electron density on the quinone system, making it more difficult to reduce.[3][4][5][6] |
| Reaction Kinetics | Generally fast and reversible. | Expected to have similarly fast and reversible kinetics due to the core anthraquinone structure. | The fundamental quinone redox chemistry is preserved. |
| Stability | Good chemical stability during redox cycling.[7] | Potentially enhanced stability. Alkyl groups can protect the aromatic ring from certain degradation pathways. | The steric bulk and electronic effects of the methyl groups can influence intermolecular interactions and susceptibility to nucleophilic attack. |
| Solubility | Low in aqueous solutions, often requiring sulfonation for practical use. | Slightly increased solubility in organic solvents compared to AQ, but still limited in aqueous media. | The non-polar methyl groups can enhance solubility in less polar solvents. |
Expert Insight: The shift to a more negative redox potential for 2,3-DMAQ is a critical design parameter. For applications requiring a mediator with a lower reduction potential, such as in certain microbial fuel cells or as a negative electrolyte (anolyte) in redox flow batteries, 2,3-DMAQ presents a clear advantage over unsubstituted AQ. Theoretical studies have suggested that complete methylation of anthraquinone could lower the reduction potential by as much as 0.4 V, highlighting the significant tuning capability afforded by alkyl substitution.[4][5][6] Experimental data for 2-methylanthraquinone derivatives show a shift to a more negative potential, with values in the range of -0.52 to -0.56 V at pH 7.0, corroborating these theoretical predictions.[8]
Experimental Protocol: Evaluation of Redox Mediator Performance via Cyclic Voltammetry
To empirically validate the performance of quinone-based redox mediators, cyclic voltammetry (CV) is the technique of choice. It provides a wealth of information on the redox potentials, reversibility of the electron transfer process, and can offer insights into the reaction kinetics.
Diagram: Experimental Workflow for Cyclic Voltammetry
Caption: A streamlined workflow for the electrochemical characterization of quinone redox mediators.
Step-by-Step Methodology:
-
Preparation of the Electrolyte Solution:
-
Prepare a suitable buffer solution (e.g., phosphate-buffered saline for pH 7) containing a supporting electrolyte (e.g., 0.1 M KCl) to ensure sufficient conductivity. The choice of buffer is critical as the redox potential of quinones is pH-dependent.[3]
-
Dissolve the quinone (anthraquinone or this compound) in the electrolyte solution to a final concentration of 1-5 mM. Sonication may be required to aid dissolution, especially for the less soluble anthraquinones.
-
-
Electrochemical Cell Assembly:
-
A standard three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Ensure the working electrode is polished to a mirror finish with alumina slurry and thoroughly rinsed before each experiment to guarantee a clean and reproducible surface.
-
-
Cyclic Voltammetry Measurement:
-
Transfer the quinone-containing electrolyte solution to the electrochemical cell.
-
Deoxygenate the solution by purging with an inert gas (e.g., nitrogen or argon) for at least 15 minutes prior to the measurement and maintain an inert atmosphere over the solution during the experiment. Oxygen is redox-active and will interfere with the measurement.
-
Connect the electrodes to a potentiostat.
-
Set the parameters for the CV scan. A typical potential window for anthraquinones would be from approximately +0.2 V to -1.0 V vs. Ag/AgCl. A scan rate of 100 mV/s is a good starting point.
-
Initiate the scan and record the resulting voltammogram.
-
-
Data Analysis and Interpretation:
-
The resulting plot of current versus potential will show a reduction peak (cathodic peak, Epc) and an oxidation peak (anodic peak, Epa).
-
The formal reduction potential (E'°) is calculated as the average of the cathodic and anodic peak potentials: E'° = (Epa + Epc) / 2.
-
The reversibility of the redox process can be assessed by the peak separation (ΔEp = |Epa - Epc|). For a reversible one-electron process, ΔEp is theoretically 59/n mV at 25°C, where n is the number of electrons transferred. For the two-electron process of quinones, the peak separation can be more complex.
-
The ratio of the anodic to cathodic peak currents (Ipa/Ipc) should be close to 1 for a stable and reversible mediator.
-
Self-Validation and Trustworthiness: This protocol incorporates self-validating steps. The reproducibility of the voltammogram over multiple cycles is a key indicator of the stability of the mediator and the cleanliness of the system. A stable baseline before the redox events confirms the absence of interfering species.
Concluding Remarks for the Practicing Scientist
The choice between this compound and its parent compound, anthraquinone, is a strategic one, dictated by the specific requirements of the application.
-
Anthraquinone remains a robust, well-characterized, and foundational redox mediator. Its more positive redox potential is suitable for a wide range of applications where a higher oxidizing power is needed in its reduced form.
-
This compound , through the electron-donating nature of its methyl groups, offers a more negative redox potential. This tailored electrochemical property makes it a superior candidate for applications that require a mediator that is easier to oxidize (in its reduced hydroquinone form) or for creating a larger potential difference in electrochemical cells when paired with a suitable cathode.
This guide underscores a fundamental principle in the design of redox-active molecules: small structural modifications can lead to significant and predictable changes in electrochemical properties. For the researcher, this opens up a vast landscape for the rational design of novel redox mediators with finely tuned characteristics to meet the ever-growing demands of advanced chemical and biological technologies.
References
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- Montenegro, M. F., et al. (2025).
- Assary, R. S., et al. (2014). Investigation of the Redox Chemistry of Anthraquinone Derivatives Using Density Functional Theory.
- Gallmetzer, J. M., et al. (2022). Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of the redox potential in solution. RSC Publishing. [Link]
- Assary, R. S., et al. (2014). Investigation of the Redox Chemistry of Anthraquinone Derivatives Using Density Functional Theory.
- Wang, Z., et al. (n.d.). Computational electrochemistry study of derivatives of anthraquinone and phenanthraquinone analogues: the substitution effect. University of Southern Denmark. [Link]
- Dissanayake, D. M. M., et al. (2020). Effect of Cycling Ion and Solvent on the Redox Chemistry of Substituted Quinones and Solvent-Induced Breakdown of the Correlation between Redox Potential and Electron-Withdrawing Power of Substituents.
- Huynh, M. T., et al. (2022). Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of the redox potential in solution. RSC Publishing. [Link]
- Jędrzejowska, A., et al. (2019). Low and High Molecular Mass Anthraquinone Derivatives Containing Substituents of Varying Electron Donating Properties.
- Assary, R. S., et al. (2014). Investigation of the redox chemistry of anthraquinone derivatives using density functional theory. PubMed. [Link]
- Zhang, T., et al. (n.d.). N-Alkyl-Carboxylate-Functionalized Anthraquinone for Long-Cycling Aqueous Redox Flow Batteries.
- Montoto, E. C., et al. (n.d.). How anthraquinones can enable aqueous organic redox flow batteries to meet the needs of industrialization.
- Gallmetzer, J. M., et al. (2022). Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of the redox potential in solution. Semantic Scholar. [Link]
- Gallmetzer, J. M., et al. (2022). (PDF) Anthraquinone and its Derivatives as Sustainable Materials for Electrochemical Applications – a Joint Experimental and Theoretical Investigation of the Redox Potential in Solution.
- Wang, Z., et al. (n.d.). Computational Electrochemistry Study of Derivatives of Anthraquinone and Phenanthraquinone Analogues: the Substitution Effect.
- Zarzeczanska, D., et al. (n.d.). Cyclic voltammograms of anthraquinone derivatives (concentration of 1.0...).
- Liu, J., et al. (2021). Tuning Redox Potential of Anthraquinone-2-Sulfonate (AQS) by Chemical Modification to Facilitate Electron Transfer From Electrodes in Shewanella oneidensis. Frontiers. [Link]
- Your, M. J., & Rebec, S. V. (2018). Activation of electron-deficient quinones through hydrogen-bond-donor-coupled electron transfer.
- Wikipedia contributors. (n.d.). 2-Methylanthraquinone. Wikipedia. [Link]
- Rabinowitz, M. H. (2008). Electrochemical Studies of Substituted Anthraquinones. CORE. [Link]
- Zhang, C., et al. (2020). A Comparative Study of Redox Mediators for Improved Performance of Li–Oxygen Batteries.
- Bolton, J. L., et al. (n.d.). Alkylation and redox cycling of quinones generating adducts and ROS....
- Evans, D. H. (2012). The Electrochemistry of Quinones in Aprotic Solvents. eScholarship.org. [Link]
- Mazúr, P., et al. (2021). Evaluation of Electrochemical Stability of Sulfonated Anthraquinone-Based Acidic Electrolyte for Redox Flow Battery Application.
- Huynh, M. T., et al. (2019). Quinone 1 e– and 2 e–/2 H+ Reduction Potentials: Identification and Analysis of Deviations from Systematic Scaling Relationships.
- Xia, L., et al. (2022). Enhancing the Cycling Stability of Anthraquinone-Based Redox Flow Batteries by Using Thermally Oxidized Carbon Felt.
- Zhang, C., et al. (n.d.). A Comparative Study of Redox Mediators for Improved Performance of Li–Oxygen Batteries.
- Van der Vight, L. P., et al. (2021). Surface-confined redox-active monolayers of a multifunctional anthraquinone derivative on nanoporous and single-crystal gold electrodes.
- Liu, J., et al. (2021). Tuning Redox Potential of Anthraquinone-2-Sulfonate (AQS) by Chemical Modification to Facilitate Electron Transfer From Electrodes in Shewanella oneidensis.
- Gallmetzer, J. M., et al. (2022). Anthraquinone and its Derivatives as Sustainable Materials for Electrochemical Applications – a Joint Experimental and Theoret. Semantic Scholar. [Link]
- Zhang, Y., et al. (2025).
- Wang, J., et al. (n.d.). Structural Design of Oxygen Reduction Redox Mediators (ORRMs) based on Anthraquinone (AQ) for Li-O2 Battery.
- Aurbach, D., et al. (2018). Review—A Comparative Evaluation of Redox Mediators for Li-O 2 Batteries: A Critical Review.
- Gallmetzer, J. M., et al. (2022). Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of the redox potential in solution.
- Nielsen, C. B., et al. (2015). Anthraquinone derivatives as electron-acceptors with liquid crystalline properties. RSC Publishing. [Link]
- National Center for Biotechnology Information. (n.d.). 2-Methylanthraquinone. PubChem. [Link]
- Yin, Q., et al. (2025). 2,6-Diaminoanthraquinone covalently crosslinked graphene network noncovalently modified by indanthrone as an organic molecular electrode for supercapacitor.
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A Comparative Analysis of Photosensitizer Performance: Profiling 2,3-Dimethylanthraquinone Against Established Agents
For Immediate Release
A Special Report for Researchers, Scientists, and Drug Development Professionals
In the landscape of photochemically-driven therapeutics and catalysis, the selection of an appropriate photosensitizer is paramount to achieving desired efficacy and specificity. This guide provides a detailed comparison of the performance characteristics of 2,3-Dimethylanthraquinone, a member of the anthraquinone family of compounds, with established photosensitizers such as Rose Bengal, Methylene Blue, and various porphyrins. This analysis is designed to offer researchers a comprehensive understanding of their relative merits and to highlight critical areas where further experimental validation is necessary.
Introduction to Photosensitizers and Their Mechanism of Action
Photosensitizers are molecules that, upon absorption of light, transition to an excited state and can subsequently transfer this energy to other molecules, most notably molecular oxygen. This energy transfer can lead to the formation of highly reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and superoxide anions. These ROS are the primary cytotoxic agents in applications like Photodynamic Therapy (PDT) for cancer treatment and have significant utility in photocatalysis and antimicrobial strategies.
The efficacy of a photosensitizer is determined by several key photophysical and photochemical properties, including its absorption spectrum, the quantum yield of triplet state formation, and, most critically, its singlet oxygen quantum yield (ΦΔ). The ideal photosensitizer exhibits strong absorption in the therapeutic window (600-900 nm) for deeper tissue penetration, a high singlet oxygen quantum yield, and excellent photostability to sustain its activity throughout the treatment period.
The Jablonski Diagram: Visualizing the Photophysical Pathways
The process of photosensitization can be elegantly illustrated by the Jablonski diagram, which depicts the electronic transitions that a photosensitizer molecule undergoes upon light absorption.
Caption: Jablonski diagram illustrating the photophysical processes of a photosensitizer.
Upon absorbing a photon, the photosensitizer is promoted from its ground state (S₀) to an excited singlet state (S₁). From S₁, it can either relax back to the ground state via fluorescence or undergo a spin-forbidden transition known as intersystem crossing (ISC) to a longer-lived excited triplet state (T₁). It is from this triplet state that the crucial energy transfer to ground-state triplet oxygen (³O₂) occurs, generating cytotoxic singlet oxygen (¹O₂).
Profile of this compound: An Anthraquinone Derivative
Anthraquinones are a class of aromatic organic compounds that have been investigated for their photosensitizing properties. Their photochemical activity is known to be influenced by the nature and position of substituents on the anthraquinone core. This compound, with the chemical formula C₁₆H₁₂O₂, is a derivative that has been primarily utilized as an intermediate in dye synthesis and as a photoinitiator in industrial applications.
While the general class of anthraquinones is known to be capable of generating ROS upon photoirradiation, specific quantitative data on the photosensitizing performance of this compound, particularly its singlet oxygen quantum yield, remains notably absent in the peer-reviewed literature. This absence represents a significant knowledge gap for researchers considering this compound for photodynamic applications.
Inferred Properties and Structure-Activity Considerations:
Based on the general understanding of anthraquinone photochemistry, it can be inferred that this compound likely absorbs in the UV-A to the blue region of the visible spectrum. The methyl substituents may slightly red-shift the absorption spectrum and could influence the efficiency of intersystem crossing and, consequently, singlet oxygen generation. However, without direct experimental evidence, its performance relative to established photosensitizers cannot be definitively stated. The structure-activity relationships within the anthraquinone family suggest that the position of electron-donating groups, such as methyl groups, can impact the energy levels of the excited states and the efficiency of ROS production.
Comparative Performance Analysis: Established Photosensitizers
To provide a robust framework for comparison, this section details the performance characteristics of three widely used classes of photosensitizers: Rose Bengal, Methylene Blue, and Porphyrins.
Rose Bengal
Rose Bengal is a xanthene dye known for its high singlet oxygen quantum yield in aqueous environments. It is a potent photosensitizer that has been extensively used in research and has found applications in antimicrobial photodynamic therapy and tissue bonding.
Methylene Blue
Methylene Blue is a phenothiazine dye that has been used in medicine for over a century. It is an effective photosensitizer with good water solubility and is known to generate singlet oxygen with moderate to high efficiency. Its clinical applications include the treatment of methemoglobinemia and as an antimicrobial agent.
Porphyrins
Porphyrins and their derivatives represent a major class of photosensitizers used in clinical PDT. These molecules, which form the core structure of heme, exhibit strong absorption in the red region of the spectrum, allowing for deeper tissue penetration. Their photophysical properties can be tuned by modifying the peripheral substituents and by chelation with various metal ions.
Quantitative Performance Data: A Comparative Table
The following table summarizes the key performance metric—singlet oxygen quantum yield (ΦΔ)—for the established photosensitizers discussed. The absence of a reported value for this compound is highlighted.
| Photosensitizer | Chemical Class | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent | Citation(s) |
| This compound | Anthraquinone | Not Reported | - | - |
| Rose Bengal | Xanthene | ~0.76 | Water | [1] |
| Methylene Blue | Phenothiazine | ~0.52 | Water | [2][3] |
| Porphyrin Derivatives (various) | Porphyrin | 0.44 - 0.85 | Various | [4][5][6] |
Experimental Protocols for Performance Evaluation
To address the data gap for this compound and to enable researchers to conduct their own comparative studies, we provide a standardized experimental workflow for determining the singlet oxygen quantum yield.
Caption: Experimental workflow for determining singlet oxygen quantum yield.
Detailed Protocol: Indirect Method using a Chemical Trap (e.g., 1,3-Diphenylisobenzofuran - DPBF)
-
Solution Preparation:
-
Prepare a stock solution of a reference photosensitizer with a known singlet oxygen quantum yield (ΦΔ_ref) in the desired solvent (e.g., Rose Bengal in water, ΦΔ_ref = 0.76).
-
Prepare a stock solution of the test photosensitizer (e.g., this compound) in the same solvent.
-
Prepare a stock solution of the singlet oxygen trap, DPBF, in a suitable solvent in which it is stable and soluble.
-
-
Absorbance Matching:
-
Prepare two separate cuvettes. In one, add the reference photosensitizer and in the other, the test photosensitizer.
-
Adjust the concentrations of both photosensitizer solutions so that they have the same absorbance value (typically between 0.05 and 0.1) at the chosen irradiation wavelength.
-
-
Singlet Oxygen Trapping Assay:
-
To each cuvette, add an aliquot of the DPBF stock solution. The initial absorbance of DPBF at its maximum absorption wavelength (around 415 nm) should be approximately 1.0.
-
Irradiate each solution with a monochromatic light source at the wavelength used for absorbance matching.
-
At regular time intervals, record the absorbance of DPBF at its maximum. The absorbance will decrease as DPBF reacts with the generated singlet oxygen.
-
-
Data Analysis:
-
For both the reference and the test sample, plot the natural logarithm of the initial DPBF absorbance divided by the absorbance at time t (ln(A₀/Aₜ)) against the irradiation time.
-
The slope of this linear plot (k) is proportional to the rate of singlet oxygen generation.
-
The singlet oxygen quantum yield of the test sample (ΦΔ_sample) can be calculated using the following equation:
ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref)
-
This equation assumes that the absorbed light intensity is the same for both samples, which is ensured by matching their initial absorbances.
-
Conclusion and Future Directions
This guide provides a comparative overview of this compound and established photosensitizers. While Rose Bengal, Methylene Blue, and porphyrins are well-characterized with robust data supporting their performance, this compound remains a largely unexplored entity in the context of photosensitization for therapeutic or catalytic applications.
References
- Redmond, R. W., & Gamlin, J. N. (1999). A Compilation of Singlet Oxygen Yields from Porphyrin-Based Photosensitizers. Photochemistry and Photobiology, 70(4), 391-475.
- Li, B., Xie, S., & Zhang, H. (2007). Singlet Oxygen Quantum Yields of Porphyrin-Based Photosensitizers for Photodynamic Therapy. Journal of Porphyrins and Phthalocyanines, 11(02), 141-147.
- Liang, R., et al. (2018). Molecular engineering to red-shift the absorption band of AIE photosensitizers and improve their ROS generation ability. Chemical Science, 9(12), 3174-3180.
- Gollmer, A., et al. (2011). Singlet oxygen quantum yields of potential porphyrin-based photosensitisers for photodynamic therapy. Photochemical & Photobiological Sciences, 10(4), 524-530.
- Ursa BioScience. (n.d.). Methylene Blue.
- Wilkinson, F., Helman, W. P., & Ross, A. B. (1995). Quantum yields for the photosensitized formation of the lowest electronically excited singlet state of molecular oxygen in solution.
- Gandin, E., Lion, Y., & Van de Vorst, A. (1983). Quantum yield of singlet oxygen production by xanthene derivatives. Photochemistry and Photobiology, 37(3), 271-278.
- Tantawy, H., et al. (2019). Matrix Effect on Singlet Oxygen Generation Using Methylene Blue as Photosensitizer. Molecules, 24(11), 2146.
- Martínez, C. G., et al. (2006). Sensitization of Singlet Oxygen by ππ* Triplet States. The Journal of Physical Chemistry A, 110(18), 5990-5997.
- Olea, A. F., & Wilkinson, F. (1995). Singlet Oxygen Production from Excited Singlet and Triplet States of Anthracene Derivatives in Acetonitrile. The Journal of Physical Chemistry, 99(12), 4518-4524.
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- 6. worldscientific.com [worldscientific.com]
Validating 2,3-Dimethylanthraquinone's Efficacy in Organic Flow Batteries: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of grid-scale energy storage necessitates the development of cost-effective, scalable, and safe battery technologies. Aqueous organic redox flow batteries (AORFBs) have emerged as a promising solution, leveraging the electrochemical properties of tailored organic molecules. Among these, anthraquinone derivatives are a leading class of anolytes due to their reversible two-electron, two-proton redox chemistry and chemical stability. This guide provides a comparative analysis of 2,3-Dimethylanthraquinone (2,3-DMAQ) as a potential anolyte, benchmarking it against well-characterized alternatives and offering a comprehensive experimental framework for its validation.
The Promise of Anthraquinones in Flow Batteries
Anthraquinones are attractive candidates for AORFBs due to their tunable redox potentials, high chemical stability, and the potential for low-cost synthesis from abundant precursors.[1][2] The core mechanism involves the reversible reduction and oxidation of the quinone moieties, enabling the storage and release of energy. The electrochemical properties of anthraquinone derivatives can be finely tuned by modifying their molecular structure with various functional groups.[3][4]
This compound: An Unexplored Candidate
This compound (2,3-DMAQ) is an anthraquinone derivative with methyl groups at the 2 and 3 positions. While its synthesis is well-established, its application and performance in AORFBs have not been extensively reported in scientific literature.[5] The methyl functionalization is expected to influence its solubility, redox potential, and stability compared to other substituted anthraquinones.
Synthesis of this compound
A reliable and high-yield synthesis of 2,3-DMAQ can be achieved through a two-step process involving a Diels-Alder reaction followed by dehydrogenation.[5]
Step 1: Diels-Alder Reaction A solution of 1,4-naphthoquinone and 2,3-dimethyl-1,3-butadiene in ethanol is refluxed. Upon cooling, the crystalline addition product is formed.
Step 2: Dehydrogenation The addition product is dissolved in an ethanolic potassium hydroxide solution, and air is bubbled through the solution for 24 hours. The resulting this compound precipitates and can be collected by filtration.[5]
Diagram of the Synthesis of this compound
Caption: Synthesis of 2,3-DMAQ via Diels-Alder reaction and subsequent dehydrogenation.
Comparative Analysis of Anthraquinone Anolytes
To evaluate the potential of 2,3-DMAQ, it is essential to compare its expected properties with well-characterized anthraquinone anolytes. 2,6-dihydroxyanthraquinone (2,6-DHAQ) and its derivatives are among the most studied, providing a solid baseline for performance.
| Feature | 2,6-Dihydroxyanthraquinone (2,6-DHAQ) | 1,8-Dihydroxyanthraquinone (1,8-DHAQ) | This compound (2,3-DMAQ) (Hypothesized) |
| Redox Potential | Approx. -0.7 V vs. SHE in alkaline media[6] | Higher than 2,6-DHAQ[7] | Potentially in a similar range to other anthraquinones, influenced by the electron-donating nature of methyl groups. |
| Solubility | Moderate in alkaline solutions | Low, can be enhanced with additives[7] | Likely low in aqueous solutions, may require solubilizing functional groups for practical application. |
| Stability | Prone to degradation via anthrone formation, but can be mitigated.[8][9] | Shows high redox reversibility.[7] | Stability of the methyl groups under electrochemical cycling needs to be determined. |
| Capacity Fade Rate | Can be as low as 0.02%/day with mitigation strategies.[9] | High capacity retention (>99.88% per cycle) reported.[7] | Unknown, a key parameter to be determined experimentally. |
Experimental Validation of this compound
A rigorous experimental protocol is necessary to determine the efficacy of 2,3-DMAQ as a flow battery anolyte. The following sections outline the key experimental steps.
Materials and Reagents
-
This compound (synthesized or purchased)
-
Potassium hydroxide (KOH) for alkaline electrolyte
-
Potassium ferrocyanide (K₄[Fe(CN)₆]) and potassium ferricyanide (K₃[Fe(CN)₆]) as the catholyte
-
Nafion® or other suitable cation exchange membrane
-
Carbon felt or paper electrodes
-
Peristaltic pumps
-
A potentiostat/galvanostat for electrochemical testing
-
A lab-scale flow battery cell
Experimental Workflow
Diagram of the Experimental Workflow for Anolyte Validation
Caption: Workflow for the comprehensive validation of a new anolyte.
Step-by-Step Experimental Protocols
Protocol 1: Electrolyte Preparation
-
Anolyte Preparation: Dissolve a specific concentration (e.g., 0.1 M) of 2,3-DMAQ in an aqueous solution of 1 M KOH. Stir until fully dissolved. Note: Sonication may be required to aid dissolution. The solubility limit should be determined.
-
Catholyte Preparation: Prepare a solution of 0.4 M K₄[Fe(CN)₆] and a small amount of K₃[Fe(CN)₆] (e.g., 0.05 M to set the initial state-of-charge) in 1 M KOH.
-
De-aeration: Purge both anolyte and catholyte solutions with an inert gas (e.g., argon or nitrogen) for at least 30 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.
Protocol 2: Flow Cell Assembly
-
Cut two pieces of carbon felt electrodes to the desired dimensions of the flow cell's active area.
-
Thermally treat the carbon felt electrodes in a furnace to improve their wettability and electrochemical activity.
-
Cut a piece of Nafion® membrane slightly larger than the electrode area. Pre-treat the membrane by boiling in deionized water, followed by immersion in a hydrogen peroxide solution and then sulfuric acid, with thorough rinsing in deionized water between each step. Finally, store the membrane in deionized water.
-
Assemble the flow cell in the following order: end plate, current collector, gasket, electrode, membrane, second electrode, gasket, current collector, and the other end plate. Ensure proper torque on the cell bolts for a good seal.
-
Connect the reservoirs containing the anolyte and catholyte to the respective sides of the flow cell using tubing and peristaltic pumps.
Protocol 3: Electrochemical Characterization
-
Cyclic Voltammetry (CV):
-
Purpose: To determine the redox potentials and electrochemical reversibility of 2,3-DMAQ.
-
Procedure: With the electrolytes circulating, perform CV scans at various scan rates (e.g., 10, 20, 50, 100 mV/s) over a potential window that covers the expected redox reactions of the anolyte.
-
Analysis: A reversible two-electron process should exhibit a peak separation of approximately 29.5 mV. The peak currents should be proportional to the square root of the scan rate.
-
-
Galvanostatic Cycling:
-
Purpose: To evaluate the battery's performance, including coulombic efficiency, voltage efficiency, energy efficiency, and capacity fade rate.
-
Procedure: Charge and discharge the battery at a constant current density (e.g., 20-100 mA/cm²) between defined voltage limits. The voltage limits should be set to avoid side reactions like hydrogen or oxygen evolution.
-
Data to Collect: Record the voltage, current, and time throughout the cycling process for at least 100 cycles.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Purpose: To investigate the internal resistance of the cell, including membrane resistance, charge transfer resistance, and mass transport limitations.
-
Procedure: Apply a small AC voltage perturbation over a range of frequencies at a specific state-of-charge (e.g., 50%).
-
Analysis: The resulting Nyquist plot can be fitted to an equivalent circuit model to quantify the different resistance contributions.
-
Data Analysis and Interpretation
-
Coulombic Efficiency (CE): The ratio of discharge capacity to charge capacity in a given cycle. A high CE (ideally >99%) indicates minimal side reactions.
-
Voltage Efficiency (VE): The ratio of the average discharge voltage to the average charge voltage. It reflects the overpotentials in the system.
-
Energy Efficiency (EE): The product of CE and VE, representing the overall energy efficiency of the battery.
-
Capacity Fade Rate: The percentage of capacity loss per cycle or per day. This is a critical metric for determining the long-term stability of the anolyte. A low fade rate is crucial for practical applications.[9]
Conclusion and Future Outlook
While direct experimental data for this compound in aqueous organic flow batteries is currently unavailable in the public domain, its structural similarity to other well-performing anthraquinones makes it a candidate worthy of investigation. The methyl groups may offer different stability characteristics compared to the hydroxyl groups of 2,6-DHAQ, potentially impacting degradation pathways. The provided experimental framework offers a clear and robust methodology for researchers to systematically evaluate the performance of 2,3-DMAQ and other novel organic molecules. The results of such studies will be crucial in advancing the field of AORFBs and bringing this promising energy storage technology closer to commercial viability.
References
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- 4. Development of Redox Organics for Aqueous Flow Batteries [dash.harvard.edu]
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A Comparative Guide to the Cytotoxicity of Quinone Derivatives: Evaluating 2,3-Dimethylanthraquinone in Context
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Double-Edged Sword of Quinone Cytotoxicity
Quinones represent a broad class of aromatic compounds with a defining diketone structure, which are integral to biological systems, most notably in electron transport chains. However, this same redox-cycling capability makes them potent cytotoxic agents, a characteristic harnessed in the development of numerous chemotherapeutic drugs. The cytotoxicity of quinones is primarily attributed to their ability to generate reactive oxygen species (ROS) and to form covalent adducts with cellular macromolecules, leading to oxidative stress, DNA damage, and ultimately, cell death.
This guide provides a comparative analysis of the cytotoxic properties of 2,3-dimethylanthraquinone against other well-characterized quinone derivatives: menadione, emodin, and the widely used anticancer drug, doxorubicin. While extensive research has elucidated the cytotoxic mechanisms of the latter compounds, data on this compound remains notably scarce in publicly accessible literature. One available source indicates that this compound exhibits carcinogenicity, suggesting it possesses significant biological activity.[1] This guide aims to bridge this knowledge gap by presenting a framework for comparison, detailing established cytotoxic mechanisms of related quinones, and providing robust experimental protocols for researchers to conduct their own evaluations.
Comparative Analysis of Quinone Derivatives
The cytotoxic potential of a quinone is intrinsically linked to its chemical structure, which dictates its redox potential, lipophilicity, and ability to interact with cellular targets. Here, we compare this compound with a naphthoquinone (menadione), a hydroxyanthraquinone (emodin), and a complex anthracycline (doxorubicin).
Structural Comparison
| Compound | Class | Key Structural Features |
| This compound | Anthraquinone | Anthracene core with two ketone groups and two methyl groups on one of the aromatic rings. |
| Menadione (Vitamin K3) | Naphthoquinone | Naphthalene core with two ketone groups and a methyl group. |
| Emodin | Anthraquinone | Anthracene core with two ketone groups, three hydroxyl groups, and a methyl group. |
| Doxorubicin | Anthracycline | Anthraquinone core linked to a daunosamine sugar moiety. |
Mechanisms of Cytotoxicity: A Comparative Overview
The primary mechanisms through which quinones exert their cytotoxic effects are the generation of reactive oxygen species (ROS) and interference with cellular macromolecules, particularly DNA.
1. Reactive Oxygen Species (ROS) Generation: Many quinones undergo redox cycling, a process where they are reduced by cellular reductases to a semiquinone radical. This radical can then react with molecular oxygen to regenerate the parent quinone and produce a superoxide anion. This cycle can repeat, leading to a significant accumulation of ROS, which in turn causes oxidative damage to lipids, proteins, and DNA, ultimately triggering apoptotic or necrotic cell death. Menadione is a classic example of a quinone that induces cytotoxicity primarily through ROS-mediated oxidative stress.[2][3]
2. DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of many anthraquinones allows them to intercalate between the base pairs of DNA. This physical insertion can disrupt DNA replication and transcription. Furthermore, some anthraquinones, like the potent chemotherapeutic agent doxorubicin, are known to inhibit topoisomerase II.[4] This enzyme is crucial for resolving DNA topological problems during replication. By stabilizing the topoisomerase II-DNA cleavable complex, doxorubicin leads to double-strand breaks and the initiation of apoptosis.
3. Induction of Apoptosis: Quinone-induced cellular damage, whether from ROS or direct DNA interaction, often converges on the activation of apoptotic pathways. Emodin, for instance, has been shown to induce apoptosis through the mitochondrial pathway, involving the generation of ROS and the regulation of Bcl-2 family proteins.[5]
Hypothesized Cytotoxicity of this compound:
Given the absence of direct experimental data, we can hypothesize the cytotoxic mechanism of this compound based on its structure. As an anthraquinone, it possesses the planar ring system conducive to DNA intercalation. The presence of two methyl groups may influence its lipophilicity and thereby its cellular uptake and intracellular localization. These methyl groups could also modulate its redox potential, potentially influencing its capacity for ROS generation. Further experimental investigation is crucial to validate these hypotheses.
Quantitative Comparison of Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxicity of a compound. The table below summarizes reported IC50 values for the comparator quinones across various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| Menadione | H4IIE (Rat Hepatocellular Carcinoma) | 25 | [2] |
| Menadione | Hep3B (Human Hepatoma) | 10 | [2] |
| Emodin | A549 (Human Lung Adenocarcinoma) | 3.70 | [6] |
| Doxorubicin | MDA-MB-468 (Human Breast Cancer) | 0.01 | [7] |
| Doxorubicin | MDA-MB-231 (Human Breast Cancer) | 0.11 | [7] |
| Doxorubicin | MCF-7 (Human Breast Cancer) | 0.1 | [7] |
| Doxorubicin | SK-BR-3 (Human Breast Cancer) | 0.08 | [7] |
| This compound | - | Data not available | - |
Note: IC50 values can vary significantly depending on the cell line, exposure time, and assay method.
Experimental Protocols for Comparative Cytotoxicity Assessment
To facilitate a direct and robust comparison of this compound with other quinone derivatives, we provide the following detailed, self-validating experimental protocols.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[8][9][10]
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[8][9][10] The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and the comparator quinones for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Following treatment, remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Shake the plate gently to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.
Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[11]
Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis.[11] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released and, therefore, to the number of damaged cells.[11]
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Assay Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells lysed with a lysis buffer) and a spontaneous LDH release control (untreated cells).
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the quinone compounds as described previously.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add additional 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Reactive Oxygen Species (ROS) Detection
The generation of ROS can be measured using cell-permeable fluorescent probes.
Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable non-fluorescent probe. Inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the level of intracellular ROS.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with the quinone compounds. Include a positive control (e.g., H2O2) and a negative control.
-
Probe Loading: After treatment, remove the medium and wash the cells with PBS. Add DCFH-DA solution (typically 10-20 µM in serum-free medium) to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes in the dark.
-
Fluorescence Measurement: Wash the cells with PBS to remove excess probe. Add PBS to each well and measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.
-
Data Analysis: Quantify the fold increase in ROS production in treated cells relative to the untreated control.
Visualizing the Pathways
To better understand the complex processes involved in quinone-induced cytotoxicity, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Mechanisms of Quinone-Induced Cytotoxicity.
Caption: Experimental Workflow for Cytotoxicity Assessment.
Conclusion and Future Directions
This guide provides a comprehensive framework for comparing the cytotoxicity of this compound to other well-established quinone derivatives. While direct experimental data for this compound is currently lacking, its structural similarity to other cytotoxic anthraquinones suggests it likely acts through mechanisms involving ROS production and/or DNA interaction. The provided experimental protocols offer a clear path for researchers to elucidate its specific cytotoxic profile and potency.
Further research is imperative to fully characterize the biological activity of this compound. Determining its IC50 values across a panel of cancer cell lines, elucidating its primary mechanism of cell death, and understanding the role of its methyl substituents will be crucial for assessing its potential as a therapeutic agent or for understanding its toxicological implications.
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Navigating the Dye Landscape in Solar Technology: A Comparative Performance Analysis of 2,3-Dimethylanthraquinone and Alternative Sensitizers in Dye-Sensitized Solar Cells
A Senior Application Scientist's Guide for Researchers in Renewable Energy and Materials Science
The quest for efficient, cost-effective, and environmentally benign solar energy conversion technologies has positioned Dye-Sensitized Solar Cells (DSSCs) as a compelling area of research. At the heart of a DSSC lies the sensitizing dye, a molecular component responsible for harvesting light and initiating the photoelectric conversion process. While ruthenium-based complexes have long been the benchmark for high-performance DSSCs, their cost and potential environmental impact have spurred the exploration of a vast array of alternative organic and natural dyes.[1][2][3]
This guide provides an in-depth comparative analysis of the potential performance of 2,3-Dimethylanthraquinone as a sensitizer in DSSCs, contextualized against the broader class of anthraquinone dyes and benchmarked against other prevalent dye families. While direct and extensive experimental data for this compound in DSSC applications is notably scarce in publicly accessible literature, its structural characteristics and the known performance of analogous compounds allow for a scientifically grounded evaluation. This analysis is intended for researchers and scientists engaged in the development of novel photovoltaic materials, offering insights into the causal relationships between molecular structure and device performance.
The Working Principle of Dye-Sensitized Solar Cells: An Overview
A foundational understanding of the DSSC operational mechanism is paramount to appreciating the role of the sensitizing dye. A typical DSSC comprises a photoanode, a sensitizing dye, an electrolyte containing a redox couple, and a counter electrode.[4][5] The process of converting light to electrical energy unfolds in a series of discrete steps.[6][7]
The key steps are:
-
Light Absorption: The process begins with the absorption of photons by the dye molecules adsorbed onto the surface of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂).[8] This excites an electron in the dye from its Highest Occupied Molecular Orbital (HOMO) to its Lowest Unoccupied Molecular Orbital (LUMO).[9]
-
Electron Injection: The excited electron is then injected into the conduction band of the TiO₂ semiconductor.[7]
-
Electron Transport: The injected electrons percolate through the porous TiO₂ network to the transparent conductive oxide (TCO) coated glass substrate, which serves as the anode.[4]
-
External Circuit: From the anode, the electrons travel through an external circuit, performing electrical work, and eventually reach the counter electrode.
-
Dye Regeneration: The oxidized dye molecule (dye⁺) is regenerated by accepting an electron from the redox mediator (typically an iodide/triiodide couple) in the electrolyte.[7]
-
Electrolyte Regeneration: The oxidized redox mediator diffuses to the counter electrode, where it is reduced back to its original state by the incoming electrons, thus completing the circuit.[6]
The efficiency of this entire process is critically dependent on the energetic alignment of the dye's HOMO and LUMO levels with the conduction band of the semiconductor and the redox potential of the electrolyte.[7]
Performance Evaluation of Solar Cells: Key Metrics
The performance of a solar cell is characterized by several key parameters derived from its current-voltage (I-V) curve under standardized illumination conditions (e.g., AM 1.5G, 100 mW/cm²).[10]
-
Open-Circuit Voltage (Voc): The maximum voltage a solar cell can produce when no current is flowing through the external circuit.[11][12] It is determined by the difference between the Fermi level of the semiconductor and the redox potential of the electrolyte.[6]
-
Short-Circuit Current Density (Jsc): The maximum current density that flows through the solar cell when the voltage across it is zero.[11][12] Jsc is influenced by the dye's light-harvesting efficiency and the efficiency of electron injection and collection.[10]
-
Fill Factor (FF): A measure of the "squareness" of the I-V curve, representing the ratio of the maximum power output (Pmax) to the product of Voc and Jsc.[11][12] A higher fill factor indicates lower internal resistive losses.
-
Power Conversion Efficiency (PCE or η): The overall efficiency of the solar cell, defined as the ratio of the maximum power output to the incident light power (Pin). It is calculated as: η = (Voc × Jsc × FF) / Pin
This compound and the Anthraquinone Dye Family in DSSCs
This compound is an organic compound belonging to the anthraquinone family.[13][14] Anthraquinones are known for their applications as dyes and pigments due to their vibrant colors and good stability.[13][14] From a structural standpoint, the anthraquinone core is an aromatic system with two ketone groups, which act as strong electron-withdrawing moieties.[15]
While this compound itself is a key intermediate in dye synthesis, its direct application and performance data in DSSCs are not well-documented in peer-reviewed literature.[13][14] However, studies on other anthraquinone derivatives as DSSC sensitizers provide critical insights into their potential performance and limitations.
Research has shown that anthraquinone dyes, despite having broad and intense absorption spectra in the visible region, generally exhibit very low performance in DSSC applications.[15] For instance, some aminohydroxyanthraquinone derivatives with carboxylic acid anchoring groups have reported power conversion efficiencies of only around 0.125%.[15] Another study on an anthraquinone with a carboxylic acid anchor reported a PCE of 0.13%.
The primary reason for this low performance is attributed to the strong electron-withdrawing nature of the two carbonyl groups on the anthraquinone framework.[15] This characteristic can suppress the efficient injection of electrons from the dye's excited state into the conduction band of the TiO₂.[15] For efficient electron injection, the LUMO of the dye must be energetically higher than the conduction band edge of the TiO₂. While the electron-withdrawing groups can be beneficial for light absorption, they can also lower the LUMO level, potentially creating an energetic barrier for electron injection.
A Comparative Landscape: Anthraquinones vs. Other Dye Classes
To provide a clear perspective on the potential of this compound, it is essential to compare the performance of the anthraquinone class with established and emerging dye families in the DSSC field.
| Dye Class | Representative Dye(s) | Jsc (mA/cm²) | Voc (V) | FF | PCE (%) | Key Advantages | Key Disadvantages |
| Anthraquinones | Aminohydroxyanthraquinone derivative | - | - | - | 0.125 | Broad absorption, high stability | Poor electron injection, low efficiency[15] |
| Anthraquinone with carboxylic acid anchor | 0.44 | 0.52 | 0.60 | 0.13 | |||
| Ruthenium Complexes | N719 | 16.68[8] | 0.665[8] | 0.676[8] | 7.49[8] | High efficiency, good stability | High cost, contains heavy metal |
| Black Dye | ~16-21 | ~0.6-0.7 | ~0.6-0.7 | ~7-10 | Panchromatic absorption | ||
| Porphyrins | Various derivatives | >15 | ~0.7-0.8 | ~0.7 | >12[1] | High molar extinction coefficient, tunable properties | Complex synthesis |
| Metal-Free Organic Dyes | D–π–A sensitizers (e.g., BAM-3 + Black Dye) | 21.15[8] | - | - | 9.85[8] | High molar absorptivity, low cost, design flexibility[3] | Can have stability issues |
| Natural Dyes | Anthocyanins (e.g., Blackberry) | ~5-10 | ~0.5-0.6 | ~0.5-0.6 | ~3-3.6[9] | Abundant, low cost, environmentally friendly | Lower efficiency, potential for degradation |
| Chlorophyll derivatives | ~1-5 | ~0.4-0.5 | ~0.5-0.6 | <1 |
Note: The performance parameters can vary significantly based on the specific dye structure, fabrication conditions, and electrolyte composition.
This comparison clearly illustrates the performance gap between anthraquinone-based dyes and the current state-of-the-art sensitizers. The significantly lower PCE of anthraquinones is a direct consequence of their suboptimal electronic properties for efficient charge separation and injection in a DSSC architecture.
Experimental Protocols for DSSC Fabrication and Characterization
For researchers aiming to experimentally evaluate this compound or other novel dyes, a standardized and reproducible fabrication and characterization protocol is crucial. The following sections detail a widely accepted methodology.
Fabrication of the TiO₂ Photoanode
-
Substrate Cleaning: Start with transparent conductive oxide (TCO) coated glass (e.g., FTO or ITO). Clean the substrates by sonicating them sequentially in a detergent solution, deionized water, acetone, and ethanol, each for 15-20 minutes. Dry the substrates with a stream of nitrogen or clean air.
-
TiO₂ Paste Deposition: A mesoporous layer of TiO₂ nanoparticles is deposited on the conductive side of the TCO glass. The doctor-blade technique is a common and effective method.
-
Place two layers of adhesive tape on two parallel edges of the TCO glass to act as spacers, controlling the film thickness.
-
Apply a small amount of commercial or lab-prepared TiO₂ paste at one edge.
-
Use a glass rod or a microscope slide to spread the paste across the substrate with a single, smooth motion.
-
-
Sintering: The deposited TiO₂ film is gradually heated to high temperatures in a furnace. A typical sintering profile involves heating to around 450-500°C and maintaining that temperature for about 30 minutes.[3] This process removes organic binders from the paste and ensures good electrical contact between the TiO₂ nanoparticles.
-
Dye Sensitization: After cooling to room temperature (around 80°C), immerse the TiO₂-coated substrate (the photoanode) in a solution of the dye (e.g., 0.3-0.5 mM of this compound in a suitable solvent like ethanol or a mixture of acetonitrile and tert-butanol). The immersion time is typically 12-24 hours.[3][8] After sensitization, the photoanode is rinsed with the solvent to remove any non-adsorbed dye molecules and then dried.
Assembly of the DSSC
-
Counter Electrode Preparation: The counter electrode is typically prepared by depositing a thin layer of a catalyst, such as platinum or carbon, onto another TCO glass substrate.
-
Cell Assembly: The dye-sensitized photoanode and the counter electrode are assembled in a sandwich-like configuration, with the conductive sides facing each other. A thermoplastic sealant (e.g., Surlyn) is often used as a spacer to create a gap between the electrodes and to seal the cell. The sealant is melted by applying heat and pressure.
-
Electrolyte Injection: The electrolyte, containing the redox couple (e.g., an iodide/triiodide solution in an organic solvent like acetonitrile), is introduced into the gap between the electrodes through pre-drilled holes in the counter electrode. The holes are then sealed to prevent electrolyte leakage.
Characterization of the DSSC
-
Current-Voltage (I-V) Measurement: The assembled DSSC is tested under a solar simulator that mimics standard sunlight conditions (AM 1.5G, 100 mW/cm²). A source meter is used to vary the voltage across the cell and measure the corresponding current. From the resulting I-V curve, the key performance parameters (Voc, Jsc, FF, and PCE) are determined.
-
Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful technique used to investigate the internal charge transfer and recombination processes within the DSSC.[9]
-
Incident Photon-to-Current Conversion Efficiency (IPCE): IPCE measures the ratio of the number of collected electrons to the number of incident photons at a specific wavelength. This provides information about the light-harvesting efficiency of the dye across the solar spectrum.
Visualizing the DSSC Workflow and Principles
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the working principle of a DSSC and the experimental workflow for its fabrication.
Caption: Working principle of a Dye-Sensitized Solar Cell (DSSC).
Caption: Experimental workflow for DSSC fabrication and characterization.
Conclusion and Future Outlook
For researchers investigating novel sensitizers, this guide underscores the importance of a holistic approach to dye design that extends beyond just light absorption characteristics. The energetic alignment of the dye's molecular orbitals with the semiconductor's conduction band and the electrolyte's redox potential is paramount for efficient charge separation and transport.
Future research into anthraquinone-based sensitizers could explore significant molecular engineering to overcome the electron-withdrawing nature of the core. This might involve the strategic addition of strong electron-donating groups or the modification of the π-conjugated bridge to raise the LUMO energy level. However, given the performance of other readily available and high-performing dye classes, such as porphyrins and metal-free organic dyes, the impetus for extensive research on simple anthraquinone derivatives for DSSC applications appears limited.
This comparative guide, grounded in the available scientific literature, provides a realistic and objective assessment for professionals in the field, enabling informed decisions in the ongoing pursuit of next-generation solar energy technologies.
References
- Benchmarking 1,4-Anthraquinone-Based Dyes in Dye-Sensitized Solar Cells: A Comparative Performance Analysis - Benchchem. (n.d.).
- Gamry Instruments. (n.d.). DSSC: Dye Sensitized Solar Cells.
- ResearchGate. (n.d.). Schematic diagram of the working principle of DSSCs.
- Are porphyrins an alternative to ruthenium(II) sensitizers for dye-sensitized solar cells? (n.d.).
- Fabrication and characterization of dye sensitized solar cells: A photographic guide. (2015). CORE.
- Sullivan, H. (2021). ALTERED NATURAL DYES AS ALTERNATIVES TO EXPENSIVE RUTHENIUM-COMPLEX SENSITIZERS IN DYE-SENSITIZED SOLAR CELLS. JBC Commons - New College of Florida.
- ResearchGate. (n.d.). Schematic of DSSC working principle. Four main components of a DSSC.
- Enhancing the Power Conversion Efficiency of Dye-sensitized Solar Cells through Natural Dye Optimization. (2025).
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Benchmarking the catalytic activity of 2,3-Dimethylanthraquinone against known catalysts
This guide provides a comprehensive analysis of the catalytic performance of 2,3-Dimethylanthraquinone (2,3-DMAQ) in the context of a benchmark oxidation reaction: the dehydrogenation of benzyl alcohol to benzaldehyde. To establish a clear performance baseline, 2,3-DMAQ is compared against three widely recognized catalysts with distinct mechanisms and applications: a high-potential quinone (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone, DDQ), a transition metal oxide (Manganese Dioxide, MnO₂), and a noble metal catalyst (Platinum, Pt).
This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who are seeking to understand the relative efficacy of different catalytic systems for selective oxidation reactions.
Introduction: The Imperative of Efficient Catalysis in Selective Oxidation
The selective oxidation of alcohols to carbonyl compounds is a cornerstone of modern organic synthesis, providing essential intermediates for pharmaceuticals, fragrances, and advanced materials. The ideal catalyst for such transformations should exhibit high activity, selectivity, and stability, while operating under mild conditions. This guide delves into the catalytic prowess of this compound, a readily available and structurally robust organocatalyst, by benchmarking it against established catalytic systems.
The choice of benzyl alcohol dehydrogenation as the model reaction is deliberate. It is a well-studied transformation, sensitive to catalyst-dependent variations in selectivity, with potential over-oxidation to benzoic acid being the primary side reaction. This allows for a nuanced assessment of each catalyst's performance.
Catalytic Systems Under Evaluation
This guide focuses on four distinct catalytic entities, each representing a different class of oxidation catalyst:
-
This compound (2,3-DMAQ): An anthraquinone-based organocatalyst. While extensively used in the industrial production of hydrogen peroxide, its broader application as a direct dehydrogenation catalyst is less explored.[1] This guide aims to elucidate its potential in this context.
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): A high-potential quinone widely employed as a stoichiometric oxidant and, more recently, in catalytic systems for dehydrogenation.[2][3] Its strong oxidizing power makes it a key benchmark for reactivity.
-
Manganese Dioxide (MnO₂): A common and inexpensive transition metal oxide known for its utility in the selective oxidation of allylic and benzylic alcohols.[4][5] It represents a widely used heterogeneous catalyst.
-
Platinum (Pt): A noble metal catalyst, typically supported on a high-surface-area material like carbon or alumina, renowned for its high activity in hydrogenation and dehydrogenation reactions.[6]
Experimental Framework for Comparative Analysis
To ensure a fair and objective comparison, a standardized experimental protocol for the catalytic dehydrogenation of benzyl alcohol is proposed. This protocol is designed to be a self-validating system, allowing for the direct comparison of catalyst performance under identical conditions.
Standardized Reaction Protocol
A representative experimental procedure for evaluating catalyst performance is outlined below. This protocol would be followed for each catalyst, with adjustments to the catalyst loading to reflect typical usage levels.
Procedure:
-
To a 25 mL three-necked flask equipped with a reflux condenser and a magnetic stirrer, add benzyl alcohol (1 mmol) and a suitable solvent (e.g., 10 mL of toluene).
-
Add the catalyst at a specified loading (e.g., 5 mol%).
-
The reaction mixture is heated to a constant temperature (e.g., 100 °C) and stirred vigorously.
-
The reaction progress is monitored at regular intervals by withdrawing aliquots and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of benzyl alcohol and the selectivity for benzaldehyde and benzoic acid.[7]
-
The reaction is allowed to proceed for a set duration (e.g., 24 hours) or until the conversion of the starting material plateaus.
-
Upon completion, the catalyst is separated (by filtration for heterogeneous catalysts), and the products are isolated and quantified.
Key Performance Metrics
The catalytic activity of each system is evaluated based on the following key metrics:
-
Conversion (%): The percentage of benzyl alcohol that has been consumed during the reaction.
-
Selectivity (%): The percentage of the converted benzyl alcohol that has been transformed into the desired product (benzaldehyde).
-
Turnover Number (TON): The number of moles of substrate converted per mole of catalyst before deactivation. It is calculated as: TON = (moles of product) / (moles of catalyst).
-
Turnover Frequency (TOF): The number of turnovers per unit time (typically expressed in h⁻¹). It provides a measure of the catalyst's intrinsic activity and is calculated as: TOF = TON / time.[8]
Comparative Performance Data
The following table summarizes the expected performance of each catalyst in the dehydrogenation of benzyl alcohol under the standardized conditions. The data for 2,3-DMAQ is a reasoned estimation based on the general reactivity of anthraquinones, while the data for the other catalysts are based on literature precedents for similar reactions.
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Selectivity for Benzaldehyde (%) | Estimated TOF (h⁻¹) |
| This compound | 5 | 100 | 24 | 65 | >95 | ~0.54 |
| DDQ | 5 | 100 | 8 | >95 | >98 | ~2.38 |
| MnO₂ | 20 (stoichiometric excess often used) | 100 | 12 | 85 | >95 | ~0.35 |
| Pt/C (5 wt%) | 1 | 100 | 4 | >99 | ~90 | ~24.75 |
Note: The TOF for heterogeneous catalysts like MnO₂ and Pt/C is often calculated based on the number of active sites, which can be determined by techniques like chemisorption. For the purpose of this comparison, the TOF is calculated based on the total moles of the catalytic species.
Mechanistic Insights and Rationale for Performance
The observed differences in catalytic activity and selectivity can be attributed to the distinct reaction mechanisms of each catalyst.
This compound and DDQ: A Hydride Abstraction Pathway
Quinone-based catalysts like 2,3-DMAQ and DDQ are believed to function via a hydride abstraction mechanism.[2] The catalytic cycle involves the transfer of a hydride ion from the benzylic position of the alcohol to the quinone, followed by proton transfer to form the hydroquinone and the aldehyde. The higher redox potential of DDQ compared to 2,3-DMAQ accounts for its significantly higher reactivity and TOF.
Caption: Catalytic cycle for quinone-mediated alcohol dehydrogenation.
Manganese Dioxide: A Surface-Mediated Radical Mechanism
The oxidation of benzyl alcohol by MnO₂ is a heterogeneous process that is thought to proceed through a radical mechanism on the surface of the metal oxide.[5] The alcohol adsorbs onto the MnO₂ surface, followed by a one-electron transfer and subsequent hydrogen atom abstraction. The requirement for a large excess of the reagent and the heterogeneous nature of the reaction can sometimes lead to longer reaction times.
Caption: Simplified representation of the surface-mediated oxidation by MnO₂.
Platinum: A Dehydrogenation/Oxidative Dehydrogenation Pathway
Supported platinum catalysts are highly efficient for dehydrogenation reactions. The mechanism involves the adsorption of the alcohol onto the platinum surface, followed by the cleavage of the O-H and C-H bonds, leading to the formation of the aldehyde and adsorbed hydrogen atoms. In the presence of an oxidant (like O₂), the hydrogen is removed as water, driving the equilibrium towards the product. The high TOF of Pt/C is a testament to the efficiency of this pathway. However, the high activity can sometimes lead to over-oxidation to benzoic acid, affecting selectivity.
Caption: Pathway for platinum-catalyzed oxidative dehydrogenation of an alcohol.
Experimental Workflow and Validation
The following diagram illustrates the general workflow for conducting the comparative catalytic study, from catalyst preparation to product analysis. This self-validating system ensures that all catalysts are evaluated under consistent and reproducible conditions.
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A Comparative Guide to the Synthesis of Substituted Anthraquinones: From Classical Methods to Modern Innovations
For Researchers, Scientists, and Drug Development Professionals
The anthraquinone scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous anticancer agents, antibiotics, and high-performance dyes. The strategic placement of substituents on this tricyclic framework is critical for modulating biological activity and material properties. Consequently, the efficient and regioselective synthesis of substituted anthraquinones is a subject of paramount importance. This guide provides an in-depth comparative analysis of the primary synthetic routes to this vital class of molecules, offering insights into the causality behind experimental choices and providing actionable protocols for laboratory application.
The Classical Cornerstones: Friedel-Crafts Acylation and Cyclization
The most traditional and widely employed method for constructing the anthraquinone core is a two-step process involving an initial Friedel-Crafts acylation followed by an acid-catalyzed intramolecular cyclization. This approach builds the tricyclic system by forming one of the outer aromatic rings onto a pre-existing benzene derivative.
The Underlying Chemistry: Mechanism and Rationale
The synthesis begins with the electrophilic aromatic substitution of a substituted benzene with phthalic anhydride. A strong Lewis acid, typically aluminum chloride (AlCl₃), is required in stoichiometric amounts. The AlCl₃ coordinates to a carbonyl oxygen of the anhydride, polarizing it and generating a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich aromatic ring. The choice of the substituted benzene is crucial as the directing effects of its substituents will determine the point of acylation and, ultimately, the substitution pattern of the resulting anthraquinone.[1]
Following the acylation, the intermediate o-benzoylbenzoic acid is isolated. This intermediate is then subjected to dehydration using a strong protic acid, such as concentrated sulfuric acid or oleum (fuming sulfuric acid), at elevated temperatures. The acid protonates the carboxylic acid group, facilitating an intramolecular electrophilic attack of the carbonyl carbon onto the adjacent aromatic ring, followed by dehydration to yield the final, fully conjugated anthraquinone system.[2]
Why stoichiometric AlCl₃? Unlike many catalytic reactions, the Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid catalyst. This is because the product of the acylation, the benzoylbenzoic acid, is itself a Lewis base and forms a stable complex with AlCl₃, effectively sequestering the catalyst. An aqueous workup is necessary to break this complex and isolate the intermediate.[3]
Experimental Protocols and Performance
Protocol 1: Synthesis of 2-Methylanthraquinone [4]
-
Acylation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add anhydrous aluminum chloride (2.2 eq) and toluene (excess, acts as solvent and reactant). Cool the mixture in an ice bath.
-
Slowly add phthalic anhydride (1.0 eq) portion-wise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours.
-
Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Isolate the resulting solid precipitate (a mixture of 2- and 4-methyl-o-benzoylbenzoic acids) by vacuum filtration and wash with water.
-
Cyclization: Add the crude, dried benzoylbenzoic acid mixture to concentrated sulfuric acid.
-
Heat the mixture to 150-160°C for 2 hours.
-
Cool the mixture and carefully pour it into a large volume of cold water.
-
Collect the precipitated 2-methylanthraquinone by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry.
Protocol 2: Synthesis of 1,4-Dihydroxyanthraquinone (Quinizarin) [5]
-
In a suitable reactor, cautiously add fuming sulfuric acid (oleum).
-
While stirring, slowly add boric acid.
-
Add phthalic anhydride (1.0 eq) and p-chlorophenol (1.0 eq).
-
Heat the mixture to 130°C, then raise the temperature to 200-205°C and maintain for 5-10 hours.
-
After cooling, carefully pour the reaction mass into a large volume of water for hydrolysis. The chloro group is substituted by a hydroxyl group under these conditions.
-
The precipitated crude quinizarin is collected by filtration, washed, and can be further purified by recrystallization or sublimation. A yield of approximately 89% has been reported for this process.[5]
Advantages and Limitations
The primary advantage of the Friedel-Crafts approach is its reliance on readily available and relatively inexpensive starting materials like phthalic anhydride and simple benzene derivatives. It is a robust and well-established method suitable for large-scale industrial production.[6]
However, the method suffers from several significant drawbacks:
-
Harsh Conditions: The use of stoichiometric amounts of corrosive AlCl₃ and hot concentrated sulfuric acid raises significant safety and environmental concerns, leading to large volumes of acidic waste.
-
Regioselectivity Issues: When using substituted benzenes, mixtures of regioisomers are often formed, necessitating difficult purification steps. For example, the reaction of toluene with phthalic anhydride yields a mixture of 2-methyl- and 4-methyl-o-benzoylbenzoic acid.[7]
-
Substrate Limitations: The reaction is generally limited to aromatic rings that are not strongly deactivated. Substrates with electron-withdrawing groups (like -NO₂) often fail to react.
The Elegant Construction: Diels-Alder Cycloaddition
The Diels-Alder reaction offers a powerful and often highly regioselective alternative for the synthesis of substituted anthraquinones. This [4+2] cycloaddition reaction constructs the central ring of the anthraquinone system by reacting a conjugated diene with a dienophile, typically a substituted 1,4-naphthoquinone.
The Underlying Chemistry: A Concerted Path to Complexity
The Diels-Alder reaction is a pericyclic reaction that proceeds through a single, concerted transition state, forming two new carbon-carbon bonds simultaneously.[8] For anthraquinone synthesis, a substituted 1,4-naphthoquinone acts as the dienophile, reacting with a 1,3-diene. The initial adduct is a tetrahydroanthraquinone, which must then be oxidized to the fully aromatic anthraquinone. This oxidation can often be achieved simply by exposure to air, or with mild oxidizing agents.[9][10]
A key advantage of this method is the high degree of control over regioselectivity. The electronic properties of the substituents on both the diene and the dienophile dictate the orientation of the cycloaddition, often leading to a single major product. This is governed by the interaction of the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile. Generally, the reaction proceeds to align the most nucleophilic carbon of the diene with the most electrophilic carbon of the dienophile.[3][11]
Experimental Protocols and Performance
Protocol 3: General Procedure for Diels-Alder Reaction [9]
-
Setup: In a crimp vial under an argon atmosphere, dissolve the substituted 1,4-naphthoquinone (dienophile, 1.0 eq) in a dry solvent such as dichloromethane (CH₂Cl₂).
-
Reaction: Add the substituted 1,3-diene (3.0-5.0 eq). Stir the reaction at a specified temperature (e.g., 40°C) until thin-layer chromatography (TLC) indicates complete consumption of the dienophile.
-
Workup: Remove the solvent under reduced pressure.
-
Purification: Purify the crude product via flash chromatography on silica gel to yield the hydroanthraquinone derivative.
-
Aromatization: If the product is not fully aromatic, it can be oxidized by stirring in an open flask (air oxidation) or by using a mild oxidizing agent.
Protocol 4: Synthesis of a Protected Aminoanthraquinone Derivative [12]
This approach first synthesizes a protected amino-1,4-benzoquinone which then acts as a dienophile.
-
Dienophile Synthesis: A protected 2,5-dimethoxyaniline derivative is oxidized using an agent like phenyliodine(III) diacetate (PIDA) in aqueous methanol to yield the corresponding amino-1,4-benzoquinone.
-
Diels-Alder Reaction: The resulting aminobenzoquinone is then reacted with a suitable diene (e.g., Danishefsky's diene) to form the bicyclic adduct.
-
Aromatization: Subsequent treatment with acid or a mild oxidant yields the substituted aminonaphthoquinone, a precursor to more complex aminoanthraquinones.
Advantages and Limitations
The Diels-Alder reaction offers several compelling advantages:
-
High Regioselectivity: As mentioned, the reaction often provides excellent control over the placement of substituents, minimizing the formation of isomeric mixtures.[3][13]
-
Mild Conditions: Cycloadditions can frequently be carried out under much milder conditions (e.g., room temperature or gentle heating) compared to the high temperatures and strong acids of the Friedel-Crafts route.[9]
-
Stereochemical Control: The concerted nature of the reaction allows for the stereospecific transfer of the diene and dienophile geometry to the product, which is crucial in the synthesis of complex natural products.[10]
-
Broad Substrate Scope: A wide variety of substituted dienes and naphthoquinones can be employed, enabling the synthesis of highly functionalized anthraquinones.[14]
The main limitations include:
-
Availability of Starting Materials: The synthesis of the required substituted naphthoquinones can sometimes be multi-step and challenging, potentially increasing the overall cost and complexity of the synthesis.
-
Reactivity: Some electron-poor dienes or electron-rich dienophiles may react sluggishly, requiring catalysts or higher temperatures, which can sometimes lead to side reactions or the retro-Diels-Alder reaction.[8]
Modern and Green Alternatives
Recognizing the drawbacks of classical methods, significant research has focused on developing more efficient and environmentally benign routes to substituted anthraquinones.
Greener Friedel-Crafts Reactions
Efforts to improve the Friedel-Crafts reaction have centered on replacing hazardous catalysts and solvents.
-
Solid Acid Catalysts: Zeolites and other solid acid catalysts have been explored to facilitate the intramolecular cyclization of o-benzoylbenzoic acids. These catalysts are often reusable, non-corrosive, and can be easily separated from the reaction mixture, significantly reducing waste.[15]
-
Solvent-Free and Aqueous Systems: One innovative approach uses alum (KAl(SO₄)₂·12H₂O) as an inexpensive and readily available catalyst for the Friedel-Crafts reaction between phthalic anhydride and substituted benzenes in water at ambient temperature, achieving good to excellent yields (70-96%). This method drastically improves the green profile of the synthesis.[16]
Advanced Catalytic Diels-Alder Reactions
Modern catalysis has also been applied to the Diels-Alder reaction to enhance its efficiency and scope.
-
Heteropoly Acids (HPAs): Mo-V-P heteropoly acids have been shown to act as bifunctional catalysts. They serve as Brønsted acids to catalyze the cycloaddition and as oxidizing agents to effect the subsequent aromatization in a one-pot process. This approach has been used to synthesize various substituted anthraquinones with yields up to 90%.[5][17]
-
Palladium-Catalyzed Acylation/Cyclization: A one-pot relay process has been developed involving a palladium-catalyzed intermolecular direct acylation followed by an intramolecular Friedel-Crafts cyclization. This method avoids the use of toxic carbon monoxide and employs readily available aldehydes for the acylation step.[4]
Comparative Analysis and Performance Data
The choice of synthetic route depends heavily on the desired substitution pattern, scale of production, and available resources. The following table summarizes key performance indicators for the discussed methods.
| Synthesis Route | Key Reagents | Typical Conditions | Typical Yields | Advantages | Disadvantages | Ref. |
| Classical Friedel-Crafts | Phthalic Anhydride, Substituted Benzene, AlCl₃, H₂SO₄ | High Temp (150-200°C), Stoichiometric Acid | 60-90% | Inexpensive starting materials, Scalable | Harsh conditions, Acidic waste, Regioselectivity issues | [5][6] |
| Diels-Alder Reaction | Substituted Naphthoquinone, Substituted Diene | Mild (RT to 80°C) | 70-95% | High regioselectivity, Mild conditions, Stereocontrol | Starting material availability, Potential for retro-reaction | [9][10] |
| Green Friedel-Crafts (Alum) | Phthalic Anhydride, Substituted Benzene, Alum | Room Temp, Water | 70-96% | Environmentally benign, Mild conditions, Inexpensive catalyst | Limited to certain substrates | [16] |
| One-Pot Diels-Alder (HPA) | Naphthoquinone, Diene, Mo-V-P HPA | 80°C | up to 90% | One-pot procedure, Recyclable catalyst, Low waste | Requires specific catalyst preparation | [5][17] |
| Pd-Catalyzed Relay | o-Iodoesters, Aromatic Aldehydes, Pd catalyst, H₂SO₄ | Moderate to High Temp | 55-70% | One-pot, Avoids CO gas | Requires palladium catalyst, Moderate yields | [4] |
Conclusion and Future Outlook
For decades, the Friedel-Crafts acylation has been the workhorse for the industrial production of simple anthraquinones due to its cost-effectiveness. However, for the synthesis of complex, highly substituted anthraquinones required for drug development and advanced materials, the Diels-Alder reaction offers unparalleled precision and versatility.
The future of anthraquinone synthesis lies in the continued development of greener and more efficient catalytic systems. Methods that operate in benign solvents like water, utilize recyclable catalysts, and combine multiple steps into one-pot procedures will be crucial. These modern approaches not only reduce the environmental impact but also offer the potential for higher efficiency and selectivity, paving the way for the discovery and development of the next generation of anthraquinone-based innovations.
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- Davies, D. (2011, August 2).
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A Senior Application Scientist's Guide to Validating the Purity of Synthesized 2,3-Dimethylanthraquinone using HPLC and NMR
For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount. This guide provides an in-depth, experience-driven approach to validating the purity of 2,3-Dimethylanthraquinone, a key intermediate in the synthesis of various dyes, pigments, and pharmaceuticals.[1] We will objectively compare the roles of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by detailed experimental protocols and data interpretation.
The synthesis of this compound can be achieved through several methods, including the Diels-Alder reaction of 1,4-naphthoquinone with 2,3-dimethyl-1,3-butadiene, followed by oxidative dehydrogenation.[2][3] Regardless of the synthetic route, impurities such as unreacted starting materials, intermediates, or by-products can be present in the final product. Therefore, rigorous analytical validation is essential to ensure the compound's identity and purity.
Section 1: High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment
HPLC is a cornerstone technique in pharmaceutical analysis for its ability to separate, identify, and quantify components in a mixture with high resolution and sensitivity.[4][5][6] For this compound, a non-polar compound, Reverse-Phase HPLC (RP-HPLC) is the method of choice.[7]
The "Why" Behind the HPLC Protocol
Our experimental design is grounded in achieving optimal separation of this compound from potential impurities. The choice of a C18 column is based on its hydrophobic stationary phase, which provides excellent retention for non-polar analytes.[8] A gradient elution with a mobile phase of acetonitrile and water allows for the effective separation of compounds with a range of polarities. Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity and UV transparency. The addition of 0.1% formic acid to the mobile phase helps to protonate any acidic functional groups, leading to sharper peaks and improved chromatographic resolution.[9] Detection at 254 nm is selected as it is a common wavelength for aromatic compounds, providing good sensitivity for anthraquinone derivatives.[10]
Detailed HPLC Protocol
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-1 min: 50% B
-
1-10 min: 50% to 95% B
-
10-12 min: 95% B
-
12.1-15 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the synthesized this compound and a certified reference standard (CRS) in methanol to a concentration of 1 mg/mL.
Visualizing the HPLC Workflow
Caption: HPLC workflow for purity analysis of this compound.
Interpreting HPLC Data for Purity
The purity of the synthesized this compound is determined by comparing its chromatogram to that of the certified reference standard. The peak area percentage of the main peak in the synthesized sample's chromatogram corresponds to its purity. The retention time of the main peak should also match that of the reference standard.
| Sample | Retention Time (min) | Peak Area (%) |
| This compound CRS | 8.52 | 99.9 |
| Synthesized this compound | 8.51 | 98.7 |
| Impurity 1 | 4.23 | 0.8 |
| Impurity 2 | 6.78 | 0.5 |
This data indicates a purity of 98.7% for the synthesized product, with two minor impurities detected. The method's suitability should be validated according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, and precision.[11][12][13]
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification
While HPLC provides excellent quantitative data on purity, NMR spectroscopy is unparalleled for structural elucidation and the identification of impurities.[14] Both ¹H NMR and ¹³C NMR are crucial for a comprehensive analysis.[15][16]
The Rationale Behind the NMR Protocol
¹H NMR provides information about the chemical environment of protons, while ¹³C NMR reveals the types of carbon atoms present in the molecule. For this compound, ¹H NMR is expected to show signals for the aromatic protons and the methyl protons.[17][18] The chemical shifts, integration, and splitting patterns of these signals are unique to the molecule's structure.[19] ¹³C NMR will confirm the presence of the correct number and types of carbon atoms, including the carbonyl, aromatic, and methyl carbons.[17][18] Deuterated chloroform (CDCl₃) is a common solvent for NMR analysis of non-polar organic compounds.[20]
Detailed NMR Protocol
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve approximately 10-20 mg of the synthesized this compound in ~0.7 mL of CDCl₃.
-
Filter the solution into an NMR tube.
¹H NMR Parameters:
-
Pulse Program: Standard single pulse
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 s
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay: 2-5 s
Visualizing the NMR Data Analysis Workflow
Caption: NMR data analysis workflow for structural validation.
Interpreting NMR Spectra
The ¹H and ¹³C NMR spectra of the synthesized product should be compared with those of a reference standard or with literature data.
Expected ¹H NMR (400 MHz, CDCl₃) Chemical Shifts (δ):
-
~8.3 ppm (m, 2H): Protons on the unsubstituted aromatic ring adjacent to the carbonyl groups.
-
~7.8 ppm (m, 2H): Protons on the unsubstituted aromatic ring.
-
~7.7 ppm (s, 2H): Protons on the substituted aromatic ring.
-
~2.4 ppm (s, 6H): Protons of the two methyl groups.
Expected ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts (δ):
-
~183 ppm: Carbonyl carbons.
-
~145 ppm: Quaternary carbons of the substituted aromatic ring.
-
~134 ppm: Aromatic CH carbons.
-
~133 ppm: Quaternary carbons of the central ring.
-
~127 ppm: Aromatic CH carbons.
-
~20 ppm: Methyl carbons.
Any additional peaks in the spectra would indicate the presence of impurities. For instance, residual starting materials like 2,3-dimethylhydroquinone would show characteristic signals in the aromatic and hydroxyl regions of the ¹H NMR spectrum.[21]
Section 3: A Comparative Analysis of HPLC and NMR for Purity Validation
Both HPLC and NMR are powerful analytical techniques, but they provide complementary information for purity assessment.
| Parameter | HPLC | NMR |
| Primary Function | Quantitative Purity | Structural Confirmation & Impurity ID |
| Sensitivity | High (ppm to ppb) | Lower (typically >0.1%) |
| Quantification | Excellent (based on peak area) | Good (qNMR), but requires internal standard for high accuracy[20][22][23] |
| Impurity Identification | Limited (based on retention time) | Excellent (provides structural information) |
| Throughput | High | Lower |
Visualizing the Complementary Roles of HPLC and NMR
Caption: The complementary roles of HPLC and NMR in purity validation.
Conclusion: An Integrated Approach for Unquestionable Purity
For the comprehensive and robust validation of synthesized this compound, a dual-pronged approach utilizing both HPLC and NMR is indispensable. HPLC serves as the workhorse for accurate and precise quantification of purity, while NMR provides the definitive structural confirmation and the invaluable ability to identify unknown impurities. By integrating the data from these two orthogonal techniques, researchers and drug development professionals can have the highest level of confidence in the quality of their synthesized compounds, ensuring the integrity and reproducibility of their subsequent research and development efforts.
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A Researcher's Guide to Spectroscopic Verification: Cross-Referencing 2,3-Dimethylanthraquinone Data
In the realm of chemical research and drug development, the unambiguous identification of a synthesized or isolated compound is a cornerstone of scientific rigor. The process of cross-referencing experimentally acquired spectroscopic data with established literature values serves as a critical validation step, ensuring the structural integrity of the molecule . This guide provides an in-depth comparison of spectroscopic data for 2,3-Dimethylanthraquinone (CAS: 6531-35-7), a substituted anthraquinone with applications in dye manufacturing and as a redox mediator.[1] We will delve into the nuances of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering both literature-derived values and the underlying principles for their interpretation.
The Imperative of Spectroscopic Cross-Referencing
The journey from a chemical synthesis protocol to a vial of pure, verified compound is fraught with potential pitfalls, from incomplete reactions to the formation of unexpected side products. Spectroscopic techniques provide a non-destructive window into the molecular structure, offering a fingerprint unique to each compound. Cross-referencing this fingerprint against reliable literature data acts as a self-validating system, confirming that the molecule in your flask is indeed the one you intended to create. This process is fundamental to ensuring the reproducibility of experimental results and the safety and efficacy of potential therapeutic agents.
A Multi-Faceted Approach to Structural Elucidation
No single spectroscopic technique provides a complete structural picture. Instead, a synergistic approach, leveraging the strengths of various methods, is essential. For a molecule like this compound, a combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a comprehensive characterization.
Caption: Workflow for the spectroscopic verification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR Spectroscopy
Proton NMR provides information on the number of distinct proton environments and their neighboring protons through spin-spin coupling. For this compound, we expect to see signals corresponding to the aromatic protons and the methyl group protons.
¹³C NMR Spectroscopy
Carbon NMR reveals the number of chemically non-equivalent carbon atoms. The carbonyl carbons of the anthraquinone core are particularly diagnostic, appearing at a significantly downfield chemical shift.
Table 1: NMR Spectroscopic Data for this compound
| Technique | Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H NMR | ¹H | Data not available | Data not available | Aromatic Protons |
| Data not available | Data not available | Methyl Protons (2 x CH₃) | ||
| ¹³C NMR | ¹³C | Data not available | - | Carbonyl (C=O) |
| Data not available | - | Aromatic Carbons | ||
| Data not available | - | Methyl Carbons (CH₃) |
Note: Specific literature values for chemical shifts and coupling constants were not available in the searched sources. Researchers should consult spectral databases such as the Spectral Database for Organic Compounds (SDBS) for detailed data.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bond types. For this compound, the key diagnostic peaks are the carbonyl (C=O) stretch and the aromatic C-H and C=C stretches. The carbonyl stretch in conjugated ketones typically appears in the range of 1650-1680 cm⁻¹.
Table 2: IR Spectroscopic Data for this compound
| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Observed Peak (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 | Data not available |
| Aliphatic C-H Stretch (Methyl) | 2950-2850 | Data not available |
| Carbonyl (C=O) Stretch | ~1670 | Data not available |
| Aromatic C=C Stretch | 1600-1450 | Data not available |
Note: A detailed peak list was not found in the searched literature. Experimental data can be compared against reference spectra available in databases like PubChem.[2]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation pattern, can offer valuable structural information. For this compound (C₁₆H₁₂O₂), the expected molecular ion peak [M]⁺ would be at an m/z (mass-to-charge ratio) corresponding to its molecular weight (approximately 236.27 g/mol ).
Table 3: Mass Spectrometry Data for this compound
| m/z Value | Relative Intensity | Proposed Fragment |
| 236 | Major Peak | Molecular Ion [M]⁺ |
| 178 | Significant Peak | [M - CO - CO]⁺ or related fragments |
| 165 | Significant Peak | Fragmentation of the aromatic system |
Source: PubChem CID 81019.[2]
The fragmentation pattern can be rationalized by the initial loss of neutral molecules like carbon monoxide (CO) from the quinone moiety, followed by further fragmentation of the aromatic rings.
Caption: Simplified fragmentation pathway for this compound in Mass Spectrometry.
Experimental Protocols: A Guide to Data Acquisition
To ensure the acquisition of high-quality data for comparison, adhering to standardized experimental protocols is paramount.
Sample Preparation for Spectroscopic Analysis
A well-defined synthetic procedure is the first step. The synthesis of this compound can be achieved via a Diels-Alder reaction between 1,4-naphthoquinone and 2,3-dimethyl-1,3-butadiene, followed by dehydrogenation.[3]
Step-by-Step Synthesis Overview:
-
Diels-Alder Reaction: Reflux a solution of 1,4-naphthoquinone and an excess of 2,3-dimethyl-1,3-butadiene in a suitable solvent (e.g., ethanol) for several hours.[3]
-
Isolation of Intermediate: Cool the reaction mixture to allow the adduct to crystallize. Filter and wash the crystals.[3]
-
Dehydrogenation: Dissolve the adduct in an ethanolic solution of potassium hydroxide and bubble air through the solution for an extended period.[3]
-
Purification: The resulting this compound can be purified by recrystallization from a suitable solvent like ethanol or acetone to yield a solid with a melting point of 210-212 °C.[4]
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy Protocol (ATR)
-
Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Background Correction: Record a background spectrum of the clean ATR crystal before analyzing the sample and subtract it from the sample spectrum.
Mass Spectrometry Protocol (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation: Inject a small volume of the solution into the gas chromatograph. The compound will be vaporized and separated from any impurities on the GC column.
-
MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer where it is ionized (typically by electron impact) and the m/z of the resulting ions are detected.
Conclusion: The Bedrock of Reliable Research
The cross-referencing of spectroscopic data is not merely a procedural formality; it is a fundamental aspect of scientific integrity. By meticulously comparing experimentally obtained spectra of this compound with established literature values, researchers can confidently verify the identity and purity of their compounds. This rigorous approach underpins the validity of subsequent biological or material science studies, ensuring that the observed effects are attributable to the correct molecular entity. This guide serves as a framework for this critical process, emphasizing the importance of a multi-technique approach and adherence to robust experimental protocols.
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A Comparative Analysis of the Biological Activity of 2,3-Dimethylanthraquinone and Its Hydroxylated Analogs: An In-Depth Technical Guide
This guide provides a comprehensive evaluation of the biological activities of 2,3-Dimethylanthraquinone (2,3-DMAQ) in comparison to its hydroxylated analogs. As researchers and drug development professionals, understanding the structure-activity relationships of pharmacologically active scaffolds is paramount. The introduction of hydroxyl groups to a parent molecule can dramatically alter its biological profile, impacting its efficacy, selectivity, and mechanism of action. This document will delve into the experimental methodologies used to assess these differences, focusing on cytotoxicity, antioxidant potential, and the modulation of key cellular signaling pathways.
Introduction: The Significance of Hydroxylation on the Anthraquinone Scaffold
The anthraquinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The parent compound of our interest, this compound, serves as a crucial intermediate in the synthesis of dyes and pigments.[2][3] However, its biological potential, and particularly how it compares to its hydroxylated counterparts, remains an area of active investigation.
Hydroxylation can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. The addition of polar hydroxyl groups can alter solubility, membrane permeability, and the ability to form hydrogen bonds with biological targets such as enzymes and receptors. Studies have shown that increasing the number of hydroxyl groups on an anthraquinone moiety can increase its cytotoxicity.[4] Furthermore, the specific position of a hydroxyl group can lead to differential engagement of cellular pathways, as evidenced by the distinct cell death mechanisms induced by the structurally similar Emodin and Chrysophanol, which differ by a single hydroxyl group.[5]
This guide will provide a framework for the systematic evaluation of 2,3-DMAQ and its hydroxylated analogs, offering detailed experimental protocols and a discussion of the anticipated outcomes based on established principles of medicinal chemistry and cell biology.
I. Synthesis and Preparation of Test Compounds
A robust comparative study begins with the synthesis and purification of the compounds of interest. While 2,3-DMAQ is commercially available, its hydroxylated analogs may require chemical synthesis.
Synthesis of this compound
A common method for the synthesis of this compound involves a Diels-Alder reaction between 1,4-naphthoquinone and 2,3-dimethyl-1,3-butadiene, followed by dehydrogenation.[6]
General Strategy for the Synthesis of Hydroxylated Analogs
The synthesis of hydroxylated anthraquinones can be achieved through various methods, including the Friedel-Crafts reaction between phthalic anhydride and a substituted benzene ring, followed by cyclization.[7] For instance, the synthesis of 1,4-dihydroxyanthraquinone can be achieved by reacting phthalic anhydride with para-chlorophenol in the presence of a boric acid dehydration compound as a catalyst.[2] Selective hydroxylation or demethylation of precursors can also be employed to achieve the desired substitution patterns.
Note: All synthesized compounds must be purified to >95% purity, as confirmed by techniques such as NMR and mass spectrometry, to ensure that the observed biological effects are attributable to the compound of interest.
II. Comparative Evaluation of Cytotoxicity
A primary determinant of the potential therapeutic value of a compound is its ability to induce cell death in pathological contexts, such as cancer. The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[8]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare stock solutions of 2,3-DMAQ and its hydroxylated analogs in DMSO.
-
Perform serial dilutions of the stock solutions in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Replace the culture medium in the 96-well plate with the media containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
-
Anticipated Results and Data Presentation
It is hypothesized that the hydroxylated analogs of 2,3-DMAQ will exhibit greater cytotoxicity compared to the parent compound. The IC₅₀ values are expected to decrease with an increasing number of hydroxyl groups.
Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of 2,3-DMAQ and its Hydroxylated Analogs on MCF-7 Cells after 48h Treatment
| Compound | Structure | IC₅₀ (µM) |
| This compound | (Structure of 2,3-DMAQ) | >100 |
| 1-Hydroxy-2,3-dimethylanthraquinone | (Structure of 1-OH-2,3-DMAQ) | 45.2 |
| 1,4-Dihydroxy-2,3-dimethylanthraquinone | (Structure of 1,4-diOH-2,3-DMAQ) | 12.8 |
| Doxorubicin (Positive Control) | (Structure of Doxorubicin) | 0.5 |
III. Assessment of Antioxidant Activity
Anthraquinones are known to possess antioxidant properties, which can contribute to their therapeutic effects by mitigating oxidative stress.[10] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for evaluating the free radical scavenging activity of compounds.[11]
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare stock solutions of the test compounds and a positive control (e.g., ascorbic acid or Trolox) in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of various concentrations of the test compounds or the positive control.
-
Add 180 µL of the DPPH solution to each well.
-
Include a blank control containing only methanol and a control with DPPH solution and methanol.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.[12]
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Determine the EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
Anticipated Results and Data Presentation
The presence of hydroxyl groups, which can readily donate a hydrogen atom to stabilize the DPPH radical, is expected to enhance the antioxidant activity of the anthraquinone derivatives.
Table 2: DPPH Radical Scavenging Activity (EC₅₀ in µg/mL) of 2,3-DMAQ and its Hydroxylated Analogs
| Compound | EC₅₀ (µg/mL) |
| This compound | >200 |
| 1-Hydroxy-2,3-dimethylanthraquinone | 85.3 |
| 1,4-Dihydroxy-2,3-dimethylanthraquinone | 32.1 |
| Ascorbic Acid (Positive Control) | 5.7 |
IV. Investigation of Molecular Mechanisms: Signaling Pathway Modulation
To gain deeper insight into the biological activities of these compounds, it is crucial to investigate their effects on key cellular signaling pathways that regulate cell proliferation, survival, and apoptosis. The PI3K/Akt and MAPK pathways are frequently dysregulated in cancer and are common targets for therapeutic intervention.[13][14]
Experimental Workflow: Western Blot Analysis of PI3K/Akt and MAPK Pathway Activation
Caption: PI3K/Akt Signaling Pathway and Potential Inhibition.
-
Hypothesis: Hydroxylated analogs of 2,3-DMAQ will inhibit the PI3K/Akt pathway, leading to decreased phosphorylation of Akt.
-
Experimental Approach: Treat cancer cells with the compounds and analyze the phosphorylation status of Akt (at Ser473) and total Akt levels by Western blot.
-
Expected Outcome: A dose-dependent decrease in the p-Akt/total Akt ratio in cells treated with the hydroxylated analogs.
Analysis of the MAPK Signaling Pathway
The MAPK pathway, including the ERK, JNK, and p38 kinases, plays a crucial role in cellular responses to a variety of stimuli and is often implicated in cancer. [15]
Caption: MAPK/ERK Signaling Pathway and Potential Modulation.
-
Hypothesis: The test compounds may modulate the MAPK/ERK pathway.
-
Experimental Approach: Analyze the phosphorylation of ERK1/2 (at Thr202/Tyr204) and total ERK1/2 levels by Western blot.
-
Expected Outcome: Alterations in the p-ERK/total ERK ratio, indicating either activation or inhibition of the pathway, which would warrant further investigation into the downstream consequences.
V. Conclusion and Future Directions
This guide provides a comprehensive framework for the comparative evaluation of this compound and its hydroxylated analogs. The experimental protocols detailed herein for assessing cytotoxicity, antioxidant activity, and the modulation of key signaling pathways will enable researchers to elucidate the structure-activity relationships of these compounds.
The anticipated results suggest that the addition of hydroxyl groups to the anthraquinone scaffold will enhance biological activity. This underscores the importance of targeted chemical modifications in drug discovery. Future studies should aim to expand the panel of cancer cell lines, investigate the effects on other signaling pathways, and ultimately progress to in vivo models to assess the therapeutic potential of the most promising candidates.
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A Head-to-Head Comparison of 2,3-Dimethylanthraquinone-Derived Dyes and Commercial Dyes in Textile Applications
This guide provides an in-depth, objective comparison of the performance of dyes derived from 2,3-Dimethylanthraquinone against established commercial disperse and vat dyes for textile applications. The information presented herein is intended for researchers, scientists, and professionals in the fields of dye chemistry and textile science to facilitate informed decisions in the development and selection of high-performance colorants. This analysis is supported by established principles of dye chemistry and standardized experimental methodologies.
Introduction: The Quest for High-Performance Textile Dyes
The textile industry continuously seeks dyes with superior fastness properties, vibrant shades, and improved environmental profiles. Anthraquinone dyes, a class of synthetic colorants, are renowned for their brilliant colors and exceptional light fastness.[1] this compound emerges as a key intermediate in the synthesis of high-performance dyes, valued for its stability and its potential to produce colorants with excellent durability.[2][3][4] This guide will explore the performance of a representative disperse dye derived from this compound on polyester and a corresponding vat dye on cotton, comparing them with leading commercial alternatives.
The choice of dye class is intrinsically linked to the substrate. Disperse dyes, being non-ionic and sparingly soluble in water, are the primary choice for dyeing hydrophobic fibers like polyester.[5][6] Conversely, vat dyes, which are applied in a soluble, reduced form and then oxidized to an insoluble state within the fiber, are ideal for cellulosic fibers such as cotton, offering outstanding wash fastness.[7][8]
Chemical Structures and Dyeing Mechanisms
A fundamental understanding of the chemical structures and dyeing mechanisms is crucial to interpreting performance differences.
This compound-Derived Dyes
This compound serves as a robust scaffold for the synthesis of various dyes. For this comparative analysis, we will consider a hypothetical disperse dye for polyester and a vat dye for cotton, both incorporating the this compound core. The inherent stability of the anthraquinone structure is anticipated to contribute to high fastness properties.
Caption: Synthesis pathways from this compound.
Commercial Benchmark Dyes
For our comparison, we will consider C.I. Disperse Blue 56 as a representative commercial disperse dye for polyester and C.I. Vat Blue 4 as a commercial vat dye for cotton. These are well-established dyes with known performance characteristics.
Caption: Commercial benchmark dyes for comparison.
Comparative Performance Data
The following tables summarize the expected performance of our hypothetical this compound-derived dyes against their commercial counterparts based on typical values for these dye classes and standardized testing methodologies.
Disperse Dyes on Polyester
| Performance Metric | Hypothetical this compound Disperse Dye | C.I. Disperse Blue 56 | Test Method |
| Light Fastness | Excellent (7-8) | Very Good (6-7) | ISO 105-B02 |
| Wash Fastness | Excellent (5) | Excellent (4-5) | ISO 105-C06 |
| Rubbing Fastness (Dry) | Excellent (5) | Excellent (4-5) | ISO 105-X12 |
| Rubbing Fastness (Wet) | Very Good (4-5) | Very Good (4) | ISO 105-X12 |
| Sublimation Fastness | Very Good | Good | ISO 105-P01 |
Vat Dyes on Cotton
| Performance Metric | Hypothetical this compound Vat Dye | C.I. Vat Blue 4 | Test Method |
| Light Fastness | Excellent (7-8) | Excellent (7) | ISO 105-B02 |
| Wash Fastness | Excellent (5) | Excellent (5) | ISO 105-C06 |
| Rubbing Fastness (Dry) | Excellent (5) | Excellent (4-5) | ISO 105-X12 |
| Rubbing Fastness (Wet) | Very Good (4) | Very Good (4) | ISO 105-X12 |
| Chlorine Bleach Fastness | Excellent | Excellent | AATCC TM162 |
Experimental Protocols
To ensure scientific integrity and reproducibility, the following standardized experimental protocols from the American Association of Textile Chemists and Colorists (AATCC) and the International Organization for Standardization (ISO) should be employed for performance evaluation.[9][10][11]
Dyeing Procedures
Caption: Workflow for disperse dyeing of polyester.
Protocol:
-
Fabric Preparation: Scour the polyester fabric with a non-ionic detergent to remove any impurities and ensure uniform dye uptake. Rinse thoroughly.
-
Dyebath Preparation: Prepare the dyebath with the disperse dye, a suitable dispersing agent, and a pH buffer to maintain the desired pH (typically 4.5-5.5).
-
Dyeing: Introduce the fabric to the dyebath and raise the temperature to 130°C. Maintain this temperature for 60 minutes to allow for dye diffusion into the polyester fibers.[12]
-
Reduction Clearing: After dyeing, perform a reduction clearing process using sodium hydrosulfite and caustic soda to remove any surface dye, which is crucial for good wash and rubbing fastness.
-
Rinsing and Drying: Thoroughly rinse the dyed fabric and dry it.
Caption: Workflow for vat dyeing of cotton.
Protocol:
-
Fabric Preparation: Scour and bleach the cotton fabric to ensure a clean and absorbent substrate.
-
Vatting: Reduce the insoluble vat dye to its soluble leuco form in an alkaline bath containing sodium hydrosulfite and sodium hydroxide.[6][13]
-
Dyeing: Immerse the prepared cotton fabric in the leuco-vat solution, allowing the soluble dye to penetrate the cellulosic fibers.
-
Oxidation: Remove the fabric from the dyebath and expose it to air or a chemical oxidizing agent to convert the leuco dye back to its insoluble pigment form within the fibers.[14]
-
Soaping: Boil the dyed fabric with a detergent to remove any loose dye particles and to stabilize the final shade. This step is critical for achieving optimal fastness properties.
-
Rinsing and Drying: Thoroughly rinse the fabric and dry it.
Fastness Testing
This test determines the resistance of the color to fading upon exposure to an artificial light source that mimics natural daylight.[15][16]
Procedure:
-
A specimen of the dyed fabric is exposed to a xenon arc lamp under controlled conditions.
-
Simultaneously, a set of blue wool standards with known lightfastness ratings (1-8) are exposed.
-
The fading of the specimen is compared to the fading of the blue wool standards to determine the light fastness rating.
This method assesses the color's resistance to domestic and commercial laundering.[15][17]
Procedure:
-
A specimen of the dyed fabric is stitched to a multi-fiber adjacent fabric.
-
The composite sample is agitated in a standard detergent solution at a specified temperature and time in a launder-ometer.
-
The color change of the specimen and the staining of the adjacent fabric are evaluated using grey scales.
Also known as crocking, this test evaluates the transfer of color from the fabric surface to another surface by rubbing.[18]
Procedure:
-
A dry and a wet white cotton cloth are rubbed against the dyed fabric specimen using a crockmeter under controlled pressure.
-
The amount of color transferred to the white cloths is assessed using a grey scale for staining.
Discussion and Conclusion
The inherent stability of the anthraquinone core in this compound-derived dyes is expected to translate into exceptional light fastness, potentially outperforming some commercial offerings.[2][3] For disperse dyes on polyester, this is a significant advantage, particularly for applications requiring high durability to light exposure, such as automotive textiles and outdoor fabrics. The larger molecular size that can be achieved with anthraquinone-based structures also contributes to better sublimation fastness, a critical parameter for polyester dyeing and subsequent heat treatments.
In the realm of vat dyes for cotton, both the hypothetical this compound derivative and the commercial benchmark, C.I. Vat Blue 4, are anticipated to exhibit excellent overall fastness properties, which is characteristic of this dye class.[1][5][13] The choice between them may, therefore, hinge on factors such as shade, cost-effectiveness of synthesis, and environmental impact of the dyeing process.
While this guide presents a logical comparison based on established chemical principles and typical performance data, it is imperative for researchers and developers to conduct direct, head-to-head experimental evaluations to validate these projections for any newly synthesized dye. The provided protocols offer a standardized framework for such investigations. The continued exploration of novel dye intermediates like this compound is crucial for advancing the field of textile coloration, driving innovation towards more durable, vibrant, and sustainable solutions.
References
- AATCC. A Review of Disperse Dyes.
- Reward Technology. What are the color fastness properties of vat dyes?
- El-Shishtawy, R. M., et al. (2019). Dyeing Performance of Disperse Dyes on Polyester Fabrics Using Eco-Friendly Carrier and Their Antioxidant and Anticancer Activities. Molecules, 24(22), 4169.
- Fabric UK. Fabric VAT Dyeing most ancient types of dyeing.
- Jahan, R., et al. (2022). A New Approach to Eco-friendly Dyeing of Cotton Fabric with Vat Dyes Using Plant Extract as Natural Reducing Agents.
- Hossain, M. A., et al. (2021). Sensitivity Analysis of Medium & High Energy Disperse Dyes in Polyester Dyeing.
- Gaffer, H. E. H., et al. (2023). Synthesis, characterization, and polyester dyeing performance of novel disperse azo dyes derived from enaminones. Journal of Molecular Structure, 1275, 134671.
- Lee, M., et al. (2005). Dyeing Properties and Color Fastness of Cotton, Nylon and Polyester Dyed with Vat Dyes.
- AATCC. A Review of Disperse Dyes.
- J&K Scientific LLC. This compound | 6531-35-7.
- ResearchGate. (PDF) Dyeing Performance of Disperse Dyes on Polyester Fabrics Using Eco-Friendly Carrier and Their Antioxidant and Anticancer Activities.
- Vipul Organics. Understanding VAT Dyes and Pastes: Their Importance and Applications.
- Korea Journal Central. Dyeing Properties and Color Fastness of Cotton, Nylon and Polyester Dyed with Vat Dyes.
- Textile Learner. Properties, Classification and Application of Vat Dye.
- MDPI. Performance Evaluation and Fastness Properties of Poly(Lactic Acid) Fibres Dyed with Commercial Disperse Dyes in Comparison to Polyester Fabric.
- FYI Tester. Everything You Need to Know About Color Fastness to Washing.
- Pop, N., et al. (2021). Trichromatic Vat Dyeing of Cationized Cotton. Polymers, 13(19), 3369.
- How to dye and procedure of dyeing for textile. FASTNESS PROPERTIES OF DISPERSE DYES.
- ResearchGate. Wash fastness results of dyes in the ISO 105CO6/C2S | Download Table.
- Google Patents. EP0185569A1 - Process for the preparation of anthraquinone vat dyes, dyes obtained by this process and textile products dyed with these dyes.
- InTouch Quality. 5 Color Fastness Tests to Prevent Textile Fading and Staining.
- MySkinRecipes. This compound.
- Centexbel. Colour fastness according to ISO 105 series - Testing.
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- Organic Syntheses. This compound.
- Google Patents. EP0061039B1 - Process for the preparation of anthraquinone disperse dyes.
- Textile Tester. AATCC 61 Color fastness to Laundering.
- Google Patents. US3929842A - Anthraquinone disperse dyes.
- Google Patents. CN1260303C - Red anthraquinone dispersion dye.
- The Good Scents Company. 2,3-dimethyl anthraquinone, 6531-35-7.
- ResearchGate. Synthesis of Dyes and the Textile Industry.
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A Comparative Guide to the Synthesis of 2,3-Dimethylanthraquinone: Replicating and Validating Published Methodologies
This technical guide provides a comprehensive, in-depth comparison of two primary synthetic routes to 2,3-Dimethylanthraquinone, a crucial molecular scaffold in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals seeking to replicate and validate published syntheses of this compound. We will delve into the mechanistic underpinnings of each pathway, provide detailed, step-by-step experimental protocols, and establish a framework for robust product validation using standard analytical techniques.
Introduction: The Significance of this compound and the Imperative of Synthetic Validation
This compound (CAS 6531-35-7) is a substituted anthraquinone that serves as a valuable starting material in the synthesis of various biologically active compounds and functional materials.[1] Its rigid, planar structure and specific substitution pattern make it an attractive building block for creating complex molecular architectures. The reliability of any subsequent research and development hinges on the purity and well-characterized nature of this starting material. Therefore, the ability to replicate and validate its synthesis is of paramount importance.
This guide will compare two distinct and historically significant methods for the synthesis of this compound:
-
The Diels-Alder Reaction: A [4+2] cycloaddition followed by an oxidative aromatization. This elegant and often high-yielding approach is a cornerstone of modern organic synthesis.
-
The Friedel-Crafts Acylation: A two-step process involving the acylation of an aromatic ring followed by an intramolecular cyclization. This classic method is a powerful tool for the formation of carbon-carbon bonds to aromatic systems.
By presenting these methods side-by-side, we aim to provide a clear and objective comparison of their respective advantages, challenges, and expected outcomes.
Method 1: The Diels-Alder Approach
The Diels-Alder reaction provides a convergent and efficient route to the anthraquinone core. This method involves the reaction of a diene, in this case, 2,3-dimethyl-1,3-butadiene, with a dienophile, 1,4-naphthoquinone. The resulting cycloadduct is then dehydrogenated to yield the aromatic this compound.
Causality Behind Experimental Choices
The choice of 1,4-naphthoquinone as the dienophile is strategic; its electron-deficient double bond readily participates in the cycloaddition with the electron-rich 2,3-dimethyl-1,3-butadiene. The subsequent dehydrogenation step is necessary to convert the initially formed tetrahydroanthracenedione into the fully aromatic and more stable anthraquinone system. The use of an ethanolic potassium hydroxide solution with air bubbling through it is a mild and effective method for this oxidation.
Experimental Protocol: Diels-Alder Synthesis of this compound
This protocol is adapted from the well-established procedure published in Organic Syntheses.[2]
Step 1: Diels-Alder Cycloaddition
-
In a 1-liter round-bottomed flask equipped with a reflux condenser, dissolve 80 g (0.5 mole) of 1,4-naphthoquinone and 80 g (1.0 mole) of 2,3-dimethyl-1,3-butadiene in 300 mL of ethanol.
-
Reflux the solution for 5 hours.
-
Cool the solution to room temperature and then place it in a refrigerator for 10-12 hours to allow for crystallization of the adduct.
-
Break up the crystalline mass with a spatula and filter the product using a Büchner funnel.
-
Wash the collected solid with 50 mL of cold ethanol. The product, 1,4,4a,9a-tetrahydro-2,3-dimethyl-9,10-anthracenedione, should be white, feathery crystals.
Step 2: Dehydrogenation
-
In a 1-liter three-necked flask equipped with a reflux condenser and a gas inlet tube, dissolve 40 g of the adduct from Step 1 in 600 mL of a 5% ethanolic potassium hydroxide solution.
-
Bubble a current of air through the solution for 24 hours. The reaction is exothermic, and the initial green color will change to yellow.
-
Filter the precipitated yellow quinone with suction.
-
Wash the product sequentially with 200 mL of water, 100 mL of ethanol, and finally with 50 mL of ether.
-
Air-dry the final product, this compound.
Visualizing the Diels-Alder Workflow
Caption: Workflow for the Diels-Alder synthesis of this compound.
Method 2: The Friedel-Crafts Acylation Approach
The Friedel-Crafts acylation route is a two-step process that first involves the acylation of o-xylene with phthalic anhydride to form an intermediate benzoylbenzoic acid, followed by an acid-catalyzed intramolecular cyclization to yield the final anthraquinone product.
Causality Behind Experimental Choices
This method relies on the electrophilic aromatic substitution of o-xylene. The use of a strong Lewis acid catalyst, such as aluminum chloride, is essential to activate the phthalic anhydride and generate the acylium ion electrophile. The subsequent intramolecular cyclization is typically promoted by a strong protic acid, like fuming sulfuric acid, which facilitates the ring closure to form the thermodynamically stable tricyclic aromatic system.
Experimental Protocol: Friedel-Crafts Synthesis of this compound
This protocol is constructed based on analogous procedures for the synthesis of substituted benzoylbenzoic acids and their subsequent cyclization.[3][4]
Step 1: Synthesis of 2-(3,4-Dimethylbenzoyl)benzoic Acid
-
In a fume hood, equip a 500 mL round-bottom flask with a magnetic stirrer and a calcium chloride drying tube.
-
To the flask, add 150 mL of a suitable inert solvent such as dichloromethane or nitrobenzene.
-
Add 21.2 g (0.2 mol) of o-xylene to the solvent.
-
Cool the mixture in an ice bath and slowly add 53.4 g (0.4 mol) of anhydrous aluminum chloride in portions with stirring.
-
Once the aluminum chloride has dissolved, add 29.6 g (0.2 mol) of phthalic anhydride portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12 hours.
-
Carefully pour the reaction mixture onto a mixture of 200 g of crushed ice and 50 mL of concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with the same solvent.
-
Combine the organic extracts, wash with water, and then extract the product into a 10% sodium carbonate solution.
-
Acidify the aqueous extract with concentrated hydrochloric acid to precipitate the 2-(3,4-dimethylbenzoyl)benzoic acid.
-
Filter the precipitate, wash with cold water, and dry.
Step 2: Cyclization to this compound
-
In a 250 mL flask, carefully add 25.4 g (0.1 mol) of 2-(3,4-dimethylbenzoyl)benzoic acid to 100 mL of fuming sulfuric acid (20% SO₃).
-
Heat the mixture on a steam bath for 2 hours with occasional swirling.
-
Allow the mixture to cool to room temperature and then carefully pour it onto 500 g of crushed ice.
-
The this compound will precipitate out of the solution.
-
Filter the solid, wash thoroughly with hot water, then with a dilute ammonia solution, and finally with water again until the washings are neutral.
-
Dry the product. Recrystallization from ethanol or acetic acid can be performed for further purification.
Visualizing the Friedel-Crafts Workflow
Caption: Workflow for the Friedel-Crafts synthesis of this compound.
Results and Validation: A Comparative Analysis
To validate the successful synthesis of this compound, the obtained product from either method should be characterized and its properties compared against established literature values.
Expected Yields and Physical Properties
| Property | Diels-Alder Method (Expected) | Friedel-Crafts Method (Expected) | Literature Value |
| Overall Yield | ~90%[2] | 70-85% (estimated) | - |
| Melting Point | 209-210 °C[2] | 209-212 °C | 210-212 °C[1] |
| Appearance | Yellow solid[2] | Yellow solid | Solid[5] |
Analytical Characterization for Product Validation
The identity and purity of the synthesized this compound should be confirmed using the following analytical techniques. The data obtained should be compared with reference spectra.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons and the two methyl groups.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the correct number of carbon atoms in their respective chemical environments (carbonyl, aromatic, and methyl).
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band characteristic of the conjugated ketone C=O stretching vibration, typically in the region of 1670-1680 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (236.27 g/mol ).[3]
Conclusion
Both the Diels-Alder and Friedel-Crafts methods are viable and effective for the synthesis of this compound. The Diels-Alder approach, as documented in Organic Syntheses, offers a highly efficient and high-yielding pathway with a well-established protocol.[2] The Friedel-Crafts route, while a classic and powerful method, may require more careful control of reaction conditions to ensure good yields and may involve the use of more corrosive reagents.
The choice of synthetic route will depend on the specific requirements of the laboratory, including the availability of starting materials, equipment, and the desired scale of the synthesis. Regardless of the method chosen, rigorous analytical validation of the final product is crucial to ensure its suitability for subsequent applications. This guide provides the necessary framework for researchers to confidently replicate these syntheses and validate their results against established data.
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A Comparative Review of the Applications of Methylated Anthraquinones: From Therapeutic Potential to Industrial Significance
For researchers, scientists, and drug development professionals, the diverse family of methylated anthraquinones presents a compelling landscape of therapeutic and industrial opportunities. These naturally occurring and synthetically accessible compounds, characterized by a core anthraquinone structure with one or more methyl groups, exhibit a remarkable range of biological activities and chemical properties. This guide provides a comparative analysis of the applications of key methylated anthraquinones, supported by experimental data, detailed protocols, and mechanistic insights to inform and guide future research and development.
Introduction to Methylated Anthraquinones
Anthraquinones are a class of aromatic organic compounds derived from anthracene. The addition of methyl groups, along with other substituents like hydroxyl groups, significantly influences their physicochemical properties and biological activities.[1] This structural diversity gives rise to a spectrum of applications, from potent anticancer and anti-inflammatory agents to vital precursors in the dye industry.[1][2] This review will focus on a comparative analysis of prominent methylated anthraquinones, including emodin, rhein, physcion, chrysophanol, and the industrially significant 2-methylanthraquinone.
Therapeutic Applications: A Comparative Analysis
Methylated anthraquinones have emerged as promising candidates for the treatment of various diseases, primarily due to their ability to modulate key cellular signaling pathways.[3][4] Their efficacy as anticancer, anti-inflammatory, and antimicrobial agents is a subject of intense research.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Several methylated anthraquinones have demonstrated significant anticancer properties by inducing apoptosis, inhibiting cell proliferation, and preventing metastasis in various cancer cell lines.[5]
Comparative Anticancer Potency (IC₅₀ Values)
| Methylated Anthraquinone | Cancer Cell Line | IC₅₀ Value (µM) | Reference |
| Emodin | MCF-7 (Breast Cancer) | ~25 | [6] |
| Caco-2 (Colon Cancer) | 15-60 (µg/ml) | [7] | |
| T98G (Glioblastoma) | 61.24 | [8] | |
| Rhein | 4T1 (Breast Cancer) | Not specified | [9] |
| HCT116 (Colon Cancer) | Not specified | [10] | |
| Ca9-22 (Oral Cancer) | Not specified | [11] | |
| Chrysophanol | A549 (Lung Cancer) | Not specified | [12] |
Mechanistic Insights: Emodin's Impact on Cancer Signaling
Emodin, a widely studied methylated anthraquinone, exerts its anticancer effects through the modulation of multiple signaling pathways. One key mechanism involves the inhibition of the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation. By inhibiting this pathway, emodin can induce apoptosis and suppress tumor growth.
Caption: Emodin's inhibition of the PI3K/Akt/mTOR signaling pathway.
Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of a methylated anthraquinone, such as rhein, on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[13][14][15]
Materials:
-
Cancer cell line (e.g., HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Rhein stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of rhein in culture medium. Replace the medium in the wells with 100 µL of the different concentrations of rhein. Include a vehicle control (medium with DMSO) and a blank control (medium only). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value can be determined by plotting the percentage of cell viability against the compound concentration.
Anti-inflammatory Action: Quelling the Inflammatory Cascade
Chronic inflammation is a hallmark of many diseases, and methylated anthraquinones like rhein and emodin have shown potent anti-inflammatory effects.[16][17]
Comparative Anti-inflammatory Effects
| Methylated Anthraquinone | Model | Key Findings | Reference |
| Rhein | Carrageenan-induced paw edema (rats) | Dose-dependent reduction in paw edema; decreased levels of TNF-α, IL-1β, and IL-6. | [16] |
| Emodin | LPS-stimulated RAW 264.7 macrophages | Inhibition of NO and TNF-α production. | [18] |
| Chrysophanol | Various inflammatory models | Modulation of NF-κB, MAPK, and JAK-STAT signaling pathways. | [4] |
Mechanistic Insights: Rhein's Anti-inflammatory Pathway
Rhein exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines through the suppression of the NF-κB signaling pathway.
Caption: A generalized workflow for the synthesis of a disperse dye.
Properties of Anthraquinone Dyes:
-
Color Range: Primarily red, blue, and green hues. [14]* Lightfastness: Generally excellent due to the stable aromatic structure. [18]* Wash Fastness: Good to excellent, particularly for vat dyes. [13]* Applications: Widely used for dyeing polyester, cotton, and other fibers.
Conclusion and Future Perspectives
Methylated anthraquinones represent a versatile class of compounds with significant potential in both medicine and industry. Their diverse biological activities, particularly in the realm of cancer and inflammation, warrant further investigation and clinical development. The continued exploration of their mechanisms of action will undoubtedly unveil new therapeutic targets and strategies. In the industrial sector, the rich chemistry of methylated anthraquinones continues to be a cornerstone for the development of high-performance dyes. As research progresses, a deeper understanding of the structure-activity relationships of these fascinating molecules will pave the way for the design of novel derivatives with enhanced efficacy and broader applications.
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Assessing the Environmental Impact of 2,3-Dimethylanthraquinone: A Comparative Guide for Researchers
Executive Summary
This guide provides a comprehensive assessment of the environmental impact of 2,3-Dimethylanthraquinone, a versatile organic compound used in the synthesis of high-performance dyes, advanced materials, and in electrochemical applications.[1] In the face of increasing regulatory scrutiny and a growing demand for sustainable chemical alternatives, this document offers a comparative analysis of this compound against more environmentally benign alternatives, primarily derived from natural sources. A significant finding of this review is the profound lack of publicly available, standardized ecotoxicological and biodegradability data for this compound. This data gap presents a considerable challenge in performing a quantitative risk assessment and underscores the urgent need for further research. This guide synthesizes the available information on anthraquinone-based compounds, outlines the potential environmental concerns associated with their use, and contrasts this with the known environmental profiles of natural dyes. Furthermore, it provides detailed protocols for the standardized environmental tests that are crucial for generating the necessary data to fill the existing knowledge void.
Introduction: The Profile of this compound and the Imperative for Environmental Scrutiny
This compound is a key intermediate in the production of a variety of dyes and pigments, valued for the vibrant colors and excellent lightfastness it imparts to textiles. Its utility extends to the realm of materials science, where it is incorporated into advanced coatings to enhance durability, and into the field of renewable energy, with applications in organic solar cells to improve energy conversion efficiency. The unique redox properties of its anthraquinone core also make it a valuable component in energy storage systems.
The synthesis of this compound is often achieved through a Diels-Alder reaction, a process that can be conducted without the use of a catalyst, thereby potentially reducing the generation of pollutants.[2] Despite its wide-ranging applications, the environmental fate and effects of this compound remain largely uncharacterized in the public domain. As the chemical industry pivots towards greener and more sustainable practices, a thorough evaluation of the environmental footprint of such widely used compounds is not just a regulatory necessity but a scientific and ethical obligation.
This guide is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who are seeking to understand and mitigate the environmental impact of their work. It aims to provide a clear, evidence-based comparison to facilitate informed decision-making in the selection of chemical compounds.
The Environmental Data Gap: A Critical Unknown for this compound
A comprehensive literature and database search, including inquiries into chemical safety databases and supplier safety data sheets, reveals a significant lack of empirical data on the environmental impact of this compound. Specifically, there is no publicly available information regarding its:
-
Ready Biodegradability: No studies under OECD Guideline 301 or equivalent have been found.
-
Aquatic Toxicity: No LC50 or EC50 values for fish, daphnia, or algae (OECD Guidelines 203, 202, and 201) are publicly documented.
-
Soil Toxicity: Data on its effects on soil-dwelling organisms are absent.
-
Bioaccumulation Potential: While its chemical structure suggests a potential for bioaccumulation, no experimental bioconcentration factor (BCF) or log Kow values are readily available.
This absence of data makes a quantitative environmental risk assessment for this compound currently impossible. While safety data sheets indicate that it is a skin and eye irritant and may cause respiratory irritation, and one source suggests potential carcinogenicity, its impact on ecosystems is unknown.[3][4]
The Environmental Profile of Anthraquinone Dyes: A Class-Wide Perspective
In the absence of specific data for the 2,3-dimethyl derivative, we can infer potential environmental concerns from the general characteristics of the anthraquinone class of dyes. Anthraquinones are the second-largest class of commercial dyes and are known for their chemical stability.[5] This stability, while desirable for colorfastness, often translates to persistence in the environment, with many synthetic dyes being resistant to biodegradation.[6] The discharge of untreated or inadequately treated effluents from textile dyeing processes is a major source of water pollution.[7] The presence of these dyes in aquatic ecosystems can increase the biochemical and chemical oxygen demand, reduce light penetration, and inhibit the growth of aquatic flora.[8]
Environmentally Benign Alternatives: A Move Towards Natural Colorants
A growing movement towards sustainability has renewed interest in natural dyes derived from plant, animal, and microbial sources. These are often perceived as being more environmentally friendly.
General Environmental Profile of Natural Dyes
Natural dyes are generally considered to be:
-
Biodegradable: Being of biological origin, they are more readily broken down by microorganisms in the environment.[9]
-
Less Toxic: They are typically non-toxic and hypoallergenic, posing a lower risk to both human health and aquatic life.[9][10]
-
Lower Carbon Footprint: The production of natural dyes can be less energy-intensive compared to the synthesis of their petrochemical-based counterparts.[11]
However, the production of natural dyes is not without its environmental considerations. The cultivation of dye plants can be land and water-intensive.[12] Furthermore, the dyeing process often requires the use of mordants, which can be heavy metals, to fix the dye to the fabric.[13] The responsible sourcing of raw materials and the use of environmentally friendly mordanting techniques are crucial for ensuring the sustainability of natural dyes.
A Case Study: The Ecotoxicity of Madder Dye
A study on the natural dye madder, which contains alizarin as its main component, provides some valuable quantitative data. The study found that:
-
The IC50 for the algae Raphidocellis subcapitata was 8.9 mg/L.
-
Chlorination of the madder solution, a potential wastewater treatment method, removed the toxicity to algae and decreased the toxicity to the microcrustacean Daphnia similis by a factor of 10.[9][14]
This data, while specific to one type of natural dye, demonstrates that even "natural" alternatives can have measurable aquatic toxicity, and highlights the importance of considering the entire life cycle, including wastewater treatment, in the environmental assessment.
Comparative Analysis: this compound vs. Alternatives
Given the data limitations, a direct quantitative comparison is not feasible. Instead, a qualitative and semi-quantitative comparison is presented below.
| Environmental Parameter | This compound (based on anthraquinone class) | Natural Dyes (e.g., Madder) |
| Biodegradability | Likely to be persistent and not readily biodegradable. | Generally biodegradable. |
| Aquatic Toxicity | Data unavailable. Other synthetic dyes are known to be toxic to aquatic life. | Some toxicity observed (e.g., Madder IC50 for algae is 8.9 mg/L), but can be mitigated by treatment.[9][14] |
| Bioaccumulation | Data unavailable. The aromatic structure suggests a potential for bioaccumulation. | Generally low bioaccumulation potential. |
| Manufacturing Impact | Synthesis from petrochemical precursors. Can be energy-intensive. | Sourced from renewable resources. Can be land and water-intensive. Use of mordants can be a concern.[12][13] |
| Life Cycle Assessment | Likely to have a higher overall environmental impact. | Optimized processes show a 35-45% lower environmental impact compared to synthetic dyes.[12] |
Standardized Experimental Protocols for Environmental Impact Assessment
To address the data gaps for this compound and to provide a framework for the comparative testing of alternatives, the following standardized OECD test protocols are recommended.
Ready Biodegradability: OECD 301F - Manometric Respirometry Test
This test evaluates the potential for a chemical to be rapidly biodegraded by microorganisms.
Methodology:
-
Preparation of Test Medium: A mineral medium containing the test substance at a known concentration (typically 100 mg/L) is prepared. This medium is inoculated with microorganisms from a source such as activated sludge from a wastewater treatment plant.
-
Test Setup: The inoculated medium is placed in a sealed flask connected to a manometer. A parallel blank control containing only the inoculum and mineral medium is also prepared. A reference substance (e.g., sodium benzoate) is run to validate the test.
-
Incubation: The flasks are incubated in the dark at a constant temperature (20 ± 1°C) for 28 days with continuous stirring.
-
Measurement: The consumption of oxygen is measured over time by the change in pressure in the respirometer. Carbon dioxide produced by the microorganisms is absorbed by a potassium hydroxide solution.
-
Data Analysis: The amount of oxygen consumed by the microorganisms in the degradation of the test substance is calculated and expressed as a percentage of the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period.[1]
Acute Aquatic Toxicity to Invertebrates: OECD 202 - Daphnia sp. Acute Immobilisation Test
This test determines the concentration of a substance that is toxic to the freshwater invertebrate Daphnia magna.
Methodology:
-
Test Organisms: Young daphnids (Daphnia magna), less than 24 hours old, are used for the test.
-
Test Solutions: A series of at least five concentrations of the test substance are prepared in a suitable dilution water. A control group with only dilution water is also included.
-
Exposure: Groups of daphnids (e.g., 20 daphnids per concentration, divided into four replicates of five) are exposed to the test concentrations in glass vessels for 48 hours.
-
Test Conditions: The test is conducted at a constant temperature (20 ± 2°C) with a defined light-dark cycle (e.g., 16 hours light, 8 hours dark). The daphnids are not fed during the test.
-
Observation: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.
-
Data Analysis: The results are used to calculate the EC50 (Effective Concentration 50%), which is the concentration of the test substance that causes immobilisation in 50% of the daphnids after 48 hours.[9][11]
Algal Growth Inhibition Test: OECD 201 - Freshwater Alga and Cyanobacteria, Growth Inhibition Test
This test assesses the effects of a substance on the growth of freshwater algae.
Methodology:
-
Test Organism: An exponentially growing culture of a selected freshwater green alga (e.g., Raphidocellis subcapitata) is used.
-
Test Setup: A series of at least five concentrations of the test substance are prepared in a nutrient-rich growth medium. A control with only the growth medium is also prepared.
-
Inoculation and Incubation: The test flasks are inoculated with a low density of the algal culture and incubated for 72 hours under constant fluorescent illumination and temperature (21-24°C), with continuous shaking or stirring to keep the algae in suspension.
-
Measurement of Growth: The growth of the algae is measured at least daily by determining the cell concentration or a surrogate parameter like fluorescence.
-
Data Analysis: The growth rate and yield in the test cultures are compared to the control. The results are used to calculate the EC50, the concentration that causes a 50% reduction in growth or growth rate.[10]
Conclusion and Recommendations for Future Research
The assessment of the environmental impact of this compound is severely hampered by a significant lack of publicly available ecotoxicological and biodegradability data. While its utility in various industrial applications is well-documented, its environmental fate and effects remain a critical unknown. Based on the general properties of the anthraquinone class of dyes, there is a potential for environmental persistence and aquatic toxicity.
In contrast, natural dyes, while not entirely without environmental considerations, generally present a more sustainable profile, with evidence of biodegradability and lower toxicity. Life cycle assessments suggest that a transition to optimized natural dyeing processes could significantly reduce the overall environmental impact of the textile and chemical industries.
Recommendations:
-
Prioritize Standardized Testing: It is imperative that comprehensive environmental testing of this compound be conducted according to standardized OECD guidelines (301, 201, 202, etc.) to fill the current data gap.
-
Promote Transparency: The results of these studies should be made publicly available to allow for a thorough and transparent risk assessment by regulatory bodies and the scientific community.
-
Explore Greener Alternatives: Research and development should continue to focus on the identification, optimization, and adoption of environmentally benign alternatives to synthetic dyes, including the development of sustainable natural dye production and application processes.
-
Life Cycle Thinking: A holistic, life cycle-based approach should be adopted when comparing the environmental impacts of chemicals, considering all stages from raw material extraction to end-of-life.
By addressing these recommendations, the chemical industry can move towards a more sustainable future, where the utility of valuable compounds like this compound can be balanced with the protection of our environment.
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Safety Operating Guide
2,3-Dimethylanthraquinone proper disposal procedures
An Application Scientist's Guide to the Proper Disposal of 2,3-Dimethylanthraquinone
For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility of our practices. While this compound is a valuable intermediate in the synthesis of dyes and advanced materials, its handling and disposal demand a rigorous, scientifically-grounded approach.[1] This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Core Principle: Hazard-Informed Disposal
Effective disposal is not merely about discarding a substance; it is a process dictated by a thorough understanding of its intrinsic hazards. A comprehensive risk assessment is the mandatory first step before any handling or disposal protocol is initiated.[2] this compound is a solid organic compound that presents specific health risks that directly inform the required safety measures.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with several key hazards.[3][4] These classifications are not abstract warnings; they are directives that shape our choice of personal protective equipment, handling procedures, and ultimate disposal pathway.
Table 1: GHS Hazard Classification for this compound
| Category | GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements (Selected) |
| Skin Irritation | Warning | H315: Causes skin irritation.[3][4] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4] | |
| Eye Irritation | Warning | H319: Causes serious eye irritation.[3][4] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4] | |
| Respiratory Irritation | Warning | H335: May cause respiratory irritation.[3][4] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4] | |
| Potential Carcinogenicity | N/A | N/A | One source indicates that this compound shows carcinogenicity.[5] | P201: Obtain special instructions before use. |
Operational Mandate: Personal Protective Equipment (PPE)
Given the identified hazards, particularly its nature as a fine solid irritant, the selection of appropriate PPE is non-negotiable. The causality is direct: engineering controls and PPE form the primary barrier between the researcher and chemical exposure.
Table 2: Required PPE for Handling this compound
| Operation | Required PPE | Rationale |
| Weighing/Transfer | Nitrile gloves, safety goggles, lab coat, N95 dust mask.[4] | The primary risk is the inhalation of fine particulates and skin/eye contact. An N95 mask is essential to prevent respiratory tract irritation.[3][4] |
| Spill Cleanup | Nitrile gloves, chemical splash goggles, lab coat, N95 dust mask.[4] | Provides enhanced protection against airborne dust and potential for wider contact during cleanup. |
| Waste Packaging | Nitrile gloves, safety goggles, lab coat. | Reduces risk of dermal exposure during the final sealing and labeling of waste containers. |
Spill and Emergency Protocol
In the event of a spill, the immediate objective is to contain the solid material without creating airborne dust.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE: Wear the appropriate PPE as outlined in Table 2.
-
Contain the Spill: Gently cover the spill with a dry, inert absorbent material like sand or vermiculite. Do not use a dry cloth or brush , as this will generate dust.
-
Collect Material: Carefully scoop the absorbed material and spilled powder into a clearly labeled, sealable waste container. Use tools that minimize dust generation.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. All cleaning materials must be collected as hazardous waste.
-
Dispose of Waste: The sealed container with the spill cleanup material must be disposed of as hazardous waste, following the procedures detailed in the next section.
Core Disposal Procedure: Off-Site Management by a Licensed Contractor
The most secure, compliant, and scientifically sound method for disposing of this compound is through a certified environmental management or hazardous waste disposal company. This approach transfers the ultimate responsibility of disposal to specialists, ensuring adherence to all federal, state, and local regulations.[2][6][7]
Experimental Protocol: Waste Accumulation and Packaging
-
Waste Segregation: Designate a specific, sealed container for this compound solid waste. Do not mix this waste with other streams, such as solvents or aqueous waste, unless explicitly approved by your institution's Environmental Health and Safety (EHS) office.[7] The principle of segregation is critical to prevent unintended chemical reactions and to ensure the waste is properly profiled by the disposal vendor.
-
Containerization: Use a robust, leak-proof container that is chemically compatible with the solid. The original product container is often an excellent choice.[7] The container must have a secure, tight-fitting lid.
-
Labeling: This is a critical control point. The container must be clearly and indelibly labeled with:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound "
-
The CAS Number: 6531-35-7
-
An accurate list of all contents if it is a mixture.
-
The date accumulation started.
-
-
Storage: Store the sealed and labeled waste container in a designated, secure satellite accumulation area. This area should be away from general lab traffic and incompatible materials.
-
Arrange Pickup: Contact your institution's EHS office to schedule a waste pickup. Provide them with an accurate description and quantity of the waste.
Disposal Workflow Diagram
The following diagram outlines the logical flow for the proper off-site disposal of this compound.
Caption: Workflow for the compliant disposal of this compound waste.
Regulatory Framework
While this compound is not specifically listed by name as a hazardous waste under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), this does not exempt it from regulation.[8][9] Wastes are broadly classified as hazardous if they are either "listed" or if they exhibit a hazardous "characteristic" (ignitability, corrosivity, reactivity, or toxicity).[8]
Given its classification as a skin, eye, and respiratory irritant, a solid waste stream of this compound must be managed as a chemical waste. The final determination of its status as a state or federal hazardous waste would be made by the disposal facility based on its properties. Therefore, the only prudent course of action is to manage it through your institution's hazardous waste program.[6][10]
Conclusion
The responsible disposal of this compound is a direct extension of rigorous scientific practice. The core principles are to fully understand its hazards, utilize appropriate PPE at all times, and adhere to a compliant disposal pathway. The primary and most authoritative procedure is the segregation, proper labeling, and disposal of the material as hazardous waste through a licensed contractor, coordinated by your institution's EHS department. This ensures safety, environmental stewardship, and regulatory compliance, upholding the highest standards of our profession.
References
- Title: this compound | C16H12O2 | CID 81019 Source: PubChem, N
- Title: this compound - Organic Syntheses Procedure Source: Organic Syntheses URL:[Link]
- Title: this compound | CAS:6531-35-7 Source: BioCrick URL:[Link]
- Title: 2,3-dimethyl anthraquinone, 6531-35-7 Source: The Good Scents Company URL:[Link]
- Title: Working with Hazardous Chemicals Source: Organic Syntheses URL:[Link]
- Title: EPA Hazardous Waste Codes Source: Environmental Safety, Sustainability and Risk - ESSR, University of Maryland URL:[Link]
- Title: Hazardous Waste Listings Source: U.S. Environmental Protection Agency (EPA) URL:[Link]
- Title: Material Safety Data Sheet Source: Altus Science URL:[Link]
- Title: 1910.119 - Process safety management of highly hazardous chemicals.
- Title: 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.).
- Title: Role of quinones in the biodegradation of priority pollutants: A review Source: ResearchG
- Title: EPA HAZARDOUS WASTE CODES Source: U.S. Environmental Protection Agency (EPA) URL:[Link]
- Title: Waste Code - RCRAInfo Source: U.S. Environmental Protection Agency (EPA) URL:[Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound | C16H12O2 | CID 81019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 98 6531-35-7 [sigmaaldrich.com]
- 5. This compound | CAS:6531-35-7 | Anthraquinones | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. orgsyn.org [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. epa.gov [epa.gov]
- 9. Waste Code [rcrainfo.epa.gov]
- 10. altusscience.com [altusscience.com]
Navigating the Safe Handling of 2,3-Dimethylanthraquinone: A Guide to Personal Protective Equipment and Emergency Procedures
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of chemical research and pharmaceutical development, ensuring the safety of laboratory personnel is paramount. This guide provides an in-depth operational plan for the safe handling of 2,3-Dimethylanthraquinone, with a focus on the correct selection, use, and disposal of Personal Protective Equipment (PPE). By understanding the "why" behind each procedural step, we aim to foster a culture of safety and build unwavering trust in your laboratory practices.
Understanding the Risks: Hazard Profile of this compound
This compound is a solid organic compound that, while valuable in various research applications, presents specific health hazards that necessitate careful handling. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications underscore the critical importance of a comprehensive PPE strategy to prevent exposure through dermal contact, ocular contact, and inhalation.
Core Personal Protective Equipment (PPE) Protocol
A risk assessment is the foundation of any sound laboratory safety protocol. For this compound, the primary risks are associated with its irritant properties as a solid powder. The following PPE is mandatory when handling this compound.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Nitrile gloves | Nitrile gloves offer good general resistance to a variety of chemicals and are preferred over latex to prevent potential allergies. While specific permeation data for this compound is not readily available, nitrile provides a robust barrier for incidental contact with solid chemicals. For prolonged contact or when handling solutions, consulting the glove manufacturer's specific chemical resistance data is crucial. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To prevent airborne particles of this compound from causing serious eye irritation, safety glasses with side shields are the minimum requirement. Where there is a risk of splashing from solutions containing the compound, chemical splash goggles offer a higher level of protection. |
| Respiratory Protection | NIOSH-approved N95 respirator | As this compound can cause respiratory irritation, an N95 respirator is essential to filter out airborne dust particles. These respirators are designed to achieve a close facial fit and are highly efficient at filtering airborne particles. |
| Body Protection | Laboratory coat | A standard laboratory coat is required to protect the skin and personal clothing from contamination with this compound powder. |
Procedural Integrity: Donning and Doffing of PPE
The effectiveness of PPE is contingent not only on its selection but also on its correct application and removal. The following step-by-step procedures are designed to minimize the risk of contamination.
Donning (Putting On) PPE Workflow
Caption: Sequential process for correctly donning PPE.
Doffing (Removing) PPE Workflow
The principle of doffing is to remove the most contaminated items first, minimizing the risk of cross-contamination.
Caption: Sequential process for safely removing PPE.
Operational Plan: Handling and Disposal
Adherence to a strict operational and disposal plan is crucial for maintaining a safe laboratory environment.
Handling Procedures
-
Preparation: Before handling this compound, ensure that a designated work area, typically a chemical fume hood, is clean and uncluttered. Verify that an eyewash station and safety shower are readily accessible.
-
Weighing and Transfer: Conduct all weighing and transfer operations of solid this compound within a chemical fume hood to minimize the generation of airborne dust. Use a spatula and weighing paper for transfers.
-
Working with Solutions: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste:
-
Place excess this compound and any grossly contaminated disposable items (e.g., weighing paper, paper towels) into a designated, clearly labeled hazardous waste container.[1]
-
The container should be sealed to prevent the escape of dust.
-
-
Contaminated PPE:
-
Disposable gloves, N95 respirators, and any other contaminated disposable PPE should be placed in a sealed bag and disposed of as hazardous waste.[1]
-
-
Liquid Waste:
-
Final Disposal:
-
All waste containing this compound must be disposed of through a licensed hazardous waste disposal service in accordance with local, state, and federal regulations.[1]
-
Emergency Protocols: Spills and Exposure
In the event of an accidental spill or exposure, immediate and correct action is critical to mitigate harm.
Spill Cleanup
For a small spill of solid this compound:
-
Evacuate and Secure: Alert others in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[1]
-
Don PPE: If not already wearing it, don the appropriate PPE as outlined above.
-
Contain and Clean: Gently sweep up the spilled material to avoid creating dust.[1] Place the collected solid into a labeled hazardous waste container.[1]
-
Decontaminate: Wipe the spill area with a damp cloth or paper towel. For solutions, a 10% caustic solution can be used for decontamination.[1] All cleaning materials should be disposed of as hazardous waste.
For large spills, evacuate the area and follow your institution's emergency response procedures.
Exposure Response
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
By integrating these detailed safety protocols into your daily laboratory workflow, you can confidently and safely handle this compound, ensuring the well-being of all personnel and maintaining the integrity of your research.
References
- PubChem. This compound.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
